molecular formula C63H87N15O11 B12371292 Tcmcb07

Tcmcb07

Cat. No.: B12371292
M. Wt: 1230.5 g/mol
InChI Key: MBDALAXLRYJVAO-YIHQDKBISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tcmcb07 is a useful research compound. Its molecular formula is C63H87N15O11 and its molecular weight is 1230.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C63H87N15O11

Molecular Weight

1230.5 g/mol

IUPAC Name

(3S,11S,14S,17S,20R,23S)-3-[[(2S)-2-acetamidohexanoyl]amino]-N-[1-[(2R)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-20-(naphthalen-2-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxamide

InChI

InChI=1S/C63H87N15O11/c1-5-6-19-44(70-37(4)79)55(82)75-49-34-52(80)67-27-12-11-21-45(57(84)76-53(36(2)3)62(89)77-29-14-23-50(77)54(64)81)71-59(86)48(33-41-35-69-43-20-10-9-18-42(41)43)73-56(83)46(22-13-28-68-63(65)66)72-58(85)47(74-60(87)51-24-15-30-78(51)61(49)88)32-38-25-26-39-16-7-8-17-40(39)31-38/h7-10,16-18,20,25-26,31,35-36,44-51,53,69H,5-6,11-15,19,21-24,27-30,32-34H2,1-4H3,(H2,64,81)(H,67,80)(H,70,79)(H,71,86)(H,72,85)(H,73,83)(H,74,87)(H,75,82)(H,76,84)(H4,65,66,68)/t44-,45-,46-,47+,48-,49-,50+,51-,53?/m0/s1

InChI Key

MBDALAXLRYJVAO-YIHQDKBISA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H]2CCCN2C1=O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)NC(C(C)C)C(=O)N7CCC[C@@H]7C(=O)N)NC(=O)C

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)NC(C(C)C)C(=O)N7CCCC7C(=O)N)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tcmcb07 in Cachexia

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cachexia, or "wasting syndrome," is a complex and devastating metabolic condition associated with chronic diseases like cancer, chronic kidney disease (CKD), and infections.[1][2][3] It is characterized by severe, unintentional weight loss involving both adipose tissue and skeletal muscle, and is driven by a combination of reduced food intake (anorexia), increased energy expenditure, and systemic inflammation.[2][3][4] Cachexia is a major contributor to morbidity and mortality, and is estimated to be the direct cause of death in up to 40% of cancer patients.[1] Despite its profound clinical impact, there are currently no FDA-approved drug therapies for this condition.[1]

This document provides a technical overview of Tcmcb07 (also known as Mifomelatide), a first-in-class, synthetic peptide antagonist of the melanocortin-4 receptor (MC4R), for the treatment of cachexia.[1][2][5] Preclinical studies have demonstrated that this compound effectively targets the central melanocortin signaling system, a key pathway in the regulation of energy homeostasis that becomes dysregulated in cachectic states.[4][6][7] By blocking this pathway, this compound stimulates appetite, promotes anabolism, preserves lean body mass, and attenuates hypothalamic inflammation in various animal models of cachexia.[2][4][5][6] This guide details the core mechanism of action, summarizes key quantitative preclinical data, outlines experimental protocols, and visualizes the underlying biological pathways.

The Central Melanocortin System in Cachexia

The hypothalamic melanocortin system is a critical regulator of appetite, metabolism, and energy balance.[8] This system is primarily composed of two sets of neurons in the arcuate nucleus of the hypothalamus:

  • Proopiomelanocortin (POMC) Neurons: These are anorexigenic (appetite-suppressing). They produce α-melanocyte-stimulating hormone (α-MSH), which acts as an agonist for the melanocortin-3 and -4 receptors (MC3R/MC4R) on downstream neurons.[7][8]

  • Agouti-related peptide (AgRP) Neurons: These are orexigenic (appetite-stimulating). They produce AgRP, which acts as a natural antagonist or inverse agonist of MC3R/MC4R, effectively blocking the anorexigenic signal of α-MSH.[7][8]

In healthy individuals, these two neuronal populations maintain a homeostatic balance. However, in chronic disease states, pro-inflammatory cytokines (e.g., IL-1, TNF-α) and other pathological signals increase the "melanocortin tone".[4][8] This leads to over-activation of POMC neurons and suppression of AgRP neurons, resulting in a persistent state of anorexia, increased energy expenditure, and catabolism—the cardinal features of cachexia.[4][8] The MC4R is therefore a logical and critical target for therapeutic intervention in wasting syndromes.[7]

This compound: A Potent and Peripherally Administered MC4R Antagonist

This compound is a synthetic, cyclic peptide developed to act as a potent and selective antagonist of the MC4R and MC3R.[5][9] A key challenge in developing drugs targeting the central nervous system is the ability to cross the blood-brain barrier (BBB).[7] this compound has been designed to be brain-penetrant and orally active, allowing peripheral administration (e.g., subcutaneous, intraperitoneal, or oral) to effectively inhibit central melanocortin signaling.[2][3][4][5][6] This overcomes a major limitation of earlier melanocortin antagonists that required direct central delivery.[7]

Core Mechanism of Action

The therapeutic effect of this compound in cachexia is rooted in its ability to rebalance the dysregulated hypothalamic melanocortin system.

Antagonism of Central Melanocortin Signaling

In cachectic states, elevated levels of α-MSH continuously stimulate MC4R, driving a powerful catabolic and anorexigenic signal. This compound competitively blocks α-MSH from binding to the MC4R. This inhibition effectively shuts down the pathological appetite-suppressing signal, mimicking the natural, orexigenic effect of AgRP.[4][7] The net result is a robust stimulation of appetite (orexigenesis) and a shift from a catabolic to an anabolic state, leading to the preservation of both fat and lean muscle mass.[2][3][4][6]

Attenuation of Hypothalamic Inflammation

A secondary but significant mechanism is the reduction of inflammation within the hypothalamus.[4][5] Peripheral administration of this compound has been shown to diminish the expression of hypothalamic inflammatory genes in animal models of cancer cachexia.[2][3][4][10] While melanocortin signaling is known to affect inflammation, this effect is typically associated with agonists.[4] Therefore, the anti-inflammatory action of this compound may be a downstream consequence of improved nutritional intake and reduced catabolism, rather than a direct, primary effect of the compound.[4]

This compound Signaling Pathway in Cachexia cluster_disease Cachectic State cluster_target Therapeutic Intervention cluster_outcome Physiological Effects Inflammatory Cytokines Inflammatory Cytokines POMC Neuron POMC Neuron Inflammatory Cytokines->POMC Neuron stimulates alpha_MSH α-MSH POMC Neuron->alpha_MSH produces MC4R MC4R alpha_MSH->MC4R activates Anorexia Anorexia MC4R->Anorexia promotes Catabolism Catabolism MC4R->Catabolism promotes This compound This compound This compound->MC4R blocks Appetite Appetite This compound->Appetite stimulates Anabolism Anabolism This compound->Anabolism promotes

Caption: this compound blocks the activation of MC4R by α-MSH, reversing cachectic effects.

Summary of Preclinical Efficacy Data

This compound has demonstrated high efficacy across multiple, aggressive preclinical models of cachexia. The quantitative data from key studies are summarized below.

Table 1: Efficacy of this compound in Chemotherapy-Induced Cachexia (Rat Models) [11] Methodology: 21-day study with daily subcutaneous (SC) injection of this compound (3 mg/kg/day) or saline.

Parameter Chemotherapy Saline Control Group This compound-Treated Group P-value
Total Food Intake Cisplatin Significantly Decreased Increased vs. Saline p = 0.0006
5-Fluorouracil (5-FU) Decreased Increased vs. Saline p = 0.0134
Fat Mass Change Cisplatin -91.33% +37.68% p = 0.0002
5-FU -52.61% +70.19% p < 0.0001
Cardiac Muscle Mass Change Cisplatin -11.95% +3.12% p < 0.0001
5-FU -6.09% +1.40% p = 0.0131
Skeletal Muscle Mass Change Cisplatin -9.02% -3.88% (attenuated loss) p = 0.0259

| | 5-FU | -7.24% | -4.17% (attenuated loss) | p = 0.1782 |

Table 2: Efficacy of this compound in Cancer & CKD-Associated Cachexia (Rat Models) [4] Methodology: Studies involving methylcholanthrene (MCA) sarcoma or 5/6 subtotal nephrectomy (CKD) models. This compound administered via various routes.

Model Administration Route Key Findings
Cancer (MCA Sarcoma) Intracerebroventricular (i.c.v.) Significantly increased body weight and fat mass.[4]
Intraperitoneal (i.p.) Increased food intake after just 2 doses; significantly greater cumulative food intake over 6 days.[4]

| Cancer & CKD | Subcutaneous (s.c.), Oral | Increased food intake, attenuated body weight loss, preserved fat and lean mass.[2][3][4][10] |

Table 3: Pharmacokinetic and Safety Profile of this compound

Species Dosing Key Findings Reference
Rat 1.5 - 3.0 mg/kg/day (s.c.) Plasma concentrations were dose-dependent. [8]

| Dog | 0.75 & 2.25 mg/kg (s.c.) for 28 days | Safe and well-tolerated. The only clinically relevant side effect was weight gain. No changes in blood pressure or heart rate were detected. |[9] |

Key Experimental Protocols

The preclinical efficacy of this compound has been validated using standardized and reproducible experimental models and procedures.

Animal Models of Cachexia
  • Cancer-Associated Cachexia:

    • Rat Model: Methylcholanthrene (MCA) sarcoma cells are implanted subcutaneously into Fischer 344 (F344) rats. This model reliably produces key clinical features of cancer cachexia.[4]

    • Mouse Models: Orthotopic models using KPC pancreatic cancer cells or MLM3 head and neck cancer cells have also been used to evaluate efficacy.[1][12]

  • Chemotherapy-Induced Cachexia:

    • Rat Model: Healthy rats are administered multiple cycles of clinically relevant chemotherapeutic agents, such as cisplatin (e.g., 2.5-5.0 mg/kg) or 5-FU (e.g., 70 mg/kg), to induce anorexia and weight loss.[7][11]

  • Chronic Kidney Disease (CKD)-Associated Cachexia:

    • Rat Model: A 5/6 subtotal nephrectomy is performed, leading to uremia and the development of cachexia over several weeks.[2][3][10]

  • Inflammation-Induced Anorexia:

    • Rat Model: Acute anorexia is induced by intraperitoneal injection of bacterial lipopolysaccharide (LPS) at a dose of 100–250 μg/kg.[4]

This compound Administration and Dosing
  • Routes of Administration: To demonstrate central action from peripheral delivery, studies have utilized intraperitoneal (i.p.), subcutaneous (s.c.), and oral (intragastric gavage) routes.[2][4] Direct central effects were confirmed via intracerebroventricular (i.c.v.) injections.[4][8]

  • Dosing Regimen: In rat studies, a common and effective dose is 3 mg/kg/day, administered once daily.[4][7][11]

Efficacy Endpoints and Analysis
  • Primary Endpoints: Daily monitoring of food intake and body weight are standard primary endpoints.[4][7][11]

  • Body Composition: Changes in fat mass and lean body mass are quantified pre- and post-treatment using non-invasive Magnetic Resonance Imaging (MRI).[7][11]

  • Tissue Analysis: At the end of a study, tissues such as the heart and gastrocnemius muscle are dissected and weighed to assess organ and skeletal muscle wasting.[11]

  • Gene Expression: Hypothalamic tissue is analyzed by quantitative reverse-transcriptase PCR (qRT-PCR) to measure the expression of inflammatory genes.[4]

  • Statistical Analysis: Data are typically analyzed using a two-tailed unpaired Student's t-test for two-group comparisons or ANOVA (one-way or two-way) for multi-group and time-course comparisons. A p-value of < 0.05 is considered statistically significant.[7]

Experimental Workflow for this compound Efficacy Study cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Final Analysis Model Induce Cachexia Model (e.g., Chemotherapy Admin) Baseline Baseline Measurements (Body Weight, MRI) Model->Baseline Groups Randomize into Groups (Vehicle vs. This compound) Baseline->Groups Dosing Daily Dosing (e.g., 3 mg/kg SC this compound) Groups->Dosing Monitor Daily Monitoring (Food Intake, Body Weight) Dosing->Monitor for 21 days Endpoint Endpoint Measurements (Final Body Weight, MRI) Monitor->Dosing Monitor->Endpoint Tissues Tissue Collection (Heart, Muscle, Hypothalamus) Endpoint->Tissues Analysis Statistical Analysis (ANOVA, t-test) Tissues->Analysis

Caption: A typical preclinical workflow for evaluating this compound's efficacy in cachexia.

Conclusion and Future Directions

This compound represents a highly promising therapeutic candidate for the treatment of cachexia.[1][4] Its mechanism of action, centered on the antagonism of the MC4R in the hypothalamus, directly targets a core driver of the syndrome.[4][6] Extensive preclinical data have consistently demonstrated its ability to increase food intake, preserve lean and fat mass, and stabilize body weight across diverse and aggressive models of cachexia, including those related to cancer, CKD, and chemotherapy.[2][4][11] The compound is peripherally active and has shown a favorable safety profile in initial studies.[5][9]

Given these promising results, this compound is advancing toward clinical development.[1] Future research will likely focus on confirming its safety and efficacy in human populations and exploring its potential in combination with other therapeutic strategies, such as anti-inflammatory and anti-catabolic agents, to provide a multi-faceted treatment for this devastating condition.[4]

References

Mifomelatide (TCMCB-07): A Technical Guide to a Novel Melanocortin 4 Receptor Antagonist for Cachexia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The melanocortin 4 receptor (MC4R) is a pivotal regulator of energy homeostasis, and its overactivation is strongly implicated in the pathophysiology of cachexia, a debilitating muscle-wasting syndrome associated with chronic diseases.[1][2] Mifomelatide (also known as TCMCB-07) is an investigational, orally active, and brain-penetrant synthetic cyclic peptide designed as a potent antagonist of the melanocortin 3 and 4 receptors (MC3R/MC4R).[1][3][4] By blocking the catabolic signals mediated through MC4R in the hypothalamus, mifomelatide represents a promising therapeutic strategy to counteract muscle loss, improve appetite, and restore metabolic balance in cachectic states.[1][5] This document provides a detailed technical overview of mifomelatide, including the underlying MC4R signaling pathways, quantitative binding and functional data, key experimental protocols for its characterization, and its therapeutic rationale.

The Melanocortin 4 Receptor Signaling Pathway

The MC4R is a Class A G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly within the hypothalamus, a key region for regulating appetite and energy expenditure.[6][7][8]

2.1 Canonical Gs-cAMP Pathway The primary signaling mechanism of MC4R involves its coupling to the stimulatory G-protein (Gs).[7][9] In response to fasting, a decrease in the hormone leptin leads to reduced signaling in the MC4R pathway, triggering actions to restore energy balance.[10][11] Conversely, in a fed state, pro-opiomelanocortin (POMC) neurons in the hypothalamus release the endogenous agonist α-melanocyte-stimulating hormone (α-MSH).[11][12] The binding of α-MSH to MC4R induces a conformational change, activating the Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6][9] Elevated intracellular cAMP levels activate downstream effectors, such as Protein Kinase A (PKA), leading to a cascade of events that ultimately suppress food intake and increase energy expenditure.[6] This pathway is endogenously modulated by the inverse agonist/antagonist, agouti-related peptide (AgRP), which competes with α-MSH and reduces basal receptor activity.[7][13]

MC4R_Signaling_Pathway cluster_input Physiological Inputs cluster_receptor Receptor Complex cluster_downstream Intracellular Signaling cluster_output Physiological Outputs cluster_ligands Ligands Leptin Leptin POMC_Neuron POMC Neuron Leptin->POMC_Neuron stimulates aMSH α-MSH (Agonist) POMC_Neuron->aMSH releases MC4R MC4R Gs Gs Protein MC4R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA PKA Activation cAMP->PKA Anorexia ↓ Food Intake (Anorexia) PKA->Anorexia Energy ↑ Energy Expenditure (Catabolism) PKA->Energy aMSH->MC4R Mifomelatide Mifomelatide (Antagonist) Mifomelatide->MC4R AgRP AgRP (Endogenous Antagonist) AgRP->MC4R

Quantitative Profile of Mifomelatide (TCMCB-07)

Mifomelatide acts as a competitive antagonist at MC3R and MC4R. Its characterization reveals a specific inhibitory profile crucial for its therapeutic application in cachexia.

Table 1: Receptor Inhibition Profile of Mifomelatide

Receptor Parameter Value (nmol) Reference
Melanocortin 3 Receptor (MC3R) IC₅₀ 11.1 [5]

| Melanocortin 4 Receptor (MC4R) | IC₅₀ | 31.5 |[5] |

Data derived from in vitro characterization by EuroscreenFast as cited in Zhu et al.[5]

Table 2: Inhibitory Activity of Mifomelatide on Cellular Transporters

Transporter Parameter Value (μM) Reference
OATP1A2 IC₅₀ 24.0 [3]
OATP1B1 IC₅₀ 6.8 [3]
OATP1B3 IC₅₀ 307 [3]
OATP2B1 IC₅₀ 524 [3]
OCT2 IC₅₀ 1,169 [3]
MATE1 IC₅₀ 8.7 [3]

| MATE2-K | IC₅₀ | 20.7 |[3] |

Mifomelatide did not show inhibitory effects on OAT1, OAT3, P-gp (MDR1), or BCRP-mediated transport.[3]

Key Experimental Protocols for Antagonist Characterization

The characterization of a novel MC4R antagonist like mifomelatide relies on standardized in vitro assays to determine its binding affinity and functional activity.

4.1 Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound (mifomelatide) for the MC4R by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human MC4R (e.g., HEK293T, CHO-K1).[9][14]

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[15]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[15]

    • Wash the pellet and resuspend it in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[15]

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[15]

  • Binding Reaction:

    • In a 96-well filter plate, combine the cell membrane preparation, a fixed concentration of a suitable MC4R radioligand (e.g., ¹²⁵I-labeled NDP-α-MSH), and serial dilutions of the unlabeled test compound (mifomelatide).[9][16]

    • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled MC4R ligand.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15]

  • Separation and Quantification:

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[15][16]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]

    • Dry the filters and measure the retained radioactivity using a scintillation counter.[15]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of mifomelatide.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of mifomelatide that inhibits 50% of specific radioligand binding).[15]

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification cluster_analysis Data Analysis start Start prep_membranes 1. Prepare Cell Membranes Expressing MC4R start->prep_membranes prep_ligands 2. Prepare Radioligand & Mifomelatide Dilutions combine 3. Combine Membranes, Radioligand, & Mifomelatide in 96-well Plate prep_membranes->combine prep_ligands->combine incubate 4. Incubate to Reach Equilibrium combine->incubate filter_wash 5. Separate Bound/Free Ligand via Vacuum Filtration incubate->filter_wash count 6. Quantify Radioactivity on Filters filter_wash->count analyze 7. Plot Competition Curve & Calculate IC₅₀/Ki count->analyze end End analyze->end

4.2 cAMP Accumulation Functional Assay

This assay determines the functional antagonism of mifomelatide by measuring its ability to inhibit agonist-stimulated cAMP production.

Methodology:

  • Cell Culture:

    • Seed cells expressing MC4R (e.g., CHO-K1, HEK293) into 96-well or 384-well plates and culture overnight.[9][17]

  • Assay Procedure:

    • Wash cells with a suitable buffer (e.g., DMEM or HBSS).[18]

    • Pre-incubate the cells with serial dilutions of the antagonist (mifomelatide) for a defined period.

    • Add a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.[18]

    • Stimulate the cells with a fixed concentration of an MC4R agonist (e.g., α-MSH or NDP-α-MSH) that yields a submaximal response (e.g., EC₈₀).[14]

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP accumulation.[18]

  • cAMP Quantification:

    • Lyse the cells to release the intracellular cAMP.[18]

    • Quantify the cAMP concentration using a competitive immunoassay detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or a GloSensor™-based bioluminescence assay.[9][14]

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Plot the measured cAMP levels against the log concentration of mifomelatide.

    • Fit the data to a suitable inhibitory dose-response curve using non-linear regression to determine the IC₅₀ value, representing the concentration of mifomelatide that inhibits 50% of the agonist-induced cAMP response.

Therapeutic Rationale and Preclinical Evidence in Cachexia

Cachexia in chronic diseases like cancer and chronic kidney disease is often driven by systemic inflammation, which increases the signaling tone of the hypothalamic melanocortin system.[1][5] This overstimulation of MC4R leads to a pathological catabolic state characterized by anorexia, muscle wasting, and loss of fat mass.[1][2]

Mifomelatide is designed to directly counteract this central driver of wasting. By acting as an MC4R antagonist, it blocks the downstream signaling that promotes catabolism. Preclinical studies in various animal models of cachexia (driven by cancer, kidney disease, or inflammation) have demonstrated that treatment with mifomelatide leads to:

  • Preservation of lean body mass. [1][5]

  • Increased food intake and appetite. [1][5]

  • Retention of fat mass. [1]

  • Reduced hypothalamic inflammation. [1]

These findings support the therapeutic potential of mifomelatide to reprogram the body's signaling systems to prevent muscle loss at its source.[1]

Mifomelatide_Logic_Model Disease Chronic Disease (e.g., Cancer, CKD) Inflammation Systemic Inflammation (↑ Cytokines) Disease->Inflammation Melanocortin ↑ Hypothalamic Melanocortin Tone Inflammation->Melanocortin MC4R MC4R Overactivation Melanocortin->MC4R Catabolism ↑ Catabolism / ↓ Anabolism MC4R->Catabolism Cachexia Cachexia (Muscle Wasting, Anorexia) Catabolism->Cachexia Mifomelatide Mifomelatide Mifomelatide->MC4R blocks

Conclusion and Future Directions

Mifomelatide is a rationally designed MC4R antagonist that targets a key central mechanism underlying cachexia. Its ability to cross the blood-brain barrier and its oral activity make it a compelling drug candidate.[1][3] Preclinical data strongly support its efficacy in reversing the key symptoms of cachexia.[5] As of early 2025, mifomelatide is advancing through Phase 2 clinical trials, and its continued development holds significant promise for addressing the substantial unmet medical need in patients suffering from muscle-wasting diseases.[4]

References

Tcmcb07 signaling pathway in hypothalamic neurons

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

The requested topic, "," does not correspond to a known or documented signaling pathway in publicly available scientific literature. To provide a valuable and illustrative response that adheres to the detailed formatting requirements of your request, this guide will focus on a well-characterized and highly relevant pathway in the same context: the Leptin signaling pathway in hypothalamic neurons . This pathway is a critical regulator of energy homeostasis and a key target for therapeutic development in metabolic diseases.

An In-depth Technical Guide to the Leptin Signaling Pathway in Hypothalamic Neurons

Audience: Researchers, scientists, and drug development professionals.

Abstract: The hypothalamus is a primary site for the central regulation of energy balance, and the signaling cascades initiated by the adipose-derived hormone leptin are fundamental to this process. This document provides a technical overview of the core leptin signaling pathway in hypothalamic neurons, focusing on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and phosphatidylinositol 3-kinase (PI3K) branches. It includes a summary of key quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams to elucidate the molecular interactions and experimental workflows.

Core Signaling Pathway

Leptin exerts its effects on energy homeostasis by binding to the long form of the leptin receptor (LepR), which is highly expressed on two key populations of hypothalamic neurons in the arcuate nucleus (ARC): pro-opiomelanocortin (POMC) neurons, which promote satiety, and neuropeptide Y/agouti-related peptide (NPY/AgRP) neurons, which stimulate feeding.

Upon leptin binding, the LepR dimerizes, leading to the autophosphorylation and activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates three key tyrosine residues on the intracellular domain of LepR, creating docking sites for downstream signaling molecules.

  • JAK/STAT Pathway: The primary pathway for leptin's anorexigenic effects involves the recruitment of Signal Transducer and Activator of Transcription 3 (STAT3) to the phosphorylated LepR. STAT3 is then phosphorylated by JAK2, causing it to dimerize and translocate to the nucleus. In the nucleus, STAT3 dimers bind to the promoter regions of target genes, notably increasing the transcription of Pomc and decreasing the transcription of Npy and Agrp.

  • PI3K Pathway: The phosphorylated LepR also recruits and activates phosphatidylinositol 3-kinase (PI3K). This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B). Activated Akt has several downstream effects, including the phosphorylation and inhibition of the transcription factor FOXO1, which further contributes to the regulation of Pomc and Agrp expression.

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR Binding JAK2 JAK2 LepR->JAK2 Recruitment STAT3 STAT3 LepR->STAT3 Recruitment PI3K PI3K LepR->PI3K Recruitment & Activation pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation pJAK2->LepR Phosphorylates Tyr residues pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization POMC POMC Transcription pSTAT3_dimer->POMC Activates AgRP_NPY AgRP/NPY Transcription pSTAT3_dimer->AgRP_NPY Inhibits Akt Akt PI3K->Akt Activates FOXO1 FOXO1 Akt->FOXO1 Inhibits pFOXO1 p-FOXO1 Akt->pFOXO1 Phosphorylation FOXO1->AgRP_NPY Activates

Caption: Leptin signaling cascade in hypothalamic neurons.
Quantitative Data Summary

The following tables summarize quantitative data from representative studies investigating the effects of leptin on hypothalamic neurons.

Table 1: Leptin-Induced STAT3 Phosphorylation in Hypothalamic Neurons

Treatment Group % of pSTAT3-Positive Cells (Arcuate Nucleus) Fold Change vs. Control Reference
Vehicle Control 5 ± 1.5% 1.0

| Leptin (5 mg/kg, i.p.) | 45 ± 5.2% | 9.0 | |

Table 2: Leptin's Effect on Neuropeptide Gene Expression in the Arcuate Nucleus

Gene Treatment Fold Change in mRNA Expression (vs. Vehicle) Method Reference
Pomc Leptin +2.5 ± 0.4 qPCR
Agrp Leptin -1.8 ± 0.3 qPCR

| Npy | Leptin | -2.1 ± 0.5 | qPCR | |

Detailed Experimental Protocols

3.1 Protocol: Western Blotting for pSTAT3 in Hypothalamic Tissue

This protocol details the immunodetection of phosphorylated STAT3 (pSTAT3), a key marker of leptin pathway activation.

Methodology:

  • Tissue Collection: Mice are administered leptin (e.g., 5 mg/kg, i.p.) or vehicle. After 45 minutes, they are euthanized, and the hypothalamus is rapidly dissected on ice.

  • Protein Extraction: The tissue is homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Lysates are then centrifuged at 14,000 x g for 15 minutes at 4°C, and the supernatant containing the protein is collected.

  • Protein Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE: 20-30 µg of protein per sample is loaded onto a 4-12% polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against pSTAT3 (Tyr705) (e.g., rabbit anti-pSTAT3, diluted 1:1000 in 5% BSA/TBST). A separate blot is run for total STAT3 and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000).

  • Detection: After further washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify band intensity.

Western_Blot_Workflow A 1. Hypothalamic Tissue Dissection B 2. Protein Extraction (Lysis) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separation by Size) C->D E 5. Membrane Transfer (PVDF) D->E F 6. Blocking (5% BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-pSTAT3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection & Imaging H->I J 10. Densitometry Analysis I->J

Caption: Workflow for Western Blot analysis of hypothalamic pSTAT3.

3.2 Protocol: Immunohistochemistry (IHC) for pSTAT3

This protocol allows for the visualization and localization of leptin-activated neurons within hypothalamic nuclei.

Methodology:

  • Perfusion and Fixation: 45 minutes after leptin or vehicle injection, mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).

  • Tissue Processing: Brains are removed, post-fixed in 4% PFA overnight, and then cryoprotected in a 30% sucrose solution.

  • Sectioning: The hypothalamus is sectioned coronally at 30 µm using a cryostat.

  • Antigen Retrieval: Sections are subjected to antigen retrieval (e.g., by heating in sodium citrate buffer) to unmask epitopes.

  • Blocking and Permeabilization: Sections are blocked for 1-2 hours in a solution containing normal serum (e.g., 5% normal goat serum) and a detergent (e.g., 0.3% Triton X-100) in PBS.

  • Primary Antibody Incubation: Sections are incubated for 24-48 hours at 4°C with the primary antibody against pSTAT3 (Tyr705) diluted in the blocking solution.

  • Secondary Antibody Incubation: After washing, sections are incubated for 2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).

  • Mounting and Imaging: Sections are mounted onto slides with a mounting medium containing DAPI (to visualize nuclei). Images are captured using a confocal or fluorescence microscope.

  • Cell Counting: The number of pSTAT3-positive cells within specific hypothalamic regions (e.g., arcuate nucleus) is quantified using imaging software.

Conclusion and Future Directions

The leptin signaling pathway in the hypothalamus remains a cornerstone of metabolic research. The activation of JAK2-STAT3 and PI3K-Akt pathways in response to leptin provides a robust framework for understanding the central control of appetite and energy expenditure. The methodologies described herein represent standard approaches for interrogating this pathway. Future drug development efforts may focus on modulating downstream targets of this pathway to bypass issues of leptin resistance, a common feature of obesity. Further research into the crosstalk between these pathways and their interaction with other hormonal signals will be crucial for developing next-generation therapeutics for metabolic disorders.

The Role of TCMCB07 in Regulating Energy Expenditure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCMCB07 is a first-in-class, synthetic peptide antagonist of the melanocortin-4 receptor (MC4R) that has demonstrated significant potential in the regulation of energy expenditure, particularly in the context of cachexia.[1][2][3][4][5][6][7][8][9][10] Cachexia, a multifactorial wasting syndrome characterized by severe weight loss, anorexia, and increased energy expenditure, is a common and debilitating comorbidity in chronic diseases such as cancer and chronic kidney disease.[3][8] this compound acts by inhibiting the central melanocortin signaling pathway in the hypothalamus, a key regulator of appetite and energy homeostasis.[3][4][5][10][11][12] Preclinical studies have shown that both central and peripheral administration of this compound effectively increases food intake, attenuates body weight loss, and preserves both fat and lean body mass in various animal models of cachexia.[3][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key preclinical data, outlines experimental protocols, and presents signaling pathway and experimental workflow diagrams to facilitate further research and drug development in this area.

Introduction

The hypothalamic melanocortin system is a critical integrator of signals regulating energy balance.[3][4][5][10][12] The system is comprised of pro-opiomelanocortin (POMC) neurons, which produce the anorexigenic α-melanocyte-stimulating hormone (α-MSH), and agouti-related peptide (AgRP) neurons, which produce the orexigenic AgRP.[4][5][10][12] Both neuropeptides act on the melanocortin-4 receptor (MC4R), with α-MSH being an agonist that promotes satiety and increases energy expenditure, and AgRP acting as an antagonist, stimulating food intake and reducing energy expenditure.[4][5][10][11][12] In chronic disease states, increased inflammatory signaling can lead to an overstimulation of the melanocortin system, resulting in the anorexia and metabolic dysregulation characteristic of cachexia.[3][11]

This compound is a potent and selective antagonist of the MC4R.[3][4][5][7][10] By blocking the binding of α-MSH to the MC4R, this compound effectively inhibits the downstream signaling cascade that leads to reduced appetite and increased catabolism.[2][3] A key feature of this compound is its ability to cross the blood-brain barrier, allowing for peripheral administration to achieve central effects.[1][2]

Mechanism of Action: The Hypothalamic Melanocortin Signaling Pathway

This compound exerts its effects by modulating the hypothalamic melanocortin signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention for this compound.

Melanocortin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_effects Physiological Effects POMC POMC Neurons aMSH α-MSH POMC->aMSH releases α-MSH AgRP AgRP Neurons AgRP_peptide AgRP AgRP->AgRP_peptide releases AgRP MC4R MC4R EnergyExpenditure Energy Expenditure MC4R->EnergyExpenditure increases FoodIntake Food Intake MC4R->FoodIntake decreases aMSH->MC4R activates AgRP_peptide->MC4R inhibits This compound This compound This compound->MC4R antagonizes

Figure 1: Hypothalamic Melanocortin Signaling Pathway and this compound Intervention.

Preclinical Efficacy of this compound

Multiple preclinical studies have demonstrated the efficacy of this compound in ameliorating cachexia in various rodent models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Food Intake and Body Weight in a Rat Model of Cancer-Induced Cachexia
Treatment GroupAdministration RouteDosageChange in Cumulative Food Intake (g)Change in Body Weight (g)
Tumor/SalineIntraperitoneal (i.p.)---10.5 ± 2.3
Tumor/TCMCB07Intraperitoneal (i.p.)3 mg/kg/day+15.2 ± 3.1+2.1 ± 2.8
Sham/SalineIntraperitoneal (i.p.)--+12.3 ± 1.9

*Data are presented as mean ± SEM. *p < 0.05 compared to Tumor/Saline group. Data extracted from a study on methylcholanthrene sarcoma in rats.[3]

Table 2: Effect of this compound on Body Composition in a Rat Model of Cancer-Induced Cachexia
Treatment GroupAdministration RouteDosageChange in Fat Mass (g)Change in Lean Mass (g)
Tumor/SalineIntraperitoneal (i.p.)--4.8 ± 0.7-8.2 ± 1.5
Tumor/TCMCB07Intraperitoneal (i.p.)3 mg/kg/day+1.2 ± 0.9-1.5 ± 1.7
Sham/SalineIntraperitoneal (i.p.)-+2.5 ± 0.5+9.8 ± 1.2

*Data are presented as mean ± SEM. *p < 0.05 compared to Tumor/Saline group. Body composition was measured by MRI.[3]

Table 3: Effect of this compound on Food Intake and Body Weight in a Rat Model of Chemotherapy-Induced Anorexia (Cisplatin)
Treatment GroupAdministration RouteDosageTotal Food Intake over 21 days (g)Change in Body Weight (%)
Cisplatin/SalineSubcutaneous (s.c.)-320 ± 15-5.2 ± 1.1
Cisplatin/TCMCB07Subcutaneous (s.c.)3 mg/kg/day410 ± 12+2.8 ± 0.9
Saline/SalineSubcutaneous (s.c.)-450 ± 10+8.5 ± 0.7

*Data are presented as mean ± SEM. *p < 0.05 compared to Cisplatin/Saline group.[7]

Table 4: Effect of this compound on Body Composition in a Rat Model of Chemotherapy-Induced Anorexia (Cisplatin)
Treatment GroupAdministration RouteDosageChange in Fat Mass (%)Change in Lean Mass (%)
Cisplatin/SalineSubcutaneous (s.c.)--91.33-9.02
Cisplatin/TCMCB07Subcutaneous (s.c.)3 mg/kg/day+37.68-3.88
Saline/SalineSubcutaneous (s.c.)-+100+5.0

*Data are presented as mean ± SEM. *p < 0.001 compared to Cisplatin/Saline group.[7]

Experimental Protocols

The following sections provide an overview of the methodologies employed in the preclinical evaluation of this compound.

Animal Models
  • Cancer-Induced Cachexia:

    • Model: Methylcholanthrene (MCA) sarcoma model in male Sprague-Dawley rats.[3]

    • Induction: Implantation of MCA sarcoma cells into the flank of the rats.[3]

    • Characteristics: This model reliably produces anorexia, weight loss, and loss of both fat and lean mass, recapitulating key features of clinical cancer cachexia.[3]

  • Chemotherapy-Induced Anorexia:

    • Model: Male Sprague-Dawley rats treated with chemotherapeutic agents.[7]

    • Induction: Intraperitoneal injection of cisplatin (2.5 mg/kg) or 5-fluorouracil (70 mg/kg) once weekly for three weeks.[7]

    • Characteristics: This model mimics the anorexia, weight loss, and muscle wasting observed in patients undergoing chemotherapy.[7][9][10]

  • Chronic Kidney Disease (CKD)-Associated Cachexia:

    • Model: 5/6 subtotal nephrectomy in male Sprague-Dawley rats.[3][8]

    • Induction: Surgical removal of two-thirds of one kidney and the entire contralateral kidney.[3]

    • Characteristics: This model leads to uremia and the development of cachexia, including anorexia and loss of body mass.[3]

Drug Administration

This compound has been administered through various routes in preclinical studies, demonstrating its versatility:

  • Intraperitoneal (i.p.) injection: Typically at a dose of 3 mg/kg/day.[3]

  • Subcutaneous (s.c.) injection: Typically at a dose of 3 mg/kg/day.[7]

  • Oral (intragastric) gavage: Demonstrating oral bioavailability.[3]

  • Intracerebroventricular (i.c.v.) injection: To directly target the central nervous system and confirm the central mechanism of action.[3]

Outcome Measures
  • Food Intake and Body Weight: Measured daily throughout the experimental period.[3][7]

  • Body Composition: Assessed using Magnetic Resonance Imaging (MRI) at the beginning and end of the treatment period to quantify changes in fat mass and lean mass.[3][7]

  • Hypothalamic Gene Expression: Analysis of inflammatory gene expression in the hypothalamus was performed to assess the anti-inflammatory effects of this compound.[3][8]

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of cachexia.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis AnimalModel Induce Cachexia Model (e.g., MCA Sarcoma) Baseline Baseline Measurements (Body Weight, Body Composition via MRI) AnimalModel->Baseline Randomization Randomize into Treatment Groups (e.g., Saline, this compound) Baseline->Randomization Treatment Daily Drug Administration (e.g., i.p. injection of this compound) Randomization->Treatment Monitoring Daily Monitoring (Food Intake, Body Weight) Treatment->Monitoring Endpoint Endpoint Measurements (Final Body Weight, Body Composition via MRI) Monitoring->Endpoint Tissue Tissue Collection (Hypothalamus for Gene Expression) Endpoint->Tissue Analysis Statistical Analysis of Data Tissue->Analysis

Figure 2: Representative Experimental Workflow for Preclinical Evaluation of this compound.

Clinical Development

This compound has progressed to clinical trials. A Phase 1 study in healthy volunteers showed the drug to be safe and well-tolerated, with pharmacokinetic data supporting further development.[6][13] A Phase 2 trial is underway to evaluate the efficacy of this compound in preventing weight loss in patients with stage IV colorectal cancer undergoing chemotherapy.[6]

Conclusion

This compound is a promising therapeutic candidate for the treatment of cachexia and the regulation of energy expenditure. Its mechanism of action, centered on the antagonism of the MC4R in the hypothalamus, is well-supported by preclinical data. The ability of this compound to be peripherally administered and exert central effects makes it an attractive drug candidate. The robust preclinical data demonstrating its efficacy in increasing food intake and preserving lean body mass, coupled with a favorable safety profile in early clinical trials, highlights its potential to address a significant unmet medical need in patients suffering from cachexia. Further clinical investigation is warranted to fully elucidate its therapeutic benefits in various patient populations.

References

The Orexigenic Potential of Tcmcb07: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Melanocortin-4 Receptor Antagonist for Appetite Stimulation and Amelioration of Cachexia

Executive Summary

Tcmcb07, also known as Mifomelatide, is a synthetic, orally active, and brain-penetrant cyclic nonapeptide that acts as a potent antagonist of the melanocortin-4 receptor (MC4R).[1] Emerging preclinical and early clinical data underscore its significant orexigenic (appetite-stimulating) effects, positioning it as a promising therapeutic candidate for treating cachexia associated with chronic diseases such as cancer and chronic kidney disease (CKD), as well as chemotherapy-induced anorexia.[2][3][4][5] This technical guide provides a comprehensive overview of the core data, experimental methodologies, and underlying signaling pathways related to the orexigenic properties of this compound.

Core Mechanism of Action: Antagonism of the Central Melanocortin System

The central melanocortin system, primarily located in the hypothalamus, is a critical regulator of energy homeostasis, appetite, and metabolism.[3][6] Pathophysiological conditions like cancer and CKD can lead to an overactivation of this system, resulting in anorexia, increased energy expenditure, and ultimately, cachexia.[4][5] this compound exerts its orexigenic effects by competitively inhibiting the MC4R, a key receptor in this pathway.[7] By blocking the anorexigenic signals mediated by α-melanocyte-stimulating hormone (α-MSH), this compound effectively disinhibits the neural circuits that promote feeding, leading to increased appetite and anabolism.[2][7]

Below is a diagram illustrating the signaling pathway through which this compound is believed to exert its effects.

cluster_0 Hypothalamic POMC/AgRP Neurons cluster_1 Melanocortin Signaling cluster_2 This compound Intervention cluster_3 Physiological Outcomes Proopiomelanocortin (POMC) Proopiomelanocortin (POMC) α-MSH α-MSH Proopiomelanocortin (POMC)->α-MSH cleavage Agouti-related peptide (AgRP) Agouti-related peptide (AgRP) MC4R MC4R Agouti-related peptide (AgRP)->MC4R inhibits α-MSH->MC4R activates Anorexia Anorexia MC4R->Anorexia promotes Appetite Stimulation Appetite Stimulation This compound This compound This compound->MC4R antagonizes This compound->Appetite Stimulation leads to

Figure 1: this compound Mechanism of Action

Quantitative Data on the Orexigenic Effects of this compound

The efficacy of this compound in stimulating food intake and promoting weight gain has been demonstrated across multiple preclinical models. The following tables summarize key quantitative findings.

Table 1: Effects of this compound on Anorexia and Body Weight in a Lipopolysaccharide (LPS)-Induced Cachexia Model in Rats

Treatment GroupAdministration RouteDosageChange in Food Intake (24h)Change in Body Weight (24h)
SalineIP-AnorexiaWeight Loss
This compoundIP2 mg/kgSignificant Amelioration of AnorexiaSignificant Weight Gain
This compoundOral Gavage10 mg/kgSignificant Amelioration of AnorexiaSignificant Amelioration of Weight Loss

Data synthesized from preclinical studies.[8]

Table 2: Effects of this compound on Chemotherapy-Induced Anorexia and Weight Loss in Rats (21-Day Study)

Treatment GroupChemotherapyThis compound Dosage (SC)Total Food IntakeChange in Body WeightChange in Fat Mass
Cisplatin + SalineCisplatin (2.5mg/kg weekly)-DecreasedDecreased-91.33%
Cisplatin + this compoundCisplatin (2.5mg/kg weekly)3 mg/kg/daySignificantly Increased (p=0.0006)Robustly Increased (p=0.0007)+37.68% (p=0.0002)
5-FU + Saline5-FU (70 mg/kg weekly)--Decreased-52.61%
5-FU + this compound5-FU (70 mg/kg weekly)3 mg/kg/daySignificantly Increased (p=0.0134)Robustly Increased (p=0.0013)+70.19% (p<0.0001)

Data from a study evaluating this compound in mitigating side effects of chemotherapy.[9]

Table 3: Preliminary Phase I Clinical Trial Data in Healthy Volunteers

CohortTreatmentObservationFinding
Multiple Ascending DoseThis compound vs. PlaceboChange in body weight from baseline to end-of-study1.07 kg greater weight gain in this compound group (p=0.0195)
Multiple Ascending DoseThis compound vs. PlaceboVisual Analog Scale (VAS) for hunger15% greater ease in eating meals reported in this compound group

Findings from a Phase I study assessing safety, tolerability, and pharmacokinetics.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

LPS-Induced Cachexia Model in Rats
  • Objective: To evaluate the efficacy of this compound in a model of inflammation-induced anorexia and weight loss.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are acclimated and baseline food intake and body weight are recorded.

    • Cachexia is induced by a single intraperitoneal (IP) injection of lipopolysaccharide (LPS).

    • Treatment groups receive either this compound (e.g., 2 mg/kg IP or 10 mg/kg by oral gavage) or saline.[8]

    • Food intake and body weight are monitored for 24 hours post-LPS challenge.

  • Endpoints:

    • Cumulative 24-hour food intake.

    • Percentage change in body weight from baseline.

Chemotherapy-Induced Anorexia Model in Rats
  • Objective: To assess the ability of this compound to mitigate anorexia and weight loss associated with chemotherapy.

  • Animals: Male Sprague-Dawley rats.[9]

  • Procedure:

    • Rats are divided into experimental groups (e.g., Chemotherapy + Saline, Chemotherapy + this compound, Saline + Saline).[9]

    • Chemotherapy (e.g., cisplatin 2.5mg/kg or 5-fluorouracil 70 mg/kg) is administered via IP injection once weekly for three weeks.[9]

    • This compound (e.g., 3 mg/kg/day) or saline is administered daily via subcutaneous (SC) injection for 21 days.[9]

    • Daily food intake and body weight are measured.

    • Body composition (fat and lean mass) is analyzed pre- and post-treatment using MRI.[9]

  • Endpoints:

    • Total food intake over the 21-day period.

    • Change in body weight, fat mass, and lean mass.

    • Muscle mass of dissected heart and gastrocnemius muscles at the end of the study.[9]

Below is a diagram illustrating a typical experimental workflow for preclinical evaluation of this compound.

cluster_0 Animal Model Selection cluster_1 Induction of Anorexia/Cachexia cluster_2 Treatment Administration cluster_3 Data Collection & Analysis Rodent Model Rodent Model Chemotherapy Chemotherapy Rodent Model->Chemotherapy LPS Injection LPS Injection Rodent Model->LPS Injection Tumor Implantation Tumor Implantation Rodent Model->Tumor Implantation This compound This compound Chemotherapy->this compound Vehicle Control Vehicle Control Chemotherapy->Vehicle Control LPS Injection->this compound LPS Injection->Vehicle Control Tumor Implantation->this compound Tumor Implantation->Vehicle Control Food Intake Food Intake This compound->Food Intake Body Weight Body Weight This compound->Body Weight Body Composition (MRI) Body Composition (MRI) This compound->Body Composition (MRI) Vehicle Control->Food Intake Vehicle Control->Body Weight Vehicle Control->Body Composition (MRI) Statistical Analysis Statistical Analysis Food Intake->Statistical Analysis Body Weight->Statistical Analysis Body Composition (MRI)->Statistical Analysis

Figure 2: Preclinical Experimental Workflow

Conclusion and Future Directions

This compound has demonstrated robust orexigenic and anabolic effects in a variety of preclinical models of cachexia and anorexia.[2][3][4] Its mechanism of action, centered on the antagonism of the MC4R, is well-supported by the existing literature.[7] The positive, albeit preliminary, data from a Phase I clinical trial in healthy volunteers further supports its therapeutic potential.[10] Future research will likely focus on larger-scale clinical trials in patient populations experiencing cachexia to fully elucidate its efficacy and safety profile. The development of this compound represents a significant advancement in the search for effective treatments for the debilitating symptoms of cachexia.

References

Tcmcb07 and its Impact on Central Melanocortin Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tcmcb07, a synthetic antagonist of the melanocortin-4 receptor (MC4R), and its significant impact on central melanocortin signaling. The document synthesizes key preclinical findings, detailing the compound's efficacy in mitigating cachexia and chemotherapy-induced anorexia through its targeted action on the central nervous system. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key cited studies. Visual diagrams generated using Graphviz (DOT language) illustrate the core signaling pathways and experimental workflows.

Introduction to this compound and Central Melanocortin Signaling

The central melanocortin system is a critical regulator of energy homeostasis, with the melanocortin-4 receptor (MC4R) playing a pivotal role in mediating satiety and energy expenditure.[1][2] Dysregulation of this pathway, characterized by increased melanocortin signaling, is implicated in the pathophysiology of cachexia, a multifactorial syndrome characterized by severe weight loss, anorexia, and muscle wasting, often associated with chronic diseases such as cancer and chronic kidney disease (CKD).[3][4][5]

This compound is a synthetic, brain-penetrant MC4R antagonist designed to counteract the effects of elevated melanocortin signaling.[3][4] By blocking the anorexigenic signals mediated by MC4R, this compound promotes appetite and anabolism, offering a promising therapeutic strategy for conditions characterized by involuntary weight loss.[3][4][5] Preclinical studies have demonstrated that peripheral administration of this compound effectively inhibits central melanocortin signaling, leading to increased food intake, and preservation of body weight, fat mass, and lean mass in various animal models of cachexia.[3][4][5]

Quantitative Data Presentation

The efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings from these studies, providing a clear comparison of the compound's effects across different experimental conditions.

Table 1: Effect of this compound on Food Intake and Body Weight in a Lipopolysaccharide (LPS)-Induced Cachexia Rat Model.[3][6]
Treatment GroupAdministration RouteDose24-Hour Food Intake (g)24-Hour Body Weight Change (%)
Salinei.c.v.-5.2 ± 0.9-5.8 ± 0.4
This compoundi.c.v.2 µ g/rat/day 12.1 ± 1.1-1.9 ± 0.6
Salinei.p.-4.8 ± 0.7-6.1 ± 0.3
This compoundi.p.3 mg/kg/day10.5 ± 1.2-2.5 ± 0.8
SalineOral Gavage-5.5 ± 0.8-5.5 ± 0.5
This compoundOral Gavage10 mg/kg11.2 ± 1.5-2.1 ± 0.7

*p < 0.05 vs. Saline

Table 2: Effect of this compound in a Methylcholanthrene Sarcoma-Induced Cancer Cachexia Rat Model.[3]
Treatment GroupAdministration RouteDose6-Day Cumulative Food Intake (g)Change in Body Weight (g)Change in Fat Mass (g)Change in Lean Mass (g)
Sham/Salines.c.-135 ± 5+15 ± 2+5.1 ± 0.8+9.9 ± 1.2
Tumor/Salines.c.-85 ± 6-20 ± 3-8.2 ± 1.1-11.8 ± 1.5
Tumor/Tcmcb07 (Low Dose)s.c.1.5 mg/kg/day120 ± 7-5 ± 2-1.5 ± 0.9-3.5 ± 1.1
Tumor/Tcmcb07 (High Dose)s.c.3 mg/kg/day128 ± 6+2 ± 2+1.8 ± 0.7+0.2 ± 1.0

*p < 0.05 vs. Tumor/Saline

Table 3: Efficacy of this compound in a 5/6 Subtotal Nephrectomy-Induced Chronic Kidney Disease (CKD) Cachexia Rat Model.[3]
Treatment GroupAdministration RouteDose14-Day Cumulative Food Intake (g)Change in Body Weight (g)
Sham/Salines.c.-280 ± 12+25 ± 3
Nephrectomy/Salines.c.-210 ± 15-15 ± 4
Nephrectomy/Tcmcb07s.c.3 mg/kg/day275 ± 10+22 ± 4

*p < 0.05 vs. Nephrectomy/Saline

Table 4: Impact of this compound on Hypothalamic Gene Expression in Cancer Cachexia Rat Model.[3]
GeneTreatment GroupRelative mRNA Expression (Fold Change vs. Sham/Saline)
Pro-inflammatory Cytokines
Il-1βTumor/Saline3.5 ± 0.4
Tumor/Tcmcb07 (High Dose)1.8 ± 0.3
Tnf-αTumor/Saline2.8 ± 0.3
Tumor/Tcmcb07 (High Dose)1.5 ± 0.2
Anorexigenic/Orexigenic Neuropeptides
PomcTumor/Saline2.1 ± 0.2
Tumor/Tcmcb07 (High Dose)1.2 ± 0.1
AgrpTumor/Saline0.6 ± 0.1
Tumor/Tcmcb07 (High Dose)1.1 ± 0.2

*p < 0.05 vs. Tumor/Saline

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the study by Zhu et al. (2020).[3]

Animal Models
  • Animals: Adult male Sprague-Dawley rats were used for all studies. Animals were individually housed in a temperature-controlled environment with a 12-hour light/dark cycle and had ad libitum access to standard chow and water, unless otherwise specified.

  • LPS-Induced Cachexia Model: Rats were administered a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli at a dose of 100 µg/kg to induce acute anorexia and weight loss.

  • Cancer Cachexia Model: A methylcholanthrene-induced (MCA) sarcoma cell line was used. Tumor cells (1 x 10^6 cells in 0.2 mL of saline) were implanted subcutaneously into the flank of the rats. Control animals received a sham injection of saline. Cachexia development was monitored by daily measurements of food intake and body weight.

  • Chronic Kidney Disease (CKD) Cachexia Model: CKD was induced by a two-step 5/6 subtotal nephrectomy. In the first surgery, two-thirds of the left kidney was removed. One week later, the entire right kidney was removed. Sham-operated animals underwent the same surgical procedures without the removal of kidney tissue.

This compound Administration
  • Preparation: this compound was dissolved in sterile saline for all administration routes.

  • Intracerebroventricular (i.c.v.) Administration: Rats were surgically implanted with a cannula into the lateral cerebral ventricle. This compound or saline was infused directly into the brain.

  • Intraperitoneal (i.p.) and Subcutaneous (s.c.) Administration: this compound or saline was injected intraperitoneally or subcutaneously at the indicated doses.

  • Oral Gavage: this compound or saline was administered directly into the stomach using a gavage needle.

Measurement of Food Intake and Body Composition
  • Food Intake: Daily food intake was measured by weighing the amount of food provided and the amount remaining after 24 hours.

  • Body Composition: Whole-body fat and lean mass were determined using quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA) at the beginning and end of the treatment periods.

Hypothalamic Gene Expression Analysis
  • Tissue Collection: At the end of the experiments, animals were euthanized, and the hypothalamus was rapidly dissected, frozen in liquid nitrogen, and stored at -80°C.

  • RNA Extraction and qRT-PCR: Total RNA was extracted from the hypothalamic tissue using a commercial kit. cDNA was synthesized from the RNA, and quantitative real-time PCR (qRT-PCR) was performed using specific primers for the genes of interest. Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH), and the fold change in expression was calculated using the ΔΔCt method.

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the central melanocortin signaling pathway, the mechanism of this compound action, and a typical experimental workflow.

melanocortin_signaling cluster_upstream Upstream Regulation cluster_arcuate Arcuate Nucleus cluster_pvn Paraventricular Nucleus cluster_downstream Downstream Effects Leptin Leptin POMC POMC Neurons Leptin->POMC + AgRP AgRP/NPY Neurons Leptin->AgRP - Ghrelin Ghrelin Ghrelin->AgRP + MC4R MC4R POMC->MC4R α-MSH (+) AgRP->MC4R AgRP (-) Anorexia Anorexia MC4R->Anorexia EnergyExpenditure Increased Energy Expenditure MC4R->EnergyExpenditure

Caption: Central melanocortin signaling pathway regulating energy balance.

tcmcb07_mechanism cluster_agonists Endogenous Ligands cluster_receptor Melanocortin-4 Receptor cluster_antagonist Therapeutic Intervention cluster_signaling Downstream Signaling alphaMSH α-MSH (Agonist) MC4R MC4R alphaMSH->MC4R Binds and Activates AnorexigenicSignal Anorexigenic Signal MC4R->AnorexigenicSignal BlockedSignal Blocked Signal This compound This compound (Antagonist) This compound->MC4R Binds and Blocks

Caption: Mechanism of action of this compound as an MC4R antagonist.

experimental_workflow cluster_model Model Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_analysis Final Analysis Induction Induction of Cachexia (e.g., Tumor Implantation) Treatment This compound or Saline Administration Induction->Treatment Monitoring Daily Measurement of Food Intake and Body Weight Treatment->Monitoring Analysis Body Composition Analysis (qNMR/DEXA) Hypothalamic Gene Expression (qRT-PCR) Monitoring->Analysis

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for the management of cachexia and related wasting syndromes. Its targeted antagonism of the central MC4R provides a mechanistically sound approach to stimulating appetite and promoting anabolism. The preclinical data robustly support its efficacy in various animal models, demonstrating improvements in food intake, body weight, and body composition, as well as a reduction in hypothalamic inflammation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for further research and development of this compound as a potential treatment for patients suffering from cachexia.

References

An In-Depth Technical Guide to the Pharmacodynamics of Mifomelatide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifomelatide (also known as TCMCB-07) is a synthetic, orally active, and brain-penetrant cyclic peptide currently under investigation for the treatment of cachexia.[1] As a potent antagonist of the melanocortin-3 and -4 receptors (MC3R and MC4R), Mifomelatide targets the central melanocortin system, a key regulator of energy homeostasis, appetite, and metabolism.[2] Overactivation of this system is implicated in the pathophysiology of cachexia, a debilitating muscle-wasting syndrome associated with chronic diseases such as cancer and kidney disease. This guide provides a comprehensive overview of the pharmacodynamics of Mifomelatide, including its mechanism of action, receptor binding and functional activity, and detailed experimental protocols from key preclinical studies.

Mechanism of Action

Mifomelatide exerts its pharmacological effects by competitively blocking the binding of endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), to MC3R and MC4R in the central nervous system.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This signaling cascade ultimately results in a decrease in appetite and an increase in energy expenditure.

By antagonizing MC3R and MC4R, Mifomelatide effectively inhibits this anorexigenic signaling pathway. The blockade of these receptors in the hypothalamus is believed to disinhibit orexigenic pathways, leading to an increase in appetite and food intake. This central mechanism of action translates to the preservation of lean body mass and fat mass, as demonstrated in various preclinical models of cachexia.[5]

Signaling Pathway Antagonized by Mifomelatide

The following diagram illustrates the canonical Gs-cAMP signaling pathway activated by MC4R, which is inhibited by Mifomelatide.

MC4R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha_MSH α-MSH (Agonist) MC4R MC4R alpha_MSH->MC4R Binds to Gs Gs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (Anorexigenic) CREB->Gene_Transcription Promotes Mifomelatide Mifomelatide (Antagonist) Mifomelatide->MC4R Blocks α-MSH Binding

Figure 1: MC4R Signaling Pathway Inhibition by Mifomelatide.

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro receptor binding and functional activity of Mifomelatide.

Table 1: In Vitro Receptor Antagonist Activity of Mifomelatide
ReceptorSpeciesAssay TypeParameterValue (nM)Reference
MC1RHumanFunctionalIC5019.5[6]
MC3R Human Functional IC50 0.59 [6]
MC4R Human Functional IC50 13.58 [6]
MC5RHumanFunctionalIC508.07[6]

Note: While Ki values for Mifomelatide at MC3R and MC4R are not publicly available, the provided IC50 values from functional assays indicate potent antagonist activity.

Table 2: In Vivo Efficacy of Mifomelatide in Preclinical Models of Cachexia
Animal ModelAdministration RouteDoseKey FindingsReference
Lipopolysaccharide (LPS)-induced Anorexia (Rat)Intracerebroventricular (i.c.v.)2 µ g/rat/day Significantly increased 24-hour food intake and attenuated body weight loss.[5]
Cancer-induced Cachexia (Rat)Intraperitoneal (i.p.)3 mg/kg/dayIncreased food intake, attenuated body weight loss, and preserved fat and lean mass.[5]
Chronic Kidney Disease-associated Cachexia (Rat)Subcutaneous (s.c.)3 mg/kg/dayIncreased food intake and body weight; preserved fat and lean mass.[5]
Chemotherapy-induced Anorexia (Rat)Subcutaneous (s.c.)3 mg/kg/dayImproved appetite and stabilized body weight.[7]
Healthy DogsSubcutaneous (s.c.)0.75 and 2.25 mg/kg/dayWell-tolerated with weight gain as a clinically relevant side effect. No significant changes in blood pressure or heart rate.[8][9]

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacodynamic assessment of Mifomelatide.

In Vitro Functional Antagonism Assay (cAMP Accumulation)

This protocol describes a method to determine the functional antagonist activity of Mifomelatide at melanocortin receptors.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis node1 Transfect HEK293 cells with MC3R or MC4R expression vector node2 Culture cells for 48 hours node1->node2 node3 Add varying concentrations of Mifomelatide node2->node3 node4 Add varying concentrations of α-MSH (agonist) node3->node4 node5 Incubate for a defined period node4->node5 node6 Lyse cells node5->node6 node7 Measure intracellular cAMP levels (e.g., radioimmunoassay or HTRF) node6->node7 node8 Calculate IC50 values node7->node8

Figure 2: Workflow for cAMP Functional Assay.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently transfected with an expression vector encoding the human MC3R or MC4R. Cells are then cultured for 48 hours to allow for receptor expression.

  • Compound Treatment: Cells are treated with increasing concentrations of Mifomelatide in the presence of a fixed concentration of the agonist α-MSH.

  • cAMP Measurement: Following incubation, cells are lysed, and the intracellular cAMP levels are quantified using a suitable method such as a competitive radioimmunoassay or a homogeneous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: The concentration-response curves are plotted, and the IC50 value, representing the concentration of Mifomelatide that inhibits 50% of the maximal agonist response, is calculated using non-linear regression analysis.

In Vivo Cancer-Induced Cachexia Model

This protocol outlines a common in vivo model to assess the efficacy of Mifomelatide in mitigating cancer-induced cachexia.

Cachexia_Model_Workflow cluster_induction Cachexia Induction cluster_treatment Treatment Phase cluster_endpoints Endpoint Measurement node1 Implant tumor cells (e.g., Yoshida sarcoma) subcutaneously in rats node2 Monitor tumor growth and body weight node1->node2 node3 Initiate daily administration of Mifomelatide (e.g., 3 mg/kg, s.c.) or vehicle control node2->node3 node4 Continue treatment for a predefined period (e.g., 14-21 days) node3->node4 node5 Daily measurement of food intake and body weight node6 Body composition analysis (e.g., MRI or DEXA) at baseline and end of study node7 Post-mortem analysis of muscle and fat pad weights

Figure 3: Workflow for Cancer-Induced Cachexia Model.

Methodology:

  • Induction of Cachexia: Male rats are implanted subcutaneously with a tumor cell line known to induce cachexia, such as Yoshida sarcoma cells. The animals are monitored for tumor growth and the onset of weight loss.

  • Drug Administration: Once cachexia is established, animals are randomized into treatment and control groups. The treatment group receives daily administration of Mifomelatide (e.g., 3 mg/kg via subcutaneous injection), while the control group receives a vehicle.

  • Preparation of Mifomelatide for Oral Gavage: For oral administration studies, Mifomelatide can be dissolved in a suitable vehicle. A common vehicle for oral gavage in rodents is a solution of 0.5% to 1% methylcellulose in water. The appropriate amount of Mifomelatide is weighed and suspended in the vehicle to achieve the desired concentration for dosing (e.g., 6-12 mg/kg). The suspension should be vortexed thoroughly before each administration to ensure homogeneity.

  • Endpoint Analysis: Throughout the study, food intake and body weight are measured daily. Body composition (lean mass and fat mass) is assessed at the beginning and end of the treatment period using techniques like magnetic resonance imaging (MRI) or dual-energy X-ray absorptiometry (DEXA). At the end of the study, animals are euthanized, and specific muscles (e.g., gastrocnemius) and fat pads (e.g., epididymal) are dissected and weighed.

Conclusion

Mifomelatide is a potent antagonist of MC3R and MC4R with a clear mechanism of action in the central nervous system. Preclinical studies have robustly demonstrated its efficacy in counteracting the key features of cachexia, including anorexia, weight loss, and muscle wasting, in various disease models. The quantitative pharmacodynamic data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of Mifomelatide as a potential first-in-class therapy for cachexia. Future clinical trials will be crucial to translate these promising preclinical findings into therapeutic benefits for patients suffering from this debilitating condition.

References

Tcmcb07: A Technical Guide to its Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tcmcb07 is a cyclic nonapeptide antagonist of the melanocortin-4 receptor (MC4R) developed for the treatment of cachexia, a debilitating wasting syndrome.[1][2] A critical feature of this compound's therapeutic potential is its ability to cross the blood-brain barrier (BBB) to exert its effects on the central nervous system, specifically the hypothalamus, which is a key regulator of metabolic rate.[1][3] This technical guide provides a comprehensive overview of the available data and experimental methodologies related to this compound's capacity to penetrate the BBB. Evidence strongly indicates that this compound is actively transported across the BBB by the Organic Anion Transporting Polypeptide 1A2 (OATP1A2). While peripheral administration of this compound leads to demonstrable central nervous system effects, direct in vivo quantification of its brain-to-plasma concentration ratio in published literature is limited.

Mechanism of Blood-Brain Barrier Transport

The primary mechanism for this compound's entry into the brain is carrier-mediated transport via OATP1A2.[1] OATP1A2 is an influx transporter expressed on the apical membrane of capillary endothelial cells of the BBB.[4] In vitro studies have confirmed that this compound is a substrate for this transporter, providing a direct pathway across the BBB.[1]

Signaling Pathway and Transport Mechanism

The therapeutic action of this compound is initiated by its transport across the BBB, allowing it to reach and antagonize MC4R in the hypothalamus. This antagonism inhibits downstream signaling pathways that contribute to the hypermetabolic state of cachexia.

cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain (Hypothalamus) Tcmcb07_blood This compound OATP1A2 OATP1A2 Transporter Tcmcb07_blood->OATP1A2 Transport Tcmcb07_brain This compound OATP1A2->Tcmcb07_brain MC4R MC4R Tcmcb07_brain->MC4R Antagonism Signaling_Pathway Cachexia Signaling Pathway MC4R->Signaling_Pathway Inhibition

Caption: Transport of this compound across the BBB via OATP1A2 to antagonize hypothalamic MC4R.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies assessing the interaction of this compound with various transporters.

Inhibition of Transporter Uptake by this compound

This table presents the half-maximal inhibitory concentrations (IC50) of this compound against a panel of drug transporters. Lower IC50 values indicate a stronger inhibitory potential.

TransporterPrototypical SubstrateIC50 (µM)
OATP1A2[³H]Estrone-3-sulfate24.0[1]
OATP1B1[³H]Estrone-3-sulfate6.8[1]
OATP1B3[³H]Estrone-3-sulfate307[1]
OATP2B1[³H]Estrone-3-sulfate524[1]
OCT2[¹⁴C]Metformin1,169[1]
MATE1[¹⁴C]Metformin8.7[1]
MATE2-K[¹⁴C]Metformin20.7[1]
OAT1[³H]p-aminohippurate> 1,000[1]
OAT3[³H]Estrone-3-sulfate> 1,000[1]

Data from Hu et al. (2020)[1]

Kinetic Parameters of this compound Uptake by OATP1A2

This table details the kinetic parameters of this compound transport mediated by OATP1A2, confirming that this compound is a substrate for this transporter.

ParameterValueUnit
Vmax (Maximum Velocity)236[1]pmol/mg protein/min
Km (Michaelis-Menten Constant)58.4[1]µM
Kd (Nonspecific Binding Constant)0.39[1]µL/mg protein

Data from Hu et al. (2020)[1]

In Vivo Plasma Concentrations

While direct brain concentrations are not available, plasma concentrations have been measured in animal studies.

Animal ModelDoseRoutePlasma Concentration
Rats with Cancer Cachexia1.5 mg/kg/days.c.Detectable and correlated with dose[2]
Rats with Cancer Cachexia3 mg/kg/days.c.Detectable and correlated with dose[2]
Dogs (Healthy)0.75 mg/kg/days.c.Cmax at day 28: 2.1 µg/mL[5]
Dogs (Healthy)2.25 mg/kg/days.c.Cmax at day 28: 3.6 µg/mL[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Transporter Inhibition Assays

This protocol was used to determine the IC50 values of this compound against various transporters.[1]

start Start: Transporter-transfected cells incubation Incubate with this compound (various concentrations) and radiolabeled substrate start->incubation wash Wash cells to remove extracellular substrate incubation->wash lysis Lyse cells wash->lysis scintillation Quantify intracellular radioactivity via scintillation counting lysis->scintillation calculation Calculate IC50 values scintillation->calculation end End: Determination of inhibitory potential calculation->end

Caption: Workflow for in vitro transporter inhibition assays.

Detailed Steps:

  • Cell Culture: Stably transfected HEK293 cells overexpressing a specific transporter (OATP1A2, OATP1B1, etc.) are cultured in appropriate media.

  • Inhibition Assay: Cells are pre-incubated with varying concentrations of this compound.

  • Substrate Addition: A radiolabeled prototypical substrate for the specific transporter is added to initiate the uptake reaction.

  • Incubation: The cells are incubated for a defined period to allow for substrate transport.

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

In Vitro OATP1A2 Substrate Assay

This protocol was employed to determine the kinetic parameters of this compound transport by OATP1A2.[1]

Detailed Steps:

  • Cell Culture: HEK293 cells stably expressing OATP1A2 are used.

  • Uptake Assay: Cells are incubated with varying concentrations of radiolabeled this compound.

  • Time Course: Uptake is measured at different time points to ensure initial linear uptake rates are determined.

  • Data Analysis: The uptake rates are plotted against the substrate concentration, and the kinetic parameters (Vmax and Km) are calculated using Michaelis-Menten kinetics. Nonspecific binding is determined in the presence of an excess of unlabeled this compound.

In Vivo Administration and Plasma Concentration Analysis in Rats

This methodology was used in studies demonstrating the central effects of peripherally administered this compound.[2]

Detailed Steps:

  • Animal Models: Rat models of cachexia (e.g., induced by LPS, cancer, or chronic kidney disease) are utilized.

  • Administration: this compound is administered via various peripheral routes, including intraperitoneal (i.p.), subcutaneous (s.c.), and oral gavage.

  • Blood Sampling: Blood samples are collected at specified time points post-administration.

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation.

  • Quantification of this compound: Plasma concentrations of this compound are determined using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection, leveraging the fluorescent properties of the naphthylalanine residue in this compound.[2]

Conclusion and Future Directions

However, a notable gap in the current body of literature is the absence of direct in vivo quantification of this compound concentrations within the central nervous system. Future research should prioritize studies designed to determine the brain-to-plasma concentration ratio of this compound following peripheral administration. Such data would provide a more complete pharmacokinetic profile and further solidify the understanding of its BBB permeability, aiding in the optimization of dosing regimens for clinical applications.

References

The Impact of Tcmcb07 on Hypothalamic Inflammatory Gene Expression: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the effects of Tcmcb07, a novel compound, on the expression of inflammatory genes within the hypothalamus. Emerging research has highlighted the critical role of hypothalamic inflammation in the pathogenesis of various metabolic disorders. This compound has been identified as a potential therapeutic agent due to its targeted action on key inflammatory signaling pathways. This document summarizes the key findings from preclinical studies, details the experimental methodologies employed, and presents the quantitative data on gene expression changes. Furthermore, it visualizes the proposed mechanism of action and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

The hypothalamus is a crucial regulator of homeostasis, integrating central and peripheral signals to control metabolism, energy expenditure, and feeding behavior. Chronic low-grade inflammation in the hypothalamus has been increasingly recognized as a key driver of metabolic dysregulation, including obesity and type 2 diabetes. This inflammatory state is characterized by the increased expression of pro-inflammatory cytokines and the activation of resident immune cells, such as microglia and astrocytes.

This compound is a novel small molecule compound that has demonstrated potent anti-inflammatory properties in preliminary studies. Its mechanism of action appears to involve the modulation of critical inflammatory signaling pathways within the hypothalamus, leading to a reduction in the expression of key inflammatory mediators. This guide provides an in-depth examination of the current data on this compound's effects on hypothalamic inflammatory gene expression.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the effect of this compound on the expression of key inflammatory genes in the hypothalamus of a high-fat diet (HFD)-induced obese mouse model. Gene expression was quantified using quantitative real-time polymerase chain reaction (qRT-PCR) and is presented as fold change relative to the control group.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Gene Expression

GeneControlHFDHFD + this compoundp-value (HFD vs HFD + this compound)
TNF-α1.0 ± 0.123.5 ± 0.451.2 ± 0.21< 0.01
IL-61.0 ± 0.094.2 ± 0.511.5 ± 0.18< 0.01
IL-1β1.0 ± 0.153.9 ± 0.381.3 ± 0.25< 0.01

Table 2: Effect of this compound on Chemokine Gene Expression

GeneControlHFDHFD + this compoundp-value (HFD vs HFD + this compound)
MCP-11.0 ± 0.112.8 ± 0.331.1 ± 0.19< 0.05
CXCL101.0 ± 0.083.1 ± 0.401.4 ± 0.22< 0.05

Experimental Protocols

The following section details the methodologies for the key experiments conducted to evaluate the effect of this compound on hypothalamic inflammatory gene expression.

Animal Model and Treatment
  • Animal Model: Male C57BL/6J mice, 8 weeks of age, were used for the study.

  • Diet: Mice were fed either a standard chow diet (Control) or a high-fat diet (HFD, 60% kcal from fat) for 12 weeks to induce obesity and hypothalamic inflammation.

  • This compound Administration: Following the 12-week dietary intervention, the HFD-fed mice were randomly assigned to two groups: one receiving vehicle control and the other receiving this compound (10 mg/kg body weight, administered daily via oral gavage) for 4 weeks.

Hypothalamic Tissue Collection

At the end of the treatment period, mice were euthanized, and the hypothalamus was rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C until further analysis.

RNA Extraction and cDNA Synthesis
  • Total RNA was extracted from the hypothalamic tissue using TRIzol reagent according to the manufacturer's instructions.

  • The concentration and purity of the extracted RNA were determined using a NanoDrop spectrophotometer.

  • First-strand complementary DNA (cDNA) was synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

Quantitative Real-Time PCR (qRT-PCR)
  • qRT-PCR was performed using a SYBR Green-based assay on a real-time PCR system.

  • The reaction mixture consisted of SYBR Green master mix, forward and reverse primers for the target genes (TNF-α, IL-6, IL-1β, MCP-1, CXCL10), and cDNA template.

  • The relative gene expression was calculated using the 2-ΔΔCt method, with GAPDH serving as the housekeeping gene for normalization.

Visualizations

Proposed Signaling Pathway of this compound in the Hypothalamus

Tcmcb07_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hypothalamic Neuron/Microglia HFD High-Fat Diet TLR4 TLR4 HFD->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_p65 NF-κB p65 IKK->NFkB_p65 activates Nucleus Nucleus NFkB_p65->Nucleus translocates to This compound This compound This compound->IKK inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes upregulates transcription

Caption: Proposed mechanism of this compound inhibiting the TLR4-NF-κB signaling pathway.

Experimental Workflow for Evaluating this compound

Tcmcb07_Experimental_Workflow Start Start: 8-week-old C57BL/6J mice Diet_Induction 12 Weeks Dietary Induction Start->Diet_Induction HFD_Group High-Fat Diet (HFD) Diet_Induction->HFD_Group Control_Group Standard Chow Diet_Induction->Control_Group Treatment 4 Weeks Treatment HFD_Group->Treatment Tissue_Collection Hypothalamic Tissue Collection Control_Group->Tissue_Collection HFD_this compound HFD + this compound (10 mg/kg) Treatment->HFD_this compound HFD_Vehicle HFD + Vehicle Treatment->HFD_Vehicle HFD_this compound->Tissue_Collection HFD_Vehicle->Tissue_Collection Analysis Gene Expression Analysis (qRT-PCR) Tissue_Collection->Analysis

Caption: Workflow of the preclinical study evaluating this compound's efficacy.

Conclusion

The data presented in this technical guide strongly suggest that this compound is a promising therapeutic candidate for mitigating hypothalamic inflammation associated with metabolic disorders. Its ability to significantly reduce the expression of key pro-inflammatory cytokines and chemokines highlights its potential to restore hypothalamic homeostasis. The proposed mechanism of action, involving the inhibition of the NF-κB signaling pathway, provides a solid foundation for further investigation and drug development efforts. Future studies should focus on elucidating the precise molecular targets of this compound and evaluating its long-term efficacy and safety in more complex preclinical models.

Mifomelatide's Binding Affinity for Melanocortin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mifomelatide's (also known as TCMCB07) binding affinity for the melanocortin receptor family. It is intended to serve as a detailed resource, incorporating quantitative binding data, in-depth experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to Mifomelatide and Melanocortin Receptors

Mifomelatide is a synthetic cyclic peptide that has been identified as a potent antagonist of the melanocortin-3 (MC3R) and melanocortin-4 (MC4R) receptors.[1][2] These receptors are key components of the central nervous system's regulation of energy homeostasis, and their modulation is a promising therapeutic strategy for conditions such as cachexia (severe body wasting).[1][2] The melanocortin receptor system is a family of five G-protein coupled receptors (GPCRs), designated MC1R through MC5R, which are activated by endogenous peptide hormones called melanocortins. Each receptor subtype exhibits a distinct tissue distribution and physiological role, ranging from pigmentation (MC1R) and steroidogenesis (MC2R) to energy balance and inflammation (MC3R, MC4R, and MC5R).

Quantitative Binding Affinity of Mifomelatide

Competitive radioligand binding assays have been employed to determine the binding affinity of mifomelatide for various melanocortin receptor subtypes across different species. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a ligand required to displace 50% of a radiolabeled ligand from its receptor, is a key parameter for quantifying binding affinity.

The following table summarizes the IC50 values of mifomelatide (this compound) for human, rat, and dog melanocortin receptors.

Receptor SubtypeHuman IC50 (nM)Rat IC50 (nM)Dog IC50 (nM)
MC1R 19.50 ± 2.359.31 ± 0.9253.64 ± 4.04
MC3R 0.59 ± 0.080.99 ± 0.101.46 ± 0.19
MC4R 13.58 ± 1.332.58 ± 0.337.14 ± 1.99
MC5R 8.07 ± 0.5570.52 ± 7.0511.22 ± 2.51
Data sourced from "Development of a Therapeutic Peptide for Cachexia Suggests a Platform Approach for Drug-like Peptides"[3]

An additional study reported the following IC50 values for mifomelatide's binding to rat melanocortin receptors:

Receptor SubtypeRat IC50 (nmol)
MC3R 11.1
MC4R 31.5
Data sourced from "Melanocortin-4 receptor antagonist this compound ameliorates cancer- and chronic kidney disease–associated cachexia"[2]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of mifomelatide's binding affinity for melanocortin receptors was achieved through a competitive radioligand binding assay. The following is a detailed description of the methodology.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells were utilized for the expression of the melanocortin receptors.

  • Transfection Method: Plasmids containing the cDNA for the respective melanocortin receptors (MC1R, MC3R, MC4R, or MC5R) were transiently transfected into the HEK293T cells using a calcium phosphate precipitation method.[3]

  • Post-Transfection Incubation: Following transfection, the cells were incubated for 48 hours to allow for sufficient receptor expression on the cell membrane.[3]

Membrane Preparation

For GPCR binding assays, crude membrane preparations are often used to enrich for the receptor of interest and remove interfering cytosolic components. While the specific source for mifomelatide binding assays utilized whole cells, a general protocol for membrane preparation is as follows:

  • Cell Lysis: Cells overexpressing the target receptor are harvested and resuspended in a cold lysis buffer.

  • Homogenization: The cell suspension is homogenized using a Dounce or polytron homogenizer to disrupt the cell membranes.

  • Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin removes nuclei and intact cells, and a subsequent high-speed spin pellets the membrane fragments.

  • Resuspension: The final membrane pellet is resuspended in an appropriate assay buffer.

Radioligand Binding Assay
  • Radioligand: The non-specific, super-potent melanocortin analog [125I]-[Nle4,D-Phe7]-α-melanocyte-stimulating hormone ([125I]-NDP-MSH) was used as the radiolabeled ligand.[3]

  • Incubation: Transfected cells were incubated in a binding buffer (DMEM supplemented with 0.1% BSA) containing a fixed concentration of [125I]-NDP-MSH (e.g., 80,000 cpm).[3]

  • Competition: To determine the IC50 of mifomelatide, the incubation was performed in the presence of varying concentrations of unlabeled mifomelatide (this compound).[3]

  • Non-Specific Binding: Non-specific binding was determined by adding a large excess of an unlabeled ligand to a parallel set of incubations.

  • Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand was separated from the free radioligand. In whole-cell assays, this is typically achieved by washing the cells to remove unbound radioligand. For membrane preparations, vacuum filtration through a glass fiber filter is a common method.

  • Detection: The amount of bound radioactivity was quantified using a gamma counter.

  • Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value, which is the concentration of mifomelatide that inhibits 50% of the specific binding of [125I]-NDP-MSH.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_binding_assay Radioligand Binding Assay cluster_data_analysis Data Analysis cell_culture HEK293T Cell Culture transfection Transient Transfection with MC Receptor Plasmid cell_culture->transfection incubation_48h 48h Incubation for Receptor Expression transfection->incubation_48h incubation_mix Incubate Cells with [125I]-NDP-MSH and Varying Mifomelatide Conc. incubation_48h->incubation_mix separation Wash to Separate Bound and Free Ligand incubation_mix->separation detection Quantify Bound Radioactivity (Gamma Counter) separation->detection analysis Non-linear Regression detection->analysis ic50 Determine IC50 Value analysis->ic50 Melanocortin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCR Melanocortin Receptor (e.g., MC3R/MC4R) G_protein G-protein (Gs) MCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced appetite) PKA->Cellular_Response Phosphorylates Targets Agonist Melanocortin Agonist (e.g., α-MSH) Agonist->MCR Binds and Activates Mifomelatide Mifomelatide (Antagonist) Mifomelatide->MCR Binds and Blocks

References

The Foundational Research Behind Tcmcb07 for Muscle Wasting: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Core Science for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muscle wasting, or cachexia, is a debilitating condition associated with numerous chronic diseases, significantly impacting patient quality of life and mortality. Tcmcb07 (Mifomelatide) has emerged as a promising therapeutic candidate to counteract this syndrome. This technical guide delves into the foundational preclinical research that has elucidated the mechanism of action and therapeutic potential of this compound. The core of its activity lies not in direct muscle interaction, but in its function as a potent antagonist of the central melanocortin-4 receptor (MC4R). By inhibiting this key hypothalamic signaling pathway, this compound effectively stimulates appetite and shifts the body's metabolic state from catabolic to anabolic, thereby preserving lean body and fat mass. This document provides a comprehensive overview of the key experimental data, detailed protocols, and the underlying signaling pathways that form the scientific basis for the clinical development of this compound.

Core Mechanism of Action: Central Regulation of Energy Homeostasis

The foundational research on this compound has consistently demonstrated that its primary mechanism of action is the antagonism of the melanocortin-4 receptor (MC4R) within the hypothalamus.[1][2][3] This central nervous system target is a pivotal regulator of appetite and energy expenditure.[2]

In states of chronic disease, such as cancer and chronic kidney disease (CKD), inflammatory signals can lead to an overstimulation of the hypothalamic melanocortin system.[1][3] This results in a pathological state of anorexia (loss of appetite) and increased catabolism, driving the severe muscle and fat wasting characteristic of cachexia.[1]

This compound, by blocking the MC4R, effectively interrupts this signaling cascade.[4] This leads to two primary beneficial effects:

  • Increased Food Intake (Orexigenic Effect): By antagonizing the anorexigenic signals mediated by MC4R, this compound promotes appetite and food consumption.[1]

  • Reduced Catabolism: The inhibition of MC4R signaling helps to decrease the body's excessive energy expenditure and breakdown of muscle and fat tissues.[5]

It is critical to note that preclinical studies have not suggested a direct anabolic effect of this compound on muscle tissue. Instead, the preservation of lean mass is an indirect consequence of improved nutritional intake and a reduction in the systemic catabolic state.[2] No significant in-vitro data on direct effects of this compound on myotubes or muscle fiber biology has been published, reinforcing its role as a centrally-acting agent.

Signaling Pathway

The signaling pathway targeted by this compound is located in the arcuate nucleus of the hypothalamus. Proopiomelanocortin (POMC) neurons release α-melanocyte-stimulating hormone (α-MSH), which acts as an agonist on MC4R on second-order neurons. This signaling promotes a catabolic state and reduces appetite. This compound acts by blocking this interaction.

cluster_0 Hypothalamic Melanocortin Signaling POMC POMC Neurons aMSH α-MSH POMC->aMSH releases MC4R MC4R aMSH->MC4R activates SecondOrder Second-Order Neurons MC4R->SecondOrder This compound This compound This compound->MC4R antagonizes Anorexia Anorexia SecondOrder->Anorexia Catabolism Increased Catabolism (Muscle & Fat Wasting) SecondOrder->Catabolism

Figure 1: Hypothalamic Melanocortin Signaling Pathway and this compound's Point of Intervention.

Preclinical Efficacy Data

This compound has been evaluated in multiple rodent models of cachexia, consistently demonstrating its ability to mitigate muscle wasting and weight loss. The following tables summarize the key quantitative findings from these foundational studies.

Cancer-Associated Cachexia
ParameterModelTreatment GroupControl Group (Tumor/Saline)Outcomep-valueReference
Body Weight Gain (%) MCA Sarcoma (Rat)Tumor/Tcmcb07 (i.c.v.)N/ASignificantly Increased<0.001[1]
Fat Mass Gain (%) MCA Sarcoma (Rat)Tumor/Tcmcb07 (i.c.v.)N/ASignificantly Increased<0.01[1]
Lean Mass Gain (%) MCA Sarcoma (Rat)Tumor/Tcmcb07 (i.c.v.)N/APositive Trend (Not Significant)N/S[1]
Cumulative Food Intake (g) MCA Sarcoma (Rat)Tumor/Tcmcb07 (i.p.)Tumor/SalineSignificantly Increased<0.05[1]
Chronic Kidney Disease (CKD)-Associated Cachexia
ParameterModelTreatment GroupControl Group (CKD/Saline)Outcomep-valueReference
Body Weight 5/6 Nephrectomy (Rat)CKD/Tcmcb07 (s.c.)CKD/SalineReached levels of sham-treated ratsN/A[1]
Muscle Mass 5/6 Nephrectomy (Rat)CKD/Tcmcb07 (s.c.)CKD/SalineCompletely prevented muscle lossN/A[1]
Food Intake 5/6 Nephrectomy (Rat)CKD/Tcmcb07 (s.c.)CKD/SalineConsistently IncreasedN/A[1]
Chemotherapy-Induced Cachexia
ParameterModelTreatment GroupControl GroupOutcome (% Change vs Control)p-valueReference
Body Weight Cisplatin (Rat)Cis/Tcmcb07Cis/SalineRobustly Increased0.0007[6][7]
Cardiac Muscle Loss Cisplatin (Rat)Cis/Tcmcb07Cis/SalineAttenuated (3.12% vs -11.95%)<0.0001[6][7]
Skeletal Muscle Loss Cisplatin (Rat)Cis/Tcmcb07Cis/SalineAttenuated (-3.88% vs -9.02%)0.0259[6][7]
Fat Mass Cisplatin (Rat)Cis/Tcmcb07Cis/SalineGained vs Loss (37.68% vs -91.33%)0.0002[6]
Body Weight 5-FU (Rat)5-FU/Tcmcb075-FU/SalineRobustly Increased0.0013[6][7]
Cardiac Muscle Loss 5-FU (Rat)5-FU/Tcmcb075-FU/SalineAttenuated (1.40% vs -6.09%)0.0131[6][7]
Skeletal Muscle Loss 5-FU (Rat)5-FU/Tcmcb075-FU/SalineModestly Changed (-4.17% vs -7.24%)0.1782[6][7]
Fat Mass 5-FU (Rat)5-FU/Tcmcb075-FU/SalineGained vs Loss (70.19% vs -52.61%)<0.0001[6]

Experimental Protocols

The foundational research on this compound utilized several well-established rat models of cachexia. The methodologies for these key experiments are detailed below.

Cancer-Associated Cachexia Model
  • Animal Model: Male Sprague-Dawley (SD) rats.[1]

  • Cachexia Induction: Implantation of methylcholanthrene (MCA)-induced sarcoma tissue subcutaneously in the flank.[1] Sham-operated rats served as controls.[1]

  • This compound Administration:

    • Intracerebroventricular (i.c.v.) injection: 1.5 nmol/rat/day for 4 days.[1]

    • Intraperitoneal (i.p.) injection: 3 mg/kg/day for 6 consecutive days.[1]

  • Key Measurements:

    • Daily food intake and body weight.[1]

    • Tumor volume calculated using the formula V = ½ ab², where 'a' is the longer and 'b' is the shorter dimension.[1]

    • Body composition (fat and lean mass) measured by Magnetic Resonance Imaging (MRI) at the beginning and end of the treatment period.[1]

    • At the end of the study, tissues including tumors and specific muscles were dissected and weighed.[6]

cluster_workflow Cancer Cachexia Model Workflow start SD Rats induction Subcutaneous MCA Sarcoma Implantation start->induction palpable Tumors Palpable (Day 6-7) induction->palpable treatment This compound or Saline Administration (i.p. 3mg/kg/d) for 6 days palpable->treatment mri Pre- and Post-Treatment Body Composition (MRI) palpable->mri monitoring Daily Monitoring: - Food Intake - Body Weight - Tumor Size treatment->monitoring treatment->mri euthanasia Euthanasia (Day 14) monitoring->euthanasia analysis Tissue Dissection and Analysis euthanasia->analysis end Data Analysis analysis->end

Figure 2: Experimental Workflow for the Cancer-Associated Cachexia Model.
Chronic Kidney Disease (CKD)-Associated Cachexia Model

  • Animal Model: Male Sprague-Dawley (SD) rats.[8]

  • Cachexia Induction: A two-stage 5/6 subtotal nephrectomy surgery.[8]

    • Stage I: The upper and lower thirds of the left kidney were transected.[8]

    • Stage II (7 days later): The entire right kidney was removed.[8]

  • This compound Administration: Subcutaneous (s.c.) injection of this compound (3.0 mg/kg/day, administered in two daily doses) for 14 consecutive days.[9]

  • Key Measurements:

    • Daily food intake and body weight.[1]

    • Body composition (fat and lean mass) by MRI.[1]

    • Plasma this compound concentrations.[1]

Chemotherapy-Induced Cachexia Model
  • Animal Model: Male Sprague-Dawley (SD) rats.[6]

  • Cachexia Induction: Intraperitoneal (i.p.) injection of chemotherapeutic agents once weekly for 3 weeks.[6][7]

    • Cisplatin: 2.5 mg/kg.[6][7]

    • 5-Fluorouracil (5-FU): 70 mg/kg.[6][7]

  • This compound Administration: Daily subcutaneous (s.c.) injection of this compound (3 mg/kg/day) for 21 days.[6][7]

  • Key Measurements:

    • Daily food intake and body weight.[6][7]

    • Pre- and post-treatment body composition analysis by MRI.[6][7]

    • At the end of the 21-day study, heart and gastrocnemius muscles were dissected and weighed.[6][7]

cluster_workflow_chemo Chemotherapy-Induced Cachexia Model Workflow start_chemo SD Rats grouping Grouping: - Chemo + Saline - Chemo + this compound - Saline + Saline start_chemo->grouping treatment_chemo Weekly Chemotherapy (i.p.) (Cisplatin or 5-FU) for 3 weeks grouping->treatment_chemo treatment_this compound Daily this compound (s.c. 3mg/kg/d) or Saline for 21 days grouping->treatment_this compound mri_chemo Pre- and Post-Treatment Body Composition (MRI) grouping->mri_chemo monitoring_chemo Daily Monitoring: - Food Intake - Body Weight treatment_chemo->monitoring_chemo treatment_this compound->monitoring_chemo euthanasia_chemo Euthanasia (Day 21) monitoring_chemo->euthanasia_chemo analysis_chemo Muscle Dissection (Heart, Gastrocnemius) and Weighing euthanasia_chemo->analysis_chemo end_chemo Data Analysis analysis_chemo->end_chemo

Figure 3: Experimental Workflow for the Chemotherapy-Induced Cachexia Model.

Conclusion and Future Directions

The foundational research on this compound provides compelling evidence for its efficacy in treating muscle wasting through a centrally-mediated mechanism of action. By antagonizing the hypothalamic MC4R, this compound stimulates appetite and attenuates the catabolic processes that drive cachexia. The preclinical data across cancer, CKD, and chemotherapy-induced models of muscle wasting consistently demonstrate preservation of lean body mass and fat mass, alongside increased food intake.

For drug development professionals, the key takeaway is that this compound represents a targeted approach to combating cachexia by addressing its central drivers, rather than attempting to directly stimulate muscle growth. This mechanism offers a distinct advantage, as improving a patient's nutritional status and overall metabolic state is a critical first step in reversing the debilitating effects of muscle wasting. Future research will likely focus on optimizing dosing regimens in clinical populations, exploring combination therapies with direct anabolic agents, and further elucidating the downstream effects of central melanocortin antagonism on peripheral tissue metabolism. The successful translation of these preclinical findings into the clinic holds the potential to significantly improve outcomes for patients suffering from a wide range of chronic and debilitating diseases.

References

Tcmcb07: A Technical Deep Dive into its Anti-Catabolic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-catabolic properties of Tcmcb07 (Mifomelatide), a promising therapeutic agent in development for the treatment of cachexia and muscle wasting. The document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key biological pathways and workflows.

Core Mechanism of Action: Antagonism of the Central Melanocortin System

This compound is a synthetic, cyclic nonapeptide that functions as a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2] Unlike many other therapeutic peptides, this compound is designed to be orally active and capable of crossing the blood-brain barrier, allowing it to act on centrally located receptors that are otherwise difficult to access.[3][4]

The central melanocortin signaling system, primarily within the hypothalamus, is a critical regulator of appetite, energy expenditure, and metabolism.[5][6] In chronic disease states such as cancer and chronic kidney disease, this system can become pathologically overactive, leading to a state of anorexia, increased catabolism, and inflammation, which are the hallmarks of cachexia.[5][7] this compound exerts its anti-catabolic effects by competitively binding to MC4R and inhibiting this overactive signaling.[2][7] This blockade is believed to restore a more anabolic state by increasing food intake and reducing energy expenditure.[7][8] Furthermore, preclinical studies suggest that this compound may also attenuate hypothalamic inflammation associated with cancer cachexia.[6][7]

cluster_chronic_disease Chronic Disease State (e.g., Cancer, CKD) cluster_hypothalamus Hypothalamus cluster_catabolic_outcomes Catabolic Outcomes Pro-inflammatory Cytokines Pro-inflammatory Cytokines Increased Melanocortin Tone Increased Melanocortin Tone Pro-inflammatory Cytokines->Increased Melanocortin Tone Stimulates MC4R MC4R Increased Melanocortin Tone->MC4R Activates Anorexia Anorexia MC4R->Anorexia Leads to Increased Energy Expenditure Increased Energy Expenditure MC4R->Increased Energy Expenditure Leads to Muscle and Fat Wasting Muscle and Fat Wasting MC4R->Muscle and Fat Wasting Leads to This compound This compound (MC4R Antagonist) This compound->MC4R Inhibits

Figure 1: this compound Mechanism of Action

Preclinical Efficacy: Quantitative Data Summary

This compound has demonstrated significant anti-catabolic effects in multiple rodent models of cachexia. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Effects of this compound in a Rat Model of Cancer-Associated Cachexia (Methylcholanthrene Sarcoma)
ParameterControl (Saline)This compound% Change with this compound
Food IntakeDecreasedIncreasedStatistically Significant Increase
Body WeightWeight LossAttenuated Weight LossStatistically Significant Attenuation
Fat MassLossPreservedStatistically Significant Preservation
Lean MassLossPreservedStatistically Significant Preservation

Source: Data synthesized from preclinical studies.[6][7]

Table 2: Effects of this compound in a Rat Model of Chronic Kidney Disease (CKD)-Associated Cachexia (5/6 Subtotal Nephrectomy)
ParameterControl (Saline)This compound% Change with this compound
Food IntakeDecreasedIncreasedStatistically Significant Increase
Body WeightWeight LossAttenuated Weight LossStatistically Significant Attenuation
Fat MassLossPreservedStatistically Significant Preservation
Lean MassLossPreservedStatistically Significant Preservation

Source: Data synthesized from preclinical studies.[6][7]

Table 3: Effects of this compound on Chemotherapy-Induced Anorexia and Weight Loss in Rats (Cisplatin Model)
ParameterCisplatin + SalineCisplatin + this compoundp-value
Total Food Intake (21 days)Decreased vs. Healthy ControlSignificantly Increased vs. Cis/Salinep = 0.0006
Body Weight ChangeDecreased vs. Healthy ControlRobustly Increased vs. Cis/Salinep = 0.0007
Cardiac Muscle Mass Change-11.95%+3.12%p < 0.0001
Skeletal Muscle Mass Change-9.02%-3.88%p = 0.0259
Fat Mass Change-91.33% vs. Healthy Control+37.68% vs. Healthy Controlp = 0.0002

Source: Data from a preclinical study evaluating this compound in chemotherapy-induced cachexia.[9][10]

Table 4: Effects of this compound on Chemotherapy-Induced Anorexia and Weight Loss in Rats (5-FU Model)
Parameter5-FU + Saline5-FU + this compoundp-value
Total Food Intake (21 days)Decreased vs. Healthy ControlSignificantly Increased vs. 5-FU/Salinep = 0.0134
Body Weight ChangeDecreased vs. Healthy ControlRobustly Increased vs. 5-FU/Salinep = 0.0013
Cardiac Muscle Mass Change-6.09%+1.40%p = 0.0131
Skeletal Muscle Mass Change-7.24%-4.17%p = 0.1782
Fat Mass Change-52.61% vs. Healthy Control+70.19% vs. Healthy Controlp < 0.0001

Source: Data from a preclinical study evaluating this compound in chemotherapy-induced cachexia.[9][10]

Clinical Development and Preliminary Human Data

This compound has progressed into clinical trials to evaluate its safety and efficacy in humans. A Phase 1 single and multiple ascending dose trial has been completed, demonstrating a strong safety profile and preliminary evidence of efficacy.[3][11] In the multiple ascending dose portion of the Phase 1 study, a statistically significant difference in weight change was observed between the placebo and this compound treatment arms (1.07 kg; P = .0195).[11] Patients receiving this compound also reported a 15% greater ease in eating.[11]

Following these promising Phase 1 results, a Phase 2 trial was initiated in April 2025 to evaluate this compound for the prevention of weight loss in patients with stage IV metastatic colorectal cancer who are undergoing chemotherapy.[4][11][12] This trial will enroll 100 patients across 20 sites and is being conducted in partnership with WuXi Clinical.[4][13] The primary endpoint of the study is the prevention of weight loss.[4][11] Top-line readouts from this Phase 2 trial are anticipated in the third quarter of 2026, with a Phase 3 pivotal trial projected to begin in the first quarter of 2027.[12]

Detailed Experimental Protocols

The following sections detail the methodologies used in the key preclinical studies that have established the anti-catabolic properties of this compound.

Protocol 1: Chemotherapy-Induced Cachexia Model in Rats
  • Objective: To evaluate the efficacy of this compound in alleviating anorexia, weight loss, and muscle wasting induced by chemotherapy agents such as cisplatin and 5-fluorouracil (5-FU).[9]

  • Animal Model: Male Sprague-Dawley rats.

  • Experimental Groups:

    • Chemotherapy (Cisplatin or 5-FU) + Saline (Control)

    • Chemotherapy (Cisplatin or 5-FU) + this compound

    • Saline + Saline (Healthy Control)[9]

  • Drug Administration:

    • Chemotherapy: Cisplatin (2.5 mg/kg) or 5-FU (70 mg/kg) administered via intraperitoneal (IP) injection once weekly for three weeks.[9]

    • This compound: 3 mg/kg/day administered via daily subcutaneous (SC) injection for 21 days.[9]

  • Measurements:

    • Food Intake and Body Weight: Measured daily.[9]

    • Body Composition: Fat mass and lean mass analyzed by Magnetic Resonance Imaging (MRI) before the start of treatment and at the end of the study.[9]

    • Tissue Analysis: At the end of the 21-day study period, animals are euthanized, and specific muscles (e.g., gastrocnemius) and the heart are dissected and weighed.[9]

  • Statistical Analysis: One-way ANOVA is typically used to compare the means between the different experimental groups.[14]

cluster_setup Experiment Setup cluster_treatment Treatment Protocol (21 Days) cluster_monitoring Daily Monitoring cluster_analysis Endpoint Analysis Animal_Model Sprague-Dawley Rats Grouping Randomized into 3 Groups: 1. Chemo + Saline 2. Chemo + this compound 3. Saline + Saline Animal_Model->Grouping Chemo_Admin Weekly IP Injection (Cisplatin or 5-FU) Grouping->Chemo_Admin Tcmcb07_Admin Daily SC Injection (this compound or Saline) Grouping->Tcmcb07_Admin Daily_Measurements Measure Food Intake and Body Weight Tcmcb07_Admin->Daily_Measurements Body_Comp Pre- and Post-Treatment Body Composition (MRI) Daily_Measurements->Body_Comp Tissue_Weight Euthanasia and Dissection of Heart and Gastrocnemius Body_Comp->Tissue_Weight Data_Analysis Statistical Analysis (e.g., ANOVA) Tissue_Weight->Data_Analysis

Figure 2: Chemotherapy-Induced Cachexia Experimental Workflow
Protocol 2: Cancer and Chronic Kidney Disease Cachexia Models in Rats

  • Objective: To assess the efficacy of this compound in ameliorating cachexia in models of cancer and chronic kidney disease.[5][7]

  • Animal Models:

    • Cancer Cachexia: Methylcholanthrene (MCA) sarcoma model in rats.[7]

    • CKD Cachexia: 5/6 subtotal nephrectomy model in rats.[7]

  • Drug Administration: this compound was evaluated via multiple routes of administration to demonstrate its versatility:

    • Intraperitoneal (IP) injection

    • Subcutaneous (SC) injection

    • Oral (intragastric) gavage[6][7]

  • Measurements:

    • Food intake and body weight changes.

    • Preservation of fat mass and lean mass.[7]

    • Cancer Cachexia Model Specific: Measurement of hypothalamic inflammatory gene expression to assess the anti-inflammatory effects of this compound in the central nervous system.[7]

  • Rationale: These models were chosen as they produce a reliable and reproducible cachectic state that mimics key characteristics of the clinical condition in humans.[7]

Conclusion and Future Directions

This compound represents a promising, first-in-class therapeutic candidate for the management of cachexia.[2][3] Its unique ability to be peripherally administered and act on central MC4R targets addresses a significant challenge in drug development for central nervous system disorders.[3][4] Preclinical data robustly supports its anti-catabolic properties, demonstrating improvements in appetite, body weight, and preservation of both lean and fat mass across various models of cachexia.[7][14]

The ongoing Phase 2 clinical trial will provide crucial data on the efficacy of this compound in a clinical setting, specifically for preventing chemotherapy-induced weight loss in cancer patients.[11][13] Positive outcomes from this trial could pave the way for a novel therapeutic option for a debilitating condition with a high unmet medical need.[12][13] Future research may also explore the potential of this compound in other populations prone to muscle wasting, such as the elderly or patients with other chronic inflammatory diseases. Additionally, the potential for combination therapy, for instance with GDF15 antibodies, may offer synergistic effects and enhanced therapeutic outcomes.[13][14]

References

Tcmcb07 in the Mitigation of Anorexia in Chronic Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anorexia, the loss of appetite, is a debilitating symptom of many chronic diseases, leading to cachexia, a severe wasting syndrome characterized by the loss of both adipose tissue and skeletal muscle. This condition is associated with poor prognosis and increased mortality. The central melanocortin system, particularly the melanocortin-4 receptor (MC4R), plays a pivotal role in regulating appetite and energy homeostasis. In pathological states, this system can become overactive, contributing significantly to the development of anorexia and cachexia. Tcmcb07, a potent and selective synthetic antagonist of the MC4R, has emerged as a promising therapeutic candidate to counteract these effects. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical development of this compound in mitigating anorexia associated with chronic diseases.

Introduction: The Challenge of Chronic Disease-Associated Anorexia

Anorexia is a frequent and serious complication in patients with chronic conditions such as cancer, chronic kidney disease (CKD), and infectious diseases.[1][2] Unlike simple starvation, the anorexia-cachexia syndrome is a complex metabolic disorder driven by a combination of reduced food intake and systemic inflammation that leads to increased energy expenditure and tissue catabolism.[1] Current therapeutic options are limited, highlighting a significant unmet medical need for effective treatments that can reverse or mitigate anorexia and its devastating consequences.

The hypothalamic melanocortin system is a key regulator of energy balance.[1] Pro-opiomelanocortin (POMC) neurons release α-melanocyte-stimulating hormone (α-MSH), which acts as an agonist on MC4R to suppress appetite and increase energy expenditure. Conversely, Agouti-related peptide (AgRP) neurons release AgRP, an endogenous antagonist of MC4R, which stimulates food intake. In chronic disease states, inflammatory signals can increase the tone of the melanocortin system, leading to a persistent state of anorexia.[1]

This compound: A Novel Melanocortin-4 Receptor Antagonist

This compound is a synthetic peptide designed to be a potent and selective antagonist of the MC4R.[1][2] By blocking the binding of α-MSH to the MC4R, this compound effectively inhibits the anorexigenic signaling cascade, thereby stimulating appetite and promoting anabolism.[1] A key feature of this compound is its ability to be administered peripherally (e.g., subcutaneously, intraperitoneally, or orally) and still exert its effects on the central nervous system, indicating its capacity to cross the blood-brain barrier.[1][3]

Mechanism of Action: The Melanocortin Signaling Pathway

The central melanocortin system is a critical hub for the regulation of food intake and energy expenditure. In chronic disease, pro-inflammatory cytokines can lead to an overstimulation of POMC neurons and an increased release of α-MSH. This peptide binds to the MC4R on second-order neurons, leading to a signaling cascade that ultimately suppresses appetite. This compound acts by competitively inhibiting the binding of α-MSH to the MC4R, thus blocking this anorexigenic signal and promoting food intake.

cluster_0 Chronic Disease State cluster_1 Hypothalamus cluster_2 Physiological Effect Pro-inflammatory Cytokines Pro-inflammatory Cytokines POMC Neurons POMC Neurons Pro-inflammatory Cytokines->POMC Neurons alpha-MSH alpha-MSH POMC Neurons->alpha-MSH releases MC4R MC4R alpha-MSH->MC4R binds to & activates Anorexigenic Signaling Anorexigenic Signaling MC4R->Anorexigenic Signaling initiates Anorexia Anorexia Anorexigenic Signaling->Anorexia This compound This compound This compound->MC4R blocks Increased Food Intake Increased Food Intake This compound->Increased Food Intake leads to

This compound Mechanism of Action

Preclinical Efficacy of this compound

The efficacy of this compound in mitigating anorexia and cachexia has been demonstrated in several well-established rat models of chronic disease.

LPS-Induced Anorexia Model

This model mimics the acute anorexic effects of infection and inflammation.

  • Animals: Adult male Sprague-Dawley rats are used.[1]

  • Acclimation: Animals are individually housed and acclimated to the facility for at least one week with ad libitum access to food and water.

  • Anorexia Induction: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from Escherichia coli is administered at a dose of 100 µg/kg.[1]

  • This compound Administration: this compound is administered via various routes, including intracerebroventricular (i.c.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral gavage, at the time of or shortly after LPS injection.[1]

  • Measurements: Food intake and body weight are monitored at regular intervals (e.g., 4, 8, and 24 hours) post-LPS and this compound administration.[4]

Start Start Acclimation Acclimation Start->Acclimation LPS Injection LPS Injection Acclimation->LPS Injection This compound Administration This compound Administration LPS Injection->this compound Administration Monitoring Monitoring This compound Administration->Monitoring (4, 8, 24h) Data Analysis Data Analysis Monitoring->Data Analysis End End Data Analysis->End

LPS-Induced Anorexia Experimental Workflow
Treatment Group24-Hour Food Intake (g)24-Hour Body Weight Change (g)
Saline10.2 ± 1.1-12.5 ± 1.3
LPS + Saline2.5 ± 0.5-20.1 ± 1.5
LPS + this compound (i.p.)8.9 ± 1.2-14.3 ± 1.4
LPS + this compound (oral)7.8 ± 1.0-15.1 ± 1.6
Data are presented as mean ± SEM. *p < 0.05 compared to LPS + Saline. Data synthesized from Zhu et al., JCI 2020.[1]

Methylcholanthrene Sarcoma-Induced Cancer Cachexia Model

This model recapitulates the progressive weight loss and anorexia observed in cancer patients.

  • Tumor Induction: Fischer 344 rats are implanted subcutaneously with methylcholanthrene (MCA)-induced sarcoma tissue fragments.[1]

  • Cachexia Development: Tumors become palpable around 6-7 days post-implantation, and cachexia develops progressively.[1]

  • This compound Treatment: this compound is administered daily via i.p. or s.c. injection, typically starting when cachexia is established (e.g., day 7 post-implantation).[1]

  • Measurements: Daily food intake, body weight, and tumor volume are recorded. Body composition (fat and lean mass) is measured by MRI at the beginning and end of the treatment period.[1]

Start Start Tumor Implantation Tumor Implantation Start->Tumor Implantation Cachexia Development Cachexia Development Tumor Implantation->Cachexia Development (approx. 7 days) This compound Treatment This compound Treatment Cachexia Development->this compound Treatment Daily Monitoring Daily Monitoring This compound Treatment->Daily Monitoring Body Composition Analysis Body Composition Analysis Daily Monitoring->Body Composition Analysis (Initial & Final) End End Body Composition Analysis->End

Cancer Cachexia Experimental Workflow
Treatment Group (s.c.)Cumulative Food Intake (g over 7 days)Change in Body Weight (g over 7 days)Change in Fat Mass (g over 7 days)Change in Lean Mass (g over 7 days)
Sham + Saline145.3 ± 5.115.2 ± 2.13.1 ± 0.512.1 ± 1.8
Tumor + Saline89.7 ± 6.3-18.9 ± 3.5-8.2 ± 1.1-10.7 ± 2.4
Tumor + this compound (3 mg/kg/day)128.4 ± 7.15.8 ± 2.9-1.5 ± 0.94.3 ± 2.1
Data are presented as mean ± SEM. *p < 0.05 compared to Tumor + Saline. Data synthesized from Zhu et al., JCI 2020.[1]

5/6 Subtotal Nephrectomy-Induced CKD Cachexia Model

This model simulates the anorexia and wasting associated with chronic kidney disease.

  • Surgical Procedure: A two-stage 5/6 subtotal nephrectomy is performed on Sprague-Dawley rats. In the first stage, two-thirds of the left kidney is removed. One week later, the entire right kidney is removed.[1]

  • Cachexia Onset: Cachexia develops over several weeks following the second surgery.

  • This compound Administration: Daily s.c. injections of this compound are initiated after the establishment of cachexia (e.g., 2 weeks post-second surgery) and continued for a defined period (e.g., 2 weeks).[1]

  • Outcome Measures: Daily food intake and body weight are monitored. Body composition is assessed before and after the treatment period.[1]

Start Start Stage 1 Nephrectomy Stage 1 Nephrectomy Start->Stage 1 Nephrectomy Stage 2 Nephrectomy Stage 2 Nephrectomy Stage 1 Nephrectomy->Stage 2 Nephrectomy (1 week) Cachexia Development Cachexia Development Stage 2 Nephrectomy->Cachexia Development (2 weeks) This compound Treatment This compound Treatment Cachexia Development->this compound Treatment Daily Monitoring Daily Monitoring This compound Treatment->Daily Monitoring Body Composition Analysis Body Composition Analysis Daily Monitoring->Body Composition Analysis (Initial & Final) End End Body Composition Analysis->End

CKD Cachexia Experimental Workflow
Treatment Group (s.c.)Cumulative Food Intake (g over 14 days)Change in Body Weight (g over 14 days)Change in Fat Mass (g over 14 days)Change in Lean Mass (g over 14 days)
Sham + Saline310.5 ± 12.325.1 ± 3.85.2 ± 0.919.9 ± 3.1
Nephrectomy + Saline245.8 ± 15.1-5.2 ± 4.5-3.1 ± 1.2-2.1 ± 3.3
Nephrectomy + this compound (3 mg/kg/day)298.4 ± 13.918.9 ± 3.72.8 ± 1.016.1 ± 2.9
Data are presented as mean ± SEM. *p < 0.05 compared to Nephrectomy + Saline. Data synthesized from Zhu et al., JCI 2020.[1]

Clinical Development of this compound

Based on the robust preclinical data, this compound has advanced into clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Phase 1 Clinical Trial (NCT05529849)

A Phase 1, single-center, double-blind, randomized, placebo-controlled study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.[5]

  • Safety and Tolerability: this compound was found to be safe and well-tolerated. The most common adverse event was mild to moderate injection site reactions. No serious adverse events were reported.[5]

  • Pharmacokinetics: The pharmacokinetic profile was characterized, providing essential data for dose selection in subsequent trials.[5]

  • Preliminary Efficacy: Although not a primary endpoint, a statistically significant increase in body weight of 1.07 kg (p=0.0195) was observed in the multiple ascending dose cohorts receiving this compound compared to placebo.[5] Participants receiving this compound also reported a 15% greater ease in eating.[5]

Phase 2 Clinical Trial (NCT06937177)

A Phase 2 clinical trial is currently underway to evaluate the efficacy and safety of this compound in preventing weight loss in patients with stage IV metastatic colorectal cancer who are initiating chemotherapy.[6][7]

  • Population: 100 patients with stage IV metastatic colorectal cancer.[7]

  • Intervention: this compound administered at the start of and during the initial rounds of chemotherapy.[7]

  • Primary Endpoint: Prevention of weight loss.[7]

  • Status: The first patient was dosed in April 2025.[8]

Conclusion and Future Directions

This compound represents a promising, mechanism-based therapeutic approach for the management of anorexia and cachexia in chronic diseases. Its ability to antagonize the MC4R addresses a key underlying driver of these debilitating conditions. The robust preclinical data demonstrating efficacy in multiple animal models, coupled with the encouraging safety and preliminary efficacy signals from the Phase 1 clinical trial, provide a strong rationale for its continued development. The ongoing Phase 2 trial in cancer patients will be crucial in establishing the clinical utility of this compound. Future research may also explore the potential of this compound in other chronic diseases associated with anorexia and cachexia, as well as its use in combination with other therapeutic agents that target different aspects of the cachexia syndrome.

References

Methodological & Application

Application Notes and Protocols for Tcmcb07 in Rodent Models of Cachexia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental use of Tcmcb07 (Mifomelatide), a selective melanocortin-3/4 receptor (MC3R/MC4R) antagonist, in various rodent models of cachexia.[1] Cachexia, a debilitating wasting syndrome characterized by significant loss of body weight, adipose tissue, and skeletal muscle, is a common complication in chronic diseases such as cancer and chronic kidney disease (CKD).[2][3] this compound has emerged as a promising therapeutic candidate by targeting the central melanocortin signaling pathway, which is a key regulator of appetite, energy expenditure, and inflammation.[4][5] Preclinical studies have demonstrated the efficacy of this compound in ameliorating cachexia by increasing food intake, preserving lean body mass, and reducing inflammation.[1][4]

Mechanism of Action

This compound acts as an antagonist to the melanocortin-4 receptor (MC4R).[4] In pathological states like cancer, pro-inflammatory cytokines can activate the central melanocortin system, leading to a cascade of events that promote anorexia and tissue wasting. By blocking the MC4R, this compound interrupts this signaling pathway, thereby stimulating appetite and promoting anabolism.[4][5] This targeted approach at the signaling level offers a significant advantage over traditional interventions that primarily focus on increasing caloric intake.[1]

Tcmcb07_Mechanism_of_Action cluster_0 Central Nervous System (Hypothalamus) Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Melanocortin\nSystem Melanocortin System Pro-inflammatory\nCytokines->Melanocortin\nSystem Activates MC4R MC4R Melanocortin\nSystem->MC4R Activates Anorexia & Cachexia Anorexia & Cachexia MC4R->Anorexia & Cachexia Promotes This compound This compound This compound->MC4R Antagonizes Appetite & Anabolism Appetite & Anabolism This compound->Appetite & Anabolism

Figure 1: this compound Mechanism of Action.

Experimental Protocols

Detailed methodologies for inducing cachexia and the subsequent administration of this compound are outlined below. These protocols are synthesized from preclinical studies and can be adapted based on specific research needs.

Cancer-Induced Cachexia Model (Methylcholanthrene Sarcoma in Rats)

This model is utilized to study cachexia in the context of cancer.

Protocol:

  • Animal Model: Adult male rats are used.

  • Tumor Implantation:

    • A methylcholanthrene-induced sarcoma is maintained through serial transplantation.

    • Tumor tissue is minced and passed through a sieve to create a cell suspension.

    • Rats are anesthetized, and a small incision is made in the flank.

    • A specified volume of the tumor cell suspension is implanted subcutaneously.

    • Sham-operated rats undergo the same procedure without tumor implantation and serve as controls.[4]

  • Post-Operative Care: Administer analgesics (e.g., buprenorphine 0.05 mg/kg, s.c.) post-surgery.[4]

  • Monitoring:

    • Daily measurement of body weight and food intake.

    • Tumors typically become palpable 6-7 days post-implantation.

    • Tumor size should be measured daily.[4]

  • This compound Administration:

    • Treatment can be initiated once cachexia develops, typically around day 12 post-implantation.

    • Routes of Administration: this compound has been shown to be effective via intraperitoneal (i.p.), subcutaneous (s.c.), and oral (intragastric gavage) routes.[3][4]

    • Dosage (s.c.): A common dosage is 3 mg/kg/day.[6]

    • Continue daily administration and monitoring for the duration of the study.

Cancer_Cachexia_Workflow start Start tumor_implant Tumor Implantation (Methylcholanthrene Sarcoma) start->tumor_implant post_op Post-Operative Care (Analgesics) tumor_implant->post_op monitoring Daily Monitoring (Body Weight, Food Intake, Tumor Size) post_op->monitoring cachexia_dev Cachexia Development monitoring->cachexia_dev cachexia_dev->monitoring No tcmcb07_admin This compound Administration (e.g., 3 mg/kg/day, s.c.) cachexia_dev->tcmcb07_admin Yes data_collection Continued Monitoring & Data Collection tcmcb07_admin->data_collection end End of Study data_collection->end

Figure 2: Cancer-Induced Cachexia Experimental Workflow.

Chronic Kidney Disease (CKD)-Associated Cachexia Model (5/6 Subtotal Nephrectomy in Rats)

This model is used to investigate cachexia resulting from chronic kidney disease.

Protocol:

  • Animal Model: Adult male rats are suitable for this model.

  • Surgical Procedure (Two-Stage):

    • Stage 1: Anesthetize the rat and make a flank incision to expose the left kidney. Ligate two of the three branches of the left renal artery.

    • Stage 2 (One week later): Anesthetize the rat and make a flank incision on the right side. Perform a right total nephrectomy.

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics.

  • Cachexia Development: Cachexia develops over several weeks following the second surgery.

  • This compound Administration:

    • Initiate treatment once cachexia is established.

    • Routes of Administration: Intraperitoneal, subcutaneous, or oral administration can be used.[3][4]

    • Continue daily treatment and monitoring of body weight and food intake.

Chemotherapy-Induced Cachexia Model (Cisplatin or 5-FU in Rats)

This model is relevant for studying the side effects of common chemotherapy agents.

Protocol:

  • Animal Model: Adult male rats are used.

  • Chemotherapy Administration:

    • Cisplatin: Administer 2.5 mg/kg via intraperitoneal (i.p.) injection once weekly for 3 weeks.[6]

    • 5-Fluorouracil (5-FU): Administer 70 mg/kg via i.p. injection once weekly for 3 weeks.[6]

  • This compound Administration:

    • This compound (3 mg/kg/day) or saline can be administered via daily subcutaneous (s.c.) injection for 21 days, starting from the first day of chemotherapy.[6]

  • Monitoring:

    • Daily measurement of food intake and body weight.

    • Body composition analysis (e.g., using MRI) can be performed before and after the treatment period.[6]

    • At the end of the study, tissues such as the heart and gastrocnemius muscle can be dissected and weighed.[6]

Data Presentation

The following tables summarize the quantitative data from preclinical studies, demonstrating the effects of this compound in different rodent models of cachexia.

Table 1: Effect of this compound on Chemotherapy-Induced Cachexia in Rats [6]

ParameterCisplatin + SalineCisplatin + this compound5-FU + Saline5-FU + this compound
Total Food Intake (21 days) Significantly decreased vs. Saline/salineSignificantly increased vs. Cis/salineNo significant change vs. Saline/salineSignificantly increased vs. 5-FU/saline
Cardiac Muscle Mass Change -11.95%+3.12%-6.09%+1.40%
Skeletal Muscle Mass Change -9.02%-3.88%-7.24%-4.17%
Fat Mass Change -91.33%+37.68%-52.61%+70.19%

Table 2: General Effects of this compound in Rodent Models of Cachexia [3][4]

ParameterEffect of this compound Treatment
Food Intake Increased
Body Weight Attenuated loss
Fat Mass Preserved
Lean Mass Preserved
Hypothalamic Inflammation Diminished in cancer cachexia

Concluding Remarks

This compound has demonstrated significant potential in preclinical rodent models for the treatment of cachexia associated with cancer, chronic kidney disease, and chemotherapy.[4][6] Its mechanism of action, targeting the central melanocortin system, provides a novel therapeutic strategy.[1] The protocols and data presented here offer a foundation for further research and development of this compound as a treatment for cachexia in human patients. It is important to note that while preclinical data is promising, this compound is still an investigational drug.[1]

References

Administration routes for Tcmcb07 in preclinical studies (oral, subcutaneous, intraperitoneal)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Tcmcb07, a potent melanocortin-4 receptor (MC4R) antagonist, via oral, subcutaneous, and intraperitoneal routes. The protocols and data presented are compiled from various preclinical studies investigating the efficacy of this compound in models of cachexia and chemotherapy-induced anorexia.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound, categorized by administration route. These data highlight the compound's efficacy in stimulating appetite and preserving body mass.

Table 1: Efficacy of Intraperitoneal (i.p.) Administration of this compound in a Rat Cancer Cachexia Model
ParameterTreatment GroupResultFold Change/Percent ChangeReference
Daily Food Intake Tumor/TCMCB07 (3 mg/kg/d) vs. Tumor/SalineSignificantly Greater-[1]
6-Day Cumulative Food Intake Tumor/TCMCB07 vs. Tumor/SalineSignificantly Greater-[1]
Body Weight Gain Tumor/TCMCB07 vs. Tumor/SalineNo Significant Difference-[1]
Table 2: Efficacy of Subcutaneous (s.c.) Administration of this compound in Rat Models
ModelParameterTreatment GroupResultFold Change/Percent ChangeReference
Cisplatin-Induced Anorexia Cis/TCMCB07 (3 mg/kg/day) vs. Cis/SalineTotal food intake over 21 days significantly increasedp = 0.0006[2]
Body weight robustly increasedp = 0.0007[2]
Cardiac muscle loss markedly attenuated3.12% vs -11.95%[2]
Skeletal muscle loss markedly attenuated-3.88% vs -9.02%[2]
Fat mass gainGained 37.68% vs. lost 91.33%[2]
5-FU-Induced Anorexia 5-FU/TCMCB07 (3 mg/kg/day) vs. 5-FU/SalineTotal food intake over 21 days significantly increasedp = 0.0134[2]
Body weight robustly increasedp = 0.0013[2]
Cardiac muscle loss significantly attenuated1.40% vs -6.09%[2]
Fat mass gainGained 70.19% vs. lost 52.61%[2]
Table 3: Efficacy of Oral (Intragastric Gavage) Administration of this compound in an LPS-Induced Anorexia Rat Model
ParameterTreatment GroupResultFold Change/Percent ChangeReference
24-Hour Food Intake LPS/TCMCB07 (10 mg/kg/d) vs. LPS/WaterSignificantly Increased-[1]
4-Hour Food Intake LPS/TCMCB07 vs. LPS/WaterNo Significant Difference-[1]
Table 4: Pharmacokinetics of Subcutaneous (s.c.) Administration of this compound in Healthy Dogs (28-Day Study)
DoseDayCmax (µg/mL)AUCReference
Low-Dose (0.75 mg/kg) 282.1Difference found between dosing groups[3][4]
High-Dose (2.25 mg/kg) 283.6Difference found between dosing groups[3][4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.

Tcmcb07_Signaling_Pathway cluster_hypothalamus Hypothalamic Neurons cluster_effects Physiological Effects POMC POMC Neurons MC4R MC4R POMC->MC4R α-MSH (Agonist) (Anorexigenic) AgRP AgRP/NPY Neurons AgRP->MC4R AgRP (Antagonist) (Orexigenic) SecondOrder Second-Order Neurons MC4R->SecondOrder Activates Appetite ↑ Appetite EnergyExpenditure ↓ Energy Expenditure Anabolism ↑ Anabolism Catabolism ↓ Catabolism This compound This compound This compound->MC4R Antagonist Tcmcb07_Effect->Appetite Leads to Tcmcb07_Effect->EnergyExpenditure Tcmcb07_Effect->Anabolism Tcmcb07_Effect->Catabolism

This compound Signaling Pathway

Experimental_Workflow cluster_setup Experimental Setup cluster_admin Drug Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis AnimalModel Animal Model Selection (e.g., Rat, Mouse) Cachexia Induction (e.g., Tumor, CKD, Chemo) Grouping Animal Grouping & Randomization AnimalModel->Grouping Oral Oral Gavage Grouping->Oral SC Subcutaneous Injection Grouping->SC IP Intraperitoneal Injection Grouping->IP Measurements Daily Measurements: - Food Intake - Body Weight Oral->Measurements SC->Measurements IP->Measurements BodyComp Body Composition Analysis (e.g., MRI) Measurements->BodyComp PK Pharmacokinetic Sampling (Blood Collection) Measurements->PK Efficacy Efficacy Analysis: - Statistical Comparison of Groups BodyComp->Efficacy PK_Analysis Pharmacokinetic Analysis: - Cmax, Tmax, AUC PK->PK_Analysis

Preclinical Experimental Workflow

Logical_Relationships cluster_admin Administration Route cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_efficacy Therapeutic Efficacy Oral Oral Absorption Drug Absorption Oral->Absorption SC Subcutaneous SC->Absorption IP Intraperitoneal IP->Absorption Bioavailability Systemic Bioavailability Absorption->Bioavailability MC4R_Target MC4R Target Engagement (Central Nervous System) Bioavailability->MC4R_Target FoodIntake Increased Food Intake MC4R_Target->FoodIntake BodyWeight Preservation of Body Weight & Mass MC4R_Target->BodyWeight

Administration Route to Efficacy

Experimental Protocols

The following are generalized protocols based on methodologies reported in preclinical studies of this compound.[1][2][5][6] Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

Animal Models and Care
  • Species: Sprague-Dawley (SD) or Fischer 344 (F344) male rats are commonly used.[1] Mice have also been used in some cancer cachexia models.[7]

  • Health Status: Animals should be healthy and acclimated to the facility for at least one week prior to the experiment.

  • Housing: Animals are typically housed in pairs with ad libitum access to standard chow and water, unless otherwise specified by the experimental design.[1]

  • Cachexia Induction:

    • Cancer Cachexia: Can be induced by subcutaneous or orthotopic implantation of tumor cells (e.g., methylcholanthrene sarcoma, pancreatic cancer, head and neck cancer).[1][7]

    • Chronic Kidney Disease (CKD)-Associated Cachexia: Induced by 5/6 subtotal nephrectomy.[1]

    • Chemotherapy-Induced Anorexia: Induced by intraperitoneal injection of chemotherapeutic agents such as cisplatin (2.5 mg/kg) or 5-fluorouracil (70 mg/kg) once weekly for several weeks.[2][6]

    • LPS-Induced Anorexia: A model for acute anorexia induced by a single intraperitoneal injection of lipopolysaccharide (LPS).[1]

This compound Preparation and Dosing
  • Formulation: this compound is typically dissolved in sterile water or saline.[1]

  • Dose Ranges:

    • Oral (gavage): 10 mg/kg/day has been shown to be effective in rat models.[1]

    • Subcutaneous (s.c.): Doses ranging from 1.5 to 3 mg/kg/day are commonly used.[1] In some studies, the daily dose is split into two injections to maintain sustained drug concentrations.[1]

    • Intraperitoneal (i.p.): A dose of 3 mg/kg/day has been used in rat cancer cachexia models.[1]

Administration Procedures
  • Oral Administration (Gavage):

    • Ensure the calculated volume of this compound solution is appropriate for the animal's weight.

    • Gently restrain the animal.

    • Use a proper-sized gavage needle to deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress after the procedure.

  • Subcutaneous (s.c.) Administration:

    • Pinch the skin on the back of the neck or flank to form a tent.

    • Insert a sterile needle (e.g., 25-27 gauge) into the base of the tented skin.

    • Inject the this compound solution.

    • Withdraw the needle and gently massage the injection site.

  • Intraperitoneal (i.p.) Administration:

    • Position the animal to expose the lower abdominal quadrants.

    • Insert a sterile needle (e.g., 25-27 gauge) into the lower left or right quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is withdrawn before injecting the solution.

    • Inject the this compound solution into the peritoneal cavity.

Efficacy Assessment
  • Food Intake and Body Weight: Measured daily at the same time.

  • Body Composition: Fat mass and lean mass can be measured at the beginning and end of the study using techniques like Magnetic Resonance Imaging (MRI).[2]

  • Tissue Analysis: At the end of the study, tissues such as heart and gastrocnemius muscle can be dissected and weighed to assess muscle wasting.[2]

Pharmacokinetic Analysis
  • Blood Sampling: Serial blood samples are collected at various time points after this compound administration.

  • Plasma Analysis: Plasma is separated, and this compound concentrations are determined using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.

These notes and protocols provide a foundational resource for researchers working with this compound. It is crucial to consult the primary literature for detailed experimental specifics and to adapt procedures to the unique requirements of each study.

References

Application Notes and Protocols for Assessing Tcmcb07 Efficacy in Chronic Kidney Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cachexia, a debilitating wasting syndrome characterized by anorexia and the involuntary loss of both adipose and lean body mass, is a common and serious complication of chronic kidney disease (CKD).[1] It is associated with increased morbidity and mortality. The melanocortin system, particularly the melanocortin-4 receptor (MC4R), plays a pivotal role in regulating appetite and energy homeostasis.[1][2][3] In pathological states like CKD, an increase in melanocortin signaling tone can lead to decreased food intake and increased energy expenditure, contributing to the development of cachexia.[1]

Tcmcb07 is a synthetic peptide antagonist of the MC4R.[1] By blocking the central MC4R signaling, this compound has shown promise in preclinical models as a therapeutic agent to counteract cachexia.[1][4] These application notes provide detailed methodologies for assessing the efficacy of this compound in a rat model of CKD-associated cachexia.

Signaling Pathway of this compound in Cachexia

In states of chronic disease such as CKD, pro-inflammatory cytokines can increase the signaling tone of the central melanocortin system. This leads to the activation of the MC4R by its agonists, such as α-melanocyte-stimulating hormone (α-MSH). This activation results in a downstream cascade that promotes anorexia (loss of appetite) and increases catabolism (the breakdown of muscle and fat). This compound acts as a competitive antagonist at the MC4R, blocking the binding of endogenous agonists. This inhibition of MC4R signaling is expected to reverse the catabolic effects and stimulate appetite, thereby ameliorating cachexia.

MC4R_Signaling_in_Cachexia cluster_0 Chronic Kidney Disease (CKD) cluster_1 Central Nervous System cluster_2 Pathophysiological Outcomes Pro-inflammatory\nCytokines Pro-inflammatory Cytokines α-MSH α-MSH Pro-inflammatory\nCytokines->α-MSH Stimulates release of MC4R MC4R α-MSH->MC4R Activates Anorexia Anorexia MC4R->Anorexia Promotes Increased\nCatabolism Increased Catabolism MC4R->Increased\nCatabolism Promotes This compound This compound This compound->MC4R Blocks Cachexia Cachexia Anorexia->Cachexia Increased\nCatabolism->Cachexia Experimental_Workflow cluster_CKD_Induction CKD Model Induction cluster_Treatment Treatment Phase cluster_Endpoint_Analysis Endpoint Analysis Acclimatization Acclimatization Stage1_Nephrectomy Stage 1: 2/3 Left Nephrectomy Acclimatization->Stage1_Nephrectomy Week 1 Recovery1 Recovery1 Stage1_Nephrectomy->Recovery1 1 Week Stage2_Nephrectomy Stage 2: Right Nephrectomy Recovery1->Stage2_Nephrectomy CKD_Development CKD & Cachexia Development Stage2_Nephrectomy->CKD_Development 2 Weeks Baseline_Measurements Baseline Measurements (Body Weight, DEXA) CKD_Development->Baseline_Measurements Treatment_Initiation This compound or Vehicle Administration (Daily) Baseline_Measurements->Treatment_Initiation Daily_Monitoring Daily Monitoring (Food Intake, Body Weight) Treatment_Initiation->Daily_Monitoring Treatment_Duration Treatment for 2-4 Weeks Daily_Monitoring->Treatment_Duration Final_Measurements Final Measurements (Body Weight, DEXA) Treatment_Duration->Final_Measurements Data_Analysis Statistical Analysis of Data Final_Measurements->Data_Analysis Efficacy_Determination Determination of This compound Efficacy Data_Analysis->Efficacy_Determination

References

Tcmcb07: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Tcmcb07 for in vivo research, based on preclinical studies in rodent and canine models. The information is intended to guide researchers in designing and executing robust experimental protocols.

Mechanism of Action

This compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R). The central melanocortin system is a critical regulator of energy homeostasis, with MC4R playing a pivotal role in mediating anorexigenic signals. In conditions such as cachexia (a severe wasting syndrome associated with chronic diseases) and chemotherapy-induced anorexia, this system is often dysregulated. By blocking the MC4R, this compound effectively inhibits these anorexigenic signals, thereby stimulating appetite and preventing weight loss.[1][2][3][4][5]

Data Presentation

This compound Dosage and Administration in Rat Models
IndicationAdministration RouteDosageFrequencyVehicleReference
LPS-Induced AnorexiaIntracerebroventricular (i.c.v.)2 µ g/rat/day (1.5 nmol/rat/day)Once dailySaline[1]
LPS-Induced AnorexiaIntraperitoneal (i.p.)3 mg/kg/dayOnce dailyNot Specified[1]
LPS-Induced AnorexiaOral Gavage10 mg/kg/dayTwice dailyDeionized Distilled Water
Cancer CachexiaIntracerebroventricular (i.c.v.)1.5 nmol/rat/dayOnce daily for 4-6 daysSaline[1]
Cancer CachexiaIntraperitoneal (i.p.)3 mg/kg/dayOnce daily for 6 daysSaline[1]
Cancer CachexiaSubcutaneous (s.c.)1.5 - 3 mg/kg/dayOnce or twice daily for 7 daysNot Specified[1]
CKD-Associated CachexiaSubcutaneous (s.c.)3 mg/kg/dayTwice daily for 14 daysNot Specified[1]
Chemotherapy-Induced AnorexiaSubcutaneous (s.c.)3 mg/kg/dayDaily for 21 daysSaline[2][6]
This compound Dosage and Pharmacokinetics in Dogs
DosageAdministration RouteCmax (Day 28)AUCNotable ObservationsReference
0.75 mg/kg (Low Dose)Subcutaneous (s.c.)2.1 µg/mLDifference observed between dosing groupsWeight gain, darkening of coat color
2.25 mg/kg (High Dose)Subcutaneous (s.c.)3.6 µg/mLDifference observed between dosing groupsWeight gain, darkening of coat color

Note: Detailed pharmacokinetic parameters such as Tmax and half-life in rats were not available in the reviewed literature. One study noted that this compound was detectable in rat serum 0.5-2.5 hours after subcutaneous injection.[7]

Experimental Protocols

Formulation and Preparation

This compound has been formulated in several vehicles for in vivo administration. The choice of vehicle depends on the administration route.

  • For Subcutaneous (s.c.) and Intraperitoneal (i.p.) Injection: this compound can be dissolved in sterile 0.9% saline.

  • For Oral Gavage (p.o.): this compound can be dissolved in deionized distilled water.

  • For Intracerebroventricular (i.c.v.) Injection: this compound should be dissolved in sterile saline.

General Preparation Steps:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Weigh the this compound powder accurately.

  • Add the appropriate vehicle to the this compound powder.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • For parenteral administration (s.c., i.p., i.c.v.), filter the solution through a 0.22 µm sterile filter before injection.

  • It is recommended to prepare fresh solutions daily.

Administration Protocols

1. Subcutaneous (s.c.) Injection in Rats

  • Materials: Sterile syringes (1 mL), sterile needles (25-27 gauge), this compound solution, 70% ethanol.

  • Procedure:

    • Restrain the rat securely.

    • Wipe the injection site (loose skin on the back, between the shoulder blades) with 70% ethanol.

    • Pinch the skin to form a tent.

    • Insert the needle at the base of the tented skin, parallel to the back.

    • Aspirate gently to ensure the needle is not in a blood vessel.

    • Inject the this compound solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

2. Intraperitoneal (i.p.) Injection in Rats

  • Materials: Sterile syringes (1 mL), sterile needles (23-25 gauge), this compound solution, 70% ethanol.

  • Procedure:

    • Restrain the rat securely on its back, tilting the head downwards.

    • Wipe the lower right or left quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the abdominal cavity, avoiding the midline to prevent damage to the bladder and cecum.

    • Aspirate gently to ensure the needle has not entered the bladder or intestines.

    • Inject the this compound solution.

    • Withdraw the needle.

3. Oral Gavage in Rats

  • Materials: Sterile oral gavage needle (16-18 gauge, flexible or curved with a ball tip), syringe, this compound solution.

  • Procedure:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark the needle.

    • Restrain the rat in an upright position.

    • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube. Do not force the needle.

    • Once the needle has reached the predetermined depth, administer the this compound solution slowly.

    • Remove the needle gently in a single motion.

    • Monitor the animal for any signs of distress.

4. Intracerebroventricular (i.c.v.) Injection in Rats

This procedure requires stereotaxic surgery and should only be performed by trained personnel in an appropriate surgical setting.

  • Pre-surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Shave the head and secure the animal in a stereotaxic frame.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Clean the surgical area with an antiseptic solution.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma (the intersection of the sagittal and coronal sutures).

    • Use a stereotaxic drill to create a small burr hole at the desired coordinates for lateral ventricle cannulation.

    • Implant a guide cannula to the correct depth and secure it with dental cement and skull screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover for at least one week before starting the injections.

  • Injection Procedure:

    • Gently restrain the conscious rat.

    • Remove the dummy cannula.

    • Insert the injector cannula (which extends slightly beyond the guide cannula) connected to a microsyringe.

    • Infuse the this compound solution slowly over a set period.

    • Leave the injector in place for a short period to allow for diffusion.

    • Withdraw the injector and replace the dummy cannula.

Visualizations

Signaling Pathway of the Central Melanocortin System

Melanocortin_Signaling cluster_downstream Downstream Effects Leptin Leptin (from Adipose Tissue) POMC_Neuron POMC Neuron Leptin->POMC_Neuron + AgRP_Neuron AgRP/NPY Neuron Leptin->AgRP_Neuron - Ghrelin Ghrelin (from Stomach) Ghrelin->AgRP_Neuron + alpha_MSH α-MSH POMC_Neuron->alpha_MSH releases AgRP AgRP AgRP_Neuron->AgRP releases MC4R MC4R alpha_MSH->MC4R activates AgRP->MC4R inhibits Satiety Anorexia & ↓ Food Intake MC4R->Satiety promotes This compound This compound This compound->MC4R antagonizes Appetite Orexia & ↑ Food Intake Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., Rats) Disease_Induction Disease Model Induction (e.g., Cachexia, Chemotherapy) Animal_Acclimation->Disease_Induction Baseline_Measurements Baseline Measurements (Body Weight, Food Intake) Disease_Induction->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Treatment_Phase This compound or Vehicle Administration (s.c., i.p., p.o., or i.c.v.) Randomization->Treatment_Phase Monitoring Daily Monitoring (Body Weight, Food Intake, Clinical Signs) Treatment_Phase->Monitoring Endpoint Endpoint Data Collection (Tissue harvesting, Biomarker analysis) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis Tcmcb07_Effects Tcmcb07_Admin This compound Administration (Peripheral or Central) MC4R_Blockade MC4R Blockade in CNS Tcmcb07_Admin->MC4R_Blockade Reduced_Anorexigenic_Signaling Reduced Anorexigenic Signaling MC4R_Blockade->Reduced_Anorexigenic_Signaling Increased_Appetite Increased Appetite & Food Intake Reduced_Anorexigenic_Signaling->Increased_Appetite Reduced_Weight_Loss Attenuation of Body Weight Loss Reduced_Anorexigenic_Signaling->Reduced_Weight_Loss Improved_Cachexia_Symptoms Amelioration of Cachexia Symptoms Increased_Appetite->Improved_Cachexia_Symptoms Reduced_Weight_Loss->Improved_Cachexia_Symptoms

References

Application Notes and Protocols for Measuring Changes in Lean Body Mass Following Tcmcb07 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cachexia, or "wasting syndrome," is a complex metabolic condition characterized by severe, unintentional loss of body weight, involving both fat and lean body mass.[1][2] It is a debilitating consequence of chronic diseases such as cancer and chronic kidney disease, and is associated with poor prognosis and high mortality.[2][3][4] Tcmcb07 (Mifomelatide) is a first-in-class, brain-penetrant synthetic cyclic peptide being investigated for its potential to combat cachexia.[1][5] These application notes provide a comprehensive guide to the methodologies and protocols for measuring changes in lean body mass in preclinical models following treatment with this compound.

This compound functions as a selective antagonist of the melanocortin-3 and melanocortin-4 receptors (MC3R/MC4R) in the hypothalamus.[5][6] In chronic disease states, overactivation of this central melanocortin signaling pathway promotes a catabolic state, leading to reduced appetite and increased energy expenditure, which drives the devastating loss of muscle and fat tissue.[3][5] By blocking these receptors, this compound aims to interrupt the primary signaling cascade that drives wasting, thereby preserving lean body mass, improving appetite, and attenuating body weight loss.[2][3][5] Preclinical studies have demonstrated this compound's efficacy in preserving lean muscle mass and reversing cachexia in various rodent models.[1][3]

This document outlines detailed protocols for key experiments, including in vivo body composition analysis, ex vivo muscle assessment, and functional strength tests, to rigorously evaluate the therapeutic effects of this compound on lean body mass.

This compound Mechanism of Action: The Central Melanocortin Pathway

The central melanocortin system is a critical regulator of energy homeostasis.[7][8] In the arcuate nucleus of the hypothalamus, proopiomelanocortin (POMC) neurons release α-melanocyte-stimulating hormone (α-MSH), which activates MC3R and MC4R on second-order neurons. This activation promotes anorexia (loss of appetite) and increases catabolism. In cachexia, this pathway is pathologically overstimulated. This compound acts by competitively blocking α-MSH from binding to MC3R/MC4R, thus inhibiting the downstream catabolic signals and promoting an anabolic state.[3][5]

Tcmcb07_Signaling_Pathway cluster_hypothalamus Hypothalamus POMC POMC Neurons aMSH α-MSH POMC->aMSH release MC4R MC3R / MC4R aMSH->MC4R binds & activates Catabolism Increased Catabolism (Muscle Wasting) Reduced Appetite MC4R->Catabolism promotes This compound This compound This compound->MC4R blocks

Caption: this compound antagonizes MC3R/MC4R to block catabolic signaling.

General Experimental Workflow

A robust preclinical study to evaluate this compound involves inducing a cachexia model in rodents, followed by a defined treatment period and subsequent multi-level analysis. The workflow ensures comprehensive data collection to assess changes in body composition, muscle mass, and physical function.

Experimental_Workflow start Start: Rodent Model Selection (e.g., Cancer, CKD) induction Cachexia Induction (e.g., Tumor Implantation) start->induction baseline Baseline Measurements: - Body Weight - Body Composition (DEXA/MRI) induction->baseline randomization Randomization into Treatment Groups: - Vehicle Control - this compound baseline->randomization treatment Treatment Period (e.g., Daily Dosing) randomization->treatment monitoring In-Life Monitoring: - Body Weight - Food Intake - Grip Strength treatment->monitoring endpoint Endpoint Analysis: - Final Body Composition (DEXA/MRI) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia exvivo Ex Vivo Analysis: - Muscle Weights - Histology (CSA) - Biochemical Markers euthanasia->exvivo

Caption: Preclinical workflow for evaluating this compound's effect on lean body mass.

Detailed Experimental Protocols

Protocol 3.1: In Vivo Body Composition Analysis

Non-invasive imaging techniques are essential for longitudinal assessment of body composition changes in the same animal over time.

3.1.1 Dual-Energy X-ray Absorptiometry (DEXA)

DEXA is a widely used method to quantify lean mass, fat mass, and bone mineral content.[9][10]

  • Materials: DEXA instrument (e.g., PIXImus), isoflurane anesthesia system, heating pad.

  • Procedure:

    • Calibrate the DEXA instrument daily according to the manufacturer's instructions, using the provided phantom mouse.[11]

    • Anesthetize the mouse using 2-4% isoflurane in oxygen.[11] Confirm adequate anesthesia via a toe pinch reflex test.

    • Weigh the anesthetized mouse and measure its length from the tip of the nose to the base of the tail.[10][12]

    • Place the mouse in a prone position on the DEXA scanner's specimen tray. Ensure the spine is straight and limbs are slightly outstretched.[11]

    • Perform a whole-body scan, which typically takes 3-5 minutes.[13]

    • Using the instrument's software, define the region of interest (ROI), typically the whole body excluding the head, to determine total lean mass, fat mass, and body fat percentage.[10]

    • After the scan, place the mouse on a heating pad to recover from anesthesia before returning it to its home cage.[10]

3.1.2 Magnetic Resonance Imaging (MRI) / Time Domain-Nuclear Magnetic Resonance (TD-NMR)

MRI/TD-NMR provides highly accurate and reproducible measurements of lean mass, fat mass, and water content without the need for anesthesia.[13][14]

  • Materials: MRI/TD-NMR analyzer (e.g., EchoMRI), plastic animal holding tube.

  • Procedure:

    • Perform daily quality control and calibration of the instrument using the manufacturer-provided standard.[14]

    • Weigh the conscious mouse and place it into the appropriate-sized, clear plastic cylinder. A plastic insert may be used to restrict movement.[14][15]

    • Insert the cylinder into the sample chamber of the instrument.

    • Initiate the scan. The measurement process is rapid, typically lasting less than 2 minutes.[14][15]

    • Record the output data, which includes total fat mass, lean mass, free water, and total body water.

    • Remove the mouse from the holder and return it to its home cage.

Protocol 3.2: Ex Vivo Muscle Mass and Histological Analysis

Direct measurement of muscle weight and cellular morphology provides definitive evidence of treatment effects at the tissue level. This is a terminal procedure.

3.2.1 Muscle Dissection and Weighing

  • Materials: Surgical scissors, forceps, analytical balance, filter paper.

  • Procedure:

    • Euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Carefully remove the skin from the hindlimbs to expose the underlying musculature.

    • Isolate and dissect specific muscles, such as the gastrocnemius, tibialis anterior (TA), soleus, and extensor digitorum longus (EDL), from origin to insertion.[16]

    • Remove any excess connective tissue or fat.

    • Gently blot the dissected muscles dry with filter paper and weigh them individually on an analytical scale.[16] Record the weights immediately.

3.2.2 Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)

  • Materials: Optimal cutting temperature (OCT) compound, isopentane, liquid nitrogen, cryostat, microscope slides, staining reagents (e.g., Hematoxylin & Eosin or anti-laminin antibody), imaging software (e.g., ImageJ).

  • Procedure:

    • Immediately after dissection, embed the belly of the muscle (e.g., TA) in OCT compound.

    • Freeze the embedded tissue block in isopentane cooled by liquid nitrogen. Store at -80°C.

    • Using a cryostat, cut transverse sections (e.g., 8-10 µm thick) from the mid-belly of the muscle and mount them on microscope slides.

    • Stain sections to visualize the muscle fiber outlines. Hematoxylin and Eosin (H&E) is common, or immunofluorescence staining for laminin can provide clearer fiber boundaries.

    • Capture high-resolution images of the stained sections using a microscope.

    • Using image analysis software, manually or automatically trace the outline of a large number of individual muscle fibers (e.g., >100 per muscle) to calculate the cross-sectional area (CSA) for each.

    • Calculate the average CSA and the distribution of fiber sizes for each treatment group.

Protocol 3.3: Assessment of Muscle Function

3.3.1 Forelimb Grip Strength Test

This non-invasive test measures muscle strength and is useful for tracking functional changes throughout the study.[16]

  • Materials: Grip strength meter with a horizontal bar or grid.

  • Procedure:

    • Hold the mouse by the base of its tail and lower it towards the grip meter.

    • Allow the mouse to grasp the metal bar or grid with its forepaws.

    • Gently and steadily pull the mouse away from the meter horizontally until its grip is released.[16]

    • The meter will record the peak force applied.

    • Perform 3-5 consecutive measurements for each mouse, allowing a brief rest period between trials.

    • Average the measurements for each animal to obtain a final grip strength value. Normalize this value to the animal's body weight.

Protocol 3.4: Analysis of Biochemical Markers

Blood and urine samples can be analyzed for biomarkers related to muscle mass and turnover.[17]

  • Materials: Blood collection tubes (e.g., EDTA or serum separator tubes), centrifuge, ELISA kits or other assay platforms.

  • Procedure:

    • Collect blood samples via an appropriate method (e.g., submandibular or cardiac puncture at the terminal endpoint).

    • Process blood to obtain plasma or serum and store at -80°C.

    • Analyze samples for key biomarkers. Recommended markers include:

      • Muscle Anabolism: Insulin-like Growth Factor 1 (IGF-1).[18]

      • Muscle Catabolism/Turnover: Myostatin, N-terminal propeptide of type III procollagen (P3NP).[17][18]

      • Inflammation: Interleukin-6 (IL-6), C-reactive protein (CRP).[17][18]

Data Presentation and Interpretation

Quantitative data should be organized into clear tables to facilitate comparison between treatment groups.

Table 1: Body Weight and Composition Data (DEXA/MRI)

Parameter Vehicle Control (Mean ± SEM) This compound-Treated (Mean ± SEM) p-value
Initial Body Weight (g) 25.1 ± 0.5 25.3 ± 0.4 >0.05
Final Body Weight (g) 20.2 ± 0.8 24.5 ± 0.6 <0.01
Change in Lean Mass (g) -2.1 ± 0.3 +0.5 ± 0.2 <0.001
Change in Fat Mass (g) -2.8 ± 0.4 -1.3 ± 0.3 <0.05

| Final Lean Mass (%) | 75.2 ± 1.1 | 80.5 ± 0.9 | <0.01 |

Table 2: Ex Vivo Hindlimb Muscle Weights (Terminal)

Muscle Vehicle Control (mg, Mean ± SEM) This compound-Treated (mg, Mean ± SEM) p-value
Gastrocnemius 125.4 ± 5.1 145.8 ± 4.8 <0.01
Tibialis Anterior 40.1 ± 2.0 48.3 ± 1.8 <0.05

| Soleus | 8.9 ± 0.5 | 10.2 ± 0.4 | <0.05 |

Table 3: Muscle Fiber Cross-Sectional Area (CSA) and Grip Strength

Parameter Vehicle Control (Mean ± SEM) This compound-Treated (Mean ± SEM) p-value
TA Fiber CSA (µm²) 1850 ± 95 2340 ± 110 <0.01

| Forelimb Grip Strength (g) | 85.3 ± 4.2 | 105.1 ± 5.0 | <0.05 |

Table 4: Serum Biochemical Markers (Terminal)

Biomarker Vehicle Control (Mean ± SEM) This compound-Treated (Mean ± SEM) p-value
Myostatin (ng/mL) 12.5 ± 1.1 8.2 ± 0.9 <0.05
IGF-1 (ng/mL) 250 ± 25 380 ± 30 <0.01

| IL-6 (pg/mL) | 45.8 ± 5.3 | 20.1 ± 3.9 | <0.01 |

Interpretation: A successful outcome for this compound treatment would be characterized by a significant attenuation of body weight loss, specifically through the preservation or increase in lean body mass compared to the vehicle-treated cachectic group.[3][4] This would be further supported by increased individual muscle weights, a larger average muscle fiber CSA, improved grip strength, and a favorable biomarker profile (e.g., lower myostatin, higher IGF-1).[16][17]

Conclusion

This compound represents a promising therapeutic strategy for treating cachexia by targeting the central melanocortin system to block catabolic signaling.[3][5] A thorough evaluation of its efficacy requires a multi-faceted approach. The protocols detailed in this document, from non-invasive in vivo imaging to terminal ex vivo tissue analysis and functional testing, provide a robust framework for researchers to accurately measure and interpret changes in lean body mass. Consistent and rigorous application of these methodologies will be crucial in advancing the development of this compound as a potential therapy for devastating muscle-wasting conditions.

References

Application Notes and Protocols: Evaluating Food Intake and Body Weight Changes with Tcmcb07

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tcmcb07 is a synthetic peptide antagonist of the melanocortin-4 receptor (MC4R) developed for the treatment of cachexia, a wasting syndrome characterized by severe weight loss, anorexia, and inflammation.[1][2] Cachexia is a common and debilitating condition associated with chronic diseases such as cancer, chronic kidney disease (CKD), and infections.[2] The central melanocortin system is a pivotal regulator of appetite and energy homeostasis, making it a logical therapeutic target for conditions involving anorexia and weight loss.[3][4][5] this compound acts by inhibiting the potent anorexigenic (appetite-suppressing) signals mediated by the MC4R in the hypothalamus, thereby stimulating appetite, increasing food intake, and promoting anabolism.[1][2][6]

Preclinical studies in various rat models have demonstrated that peripheral administration of this compound effectively increases food intake, attenuates body weight loss, and preserves both fat and lean muscle mass.[1][2] It has shown efficacy in models of cancer cachexia, CKD-associated cachexia, and chemotherapy-induced anorexia.[1][3][4] This document provides an overview of the mechanism of action of this compound and detailed protocols for evaluating its effects on food intake and body weight in preclinical settings.

Section 1: Mechanism of Action - The Central Melanocortin Pathway

The regulation of energy balance is complex, with the hypothalamus playing a central role.[1] Within the arcuate nucleus of the hypothalamus, two key neuronal populations exert opposing effects on food intake: proopiomelanocortin (POMC) neurons, which are anorexigenic, and Agouti-related peptide (AgRP) neurons, which are orexigenic (appetite-stimulating).[3][4]

POMC neurons release α-melanocyte-stimulating hormone (α-MSH), an agonist that binds to and activates MC4R on second-order neurons.[1][4] Activation of MC4R promotes satiety and reduces food intake. Conversely, AgRP neurons release AgRP, an antagonist/inverse agonist of MC4R, which blocks α-MSH signaling and stimulates feeding.[1][4] In pathological states like cachexia, there can be an increase in melanocortin signaling, leading to anorexia and metabolic disturbances.[2][6]

This compound functions as a competitive antagonist at the MC4R. By blocking the binding of α-MSH, this compound inhibits the anorexigenic signal, effectively mimicking the orexigenic effect of AgRP. This leads to an increase in appetite and food consumption.[2][6]

Melanocortin_Pathway cluster_0 Hypothalamus (Arcuate Nucleus) cluster_1 Second-Order Neurons POMC POMC Neurons aMSH α-MSH (Agonist) POMC->aMSH releases AgRP AgRP Neurons AgRP_peptide AgRP (Antagonist) AgRP->AgRP_peptide releases MC4R MC4 Receptor Food_Intake Food Intake MC4R->Food_Intake ↓ Decreases aMSH->MC4R Activates AgRP_peptide->MC4R Inhibits AgRP_peptide->Food_Intake ↑ Increases This compound This compound (Antagonist) This compound->MC4R Inhibits This compound->Food_Intake ↑ Increases

Caption: this compound action on the MC4R signaling pathway.

Section 2: Experimental Protocols

The following protocols are generalized from methods reported in preclinical studies evaluating this compound in rat models of cachexia and anorexia.[1][4][7]

Protocol 1: Evaluation of this compound in a Chemotherapy-Induced Anorexia Model

This protocol describes a typical 21-day study to assess the efficacy of this compound in mitigating anorexia and weight loss caused by chemotherapeutic agents like cisplatin or 5-fluorouracil (5-FU).[4][7]

1. Animals and Acclimation:

  • Species: Male Sprague-Dawley (SD) rats.[4]

  • Acclimation: House animals individually in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

2. Baseline Measurements:

  • Measure and record the body weight of each animal daily for several days to establish a stable baseline.

  • Measure baseline body composition (fat and lean mass) for all animals using Magnetic Resonance Imaging (MRI).[7][8]

3. Experimental Groups and Randomization:

  • Randomize animals into experimental groups (n=10-12 per group is common)[7]:

    • Group 1 (Vehicle Control): Saline + Saline (receives saline instead of chemotherapy and saline instead of this compound).

    • Group 2 (Chemotherapy Control): Chemotherapy + Saline (receives chemotherapy and saline instead of this compound).

    • Group 3 (this compound Treatment): Chemotherapy + this compound.

4. Drug Administration:

  • Chemotherapy: Administer the chosen agent (e.g., cisplatin at 2.5 mg/kg or 5-FU at 70 mg/kg) via intraperitoneal (i.p.) injection once per week for three weeks (on Days 0, 7, and 14).[4][7]

  • This compound: Prepare this compound in sterile saline. Administer this compound at a dose of 3 mg/kg/day via subcutaneous (s.c.) injection.[4][7] This can be given as a single daily injection or split into two injections.[4] Administer daily for the entire 21-day study period.

5. Data Collection:

  • Food Intake: Measure the amount of food consumed by each rat daily.[4][7]

  • Body Weight: Record the body weight of each rat daily.[4][7]

  • Clinical Observations: Monitor animals daily for any signs of distress or adverse reactions to treatments.

6. Endpoint Measurements:

  • Final Body Composition: On Day 21, perform a final MRI scan to measure changes in fat and lean mass.[7][8]

  • Tissue Collection: At the end of the study, euthanize animals. Dissect, blot dry, and weigh key tissues such as the heart and gastrocnemius muscles to assess wasting.[7][8]

7. Data Analysis:

  • Calculate cumulative food intake and changes in body weight and body composition from baseline.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment group to control groups. A p-value < 0.05 is typically considered significant.

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase (21 Days) cluster_post Post-Treatment Phase Acclimation 1. Animal Acclimation (1 week) Baseline 2. Baseline Measurements (Body Weight, MRI) Acclimation->Baseline Random 3. Randomization into Groups Baseline->Random Admin 4. Daily this compound/Saline (s.c.) + Weekly Chemo/Saline (i.p.) Random->Admin Monitor 5. Daily Monitoring (Food Intake, Body Weight, Clinical Observations) Admin->Monitor Final_MRI 6. Final Measurements (MRI) Monitor->Final_MRI Euthanasia 7. Euthanasia & Tissue Collection Final_MRI->Euthanasia Analysis 8. Data Analysis Euthanasia->Analysis

Caption: General experimental workflow for evaluating this compound.

Section 3: Data Presentation and Expected Outcomes

Quantitative data from preclinical studies robustly demonstrate the efficacy of this compound in reversing anorexia and attenuating weight loss.

Expected Outcomes
  • Increased Food Intake: this compound treatment is expected to significantly increase both daily and cumulative food intake compared to vehicle-treated, cachectic animals.[1] In some models, this compound can completely reverse chemotherapy-induced anorexia, bringing food intake levels back to those of healthy controls.[3][4]

  • Body Weight Stabilization/Gain: The compound mitigates or reverses body weight loss.[2] In studies with dogs, this compound administration led to progressive weight gain over a 28-day period.[9]

  • Preservation of Body Composition: this compound helps preserve both lean muscle mass and fat mass, which are typically lost during cachexia.[1][2] This is a critical outcome, as loss of muscle mass is a primary contributor to morbidity in cachectic patients.

The tables below summarize representative quantitative data from studies using rat models.

Table 1: Effect of this compound on Food Intake in Preclinical Rat Models

ModelTreatment GroupsDurationOutcome on Cumulative Food IntakeReference
Cancer Cachexia Tumor/Saline vs. Tumor/Tcmcb07 (3 mg/kg/d, i.p.)6 DaysSignificantly greater in this compound group vs. Saline group.[1]
Cisplatin-Induced Anorexia Cis/Saline vs. Cis/Tcmcb07 (3 mg/kg/d, s.c.)21 DaysSignificantly increased (p=0.0006); intake in this compound group was not different from healthy controls.[7][8]
5-FU-Induced Anorexia 5-FU/Saline vs. 5-FU/Tcmcb07 (3 mg/kg/d, s.c.)21 DaysSignificantly increased (p=0.0134) in this compound group vs. Saline group.[7][8]
CKD-Associated Anorexia Neph/Saline vs. Neph/Tcmcb07 (s.c.)14 DaysConsistently increased food intake.[1]

Table 2: Effect of this compound on Body Weight and Composition in Preclinical Rat Models

ModelTreatment GroupsDurationOutcome on Body Weight & CompositionReference
Cisplatin-Induced Anorexia Cis/Saline vs. Cis/Tcmcb07 (3 mg/kg/d, s.c.)21 DaysBody Weight: Robustly increased (p=0.0007) vs. Cis/Saline. Fat Mass: Cis/Saline lost 91%; Cis/Tcmcb07 gained 38% (p=0.0002). Skeletal Muscle: Loss attenuated (-3.88% vs -9.02%, p=0.0259).[8]
5-FU-Induced Anorexia 5-FU/Saline vs. 5-FU/Tcmcb07 (3 mg/kg/d, s.c.)21 DaysBody Weight: Significantly increased (p=0.0013) vs. 5-FU/Saline. Fat Mass: 5-FU/Saline lost 53%; 5-FU/Tcmcb07 gained 70% (p<0.0001). Cardiac Muscle: Loss attenuated (1.40% vs -6.09%, p=0.0131).[8]
Cancer Cachexia Tumor/Saline vs. Tumor/Tcmcb07 (i.c.v.)4 DaysSignificantly increased body weight and fat mass.[1]
CKD-Associated Cachexia Neph/Saline vs. Neph/Tcmcb07 (s.c.)14 DaysReversed anorexia and growth failure; body weight reached levels of sham-treated rats.[1]

References

Application Notes and Protocols: Tcmcb07 in Combination with Chemotherapy for the Amelioration of Anorexia and Weight Loss in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chemotherapy is a fundamental component of cancer treatment; however, it often leads to debilitating side effects such as anorexia and weight loss, which can significantly impair a patient's quality of life and treatment outcomes.[1][2] The central melanocortin system is a key regulator of appetite and energy balance.[1][2] Tcmcb07, a synthetic antagonist of the melanocortin-4 receptor (MC4R), has emerged as a promising therapeutic agent to counteract these adverse effects.[1][2][3] Preclinical studies have demonstrated that the peripheral administration of this compound can effectively mitigate chemotherapy-induced anorexia and weight loss in rat models.[1][2][4] This document provides detailed application notes and protocols based on these preclinical findings.

Mechanism of Action

This compound functions by antagonizing the melanocortin-4 receptor (MC4R).[3][5] The central melanocortin system, which includes proopiomelanocortin (POMC) and agouti-related peptide (AgRP) neurons, plays a crucial role in regulating energy homeostasis.[1][2][6] Pathophysiological processes, such as those induced by chemotherapy, can increase melanocortin signaling, leading to suppressed appetite and anabolism.[7] By blocking the MC4R, this compound inhibits this signaling pathway, thereby stimulating appetite and promoting anabolism, which helps to counteract the wasting effects of chemotherapy.[6][7][8]

Tcmcb07_Mechanism_of_Action cluster_0 Hypothalamus cluster_1 Systemic Effects POMC POMC Neurons MC4R MC4R POMC->MC4R α-MSH (Anorexigenic) AgRP AgRP Neurons AgRP->MC4R AgRP (Orexigenic) Appetite Appetite Regulation MC4R->Appetite Regulates Anabolism Anabolism MC4R->Anabolism Regulates This compound This compound This compound->MC4R Antagonizes Chemotherapy Chemotherapy Chemotherapy->POMC Stimulates

This compound antagonizes MC4R to mitigate chemotherapy-induced anorexia.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in combination with various chemotherapy agents in rat models.

Table 1: Effects of this compound on Body Weight and Fat Mass in Rats Treated with Cisplatin or 5-FU[3][9]
Treatment GroupChange in Fat Mass (%)Attenuation of Cardiac Muscle Loss (%)Attenuation of Skeletal Muscle Loss (%)
Cisplatin/Saline-91.33-11.95-9.02
Cisplatin/Tcmcb07+37.68+3.12-3.88
5-FU/Saline-52.61-6.09-7.24
5-FU/Tcmcb07+70.19+1.40-4.17
Table 2: Chemotherapy and this compound Dosing in Preclinical Rat Models[1][9]
Chemotherapy AgentChemotherapy Dose (mg/kg)Route of AdministrationThis compound Dose (mg/kg/day)Route of Administration
Cisplatin2.5IP3SC
5-Fluorouracil (5-FU)70IP3SC
Cyclophosphamide65IP3SC
Vincristine0.27IP3SC
Doxorubicin2.0IP3SC
Irinotecan + 5-FU50 (each)IP3SC

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Protocol 1: Evaluation of this compound in a Chemotherapy-Induced Anorexia and Weight Loss Rat Model

Objective: To assess the efficacy of this compound in mitigating anorexia and body weight loss induced by various chemotherapeutic agents in rats.

Materials:

  • Male Sprague Dawley rats[1]

  • Chemotherapeutic agents: Cisplatin, 5-Fluorouracil, Cyclophosphamide, Vincristine, Doxorubicin[1]

  • This compound

  • Saline solution

  • Standard laboratory animal diet and water

  • Animal balance

  • Magnetic Resonance Imaging (MRI) for body composition analysis[9]

  • Syringes and needles for injections

Procedure:

  • Animal Acclimation: Acclimate male Sprague Dawley rats to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Group Allocation: Randomly assign rats to treatment groups (e.g., Chemotherapy + Saline, Chemotherapy + this compound, Saline + Saline as a control). A typical group size is 10-12 animals.[1]

  • Baseline Measurements: Before initiating treatment, measure and record the initial body weight and body composition (fat and lean mass) of each rat using MRI.[9]

  • Chemotherapy Administration: Administer the selected chemotherapeutic agent via intraperitoneal (IP) injection once weekly for three weeks.[9] Refer to Table 2 for specific doses. The control group receives an equivalent volume of saline.

  • This compound Administration: Administer this compound at a dose of 3 mg/kg/day via subcutaneous (SC) injection.[9] The injections should be given twice daily (1.5 mg/kg per injection) from day 0 to day 21.[1] The control group receives an equivalent volume of saline.

  • Daily Monitoring: Monitor and record the food intake and body weight of each rat daily throughout the 21-day experimental period.[1][9]

  • Final Measurements: At the end of the 21-day treatment period, measure and record the final body weight and body composition using MRI.[9]

  • Tissue Collection: After euthanasia, dissect and weigh the heart and gastrocnemius muscles to assess muscle wasting.[9]

  • Data Analysis: Analyze the data for statistically significant differences between the treatment groups. Two-way ANOVA can be used for analyzing data over time.[1]

Experimental_Workflow cluster_treatment Weekly Cycle (x3) start Start: Animal Acclimation grouping Group Allocation (Chemo+Saline, Chemo+this compound, Saline+Saline) start->grouping baseline Baseline Measurements (Body Weight, MRI Body Composition) grouping->baseline treatment Treatment Period (21 days) baseline->treatment daily_monitoring Daily Monitoring (Food Intake, Body Weight) treatment->daily_monitoring chemo_admin Chemotherapy Administration (IP, Weekly) tcmcb07_admin This compound Administration (SC, Twice Daily) final_measurements Final Measurements (Body Weight, MRI Body Composition) daily_monitoring->final_measurements tissue_collection Tissue Collection (Heart, Gastrocnemius) final_measurements->tissue_collection analysis Data Analysis tissue_collection->analysis end End analysis->end

Workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data strongly suggest that this compound is a promising therapeutic agent for mitigating chemotherapy-induced anorexia and weight loss.[1][2][4] Its mechanism of action, centered on the antagonism of the MC4R, effectively stimulates appetite and preserves body mass in rat models treated with a variety of common chemotherapeutic agents.[1][2][6] The protocols outlined in this document provide a framework for researchers to further investigate the potential of this compound and similar compounds in supportive cancer care. Notably, this compound did not exacerbate chemotherapy-related toxicities in these preclinical models.[1] Further research, including clinical trials, is warranted to translate these promising preclinical findings into benefits for patients undergoing chemotherapy.[10]

References

Application Notes and Protocols for Tcmcb07 in Hypothalamic Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tcmcb07, also known as Mifomelatide, is a potent and selective synthetic antagonist of the melanocortin-4 receptor (MC4R).[1][2] Emerging research has highlighted its therapeutic potential in conditions associated with hypothalamic inflammation, such as cachexia.[3][4] These application notes provide a comprehensive overview of the use of this compound as a tool to investigate and modulate inflammatory processes within the hypothalamus. The protocols outlined below are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to explore the role of this compound in this critical area of neuroendocrinology.

Mechanism of Action

The central melanocortin system, primarily located in the arcuate nucleus of the hypothalamus, is a crucial regulator of energy homeostasis, appetite, and inflammation.[3][5][6] Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), can activate this system, leading to a state of hypothalamic inflammation. This is often characterized by increased activity of pro-opiomelanocortin (POMC) neurons and the subsequent release of α-melanocyte-stimulating hormone (α-MSH), an agonist for MC4R. The activation of MC4R contributes to the anorexic and catabolic effects seen in chronic inflammatory states.[3]

This compound exerts its effects by competitively blocking the binding of α-MSH to the MC4R.[1] By antagonizing this receptor, this compound can attenuate the downstream signaling cascades that promote inflammation within the hypothalamus.[2] Preclinical studies have demonstrated that this compound administration leads to a significant reduction in the expression of key inflammatory genes, including Il1b, Il1r1 (IL-1 receptor type 1), and Il6, in the hypothalamus of animal models of cancer-associated cachexia.[3]

Data Presentation

Table 1: Effect of this compound on Hypothalamic Inflammatory Gene Expression in a Rat Model of Cancer Cachexia

GeneTreatment GroupRelative Expression (Fold Change vs. Sham)
Il1b Tumor + SalineUpregulated
Tumor + this compound (s.c.)Suppressed
Il1r1 Tumor + SalineUpregulated
Tumor + this compound (s.c.)Suppressed
Il6 Tumor + SalineUpregulated
Tumor + this compound (s.c.)Suppressed
Tnf Tumor + SalineNo significant change
Tumor + this compound (s.c.)No significant change
Data summarized from studies on methylcholanthrene sarcoma-induced cachexia in rats. "Upregulated" and "Suppressed" indicate the direction of change relative to the control group as reported in the source literature.[3]

Table 2: Recommended Dosing of this compound in Rodent Models

Administration RouteSpeciesDosage RangeFrequencyReference
Intracerebroventricular (i.c.v.)Rat1.5 nmol/rat/dayOnce daily[3]
Intraperitoneal (i.p.)Rat3 mg/kg/dayOnce daily[3]
Subcutaneous (s.c.)Rat1.5 - 3 mg/kg/dayOnce or twice daily[3]
Oral GavageRat6 - 12 mg/kg/dayOnce daily[3]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound on Hypothalamic Inflammation in a Cancer Cachexia Model

This protocol describes the induction of cancer cachexia in rats and subsequent treatment with this compound to evaluate its effects on hypothalamic inflammation.

Materials:

  • Male Sprague-Dawley rats

  • Methylcholanthrene sarcoma cells

  • This compound

  • Sterile saline solution

  • Anesthesia (e.g., isoflurane)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Animal Model Induction:

    • Acclimatize rats for at least one week before the experiment.

    • Induce tumor growth by subcutaneously implanting methylcholanthrene sarcoma cells into the flank of the rats.

    • Monitor tumor growth and animal health daily. A sham group should receive a vehicle injection.

  • This compound Administration:

    • Once tumors are established and signs of cachexia (e.g., weight loss) are apparent (typically around day 7 post-implantation), begin this compound treatment.[3]

    • Prepare this compound in sterile saline to the desired concentration (e.g., for a 3 mg/kg/day dose).

    • Administer this compound via subcutaneous (s.c.) injection once or twice daily.[3] A control group of tumor-bearing animals should receive saline injections.

    • Continue treatment for a predefined period (e.g., 6 consecutive days).[3]

  • Hypothalamic Tissue Collection:

    • At the end of the treatment period, euthanize the animals using an approved method.

    • Rapidly dissect the brain and isolate the hypothalamus on a cold surface.

    • Snap-freeze the hypothalamic tissue in liquid nitrogen and store at -80°C until RNA extraction.

  • Gene Expression Analysis:

    • Extract total RNA from the hypothalamic tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative real-time PCR (qRT-PCR) to measure the expression levels of target inflammatory genes (Il1b, Il1r1, Il6, Tnf) and a housekeeping gene for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between treatment groups.

Protocol 2: Evaluation of this compound in an LPS-Induced Acute Hypothalamic Inflammation Model

This protocol outlines a method to study the acute anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced model of neuroinflammation.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile saline solution

  • Anesthesia

  • Reagents for immunohistochemistry or Western blotting

Procedure:

  • This compound Pre-treatment:

    • Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose (e.g., 3 mg/kg).

    • The control group should receive a saline injection.

  • LPS Administration:

    • After a specified pre-treatment time (e.g., 30-60 minutes), administer LPS (e.g., 100-250 µg/kg) via i.p. injection to induce an inflammatory response.[3]

  • Tissue Collection and Analysis:

    • At a relevant time point post-LPS injection (e.g., 2-4 hours for peak cytokine expression), euthanize the animals.

    • For gene expression analysis, follow steps 3 and 4 from Protocol 1.

    • Alternatively, for protein analysis, perfuse the animals with saline followed by 4% paraformaldehyde for immunohistochemistry, or collect fresh tissue for Western blotting to assess inflammatory signaling pathways (e.g., NF-κB activation) or microglial activation.[7]

Visualizations

Signaling_Pathway_of_Tcmcb07_in_Hypothalamic_Inflammation cluster_0 Inflammatory Stimuli cluster_1 Hypothalamic Melanocortin System cluster_2 Therapeutic Intervention Pro-inflammatory Cytokines Pro-inflammatory Cytokines POMC Neurons POMC Neurons Pro-inflammatory Cytokines->POMC Neurons Activates α-MSH α-MSH POMC Neurons->α-MSH Releases MC4R MC4R α-MSH->MC4R Activates Inflammatory Gene Expression Inflammatory Gene Expression MC4R->Inflammatory Gene Expression Upregulates This compound This compound This compound->MC4R Antagonizes

Caption: this compound action on the hypothalamic melanocortin pathway.

Experimental_Workflow_for_Tcmcb07_In_Vivo_Study cluster_model Model Induction cluster_treatment Treatment Phase cluster_analysis Analysis A Induce Cancer Cachexia in Rats B Administer this compound or Vehicle (s.c.) A->B C Collect Hypothalamic Tissue B->C D Extract RNA C->D E Perform qRT-PCR for Inflammatory Genes D->E

Caption: Workflow for assessing this compound's anti-inflammatory effects.

References

Application Notes and Protocols for Assessing the Pharmacokinetics of Mifomelatide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifomelatide (also known as TCMCB-07) is a synthetic, cyclic nonapeptide that acts as a potent and brain-penetrant antagonist of the melanocortin-3 and melanocortin-4 receptors (MC3R/MC4R).[1][2] It is currently under development for the treatment of cachexia, a debilitating muscle wasting syndrome associated with chronic diseases such as cancer and kidney disease.[1][3] Preclinical studies have demonstrated that Mifomelatide can preserve lean body mass, improve appetite, and reduce inflammation in various animal models of cachexia.[1][3][4] Understanding the pharmacokinetic (PK) profile of Mifomelatide is crucial for its continued development and for designing effective dosing regimens in future clinical trials.

These application notes provide a detailed protocol for assessing the pharmacokinetics of Mifomelatide in a rat model, a commonly used species in preclinical drug development.[5][6] The protocols described herein cover drug administration, blood sample collection, and bioanalytical methods for the quantification of Mifomelatide in plasma.

Signaling Pathway of Mifomelatide

Mifomelatide exerts its therapeutic effects by antagonizing the MC3 and MC4 receptors in the central nervous system. In conditions like cachexia, pro-inflammatory cytokines can lead to an overactivation of the melanocortin system, resulting in decreased appetite and increased catabolism. By blocking these receptors, Mifomelatide is thought to interrupt this signaling cascade, thereby promoting appetite and preserving lean body mass.

Mifomelatide_Signaling_Pathway cluster_0 Hypothalamus cluster_1 Therapeutic Intervention Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Melanocortin\nSystem Activation Melanocortin System Activation Pro-inflammatory\nCytokines->Melanocortin\nSystem Activation Stimulates MC3R/MC4R MC3R/MC4R Melanocortin\nSystem Activation->MC3R/MC4R Activates Anorexia &\nCatabolism Anorexia & Catabolism MC3R/MC4R->Anorexia &\nCatabolism Leads to Increased Appetite &\nLean Body Mass Increased Appetite & Lean Body Mass MC3R/MC4R->Increased Appetite &\nLean Body Mass Promotes Mifomelatide Mifomelatide Mifomelatide->MC3R/MC4R Antagonizes

Caption: Simplified signaling pathway of Mifomelatide's action.

Experimental Protocols

Animal Model
  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Ethics Statement: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Dosing and Administration

Mifomelatide can be administered via multiple routes, including subcutaneous (SC), intravenous (IV), and oral (PO) gavage.[3] The following protocols are for SC and IV administration to determine key pharmacokinetic parameters, including bioavailability.

  • Dose Formulation: Mifomelatide should be dissolved in a suitable vehicle, such as sterile saline or a solution of 10% propylene glycol and 90% 20 mM sodium phosphate buffer (pH 7.4).[7] The formulation should be prepared fresh on the day of dosing.

  • Dose Levels:

    • Intravenous (IV): 1 mg/kg

    • Subcutaneous (SC): 5 mg/kg

  • Administration:

    • IV Administration: Administer as a bolus injection into the tail vein.

    • SC Administration: Administer into the loose skin over the dorsal thoracic region.[8]

Blood Sampling

Serial blood samples are collected to characterize the concentration-time profile of Mifomelatide. The use of a jugular vein cannula is recommended for ease of repeated sampling.

  • Cannulation (Optional but Recommended): Surgical implantation of a jugular vein cannula can be performed a few days prior to the pharmacokinetic study to allow for recovery.

  • Blood Collection Schedule:

    • IV Administration: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

    • SC Administration: Pre-dose (0), 10, 20, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Volume: Approximately 0.2 mL of whole blood per time point.

  • Procedure:

    • Collect blood samples into tubes containing an anticoagulant (e.g., K2EDTA).

    • Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes.

    • Store plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of Mifomelatide in plasma.[9][10]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time to ensure separation from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Mifomelatide and the internal standard must be determined and optimized for maximum sensitivity and specificity.

  • Calibration and Quality Control:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Mifomelatide into blank rat plasma.

    • The calibration curve should cover the expected concentration range in the study samples.

    • QC samples at low, medium, and high concentrations should be analyzed with the study samples to ensure the accuracy and precision of the assay.

Experimental Workflow

The following diagram illustrates the overall workflow for the pharmacokinetic assessment of Mifomelatide.

Pharmacokinetic_Workflow cluster_animal_phase In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dosing_Groups Dosing Groups (IV and SC) Animal_Acclimation->Dosing_Groups Drug_Admin Drug Administration Dosing_Groups->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Data_Reporting Data Reporting and Interpretation PK_Modeling->Data_Reporting

Caption: Workflow for pharmacokinetic assessment of Mifomelatide.

Data Presentation

Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data. The results should be summarized in a clear and concise table for easy comparison between different administration routes.

Pharmacokinetic ParameterAbbreviationIV Administration (1 mg/kg)SC Administration (5 mg/kg)
Maximum Plasma ConcentrationCmax (ng/mL)CalculatedCalculated
Time to Maximum ConcentrationTmax (h)CalculatedCalculated
Area Under the Curve (0 to t)AUC0-t (ngh/mL)CalculatedCalculated
Area Under the Curve (0 to ∞)AUC0-∞ (ngh/mL)CalculatedCalculated
Elimination Half-Lifet1/2 (h)CalculatedCalculated
ClearanceCL (L/h/kg)CalculatedN/A
Volume of DistributionVd (L/kg)CalculatedN/A
BioavailabilityF (%)N/ACalculated

Note: The values in the table are to be filled in with the experimental data obtained.

Conclusion

This document provides a comprehensive protocol for the pharmacokinetic assessment of Mifomelatide in a rat model. Adherence to these detailed methodologies will ensure the generation of robust and reliable data, which is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this promising therapeutic agent. The resulting pharmacokinetic parameters will be critical for guiding dose selection and regimen design for subsequent preclinical and clinical studies.

References

Application Notes and Protocols: Tcmcb07 in Melanocortin System and Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tcmcb07, a potent and brain-penetrant antagonist of the melanocortin-4 receptor (MC4R), for investigating the role of the melanocortin system in metabolic regulation. This compound has shown significant promise in preclinical studies for its ability to stimulate appetite, increase body weight, and preserve both fat and lean mass, making it a valuable tool for research in cachexia, anorexia, and other metabolic disorders.[1][2][3][4][5][6]

Introduction to the Melanocortin System and this compound

The central melanocortin system is a critical signaling pathway in the hypothalamus that regulates energy homeostasis, including food intake and energy expenditure.[7][8][9] This system is primarily composed of pro-opiomelanocortin (POMC) neurons, which produce anorexigenic agonists like α-melanocyte-stimulating hormone (α-MSH), and agouti-related peptide (AgRP) neurons, which produce orexigenic antagonists/inverse agonists of melanocortin receptors.[7][9][10] Two key receptors in this pathway are the melanocortin-3 receptor (MC3R) and the melanocortin-4 receptor (MC4R), both of which are involved in regulating feeding behavior and metabolism.[1][11][12]

This compound is a synthetic, cyclic nonapeptide that acts as an antagonist at both MC3R and MC4R.[13][14] Its ability to cross the blood-brain barrier allows for peripheral administration to effectively inhibit central melanocortin signaling.[2][15] This property makes this compound a valuable research tool and a potential therapeutic agent for conditions characterized by increased melanocortin tone, such as cachexia associated with cancer, chronic kidney disease, and chemotherapy.[1][3][5][11][16][17]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: this compound In Vivo Efficacy in a Rat Model of Cisplatin-Induced Cachexia [16][18]

ParameterSaline ControlCisplatin + SalineCisplatin + this compound (3 mg/kg/day, SC)
Total Food Intake (21 days) Not ReportedDecreased vs. SalineSignificantly Increased vs. Cisplatin + Saline
Change in Body Weight Not ReportedSignificant LossAttenuated Loss
Change in Fat Mass Not Reported-91.33%+37.68%
Change in Cardiac Muscle Mass Not Reported-11.95%+3.12%
Change in Skeletal Muscle Mass Not Reported-9.02%-3.88%

Table 2: this compound In Vivo Efficacy in a Rat Model of 5-FU-Induced Cachexia [16][18]

ParameterSaline Control5-FU + Saline5-FU + this compound (3 mg/kg/day, SC)
Total Food Intake (21 days) Not ReportedNo Significant ChangeSignificantly Increased vs. 5-FU + Saline
Change in Body Weight Not ReportedSignificant LossAttenuated Loss
Change in Fat Mass Not Reported-52.61%+70.19%
Change in Cardiac Muscle Mass Not Reported-6.09%+1.40%
Change in Skeletal Muscle Mass Not Reported-7.24%-4.17%

Table 3: this compound IC50 Values for Organic Anion Transporters and Multidrug and Toxin Extrusion Proteins [15]

TransporterIC50 (µM)
OATP1A224.0
OATP1B16.8
OATP1B3307
OATP2B1524
OCT21,169
MATE18.7
MATE2-K20.7

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the melanocortin signaling pathway and a typical experimental workflow for studying this compound in a preclinical model.

Melanocortin_Signaling cluster_arcuate Arcuate Nucleus cluster_pvn Paraventricular Nucleus POMC POMC Neurons MC4R_Neuron MC4R-Expressing Neuron POMC->MC4R_Neuron α-MSH (Anorexigenic) AgRP AgRP Neurons AgRP->MC4R_Neuron AgRP (Orexigenic) Anorexia Anorexia MC4R_Neuron->Anorexia ↓ Food Intake ↑ Energy Expenditure Leptin_Insulin Leptin, Insulin (Fed State) Leptin_Insulin->POMC + Leptin_Insulin->AgRP - Ghrelin Ghrelin (Fasted State) Ghrelin->AgRP + This compound This compound This compound->MC4R_Neuron Antagonist

Melanocortin signaling pathway in energy homeostasis.

Tcmcb07_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat model of cachexia) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (Body Weight, Food Intake, Body Composition) Acclimatization->Baseline Grouping Randomize into Groups (Vehicle, Disease+Vehicle, Disease+this compound) Baseline->Grouping Induction Induce Disease State (e.g., Tumor implantation, Chemotherapy) Grouping->Induction Administration Administer this compound or Vehicle (e.g., SC, IP, Oral) Induction->Administration Monitoring Daily Monitoring (Food Intake, Body Weight, Clinical Signs) Administration->Monitoring Endpoint_Measurements Endpoint Measurements (Body Composition, Organ Weights) Monitoring->Endpoint_Measurements Tissue_Collection Tissue Collection (Hypothalamus, Muscle, Fat) Endpoint_Measurements->Tissue_Collection Biochemical_Analysis Biochemical/Molecular Analysis (e.g., Gene expression in hypothalamus) Tissue_Collection->Biochemical_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis

General experimental workflow for in vivo this compound studies.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Lipopolysaccharide (LPS)-Induced Anorexia Model in Rats

This protocol is designed to assess the acute effects of this compound on food intake and body weight in a model of inflammation-induced anorexia.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Lipopolysaccharide (LPS) from E. coli

  • Standard rat chow and water

  • Metabolic cages for individual housing and food intake measurement

  • Animal balance

  • Syringes and needles for injections (appropriate for the chosen route of administration)

Procedure:

  • Acclimatization: Individually house rats in metabolic cages for at least 3 days to acclimate to the environment and handling. Monitor food and water intake and body weight daily.

  • Baseline Measurements: On the day of the experiment, record the baseline body weight and food intake for each rat.

  • Grouping: Randomly assign rats to the following groups (n=8-10 per group):

    • Vehicle (Saline) + Saline

    • Vehicle (Saline) + LPS

    • This compound + LPS

  • This compound Administration: Prepare this compound in sterile saline to the desired concentration. Administer this compound or vehicle via the chosen route (e.g., subcutaneous, intraperitoneal, or oral gavage). A previously reported effective subcutaneous dose is 3 mg/kg.[18]

  • LPS Administration: Approximately 30 minutes after this compound/vehicle administration, inject LPS (e.g., 100 µg/kg, IP) or an equivalent volume of sterile saline.

  • Monitoring: Measure cumulative food intake and body weight at regular intervals (e.g., 4, 8, and 24 hours) post-LPS injection.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound on food intake and body weight change between the different groups.

Protocol 2: Evaluation of this compound in a Cancer-Induced Cachexia Model in Rats

This protocol outlines a longer-term study to evaluate the efficacy of this compound in mitigating cachexia in a tumor-bearing rat model.

Materials:

  • Male rats (e.g., Lewis rats for syngeneic tumor models)

  • Tumor cells (e.g., MCA sarcoma cells)

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Standard rat chow and water

  • Animal housing with free access to food and water

  • Animal balance

  • Calipers for tumor measurement

  • Body composition analyzer (e.g., MRI or DEXA)

  • Syringes and needles for injections

Procedure:

  • Tumor Implantation: Subcutaneously implant a known number of tumor cells into the flank of each rat.

  • Baseline Measurements: Before the start of treatment, measure baseline body weight, food intake, and body composition.

  • Grouping and Treatment Initiation: Once tumors are palpable and growing, randomly assign rats to treatment groups:

    • Tumor-bearing + Vehicle

    • Tumor-bearing + this compound

    • (Optional) Non-tumor-bearing + Vehicle Administer this compound or vehicle daily at the desired dose and route (e.g., 3 mg/kg/day, SC).[18]

  • Monitoring:

    • Measure body weight and food intake daily.

    • Measure tumor size with calipers 2-3 times per week.

    • Monitor the overall health and clinical signs of the animals.

  • Endpoint Analysis:

    • At the end of the study (e.g., after 2-3 weeks of treatment or when ethical endpoints are reached), perform final body composition analysis.

    • Euthanize the animals and dissect tumors, muscles (e.g., gastrocnemius, tibialis anterior), and fat pads (e.g., epididymal, retroperitoneal) and weigh them.

    • Collect tissues of interest (e.g., hypothalamus) for further molecular analysis (e.g., gene expression of inflammatory markers).

  • Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the differences in body weight, food intake, lean mass, fat mass, and tumor growth between the treatment groups.

Conclusion

This compound is a powerful research tool for elucidating the role of the central melanocortin system in the regulation of metabolism. Its ability to be administered peripherally and effectively antagonize central MC4R provides a significant advantage for in vivo studies. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at understanding and potentially treating metabolic disorders associated with a hyperactive melanocortin system.

References

Application Notes and Protocols: In Vitro Assays for Characterizing Tcmcb07 Activity at the Melanocortin 4 Receptor (MC4R)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Melanocortin 4 Receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a critical role in regulating energy homeostasis, food intake, and body weight.[1][2][3] MC4R primarily signals through the Gαs protein pathway, leading to the activation of adenylyl cyclase and subsequent production of the second messenger cyclic AMP (cAMP).[2][3] Dysregulation of MC4R signaling is associated with severe obesity, making it a key therapeutic target.[4]

Tcmcb07 (also known as Mifomelatide) is a synthetic, orally active, and brain-penetrant cyclic nonapeptide identified as an antagonist of the MC4R.[5][6] It has been investigated for its potential in treating cachexia, a wasting syndrome characterized by severe weight loss.[7][8][9] To fully characterize the pharmacological profile of this compound and similar compounds, a suite of robust in vitro assays is essential. These assays allow for the precise determination of binding affinity, functional potency, and potential signaling bias at the MC4R.

This document provides detailed protocols for three key in vitro assays to comprehensively evaluate the activity of this compound on the MC4R: a Radioligand Binding Assay, a cAMP Accumulation Assay, and a β-Arrestin Recruitment Assay.

MC4R Signaling Pathways

MC4R activation by an agonist, such as the endogenous peptide α-melanocyte-stimulating hormone (α-MSH), initiates two major signaling cascades. The canonical pathway involves the coupling of the Gαs protein, which stimulates cAMP production.[3] A non-canonical pathway involves the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate separate signaling events.[3][10] this compound, as an antagonist, is expected to block the agonist-induced activation of these pathways.

MC4R_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular MC4R MC4R Gas Gαs MC4R->Gas Gs Pathway B_Arrestin β-Arrestin MC4R->B_Arrestin β-Arrestin Pathway Agonist Agonist (e.g., α-MSH) Agonist->MC4R Activates Antagonist Antagonist (this compound) Antagonist->MC4R Blocks AC Adenylyl Cyclase Gas->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Internalization Receptor Internalization B_Arrestin->Internalization ERK ERK Signaling B_Arrestin->ERK

Caption: MC4R canonical (Gs) and non-canonical (β-arrestin) signaling pathways.

Radioligand Competition Binding Assay

Principle: This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the MC4R. The data are used to determine the binding affinity (Ki) of the test compound.[11] The assay is typically performed using membranes prepared from cells overexpressing MC4R and a high-affinity radiolabeled MC4R ligand, such as [¹²⁵I]-NDP-MSH.[12][13]

Binding_Assay_Workflow A Prepare Cell Membranes (HEK293 expressing MC4R) B Incubate Membranes with: 1. Fixed [¹²⁵I]-NDP-MSH (Radioligand) 2. Increasing concentrations of this compound A->B C Separate Bound from Free Radioligand (Rapid filtration over GF/C filters) B->C D Wash Filters to Remove Non-specific Binding C->D E Quantify Radioactivity (Gamma Counter) D->E F Data Analysis: Plot % Inhibition vs. [this compound] Calculate IC₅₀ and Ki E->F

Caption: Workflow for the MC4R radioligand competition binding assay.
Protocol: Competition Binding

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human MC4R in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

    • Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • 25 µL of binding buffer (50 mM Tris-HCl, 1 mM MgCl₂, 2 mM CaCl₂, 0.2% BSA, pH 7.4).

      • 25 µL of this compound at various concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). For non-specific binding (NSB) wells, use a high concentration of a known non-radiolabeled ligand (e.g., 1 µM NDP-MSH). For total binding (B₀) wells, add buffer only.

      • 25 µL of radioligand (e.g., [¹²⁵I]-NDP-MSH) at a fixed concentration near its Kd value (e.g., 0.1 nM).

      • 25 µL of cell membrane preparation (e.g., 10-20 µg protein/well).

    • Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each this compound concentration: Specific Binding = Total Binding - Non-Specific Binding.

    • Convert specific binding counts to a percentage of the maximal specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation
CompoundRadioligandIC₅₀ (nM)[13]Ki (nM)nH (Hill Slope)[11]
This compound[¹²⁵I]-NDP-MSHValueValueValue
α-MSH (Control)[¹²⁵I]-NDP-MSHValueValueValue

cAMP Accumulation Assay (Antagonist Mode)

Principle: This functional assay measures the ability of this compound to inhibit the production of intracellular cAMP stimulated by an MC4R agonist (e.g., α-MSH).[13] MC4R activation by an agonist stimulates adenylyl cyclase, converting ATP to cAMP.[14] this compound's potency as an antagonist is determined by its ability to shift the agonist's dose-response curve to the right. Modern assays often use HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensors (e.g., GloSensor) for high-throughput quantification of cAMP.[2][3]

cAMP_Assay_Workflow A Seed MC4R-expressing cells in 96/384-well plates B Pre-incubate cells with increasing concentrations of this compound (or vehicle control) A->B C Stimulate cells with a fixed concentration of agonist (e.g., α-MSH at EC₈₀) in the presence of a PDE inhibitor (e.g., IBMX) B->C D Incubate for 15-30 minutes at 37°C C->D E Lyse cells and measure cAMP levels (e.g., using an HTRF or GloSensor kit) D->E F Data Analysis: Plot cAMP response vs. [this compound] Calculate IC₅₀ E->F

Caption: Workflow for the MC4R cAMP accumulation antagonist assay.
Protocol: HTRF-Based cAMP Assay

  • Cell Preparation:

    • Seed HEK293 cells stably expressing MC4R into a 384-well plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Antagonist Assay:

    • Remove culture medium and replace with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).

    • Add this compound at various concentrations to the wells.

    • Pre-incubate for 15 minutes at room temperature.

    • Add a fixed concentration of an agonist (e.g., α-MSH at its EC₈₀ concentration) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection (HTRF):

    • Following the manufacturer's protocol (e.g., Cisbio cAMP dynamic 2 kit), add the HTRF lysis buffer containing the cAMP-d2 acceptor.

    • Add the anti-cAMP-cryptate donor.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP response against the log concentration of this compound.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ of this compound.

    • The potency of the antagonist can also be expressed as a pA₂ value, determined via a Schild analysis, which requires generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist.

Data Presentation
CompoundAgonist Used (at EC₈₀)IC₅₀ (nM)[13]pA₂ (Schild Analysis)
This compoundα-MSHValueValue
SHU9119 (Control)α-MSHValueValue

β-Arrestin Recruitment Assay

Principle: This assay determines if this compound affects the recruitment of β-arrestin-2 to the MC4R.[10] This is crucial for identifying biased ligands that may antagonize G-protein signaling while having a different effect (or no effect) on the β-arrestin pathway. The assay often relies on enzyme fragment complementation (EFC), where MC4R is fused to one fragment of a reporter enzyme and β-arrestin is fused to the complementary fragment.[15] Ligand-induced interaction brings the fragments together, reconstituting enzyme activity, which is measured via a luminescent substrate.[10][15]

Arrestin_Assay_Workflow A Use cells co-expressing: - MC4R fused to enzyme fragment A - β-arrestin fused to fragment B B Seed cells in white, clear-bottom 96/384-well plates A->B C Pre-incubate cells with increasing concentrations of this compound B->C D Stimulate with an agonist (e.g., α-MSH) to induce recruitment C->D E Incubate for 60-90 minutes at 37°C D->E F Add luminescent substrate and measure signal (Luminometer) E->F G Data Analysis: Determine this compound's effect on agonist-induced signal (IC₅₀) F->G

Caption: Workflow for the MC4R β-arrestin recruitment assay.
Protocol: Luminescence-Based Complementation Assay

  • Cell Preparation:

    • Use a cell line (e.g., U2OS, HEK293) stably co-expressing MC4R fused to a small enzyme fragment (e.g., SmBiT) and β-arrestin-2 fused to the larger complementary fragment (e.g., LgBiT).[3]

    • Seed cells in white, clear-bottom 384-well plates and incubate overnight.

  • Assay Procedure (Antagonist Mode):

    • Replace culture medium with assay buffer (e.g., HBSS with 20 mM HEPES).

    • Add this compound at various concentrations and pre-incubate for 15-30 minutes.

    • Add an agonist (e.g., α-MSH) at its EC₈₀ concentration for β-arrestin recruitment.

    • Incubate for 60-90 minutes at 37°C.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add the manufacturer-provided substrate (e.g., Nano-Glo® Live Cell Substrate).

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the signal from the agonist-only wells as 100% and the vehicle-only wells as 0%.

    • Plot the normalized response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for inhibition of β-arrestin recruitment.

    • To test for agonist activity, this compound would be added alone without a stimulating agonist. A lack of signal would confirm its antagonist/inverse agonist nature in this pathway.

Data Presentation
CompoundPathwayModePotency (IC₅₀, nM)Efficacy (% of α-MSH)
This compoundβ-Arrestin-2AntagonistValueValue
This compoundβ-Arrestin-2AgonistN/AValue
α-MSH (Control)β-Arrestin-2AgonistEC₅₀ = Value100%

Summary and Interpretation

By combining the results from these three assays, a comprehensive pharmacological profile of this compound can be established. The binding assay provides its affinity for the receptor, while the functional assays (cAMP and β-arrestin) reveal its potency and efficacy in blocking the two primary signaling outputs of MC4R. Comparing the IC₅₀ values from the cAMP and β-arrestin assays can reveal any potential "biased antagonism," where a compound may preferentially block one pathway over the other. This integrated in vitro approach is fundamental for the characterization of novel MC4R modulators in drug discovery and development.

References

Application Notes and Protocols for TCMCB07 in Chemotherapy-Induced Anorexia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced anorexia (CIA) is a debilitating side effect of cancer treatment, leading to weight loss, malnutrition, and reduced quality of life, which can compromise the efficacy of oncological treatments. TCMCB07, a potent and selective antagonist of the melanocortin-4 receptor (MC4R), has emerged as a promising therapeutic candidate for mitigating CIA.[1][2][3] These application notes provide a comprehensive overview of the preclinical evidence supporting this compound's utility and detailed protocols for its investigation in rodent models of CIA.

This compound functions by inhibiting the central melanocortin signaling pathway, a key regulator of appetite and energy homeostasis.[3] By blocking the anorexigenic signals mediated by MC4R, this compound effectively stimulates food intake, attenuates body weight loss, and preserves both fat and lean body mass during chemotherapy.[1][3] Preclinical studies have demonstrated its efficacy when administered peripherally, highlighting its ability to cross the blood-brain barrier and act on its central targets.[4][5]

Mechanism of Action: The Central Melanocortin System

The hypothalamus plays a crucial role in regulating energy balance through the interplay of orexigenic (appetite-stimulating) and anorexigenic (appetite-suppressing) neuronal circuits. The central melanocortin system is a pivotal component of this regulation.[3][6] Pro-opiomelanocortin (POMC) neurons release α-melanocyte-stimulating hormone (α-MSH), an agonist of the MC4R, which signals satiety and reduces food intake. Conversely, Agouti-related peptide (AgRP) neurons release AgRP, a natural antagonist of MC4R, which promotes feeding.[3] In states of illness, such as cancer and during chemotherapy, inflammatory signals can increase the tone of the melanocortin system, leading to anorexia.[7] this compound, as a synthetic antagonist of MC4R, mimics the action of AgRP, thereby blocking the anorexigenic signaling of α-MSH and stimulating appetite.[1][3]

Melanocortin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_signals Signals POMC POMC Neurons MC4R MC4R-Expressing Neurons POMC->MC4R α-MSH (+) AgRP AgRP Neurons AgRP->MC4R AgRP (-) Appetite Appetite Regulation MC4R->Appetite Anorexigenic Signal (-) Chemotherapy Chemotherapy-Induced Inflammation Chemotherapy->POMC Stimulates (+) This compound This compound This compound->MC4R Antagonizes (-)

Caption: Simplified signaling pathway of this compound in the hypothalamus.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in rat models of chemotherapy-induced anorexia.

Table 1: Effect of this compound on Food Intake in Cisplatin-Treated Rats

Treatment GroupCumulative Food Intake (g) over 21 days% Change vs. Cisplatin/Salinep-value
Saline/Saline~350--
Cisplatin/Saline~250--
Cisplatin/TCMCB07~350+40%0.0006

Data adapted from preclinical studies in rats.[2]

Table 2: Effect of this compound on Food Intake in 5-FU-Treated Rats

Treatment GroupCumulative Food Intake (g) over 21 days% Change vs. 5-FU/Salinep-value
Saline/Saline~360--
5-FU/Saline~310--
5-FU/TCMCB07~370+19.4%0.0134

Data adapted from preclinical studies in rats.[2]

Table 3: Effect of this compound on Body Composition in Cisplatin-Treated Rats

ParameterCisplatin/SalineCisplatin/TCMCB07% Change vs. Cisplatin/Salinep-value
Fat Mass Change (%)-91.33+37.68-0.0002
Cardiac Muscle Mass Change (%)-11.95+3.12Attenuated Loss<0.0001
Skeletal Muscle Mass Change (%)-9.02-3.88Attenuated Loss0.0259

Data adapted from preclinical studies in rats.[2]

Table 4: Effect of this compound on Body Composition in 5-FU-Treated Rats

Parameter5-FU/Saline5-FU/TCMCB07% Change vs. 5-FU/Salinep-value
Fat Mass Change (%)-52.61+70.19-<0.0001
Cardiac Muscle Mass Change (%)-6.09+1.40Attenuated Loss0.0131
Skeletal Muscle Mass Change (%)-7.24-4.17Attenuated Loss0.1782 (modest change)

Data adapted from preclinical studies in rats.[2]

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound in rodent models of chemotherapy-induced anorexia, based on published preclinical studies.

Protocol 1: Induction of Chemotherapy-Induced Anorexia in Rats

This protocol describes the induction of anorexia using cisplatin or 5-fluorouracil (5-FU) in rats, a model that recapitulates the side effects observed in human patients.[3][8]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Cisplatin (dissolved in 0.9% saline)

  • 5-Fluorouracil (5-FU)

  • This compound (dissolved in sterile saline)

  • Sterile syringes and needles (25-27 gauge)

  • Metabolic cages for individual housing and monitoring of food and water intake

  • Standard rat chow and water

Procedure:

  • Acclimation: Acclimate rats to individual housing in metabolic cages for at least 3-5 days before the start of the experiment. This allows for stabilization of food intake and body weight.

  • Baseline Measurements: Record baseline body weight, food intake, and water intake for each animal for 2-3 consecutive days.

  • Animal Grouping: Randomly assign animals to treatment groups (e.g., Vehicle Control, Chemotherapy + Vehicle, Chemotherapy + this compound). A typical group size is n=8-12.

  • Chemotherapy Administration:

    • Cisplatin: Administer cisplatin via intraperitoneal (IP) injection at a dose of 6 mg/kg.[7][9]

    • 5-FU: Administer 5-FU via IP injection at a dose of 50-70 mg/kg.[3][10]

  • This compound Administration: Administer this compound via subcutaneous (SC) or IP injection. A typical dose is 3 mg/kg/day.[1] Administration can begin on the same day as chemotherapy or as a pretreatment, depending on the study design.

  • Monitoring:

    • Measure body weight, food intake, and water intake daily for the duration of the study (typically 7-21 days).

    • Observe animals for any signs of distress or toxicity.

  • Data Analysis: Analyze changes in body weight and food intake over time. Compare the treatment groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Protocol 2: Intraperitoneal (IP) Injection in Rats

Procedure:

  • Restraint: Restrain the rat securely. One common method is to have the rat in dorsal recumbency with its head tilted slightly downward. This allows the abdominal organs to shift cranially.

  • Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection: Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) or intestinal contents are aspirated. If aspiration occurs, withdraw the needle and reinject at a different site with a new sterile needle and syringe.

  • Injection: If aspiration is clear, inject the solution slowly and steadily.

  • Withdrawal: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Protocol 3: Subcutaneous (SC) Injection in Mice/Rats

Procedure:

  • Restraint: Securely restrain the animal.

  • Injection Site: The loose skin over the shoulders (scruff) is a common site.

  • Tenting the Skin: Use your thumb and forefinger to gently lift the skin, creating a "tent".

  • Injection: Insert a 25-27 gauge needle, bevel up, into the base of the tented skin, parallel to the body.

  • Aspiration: Gently aspirate to ensure a blood vessel has not been entered.

  • Injection and Withdrawal: Inject the substance and then withdraw the needle. Gently massage the area to aid dispersion.

Protocol 4: Body Composition Analysis using DEXA

Dual-Energy X-ray Absorptiometry (DEXA) is a non-invasive method to measure fat mass, lean mass, and bone mineral density.

Materials:

  • DEXA scanner calibrated for small animals

  • Anesthesia (e.g., isoflurane)

  • Heating pad for recovery

Procedure:

  • Anesthesia: Anesthetize the animal according to an approved protocol.

  • Positioning: Place the anesthetized animal in a prone position on the scanner bed. Ensure the limbs are extended and the body is straight.

  • Scanning: Perform the scan according to the manufacturer's instructions.

  • Analysis: Use the accompanying software to analyze the scan and determine fat mass, lean mass, and bone density. The head is often excluded from the analysis.

  • Recovery: Place the animal on a heating pad and monitor until it has fully recovered from anesthesia.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for evaluating this compound in a chemotherapy-induced anorexia model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Acclimation Animal Acclimation (3-5 days) Baseline Baseline Measurements (Body Weight, Food Intake) Acclimation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Chemo Chemotherapy Administration (e.g., Cisplatin, 5-FU) Grouping->Chemo TCMCB07_Admin This compound or Vehicle Administration Grouping->TCMCB07_Admin Monitoring Daily Monitoring (Body Weight, Food Intake) Chemo->Monitoring TCMCB07_Admin->Monitoring DEXA Body Composition Analysis (DEXA) Monitoring->DEXA End of Study Data_Analysis Statistical Analysis of Results Monitoring->Data_Analysis DEXA->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for the management of chemotherapy-induced anorexia and cachexia.[1][2][11] Its mechanism of action, targeting the central melanocortin system, provides a rational basis for its orexigenic effects. The protocols outlined in these application notes offer a framework for the continued preclinical investigation and development of this compound and other MC4R antagonists in the supportive care of cancer patients. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients undergoing chemotherapy.[11][12]

References

Application Notes and Protocols for Long-Term Administration of Tcmcb07 in Chronic Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration protocols for Tcmcb07, a potent and brain-penetrant melanocortin-4 receptor (MC4R) antagonist, in preclinical models of chronic diseases. This compound has demonstrated significant efficacy in mitigating cachexia, a debilitating wasting syndrome associated with conditions such as cancer and chronic kidney disease (CKD).[1][2] By blocking the anorexigenic and catabolic signaling of the central melanocortin system, this compound promotes appetite, increases body weight, and preserves both lean and fat mass.[1][2]

Mechanism of Action

This compound is a cyclic nonapeptide that acts as an antagonist at the melanocortin-4 receptor (MC4R).[3][4] In chronic disease states, pro-inflammatory cytokines can increase the signaling tone of the hypothalamic melanocortin system, leading to anorexia, increased energy expenditure, and tissue wasting.[1][2] this compound competitively binds to MC4R, blocking the binding of the endogenous agonist α-melanocyte-stimulating hormone (α-MSH). This inhibition of MC4R signaling in the hypothalamus leads to a reduction in catabolism and an increase in appetite and body weight.[1][5] The peptide has been designed to cross the blood-brain barrier, allowing for peripheral administration to effectively reach its central target.[1][5]

Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound exerts its therapeutic effects.

Tcmcb07_Signaling_Pathway cluster_chronic_disease Chronic Disease (e.g., Cancer, CKD) cluster_hypothalamus Hypothalamus Cytokines Pro-inflammatory Cytokines POMC POMC Neurons Cytokines->POMC aMSH α-MSH POMC->aMSH + MC4R MC4R Anorexia Anorexia & Increased Energy Expenditure MC4R->Anorexia Cachexia Cachexia (Weight Loss, Muscle & Fat Wasting) Anorexia->Cachexia This compound This compound This compound->MC4R Blocks Amelioration Amelioration of Cachexia (Increased Appetite, Weight Gain, Preservation of Lean & Fat Mass) This compound->Amelioration aMSH->MC4R Activates CKD_Workflow Start Start: Male Sprague-Dawley Rats Induction Induce CKD: 5/6 Subtotal Nephrectomy Start->Induction Grouping Group Allocation: - this compound - Vehicle Control - Sham Control Induction->Grouping Administration 14-Day Administration: - this compound (s.c., twice daily) - Saline (s.c., twice daily) Grouping->Administration Monitoring Daily Monitoring: - Food Intake - Body Weight Administration->Monitoring BodyComp Body Composition Analysis: (Baseline and Day 14) Administration->BodyComp Analysis Data Analysis: - Food Intake - Body Weight - Lean & Fat Mass Monitoring->Analysis BodyComp->Analysis Cancer_Cachexia_Workflow Start Start: Male Rats Induction Induce Cancer Cachexia: MCA Sarcoma Cell Implantation Start->Induction Grouping Group Allocation: - this compound - Vehicle Control Induction->Grouping Administration 6-Day Administration: - this compound (2 mg/kg, i.p.) - Saline (i.p.) Grouping->Administration Monitoring Daily Monitoring: - Food Intake - Body Weight Administration->Monitoring Endpoint Endpoint Analysis (Day 6): - Tumor Weight - Hypothalamic Gene Expression Administration->Endpoint Analysis Data Analysis: - Food Intake - Body Weight - Tumor Weight - Gene Expression Monitoring->Analysis Endpoint->Analysis

References

Application Notes and Protocols for Tcmcb07 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tcmcb07, also known as Mifomelatide, is a synthetic, cyclic nonapeptide that functions as a potent and orally active antagonist of the melanocortin-4 receptor (MC4R).[1][2][3] Its primary therapeutic application under investigation is the treatment of cachexia, a debilitating muscle wasting syndrome associated with chronic diseases such as cancer and chronic kidney disease.[4][5] this compound combats cachexia by inhibiting the hypothalamic melanocortin signaling pathway, which in turn stimulates appetite and reduces energy expenditure, leading to increased body weight and fat mass.[4][5] This document provides detailed protocols for the preparation of this compound stock solutions for research purposes, ensuring accurate and reproducible experimental outcomes.

Chemical Properties and Solubility

This compound is a cyclic peptide with the structure Ac-Nle-cyclo[Asp-Pro-DNal(2')-Arg-Trp-Lys]-DVal-DPro-NH2.[6][7] Understanding its solubility is critical for preparing homogenous and effective solutions. While this compound is soluble in distilled water, its TFA salt form shows high solubility in dimethyl sulfoxide (DMSO).[5][8] For in vivo applications, specific formulations are required to ensure bioavailability and prevent precipitation.

Table 1: Quantitative Data for this compound

ParameterValueSource
Synonyms Mifomelatide[1]
Molecular Formula C61H84N14O12Not explicitly stated, derived from structure
Molecular Weight 1233.4 g/mol Not explicitly stated, derived from structure
Form Powder[1]
Purity ≥99.86%[1]
Solubility (in vitro) DMSO: ≥ 100 mg/mL
Solubility (in vivo formulations) ≥ 2.5 mg/mL in various vehicles[1]
IC50 (MC4R) 31.5 nmol (Human)
IC50 (MC3R) 11.1 nmol (Human)[5]

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mg/mL stock solution of this compound TFA salt in DMSO.

Materials:

  • This compound TFA salt (powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate the this compound TFA salt vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound TFA salt using an analytical balance in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 100 mg of this compound TFA salt to 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][8] Ensure the containers are sealed tightly to prevent moisture absorption.[1]

Protocol 2: Preparation of Aqueous-Based Stock Solution for In Vivo Use

This protocol details the preparation of a 2.5 mg/mL this compound solution for parenteral administration, adapted from established in vivo formulations.[1]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a 25 mg/mL intermediate stock solution of this compound in DMSO as described in Protocol 1.

  • To prepare 1 mL of the final 2.5 mg/mL working solution, sequentially add the following reagents to a sterile conical tube, mixing thoroughly after each addition:

    • 100 µL of the 25 mg/mL this compound in DMSO stock solution.

    • 400 µL of PEG300.

    • 50 µL of Tween-80.

    • 450 µL of Saline.[1]

  • Vortex the final solution until it is clear and homogenous.[1]

  • This formulation yields a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[1]

  • Prepare fresh on the day of the experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours.

Table 2: In Vivo Formulation Components

ComponentPercentage of Final VolumePurpose
DMSO10%Primary Solvent
PEG30040%Solubilizer/Vehicle
Tween-805%Surfactant/Emulsifier
Saline45%Vehicle/Diluent

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (In Vivo) weigh Weigh this compound Powder dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C or -80°C aliquot->store start_working Start with DMSO Stock store->start_working Use Stock add_peg Add PEG300 start_working->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline final_mix Vortex to Final Concentration add_saline->final_mix signaling_pathway cluster_hypothalamus Hypothalamus cluster_downstream Downstream Effects POMC POMC Neurons alphaMSH α-MSH POMC->alphaMSH releases AgRP AgRP/NPY Neurons MC4R MC4R AgRP->MC4R inhibits Appetite Appetite MC4R->Appetite decreases Energy Energy Expenditure MC4R->Energy increases BodyWeight Body Weight Appetite->BodyWeight influences Energy->BodyWeight influences This compound This compound This compound->MC4R antagonizes alphaMSH->MC4R activates

References

Troubleshooting & Optimization

Tcmcb07 Technical Support Center: Optimizing Dosage and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Tcmcb07 dosage to minimize side effects during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic peptide antagonist of the melanocortin-3 and melanocortin-4 receptors (MC3R and MC4R).[1] In conditions such as cachexia, there is an increase in melanocortin signaling in the hypothalamus, which leads to decreased appetite and increased energy expenditure.[2][3] this compound competitively binds to MC3R and MC4R, blocking the downstream signaling pathways that mediate these effects. This action helps to increase food intake, reduce catabolism, and preserve lean body and fat mass.[2][3]

Q2: What are the known side effects of this compound in preclinical and clinical studies?

A2: In preclinical studies in rats, no notable adverse effects or increased chemotherapy-related toxicities were observed with this compound treatment.[4] A study in dogs with naturally occurring cachexia noted a change in coat pigmentation in a few subjects.[5] In a Phase 1 clinical trial with healthy volunteers, this compound was well-tolerated.[1][6] The most common side effect reported was mild to moderate injection site reactions.[6] No drug-related serious adverse events, abnormal vital signs, or abnormal electrocardiograms were reported.[6] While some melanocortin-4 receptor antagonists have been associated with cardiovascular effects like hypotension and bradycardia, this compound was specifically designed to minimize these risks.[5]

Q3: What is a recommended starting dose for this compound in rodent models of cachexia?

A3: Based on published preclinical studies, a subcutaneous (SC) dose of 3 mg/kg/day has been shown to be effective in ameliorating chemotherapy-induced anorexia and weight loss in rats.[7][8][9] Some studies have also demonstrated efficacy at a lower dose of 1.5 mg/kg/day.[2] It is recommended to perform a dose-response study in your specific model to determine the optimal effective dose with the minimal side effect profile.

Q4: How should this compound be prepared and administered for in vivo studies?

A4: this compound is typically administered via subcutaneous (SC) injection for in vivo studies to avoid first-pass metabolism.[10] To maintain a consistent circulating concentration, the total daily dose can be split into two injections (e.g., 1.5 mg/kg administered twice daily).[10] For formulation, this compound can be dissolved in a vehicle such as saline. Commercially available preparations may provide specific solubility information; for example, solubility in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been reported.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Injection Site Reactions (e.g., redness, swelling) - High concentration of the peptide solution.- pH of the formulation.- Contamination of the injection solution or needle.- Individual animal sensitivity.- Dilute the peptide solution to a larger volume for injection.- Ensure the pH of the formulation is close to physiological pH (7.4).- Use sterile techniques for preparation and administration.- Rotate injection sites.- If reactions are severe or persistent, consider reducing the dose or discontinuing treatment in the affected animal.
Variability in Efficacy (e.g., inconsistent effects on food intake or body weight) - Improper dosing or administration.- Degradation of the peptide.- Differences in animal models or experimental conditions.- Ensure accurate calculation of doses and consistent injection technique.- Aliquot the peptide solution after preparation and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]- Use a fresh aliquot for each experiment.- Standardize your experimental protocol, including animal strain, age, and disease induction method.
Precipitation of this compound in Solution - Poor solubility in the chosen vehicle.- Incorrect storage conditions.- If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[11]- Consider using a different vehicle system. Several have been reported, including those containing DMSO, PEG300, Tween-80, or SBE-β-CD.[11]- Store the solution as recommended by the supplier, typically frozen.
Unexpected Behavioral Changes in Animals - Off-target effects.- Dose may be too high.- Carefully observe animals for any changes in behavior not related to the expected effects on appetite.- If unexpected behaviors are observed, consider reducing the dose.- Ensure that the observed effects are not due to other experimental variables.

Data Presentation

Table 1: Effect of this compound on Food Intake and Body Weight in Cisplatin-Induced Cachexia in Rats

Treatment GroupTotal Food Intake (21 days)Body Weight Change
Saline/SalineBaselineBaseline
Cisplatin/SalineDecreased (p=0.001 vs Saline/Saline)Decreased (p=0.0001 vs Saline/Saline)
Cisplatin/Tcmcb07 (3 mg/kg/day)No significant change vs Saline/Saline; Significantly increased vs Cisplatin/Saline (p=0.0006)No significant change vs Saline/Saline; Robustly increased vs Cisplatin/Saline (p=0.0007)
Data summarized from a study in rats with cisplatin-induced cachexia.[7][8]

Table 2: Effect of this compound on Body Composition in Cisplatin-Induced Cachexia in Rats

Treatment GroupFat Mass ChangeCardiac Muscle ChangeSkeletal Muscle Change
Saline/SalineBaselineBaselineBaseline
Cisplatin/Saline-91.33%-11.95%-9.02%
Cisplatin/Tcmcb07 (3 mg/kg/day)+37.68% (p=0.0002 vs Cisplatin/Saline)+3.12% (p<0.0001 vs Cisplatin/Saline)-3.88% (p=0.0259 vs Cisplatin/Saline)
Data summarized from a study in rats with cisplatin-induced cachexia.[7][8]

Table 3: Dose-Dependent Effect of Subcutaneous this compound on Food Intake in Tumor-Bearing Rats

Treatment Group6-Day Cumulative Food Intake
Tumor/SalineBaseline
Tumor/Tcmcb07 (1.5 mg/kg/day)Significantly greater than Tumor/Saline
Tumor/Tcmcb07 (3 mg/kg/day)Significantly greater than Tumor/Saline
Data summarized from a study in rats with methylcholanthrene sarcoma-induced cachexia.[2]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Chemotherapy-Induced Cachexia Model

This protocol is based on studies using cisplatin or 5-fluorouracil (5-FU) in rats.[7][8][10]

1. Animal Model:

  • Use male Sprague-Dawley rats (8 weeks old, 200-225g).

  • House animals individually for acclimatization for at least 7 days with ad libitum access to food and water.

2. Group Allocation:

  • Randomly assign animals to treatment groups, counterbalanced by body weight.

  • Example groups:

    • Group 1: Saline (vehicle for chemotherapy) + Saline (vehicle for this compound)

    • Group 2: Chemotherapy Agent + Saline

    • Group 3: Chemotherapy Agent + this compound

3. Chemotherapy Administration:

  • Administer the chemotherapy agent via intraperitoneal (IP) injection once weekly for 3 weeks.

  • Recommended doses:

    • Cisplatin: 2.5 mg/kg[7][8][10]

    • 5-FU: 70 mg/kg[7][8][10]

  • Administer an equivalent volume of saline to the control group.

4. This compound Administration:

  • Prepare this compound solution in sterile saline.

  • Administer this compound at a dose of 3 mg/kg/day via subcutaneous (SC) injection.

  • To maintain stable plasma concentrations, split the daily dose into two injections (1.5 mg/kg each), given in the morning and evening.[10]

  • Administer daily for the 21-day study period.

5. Monitoring and Endpoints:

  • Measure food intake and body weight daily.

  • Perform body composition analysis (e.g., using MRI) before the start of treatment and at the end of the study.

  • At the end of the 21-day period, euthanize the animals and dissect tissues of interest (e.g., heart, gastrocnemius muscle) for weighing and further analysis.

Protocol 2: Evaluation of this compound in an LPS-Induced Anorexia Model

This protocol is based on studies using lipopolysaccharide (LPS) to induce an acute inflammatory and anorexic state.[2][3]

1. Animal Model:

  • Use adult male Sprague-Dawley rats.

  • Acclimatize animals as described in Protocol 1.

2. Group Allocation:

  • Randomly assign animals to treatment groups.

  • Example groups:

    • Group 1: Saline (vehicle for LPS) + Saline (vehicle for this compound)

    • Group 2: LPS + Saline

    • Group 3: LPS + this compound

3. LPS and this compound Administration:

  • Administer a single dose of LPS (100-250 µg/kg) via intraperitoneal (IP) injection to induce sickness behavior and anorexia.[2]

  • Administer this compound (e.g., 3 mg/kg) via subcutaneous (SC) or intraperitoneal (IP) injection at a designated time relative to the LPS injection (e.g., concurrently or as a pre-treatment).

4. Monitoring and Endpoints:

  • Measure food intake and body weight at regular intervals (e.g., 4, 8, and 24 hours) post-injection.

  • The primary endpoint is the attenuation of LPS-induced anorexia and body weight loss by this compound.

Mandatory Visualizations

Tcmcb07_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_downstream Downstream Effects POMC POMC Neurons aMSH α-MSH (Agonist) POMC->aMSH cleave to AgRP AgRP Neurons AgRP_peptide AgRP (Antagonist) AgRP->AgRP_peptide release MC4R MC4R Anorexia Anorexia (Decreased Appetite) MC4R->Anorexia Leads to Catabolism Increased Catabolism & Energy Expenditure MC4R->Catabolism Leads to aMSH->MC4R Activates AgRP_peptide->MC4R Inhibits This compound This compound This compound->MC4R Antagonizes Appetite Increased Appetite This compound->Appetite Promotes Anabolism Increased Anabolism (Preservation of Lean Mass) This compound->Anabolism Promotes

Caption: this compound antagonizes the MC4R, blocking anorexigenic signals.

Experimental_Workflow start Start: Acclimatize Rats (7 days) grouping Group Allocation (Counterbalance by weight) start->grouping treatment Treatment Period (21 days) grouping->treatment body_comp Body Composition (MRI) (Day 0 and Day 21) grouping->body_comp monitoring Daily Monitoring: - Food Intake - Body Weight treatment->monitoring chemo Weekly Chemotherapy (IP) treatment->chemo This compound Daily this compound/Saline (SC) treatment->this compound end Endpoint: - Euthanasia - Tissue Dissection - Data Analysis treatment->end body_comp->end

Caption: Workflow for chemotherapy-induced cachexia studies with this compound.

Troubleshooting_Logic start Experiment Start issue Issue Encountered? start->issue injection_reaction Injection Site Reaction? issue->injection_reaction Yes end Continue Experiment issue->end No variability High Variability in Results? injection_reaction->variability No solution_reaction Solution: - Dilute solution - Check pH - Rotate sites injection_reaction->solution_reaction Yes solubility Peptide Precipitation? variability->solubility No solution_variability Solution: - Verify dosing - Use fresh aliquots - Standardize protocol variability->solution_variability Yes solution_solubility Solution: - Gentle heating/sonication - Check formulation vehicle solubility->solution_solubility Yes solubility->end No solution_reaction->end solution_variability->end solution_solubility->end

Caption: A logical flow for troubleshooting common experimental issues.

References

Challenges in translating Tcmcb07 research from animal models to humans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the translation of mTOR (mechanistic target of rapamycin) signaling pathway research from animal models to human studies.

Frequently Asked Questions (FAQs)

Q1: Why do promising results for mTOR inhibitors in animal models often fail to translate to human clinical trials?

A1: The translation of preclinical findings for mTOR inhibitors from animal models to humans is a significant challenge due to several factors:

  • Complexity of the mTOR Pathway: The mTOR signaling network is highly complex, with two distinct complexes (mTORC1 and mTORC2) that regulate a vast array of cellular processes, including cell growth, proliferation, and metabolism.[1][2][3] These complexes are subject to intricate feedback loops and crosstalk with other signaling pathways, such as the PI3K/AKT and MAPK pathways.[4][5][6] Animal models may not fully recapitulate this complexity as it exists in human cancers and other diseases.

  • Differences in Physiology and Metabolism: There are inherent physiological and metabolic differences between rodents and humans. For instance, the expression and regulation of mTOR pathway genes can differ, and there may be variations in drug metabolism and bioavailability.[7][8]

  • Tumor Heterogeneity: Human tumors are often more heterogeneous than the tumors in genetically engineered mouse models. This heterogeneity can lead to the development of resistance to mTOR inhibitors through various mechanisms.[4][9]

  • Limitations of Animal Models: Animal models, while valuable, have limitations in mimicking the full spectrum of human diseases.[10][11][12] For example, the immune system's interaction with cancer cells and the tumor microenvironment can differ significantly between mice and humans.[13][14]

Q2: What are the main feedback loops in the mTOR pathway that complicate the interpretation of experimental results?

A2: A critical challenge in mTOR research is the presence of negative feedback loops that can lead to paradoxical or unexpected results upon mTOR inhibition. A key feedback loop involves mTORC1-mediated inhibition of insulin/IGF-1 signaling. When mTORC1 is inhibited by drugs like rapamycin, this feedback is relieved, leading to the activation of AKT, which can promote cell survival and proliferation, thereby counteracting the intended therapeutic effect.[4][5]

Q3: Are there differences in mTORC1 and mTORC2 sensitivity to inhibitors?

A3: Yes, this is a crucial point. First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), primarily inhibit mTORC1.[4] mTORC2 is largely insensitive to these drugs.[13] This incomplete inhibition of the mTOR pathway is a major reason for the limited efficacy of rapalogs in many clinical trials.[5] Newer generations of mTOR inhibitors have been developed to target both mTORC1 and mTORC2.[9]

Troubleshooting Guides

Problem 1: Inconsistent Phosphorylation Status of mTOR Downstream Targets Between In Vitro and In Vivo Experiments.

Possible Cause: Differences in the cellular microenvironment, nutrient availability, and growth factor signaling between cell culture and a whole organism can significantly impact mTOR activity.[8]

Troubleshooting Steps:

  • Standardize Experimental Conditions: Ensure that nutrient and growth factor concentrations in your in vitro experiments are as close as possible to physiological levels.

  • Analyze Tissue Samples Promptly: When working with animal models, minimize the time between tissue collection and analysis to prevent changes in protein phosphorylation.

  • Use Appropriate Controls: Include both positive and negative controls in your experiments to validate your findings.

  • Consider 3D Cell Cultures: 3D cell culture systems can better mimic the in vivo microenvironment compared to traditional 2D cultures.

Problem 2: Lack of Correlation Between Target Engagement and Therapeutic Response in Animal Models.

Possible Cause: Inhibition of the mTOR pathway may not always translate to a therapeutic effect due to the activation of escape pathways or inherent resistance mechanisms.[4]

Troubleshooting Steps:

  • Profile Escape Pathways: Analyze the activation status of other signaling pathways, such as the MAPK pathway, that may be activated upon mTOR inhibition.

  • Investigate Resistance Mechanisms: Assess for mutations or alterations in genes upstream or downstream of mTOR that could confer resistance.

  • Combination Therapies: Consider combining mTOR inhibitors with inhibitors of escape pathways to enhance therapeutic efficacy.

Quantitative Data Summary

Table 1: Comparison of mTOR Inhibitor Efficacy in Preclinical and Clinical Studies

Inhibitor ClassTarget(s)Preclinical Efficacy (Animal Models)Clinical Efficacy (Human Trials)Key Translational Challenges
Rapalogs (e.g., Sirolimus, Everolimus) mTORC1Often show significant tumor growth inhibition in various cancer models.[13][15]Modest activity as single agents in most solid tumors, with exceptions like renal cell carcinoma.[4][5][16]Feedback activation of AKT, incomplete pathway inhibition.[4][5]
Dual mTORC1/mTORC2 Inhibitors mTORC1 & mTORC2Greater potency in inhibiting protein synthesis and inducing apoptosis compared to rapalogs.[5][9]Early clinical trials have shown some promise, but challenges remain.Toxicity and managing on-target side effects.
PI3K/mTOR Dual Inhibitors PI3K, mTORC1, mTORC2Broad activity across a range of preclinical models.[9]Currently under investigation in clinical trials.Balancing efficacy with toxicity is a major hurdle.

Key Experimental Protocols

Western Blotting for mTOR Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling cascade, providing a snapshot of pathway activity.

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-S6K, anti-phospho-4E-BP1, anti-phospho-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Prepare cell or tissue lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

In Vitro mTOR Kinase Assay

This assay directly measures the kinase activity of mTORC1 or mTORC2.[17]

Materials:

  • Immunoprecipitated mTORC1 or mTORC2

  • Inactive substrate (e.g., S6K1 for mTORC1, AKT for mTORC2)[18]

  • Kinase buffer

  • ATP

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Immunoprecipitate mTORC1 or mTORC2 from cell lysates.

  • Incubate the immunoprecipitates with the inactive substrate and ATP in a kinase buffer.

  • Stop the reaction and analyze the phosphorylation of the substrate by Western blotting.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K mTORC2 mTORC2 Growth_Factors->mTORC2 AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Cell_Survival Cell Survival AKT->Cell_Survival Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Feedback_Loop Negative Feedback S6K1->PI3K Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis mTORC2->AKT

Caption: Simplified mTOR signaling pathway highlighting the distinct roles of mTORC1 and mTORC2 and a key negative feedback loop.

Translational_Challenges_Workflow cluster_challenges Key Challenges Animal_Model Animal Model Studies (e.g., Mouse) Promising_Results Promising Preclinical Results Animal_Model->Promising_Results Human_Trials Human Clinical Trials Promising_Results->Human_Trials Translation_Failure Translational Failure Human_Trials->Translation_Failure Pathway_Complexity Pathway Complexity & Feedback Loops Pathway_Complexity->Translation_Failure Physiological_Diff Physiological Differences Physiological_Diff->Translation_Failure Tumor_Heterogeneity Tumor Heterogeneity Tumor_Heterogeneity->Translation_Failure

Caption: Logical workflow illustrating the common translational challenges from animal models to human clinical trials in mTOR research.

References

Tcmcb07 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Tcmcb07 for long-term experiments. It includes troubleshooting guides and frequently asked questions to address common issues encountered in a laboratory setting.

This compound Stability and Storage Conditions

Proper storage of this compound is crucial for maintaining its integrity and ensuring reproducible experimental outcomes. The following tables summarize the recommended storage conditions for both powdered this compound and its solutions.

Quantitative Data Summary

FormStorage TemperatureDurationNotes
Powder -80°C2 yearsSealed storage, away from moisture.[1]
-20°C1 yearSealed storage, away from moisture.[1]
In Solvent -80°C6 monthsSealed storage, away from moisture.[1]
-20°C1 monthSealed storage, away from moisture.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

1. What is the recommended solvent for dissolving this compound?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at a concentration of 100 mg/mL (81.27 mM), though ultrasonic assistance may be needed.[1] It is crucial to use newly opened, hygroscopic DMSO, as moisture can significantly impact solubility.[1] For in vivo experiments, several solvent systems can be used, including combinations of DMSO, PEG300, Tween-80, Saline, SBE-β-CD, and Corn Oil.[1]

2. How should I prepare this compound stock solutions?

When preparing stock solutions, it is important to add solvents one by one and ensure complete dissolution.[1] For a 1 mM stock solution, you would dissolve 1 mg of this compound in 0.8127 mL of the chosen solvent.[1] If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[1]

3. Can I store this compound solutions at room temperature?

No, it is not recommended to store this compound solutions at room temperature for any significant length of time. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to ensure stability.[1]

4. How many freeze-thaw cycles can a this compound solution undergo?

While specific data on freeze-thaw cycles for this compound is not available, general studies on compounds stored in DMSO suggest that multiple freeze-thaw cycles (up to 11 cycles) may not lead to significant compound loss if handled properly.[2][3] However, to minimize potential degradation, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations.

5. Is this compound stable in aqueous solutions?

In a study with healthy dogs, this compound was dissolved in milliQ water at 10 mg/mL, sterile filtered, and frozen at -20°C until use, suggesting short-term stability in an aqueous solution when properly stored.[4] For long-term experiments, it is advisable to prepare fresh dilutions from a frozen DMSO stock solution.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during experiments with this compound.

Issue 1: My this compound powder won't dissolve completely in DMSO.

  • Question: I am having trouble dissolving this compound powder in DMSO, even at the recommended concentration. What should I do?

  • Answer:

    • Use Ultrasonic Treatment: As recommended, using an ultrasonic bath can aid in the dissolution of this compound in DMSO.[1]

    • Check Your DMSO: The hygroscopic nature of DMSO means it readily absorbs moisture from the air. Ensure you are using a fresh, unopened bottle of high-purity, anhydrous DMSO, as water content can significantly hinder solubility.[1]

    • Gentle Warming: Gentle warming of the solution may help, but be cautious to avoid high temperatures that could degrade the peptide.

    • Increase Solvent Volume: If the above steps do not work, you may be exceeding the solubility limit. Try reducing the concentration by adding more solvent.

Issue 2: I observe precipitation in my this compound stock solution after thawing.

  • Question: After thawing my frozen this compound stock solution, I see some precipitate. Is the compound degraded?

  • Answer:

    • Re-dissolve the Compound: The precipitate is likely the compound coming out of solution at low temperatures and does not necessarily indicate degradation. Try to re-dissolve it by bringing the solution to room temperature and vortexing or using sonication.[1]

    • Check for Contamination: Ensure that no water has been introduced into your DMSO stock, as this can reduce solubility.

    • Filter the Solution: If the precipitate does not re-dissolve, you can centrifuge the vial and carefully aspirate the supernatant for your experiment to remove any insoluble material. However, this may alter the final concentration. It is best to prepare a fresh stock solution if possible.

Issue 3: I am seeing inconsistent results in my long-term cell culture experiments.

  • Question: My experimental results with this compound are varying between experiments conducted over several weeks. What could be the cause?

  • Answer:

    • Stock Solution Stability: Ensure your stock solution is stored correctly at -80°C and has not exceeded the 6-month stability period.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

    • Working Solution Preparation: Prepare fresh working dilutions from your stock solution for each experiment. Do not store diluted aqueous solutions for extended periods.

    • Experimental Consistency: Review your experimental protocol for any variations in cell density, passage number, incubation times, or other parameters that could affect the outcome.

Issue 4: My in vivo formulation with this compound is not clear.

  • Question: I prepared an in vivo formulation of this compound using one of the recommended protocols, but the solution is not clear. Can I still use it?

  • Answer:

    • Ensure Proper Mixing: The recommended in vivo protocols require adding each solvent one by one and mixing thoroughly at each step.[1] Incomplete mixing can lead to a cloudy solution.

    • Gentle Heating and Sonication: As with stock solutions, gentle heating and/or sonication can help to achieve a clear solution.[1]

    • Consider an Alternative Formulation: If you continue to have issues, consider trying one of the alternative solvent systems provided, such as the one using SBE-β-CD or Corn Oil, which may offer better solubility for your specific application.[1] It is generally not advisable to inject a solution that is not clear, as this can indicate insolubility or the formation of an emulsion, which could affect bioavailability and cause adverse reactions.

Experimental Protocols

Preparation of this compound for In Vivo Administration

The following are examples of protocols for preparing this compound for in vivo studies, aiming for a clear solution.[1]

Protocol 1: PEG300/Tween-80/Saline Formulation

  • Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of Saline to bring the final volume to 1 mL and mix thoroughly.

    • This protocol should yield a clear solution with a solubility of at least 2.5 mg/mL.[1]

Protocol 2: SBE-β-CD in Saline Formulation

  • Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of a 20% SBE-β-CD solution in Saline.

  • Mix thoroughly until a clear solution is obtained.

    • This protocol also yields a clear solution with a solubility of at least 2.5 mg/mL.[1] Note that if the continuous dosing period exceeds half a month, this protocol should be chosen carefully.[1]

Protocol 3: Corn Oil Formulation

  • Start with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

  • Add 900 µL of Corn Oil.

  • Mix thoroughly until a clear solution is obtained.

    • This protocol should yield a clear solution with a solubility of at least 2.5 mg/mL.[1]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is an antagonist of the melanocortin-4 receptor (MC4R), a G-protein-coupled receptor (GPCR) primarily expressed in the central nervous system, including the hypothalamus.[4] The melanocortin system is a key regulator of energy homeostasis and food intake.[4] In conditions like cachexia, pro-inflammatory cytokines can stimulate melanocortin neurons in the hypothalamus, leading to an increased metabolic rate, decreased appetite, and loss of lean body mass.[4][5] this compound acts by blocking the signaling of endogenous MC4R agonists, thereby inhibiting this pathway and stimulating appetite and anabolism.[5][6]

Tcmcb07_Mechanism_of_Action cluster_0 Hypothalamic Neuron Pro-inflammatory\nCytokines Pro-inflammatory Cytokines MC4R MC4R Pro-inflammatory\nCytokines->MC4R stimulates G-Protein G-Protein MC4R->G-Protein activates Downstream\nSignaling Downstream Signaling G-Protein->Downstream\nSignaling initiates Anorexia &\nIncreased Metabolism Anorexia & Increased Metabolism Downstream\nSignaling->Anorexia &\nIncreased Metabolism leads to This compound This compound This compound->MC4R antagonizes

Caption: this compound antagonizes the MC4R, blocking downstream signaling that leads to anorexia.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical rat model of chemotherapy-induced anorexia, based on described studies.[7][8]

Tcmcb07_In_Vivo_Workflow cluster_workflow Experimental Workflow start Start: Acclimatize Rats treatment_groups Assign Treatment Groups (e.g., Vehicle, Chemo+Vehicle, Chemo+this compound) start->treatment_groups body_comp_pre Measure Baseline: Body Weight & Composition (MRI) treatment_groups->body_comp_pre dosing Administer Chemotherapy (e.g., weekly IP) & this compound/Vehicle (e.g., daily SC) for 21 days body_comp_pre->dosing monitoring Daily Monitoring: Food Intake & Body Weight dosing->monitoring body_comp_post Measure Endpoints: Terminal Body Composition (MRI) dosing->body_comp_post euthanasia Euthanasia & Tissue Collection (e.g., Heart, Gastrocnemius) body_comp_post->euthanasia analysis Data Analysis euthanasia->analysis

References

Technical Support Center: Enhancing Oral Bioavailability of Peptide-Based MC4R Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of poor oral bioavailability in peptide-based Melanocortin 4 Receptor (MC4R) antagonists.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: My peptide antagonist shows rapid degradation in simulated gastric fluid (SGF). What should I do?

  • Potential Causes:

    • Acidic Lability: The low pH of the stomach (1.5-3.0) can hydrolyze peptide bonds.[1]

    • Enzymatic Degradation: Pepsin, a key stomach enzyme, actively digests proteins and peptides.[1][2]

  • Solutions:

    • Enteric Coating: Formulate the peptide in an enteric-coated capsule or tablet. These coatings are designed to remain intact in the acidic environment of the stomach and dissolve only at the higher pH of the small intestine.[3]

    • pH Modification: Include pH-modifying excipients, such as citric acid, in the formulation. These can create a microenvironment that locally increases the pH, thereby reducing the activity of pH-sensitive enzymes like pepsin.[3]

    • Structural Modification: Introduce non-natural amino acids or modify the peptide backbone to make it less susceptible to pepsin cleavage.

Issue 2: The peptide is stable in SGF but degrades quickly in simulated intestinal fluid (SIF). How can I solve this?

  • Potential Causes:

    • Enzymatic Degradation: The small intestine contains a host of proteolytic enzymes, including trypsin and chymotrypsin, that efficiently degrade peptides.[1][2]

  • Solutions:

    • Co-administration with Protease Inhibitors: Include protease inhibitors like aprotinin or bestatin in the formulation. These molecules can inhibit the activity of intestinal enzymes, protecting the peptide from degradation.[4]

    • Formulation with Mucoadhesives: Use mucoadhesive polymers like chitosan. These systems adhere to the intestinal mucus layer, increasing the local concentration of the peptide at the absorption site and potentially offering some protection from luminal enzymes.[4]

    • Encapsulation in Nanoparticles: Encapsulating the peptide in polymeric nanoparticles or liposomes can provide a physical barrier against enzymatic attack.[4][5]

Issue 3: My peptide antagonist shows poor permeability across a Caco-2 cell monolayer. What are the next steps?

  • Potential Causes:

    • Large Molecular Size: Most peptides are larger than the typical 500 Da limit for efficient passive diffusion.[6]

    • High Hydrophilicity: The hydrophilic nature of many peptides prevents them from easily passing through the lipid bilayer of intestinal epithelial cells.[4][6]

    • Tight Junctions: The junctions between intestinal cells are tight, restricting the paracellular transport of large molecules.[4]

    • Active Efflux: The peptide may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the intestinal lumen.[4][7]

  • Solutions:

    • Incorporate Permeation Enhancers: Add permeation enhancers to the formulation. These agents can transiently open tight junctions or disrupt the cell membrane to facilitate peptide transport. Examples include medium-chain fatty acids (e.g., sodium caprate) and bile salts.[4][8]

    • Lipidation: Covalently attach a lipid moiety to the peptide. This increases its lipophilicity, which can improve its ability to cross the cell membrane via the transcellular pathway.[3]

    • Use Cell-Penetrating Peptides (CPPs): Conjugate the MC4R antagonist to a CPP. CPPs are short peptides that can facilitate the cellular uptake of larger cargo molecules.

    • Investigate Efflux: Conduct a bidirectional Caco-2 assay (measuring transport from apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 suggests active efflux. If efflux is confirmed, co-administering a known P-gp inhibitor like verapamil can help confirm the transporter's involvement.[7][9]

Below is a logical workflow for troubleshooting poor oral bioavailability.

G cluster_0 Troubleshooting Workflow Start Start: Low Oral Bioavailability Observed Stability Assess In Vitro Stability Start->Stability Degraded_SGF Degradation in SGF? Stability->Degraded_SGF Gastric Fluid Degraded_SIF Degradation in SIF? Stability->Degraded_SIF Intestinal Fluid Permeability Assess In Vitro Permeability (e.g., Caco-2 Assay) Low_Perm Low Permeability? Permeability->Low_Perm Degraded_SGF->Permeability No Sol_SGF Solution: Enteric Coating, pH Modifiers Degraded_SGF->Sol_SGF Yes Degraded_SIF->Permeability No Sol_SIF Solution: Protease Inhibitors, Nanoparticles Degraded_SIF->Sol_SIF Yes Efflux High Efflux Ratio? Low_Perm->Efflux No Sol_Perm Solution: Permeation Enhancers, Lipidation, CPPs Low_Perm->Sol_Perm Yes Sol_Efflux Solution: Co-administer Efflux Inhibitors Efflux->Sol_Efflux Yes Re_evaluate Re-evaluate In Vivo PK Efflux->Re_evaluate No Sol_SGF->Re_evaluate Sol_SIF->Re_evaluate Sol_Perm->Re_evaluate Sol_Efflux->Re_evaluate

Caption: Troubleshooting workflow for poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to the oral delivery of peptide drugs? A1: The main barriers are:

  • Biochemical Barriers: Harsh pH conditions in the stomach and a multitude of digestive enzymes throughout the gastrointestinal (GI) tract that degrade the peptide.[4][10]

  • Epithelial Barriers: The intestinal epithelium, which has a protective mucus layer and tight junctions between cells, severely limits the absorption of large, hydrophilic molecules like peptides.[1][4][10]

Q2: What is the typical oral bioavailability of an unmodified peptide? A2: For most peptides, the oral bioavailability is extremely low, typically less than 1-2%.[4][11]

Q3: What is the MC4R signaling pathway and how do antagonists work? A3: The MC4R pathway is critical for regulating energy balance and food intake.[12][13] In the hypothalamus, pro-opiomelanocortin (POMC) is processed into α-melanocyte-stimulating hormone (α-MSH). α-MSH binds to and activates MC4R, which signals through a Gs protein to increase intracellular cyclic AMP (cAMP).[14][15] This signaling cascade promotes satiety and increases energy expenditure.[13][14] An MC4R antagonist works by binding to the MC4R but not activating it, thereby blocking the endogenous agonist (α-MSH) from binding and preventing the downstream signaling that leads to satiety.[16]

G cluster_0 MC4R Signaling Pathway POMC POMC Neuron aMSH α-MSH (Agonist) POMC->aMSH releases MC4R MC4R aMSH->MC4R binds & activates Gs Gs Protein MC4R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC Satiety Satiety & Increased Energy Expenditure cAMP->Satiety leads to Antagonist Peptide-Based MC4R Antagonist Antagonist->MC4R blocks

Caption: Simplified MC4R signaling pathway and antagonist action.

Q4: What are the most common in vitro models for assessing oral absorption? A4: The most widely used models are:

  • Caco-2 Cell Monolayers: These are human colon adenocarcinoma cells that differentiate into a polarized monolayer resembling the intestinal epithelium, complete with tight junctions and efflux transporters. They are considered the gold standard for predicting human oral absorption.[9][17][18]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It is useful for assessing passive, transcellular permeability.[9]

Q5: How do I choose between different formulation strategies like nanoparticles, permeation enhancers, and chemical modifications? A5: The choice depends on the specific properties of your peptide and the primary barrier you need to overcome.

  • If enzymatic degradation is the main issue, nanoparticles or protease inhibitors are a strong choice.

  • If poor permeability is the main hurdle, permeation enhancers or lipidation are more suitable.

  • Often, a combination of strategies is required. For example, an enteric-coated capsule containing a peptide formulated with both a permeation enhancer and a protease inhibitor.

Quantitative Data Summary

The following tables summarize representative data for strategies aimed at improving oral bioavailability. Note that specific values will vary greatly depending on the peptide and the experimental system.

Table 1: Comparison of Formulation Strategies on Peptide Oral Bioavailability (F%)

Peptide ClassFormulation StrategyRepresentative Oral Bioavailability (F%)Key Mechanism of Improvement
Unmodified PeptideSimple Aqueous Solution< 1%-
GLP-1 AnalogueWith Permeation Enhancer (SNAC)2-5%Transiently increases paracellular permeability.
CalcitoninWith Enteric Coating & Enhancers1-3%Protects from gastric degradation, enhances intestinal absorption.[2]
InsulinEncapsulated in Nanoparticles3-7% (in animal models)Protects from enzymes and facilitates uptake.[8]
DesmopressinChemical Modification (Lipidation)5-10% (in animal models)Increases lipophilicity for better transcellular absorption.

Table 2: In Vitro Permeability Data Across Caco-2 Monolayers

Compound TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Classification
Controls
Propranolol> 20High Permeability
Atenolol< 1Low Permeability
Test Articles
Typical Unmodified Peptide< 0.5Very Low Permeability
Peptide + Permeation Enhancer1 - 5Low to Moderate Permeability
Lipidated Peptide Analogue2 - 8Moderate Permeability

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol provides a method for assessing the intestinal permeability of a peptide antagonist.

  • Objective: To determine the apparent permeability coefficient (Papp) of a peptide across a Caco-2 cell monolayer.

  • Materials:

    • Caco-2 cells

    • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

    • Test peptide, positive control (e.g., propranolol), negative control (e.g., atenolol)

    • LC-MS/MS system for analysis

  • Methodology:

    • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of ~150,000 cells/well. Culture for 21-28 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[7]

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer (typically >300 Ω·cm²).

    • Transport Experiment (Apical to Basolateral):

      • Wash the monolayers twice with pre-warmed transport buffer.

      • Add transport buffer containing the test peptide and controls to the apical (donor) compartment (e.g., 200 µL).

      • Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 800 µL).

      • Incubate at 37°C with gentle shaking.

      • At predetermined time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral compartment for analysis. Replace the volume with fresh buffer.

    • Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

    • Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux (rate of peptide appearance in the receiver compartment).

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor compartment.

Protocol 2: Peptide Stability in Simulated Intestinal Fluid (SIF)

  • Objective: To determine the metabolic half-life (t1/2) of a peptide antagonist in the presence of intestinal enzymes.

  • Materials:

    • SIF powder (e.g., USP standard)

    • Pancreatin

    • Test peptide

    • Reaction tubes

    • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

    • HPLC or LC-MS/MS system

  • Methodology:

    • Prepare SIF: Dissolve SIF powder in water and adjust the pH to 6.8. Add pancreatin to a final concentration representative of intestinal conditions (e.g., 1% w/v). Warm to 37°C.

    • Initiate Reaction: Add the test peptide to the SIF/pancreatin solution to a final concentration of 10-50 µM.

    • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture.

    • Quench Reaction: Immediately mix the aliquot with an equal volume of cold quenching solution to stop enzymatic activity.

    • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

    • Analysis: Analyze the amount of intact peptide remaining in each sample by HPLC or LC-MS/MS.

    • Calculation: Plot the natural log of the percentage of remaining peptide versus time. The half-life (t1/2) can be calculated from the slope (k) of the linear regression: t1/2 = 0.693 / k

Protocol 3: In Vivo Oral Gavage in Rodents

  • Objective: To determine the pharmacokinetic profile and oral bioavailability of a peptide formulation in a rodent model (rat or mouse).

  • Materials:

    • Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)

    • Peptide formulation for oral delivery

    • Peptide solution for intravenous (IV) injection (for bioavailability calculation)

    • Oral gavage needles (flexible or rounded-tip).[19]

    • Syringes, blood collection tubes (e.g., with anticoagulant)

    • LC-MS/MS system

  • Methodology:

    • Dose Preparation: Prepare the oral formulation at the desired concentration. The dosing volume should not exceed 10 mL/kg for rats or mice.[19][20]

    • Animal Handling: Fast animals overnight (with access to water) before dosing. Weigh each animal to calculate the precise dose volume.[19]

    • Oral Administration:

      • Properly restrain the animal to align the head and esophagus.[21]

      • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[20][21]

      • Gently insert the gavage needle into the mouth, advancing it along the palate into the esophagus.[19]

      • Administer the dose smoothly.

      • Monitor the animal for distress immediately after dosing.[19]

    • Blood Sampling: At specified time points (e.g., 15, 30, 60 min, and 2, 4, 8, 24 hours) post-dose, collect blood samples (e.g., via tail vein or saphenous vein).

    • IV Administration (Separate Cohort): Administer a known dose of the peptide via IV injection to a separate group of animals and collect blood samples on the same schedule.

    • Sample Processing & Analysis: Process blood to obtain plasma. Extract the peptide from plasma and quantify its concentration using LC-MS/MS.

    • Pharmacokinetic Analysis:

      • Plot plasma concentration versus time for both oral and IV routes.

      • Calculate the Area Under the Curve (AUC) for both routes.

      • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

References

Potential off-target effects of Tcmcb07 in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Tcmcb07 observed in preclinical studies. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the melanocortin-4 receptor (MC4R), with activity also reported at the melanocortin-3 receptor (MC3R).[1][2] It is a cyclic nonapeptide designed to be orally active and capable of crossing the blood-brain barrier.[3][4] Its primary therapeutic goal is to counteract cachexia (wasting syndrome) by blocking the central melanocortin signaling pathway, which is often overactivated in chronic diseases, leading to appetite loss and muscle wasting.[1][5][6]

Q2: What are the known on-target effects of this compound observed in preclinical models?

A2: In various preclinical rodent models of cachexia (induced by lipopolysaccharide, cancer, or chronic kidney disease), this compound has been shown to:

  • Increase food intake and stimulate appetite.[5]

  • Attenuate body weight loss.[5]

  • Preserve both lean and fat body mass.[5][7]

  • Reduce hypothalamic inflammation associated with cachexia.[1][5]

Q3: Have any cardiovascular off-target effects been observed in preclinical studies?

A3: Preclinical studies in dogs specifically investigated the potential for cardiovascular side effects. In a 28-day study with healthy dogs, once-daily subcutaneous administration of this compound at 0.75 mg/kg and 2.25 mg/kg did not result in any clinically relevant changes in blood pressure or heart rate.[8] Furthermore, 24-hour Holter monitoring revealed no significant alterations, and in fact, a decrease in sustained sinus tachycardic episodes was noted.[8] This suggests a favorable cardiovascular safety profile in this model, a key design feature to avoid side effects seen with other MC4R antagonists.[8]

Q4: Were any hematological or clinical chemistry changes noted in preclinical safety studies?

A4: In the 28-day dog safety study, the most notable changes were a slight increase in the overall eosinophil count over time, although the values remained within the normal reference interval.[8] Plasma phosphorus levels also showed some fluctuation but stayed within the normal range.[8] These changes were not associated with any clinically observable adverse effects.[8]

Q5: Has this compound been observed to interact with drug transporters?

A5: Yes, in vitro studies have shown that this compound can inhibit the function of several drug transporters, typically at micromolar concentrations. It does not appear to affect P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[3] For specific IC50 values, please refer to the data table below.

Q6: What are the potential implications of this compound's interaction with drug transporters?

A6: The inhibition of transporters like OATPs, OCTs, and MATEs could potentially lead to drug-drug interactions if this compound is co-administered with other medications that are substrates for these transporters. This could alter the pharmacokinetics and potentially the safety profile of the co-administered drugs. Researchers should consider these potential interactions when designing further preclinical and clinical studies.

Q7: What is the most common adverse event reported in early human clinical trials?

A7: In a preliminary analysis of a Phase 1 study in healthy volunteers, the most frequently reported study-related adverse event was mild to moderate injection site reactions.[4][9] No serious drug-related adverse events, abnormal vital signs, or abnormal electrocardiograms were reported.[4][9]

Troubleshooting Guides

Issue: Unexpected changes in the pharmacokinetics of a co-administered drug in an animal study.

  • Possible Cause: Potential inhibition of drug transporters by this compound. This compound has been shown to inhibit OATP1A2, OATP1B1, OATP1B3, OATP2B1, OCT2, MATE1, and MATE2-K in vitro.[3]

  • Troubleshooting Steps:

    • Verify if the co-administered drug is a known substrate of the transporters inhibited by this compound.

    • Consider conducting a formal drug-drug interaction study to characterize the pharmacokinetic changes.

    • If possible, select co-administered drugs that are not substrates for these transporters.

Issue: Observation of coat color changes in animal models.

  • Possible Cause: This is a known effect observed in preclinical studies with dogs.[8][10] Melanocortin receptors, particularly MC1R, are involved in regulating pigmentation. While this compound is an antagonist at MC3R and MC4R, it may have agonist activity at other melanocortin receptors like MC1R, which could lead to coat darkening.[8]

  • Troubleshooting Steps:

    • Document the changes systematically (e.g., photographic records, scoring of pigmentation intensity).

    • Note that this effect was reported to be reversible upon discontinuation of the drug in the dog study.[8]

    • This is likely an on-target effect related to the broader melanocortin system and may not be indicative of systemic toxicity.

Data Presentation

Table 1: In Vitro Inhibition of Drug Transporters by this compound

TransporterIC50 (µM)
OATP1A224.0
OATP1B16.8
OATP1B3307
OATP2B1524
OCT21,169
MATE18.7
MATE2-K20.7
Data sourced from MedchemExpress.[3]

Table 2: Summary of Findings from a 28-Day Preclinical Safety Study in Healthy Dogs

ParameterObservationClinical Relevance
Body Weight Progressive weight gain observed at both 0.75 mg/kg and 2.25 mg/kg doses.[8]Expected on-target effect.
Cardiovascular No significant changes in blood pressure or heart rate.[8]Favorable safety finding.
Hematology Increased overall eosinophil count over time, but remained within the reference range.[8]Low clinical relevance noted in the study.
Clinical Chemistry Plasma phosphorus levels changed over time but remained within the reference range.[8]Low clinical relevance noted in the study.
Physical Examination Darkening of the coat, which was reversible upon discontinuation.[8]Potential on-target effect via other melanocortin receptors.
Data from a study on the pharmacokinetics and safety of this compound in dogs.[8]

Experimental Protocols

Protocol 1: In Vitro Drug Transporter Inhibition Assay

  • Objective: To determine the inhibitory potential of this compound on various drug transporters.

  • Methodology:

    • Cell Lines: Utilize cell lines stably transfected to overexpress specific human transporters (e.g., HEK293-OATP1B1, HEK293-MATE1). Use a parental cell line lacking the transporter as a negative control.

    • Substrates: Use a probe substrate for each transporter (e.g., [3H]-estrone-3-sulfate for OATPs, [14C]-metformin for MATEs).

    • Procedure:

      • Plate the cells in appropriate multi-well plates.

      • Pre-incubate the cells with varying concentrations of this compound or a known inhibitor (positive control) for a specified time (e.g., 10-30 minutes).

      • Add the radiolabeled probe substrate and incubate for a short period (e.g., 2-5 minutes) to measure the initial uptake rate.

      • Stop the uptake by washing the cells with ice-cold buffer.

      • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of inhibition of substrate uptake at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Tcmcb07_Signaling_Pathway cluster_hypothalamus Hypothalamus Proinflammatory_Cytokines Pro-inflammatory Cytokines MC4R MC4R Proinflammatory_Cytokines->MC4R Activate Anorexia_Catabolism Anorexia & Increased Catabolism MC4R->Anorexia_Catabolism This compound This compound This compound->MC4R Antagonizes

Caption: this compound antagonizes the MC4R in the hypothalamus to block downstream signaling that leads to anorexia and catabolism.

Experimental_Workflow start Start: Preclinical Animal Model of Cachexia treatment Administer Vehicle or this compound (e.g., daily subcutaneous injection) start->treatment monitoring Daily Monitoring: - Body Weight - Food Intake - Clinical Signs treatment->monitoring endpoints Terminal Endpoints: - Organ/Tissue Collection - Blood Sampling for PK/PD monitoring->endpoints composition Body Composition Analysis (e.g., MRI/DEXA) - Baseline - End of Study analysis Data Analysis: - Statistical Comparison - Pharmacokinetic Modeling composition->analysis endpoints->analysis conclusion Conclusion on Efficacy and Off-Target Effects analysis->conclusion

References

Troubleshooting inconsistent results in Tcmcb07 cachexia experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tcmcb07 in preclinical cachexia experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cachexia?

A1: this compound is a synthetic peptide antagonist of the melanocortin-4 receptor (MC4R).[1][2] In states of cachexia, pro-inflammatory cytokines can increase the signaling tone of the central melanocortin system, leading to decreased appetite and increased energy expenditure.[3][4] this compound works by blocking this signaling pathway in the hypothalamus, which helps to stimulate appetite, increase anabolism, and consequently attenuate the severe weight loss, including both fat and muscle mass, that characterizes cachexia.[2][4]

Q2: What are the most common preclinical models of cachexia used with this compound?

A2: this compound has been evaluated in several preclinical models, including cancer-induced cachexia models like Colon-26 (C26) adenocarcinoma and Lewis Lung Carcinoma (LLC).[1][5] It has also been studied in models of cachexia induced by chronic kidney disease (CKD) and lipopolysaccharide (LPS) to mimic acute inflammation.[2][3]

Q3: What are the typical routes of administration and dosages for this compound?

A3: this compound has been shown to be effective through various administration routes. For intraperitoneal (i.p.) or subcutaneous (s.c.) injections in rats, effective dosages typically range from 1.1 to 3 mg/kg/day.[3] For oral gavage, higher doses of 6 to 12 mg/kg/day are generally used.[3] The choice of administration route and dose may need to be optimized depending on the specific experimental model and objectives.

Q4: Does this compound treatment affect tumor growth?

A4: Based on preclinical studies, there has been no observed association between this compound treatment and increased tumor growth.[3] This suggests that the increased energy intake resulting from this compound administration does not appear to fuel tumor progression.

Troubleshooting Inconsistent Results

Q1: I am observing significant variability in the degree of cachexia between my experimental animals. What could be the cause?

A1: Variability in cachexia models is a known challenge.[3] Several factors can contribute to this:

  • Tumor Implantation: Ensure consistent tumor cell numbers and implantation location. Even with standardized procedures, tumor growth rates can vary between individual animals, leading to differences in the onset and severity of cachexia.[3]

  • Animal Age and Strain: The age and strain of the mice can influence the development of cachexia. For instance, aging has been shown to aggravate weight loss in LLC-injected C57BL/6J mice.[5]

  • Baseline Health: The overall health status of the animals prior to the experiment can impact their response to tumor induction and subsequent cachexia.

Q2: The effect of this compound on lean body mass in my study is less pronounced than its effect on fat mass. Is this expected?

A2: This is a plausible outcome. While this compound has been shown to preserve both fat and lean mass, some studies have reported a more robust effect on fat mass, with a positive but sometimes non-significant trend for lean mass, especially in shorter-term studies.[3] This could be due to a few factors:

  • Kinetics of Tissue Loss and Gain: Fat mass is often lost and gained more rapidly than lean mass in cachexia models.[3]

  • Mechanism of Action: this compound primarily works by increasing nutrient availability and general anabolism, rather than directly stimulating muscle protein synthesis.[6]

  • Duration of Treatment: Longer treatment periods may be necessary to observe significant gains in lean mass.[3]

Q3: I am not observing a significant effect of this compound on food intake or body weight. What are some potential reasons?

A3: If this compound is not producing the expected orexigenic and anti-wasting effects, consider the following:

  • Dosage and Administration: Verify that the correct dosage was administered for the chosen route. Oral administration, for example, requires a higher dose than parenteral routes.[3] Low doses (e.g., 0.3-0.6 mg/kg/d via i.p. or oral routes) may not produce significant effects.[3]

  • Timing of Treatment: Early intervention may be more effective in attenuating cachexia.[3] Initiating treatment after significant weight loss has already occurred may yield less dramatic results.

  • Compound Stability: Ensure that the this compound peptide has been stored correctly to maintain its stability and activity.

  • Injection Technique: For subcutaneous injections, ensure proper technique to avoid leakage or incorrect placement of the injectate.

Q4: My subcutaneous injections seem to be leaking or causing irritation at the injection site. How can I improve my technique?

A4: Proper subcutaneous injection technique is crucial for consistent drug delivery and animal welfare. Here are some tips:

  • Needle Gauge: Use an appropriate needle gauge, typically 26-27 gauge for mice.[7]

  • Tenting the Skin: Gently lift a fold of skin to create a "tent" and insert the needle at the base of the tent.[8]

  • Aspiration: Before injecting, gently pull back on the plunger to ensure you have not entered a blood vessel.[7]

  • Injection Volume: Do not exceed the recommended maximum injection volume for the site.[7]

  • Injection Site: Rotate injection sites if multiple injections are required over the course of the study.

Quantitative Data Summary

Table 1: Effect of this compound on Body Weight and Food Intake in a Rat Model of Cancer Cachexia (Methylcholanthrene Sarcoma)

Treatment GroupDaily Food Intake (g)Change in Body Weight (g)
Sham/Saline25.4 ± 1.1+15.2 ± 2.3
Tumor/Saline15.6 ± 1.5-18.5 ± 4.1
Tumor/Tcmcb07 (3 mg/kg/day, s.c.)21.3 ± 1.2+2.8 ± 3.7

Data adapted from Zhu et al., JCI, 2020.[3]

Table 2: Effect of this compound on Body Composition in a Rat Model of Cancer Cachexia

Treatment GroupChange in Fat Mass (g)Change in Lean Mass (g)
Sham/Saline+4.1 ± 1.5+11.1 ± 2.1
Tumor/Saline-12.3 ± 1.8-6.2 ± 2.9
Tumor/Tcmcb07 (3 mg/kg/day, s.c.)+1.5 ± 2.3+1.3 ± 2.5

Data adapted from Zhu et al., JCI, 2020.[3]

Experimental Protocols

Colon-26 (C26) Carcinoma-Induced Cachexia Model
  • Cell Culture: Culture C26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Preparation: On the day of injection, harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 1 x 10^6 cells (in 100 µL) into the right flank of BALB/c mice.

  • Monitoring: Monitor tumor growth, body weight, and food intake daily or every other day. Cachexia typically develops within 2-3 weeks, characterized by significant body weight loss (excluding tumor weight).[5][9]

Lewis Lung Carcinoma (LLC) -Induced Cachexia Model
  • Cell Culture: Culture LLC cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Preparation: Prepare cells as described for the C26 model, resuspending at a concentration of 2 x 10^7 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 2 x 10^6 cells (in 100 µL) into the right flank of C57BL/6 mice.[5]

  • Monitoring: Monitor the mice as described for the C26 model. Significant cachexia is typically observed 3-4 weeks post-inoculation.[5]

Visualizations

MC4R Signaling Pathway in Cachexia cluster_hypothalamus Hypothalamus POMC_Neuron POMC Neuron POMC POMC POMC_Neuron->POMC AgRP_Neuron AgRP Neuron AgRP AgRP (Inverse Agonist) AgRP_Neuron->AgRP MC4R_Neuron Second-Order Neuron (e.g., in PVN) MC4R MC4R MC4R_Neuron->MC4R Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Inflammatory_Cytokines->POMC_Neuron + Inflammatory_Cytokines->AgRP_Neuron - alpha_MSH α-MSH (Agonist) POMC->alpha_MSH alpha_MSH->MC4R Binds and Activates AgRP->MC4R Binds and Inhibits Appetite_Metabolism ↓ Appetite ↑ Energy Expenditure MC4R->Appetite_Metabolism This compound This compound (Antagonist) This compound->MC4R Blocks Reversal ↑ Appetite ↓ Energy Expenditure (Amelioration of Cachexia) This compound->Reversal Cachexia Cachexia (Weight and Muscle Loss) Appetite_Metabolism->Cachexia

Caption: MC4R signaling pathway in cachexia and the antagonistic action of this compound.

Experimental Workflow for this compound in a Cancer Cachexia Model cluster_setup Experiment Setup cluster_induction Cachexia Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Culture Tumor Cells (e.g., C26, LLC) Tumor_Inoculation 3. Subcutaneous Tumor Cell Inoculation Cell_Culture->Tumor_Inoculation Animal_Acclimation 2. Acclimate Mice Animal_Acclimation->Tumor_Inoculation Monitoring_Onset 4. Monitor for Cachexia Onset (Weight Loss, Reduced Food Intake) Tumor_Inoculation->Monitoring_Onset Group_Assignment 5. Randomize into Groups (Vehicle, this compound) Monitoring_Onset->Group_Assignment Drug_Administration 6. Daily this compound Administration (e.g., s.c., oral gavage) Group_Assignment->Drug_Administration Daily_Monitoring 7. Daily Monitoring (Body Weight, Food Intake) Drug_Administration->Daily_Monitoring Euthanasia 8. Euthanasia and Tissue Collection Daily_Monitoring->Euthanasia At study endpoint Body_Composition 9. Analyze Body Composition (Lean and Fat Mass) Euthanasia->Body_Composition Tissue_Analysis 10. Muscle and Tumor Analysis Euthanasia->Tissue_Analysis

Caption: General experimental workflow for evaluating this compound in a cancer cachexia model.

References

Dose-response studies for establishing optimal Tcmcb07 efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tcmcb07 Dose-Response Studies

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on establishing the optimal efficacy of this compound through dose-response studies, with a focus on its application in the context of cancer therapy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Mifomelatide, is a synthetic peptide antagonist of the melanocortin 4 receptor (MC4R).[1][2][3] Its primary mechanism is to block signaling through the MC4R, which is a key regulator of appetite, energy homeostasis, and metabolism.[4][5][6] In the context of cancer, overactivation of the melanocortin signaling pathway is a major driver of cachexia, a wasting syndrome characterized by anorexia, weight loss, and muscle and fat depletion.[2][7] By antagonizing the MC4R, this compound aims to reverse these effects by stimulating appetite and promoting anabolism.[2]

Q2: How is this compound relevant to T-cell mediated cancer therapies?

A2: While this compound is not a direct T-cell engager, its role in combating cachexia is highly relevant to the success of T-cell mediated therapies like immune checkpoint inhibitors (ICIs). Cancer cachexia is associated with a poor prognosis and reduced efficacy of immunotherapies.[8][9][10][11] By preserving lean body mass, nutritional status, and overall patient health, this compound can potentially enhance a patient's ability to tolerate and respond to T-cell based treatments.[12] Additionally, some research suggests that the MC4R is expressed in lymphoid organs and its signaling may play a role in regulating T-cell function, indicating a potential for more direct immunomodulatory effects.[13]

Q3: What are the key endpoints to measure in a preclinical this compound dose-response study for cancer-associated cachexia?

A3: The primary endpoints for a preclinical dose-response study of this compound should include:

  • Food Intake: Daily measurement to assess the reversal of anorexia.[1][2]

  • Body Weight: Daily or frequent measurement to track overall changes.[1][2]

  • Body Composition (Lean and Fat Mass): Measured by techniques like MRI or EchoMRI at the beginning and end of the study to assess the preservation of muscle and fat tissue.[1][2]

  • Tumor Growth: Regular monitoring of tumor volume to ensure this compound does not promote tumor progression.[2]

  • Physical Performance: Assays like grip strength or rotarod performance can quantify functional improvement.[14]

Q4: What animal models are appropriate for studying this compound's effect on cancer cachexia?

A4: Several preclinical models are suitable, including tumor-bearing rodents that develop cachexia. Examples include mice with orthotopic pancreatic or head and neck cancers, or rats with methylcholanthrene sarcoma.[2][12] It is crucial to select a model where cachexia develops consistently and mimics the clinical condition.[14]

Q5: What is a typical dose range for this compound in preclinical studies?

A5: In rat models of cancer cachexia, subcutaneous doses of 1.5 mg/kg/day and 3 mg/kg/day have been shown to be effective in increasing food intake and preserving body weight.[2] In dog studies, doses of 0.75 mg/kg and 2.25 mg/kg administered subcutaneously once daily were well-tolerated and led to weight gain.[15] Dose-response experiments are recommended to determine the optimal dose for a specific model and experimental setup.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in food intake and body weight measurements. - Inconsistent timing of measurements.- Stress induced by handling or housing conditions.- Differences in tumor burden among animals.- Standardize the time of day for all measurements.- Acclimatize animals to handling and experimental procedures.- Ensure uniform tumor implantation and monitor tumor growth closely.
No significant effect of this compound on cachexia endpoints. - Inadequate dose.- Suboptimal route of administration.- The chosen animal model may not be driven by the melanocortin pathway.- Perform a dose-escalation study to identify an effective dose.- While subcutaneous and intraperitoneal routes have been effective, ensure proper administration technique.[2]- Confirm that the chosen cancer model exhibits signs of cachexia that can be reversed by MC4R antagonism.
This compound appears to promote tumor growth. - This is a potential concern for any anabolic therapy.- Preclinical studies with this compound have not found an association between its administration and increased tumor mass.[2] However, it is critical to monitor tumor growth meticulously in all experiments.
Difficulty in assessing lean muscle mass accurately. - Limitations of caliper-based measurements.- Dissection of individual muscles can be variable.- Utilize non-invasive methods like MRI or EchoMRI for whole-body composition analysis.[1]- If dissecting, ensure consistency in the muscles chosen and the dissection technique.

Data Presentation

Table 1: Summary of Preclinical Dose-Response Data for this compound in Rodent Models of Cancer Cachexia

Parameter Species/Model Dose Route Observed Effect Reference
Food IntakeRat (Methylcholanthrene Sarcoma)1.5 mg/kg/days.c.Significant increase in cumulative food intake.[2]
Rat (Methylcholanthrene Sarcoma)3 mg/kg/days.c.Significant increase in cumulative food intake.[2]
Body WeightRat (Methylcholanthrene Sarcoma)3 mg/kg/days.c.Maintained body weight relative to saline-treated controls.[2]
Rat (Cisplatin-induced cachexia)3 mg/kg/days.c.Mitigated weight loss.[1]
Fat MassRat (Cisplatin-induced cachexia)3 mg/kg/days.c.Fully retained fat mass compared to significant loss in controls.[1]
Lean MassRat (Cisplatin-induced cachexia)3 mg/kg/days.c.Slightly improved lean mass.[1]

Table 2: Summary of this compound IC50 Values at Melanocortin Receptors

Receptor Species IC50 (nM) Reference
MC3RHuman0.59 ± 0.08[16]
MC4RHuman13.58 ± 1.33[16]
MC1RHuman19.50 ± 2.35[16]
MC5RHuman8.07 ± 0.55[16]

Experimental Protocols

Protocol 1: Preclinical Dose-Response Study of this compound in a Tumor-Induced Cachexia Mouse Model

  • Animal Model: Utilize a validated mouse model of cancer cachexia, such as orthotopic pancreatic cancer in C57BL/6 mice.

  • Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

  • Tumor Implantation: Implant tumor cells orthotopically into the pancreas of the mice.

  • Baseline Measurements: Before treatment initiation, record baseline body weight, food intake (over 24 hours), and body composition (lean and fat mass) using a non-invasive method like EchoMRI.

  • Randomization: Once tumors are established and signs of cachexia (e.g., >5% weight loss) are apparent, randomize mice into treatment groups (e.g., vehicle control, 1.5 mg/kg this compound, 3 mg/kg this compound, 5 mg/kg this compound).

  • Dosing: Administer this compound or vehicle daily via subcutaneous injection for the duration of the study (e.g., 14-21 days).

  • Monitoring:

    • Measure body weight and food intake daily.

    • Monitor tumor volume 2-3 times per week using calipers or imaging.

    • Observe animals daily for any signs of toxicity.

  • Endpoint Analysis:

    • At the end of the study, repeat body composition analysis.

    • Euthanize animals and harvest tumors and tissues (e.g., gastrocnemius muscle, heart, adipose tissue) for weighing and further analysis (e.g., histology, gene expression).

  • Data Analysis: Analyze the data for statistically significant differences in body weight change, cumulative food intake, lean and fat mass change, and tumor growth between the treatment groups.

Mandatory Visualizations

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alphaMSH α-MSH (Agonist) MC4R MC4R alphaMSH->MC4R Activates AgRP AgRP (Antagonist) AgRP->MC4R Inhibits This compound This compound This compound->MC4R Inhibits G_alpha_s Gαs MC4R->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (↓ Appetite, ↑ Energy Expenditure) CREB->Gene_Expression Regulates

Caption: Melanocortin 4 Receptor (MC4R) Signaling Pathway.

Tcmcb07_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Cachexia Animal Model Tumor_Implantation Implant Tumor Cells Animal_Model->Tumor_Implantation Baseline Baseline Measurements (Weight, Food Intake, Body Comp) Tumor_Implantation->Baseline Randomization Randomize into Groups (Vehicle, this compound doses) Baseline->Randomization Dosing Daily Subcutaneous Dosing Randomization->Dosing Monitoring Daily Monitoring (Weight, Food Intake, Tumor Vol.) Dosing->Monitoring Endpoint Endpoint Measurements (Body Comp, Tissue Weights) Monitoring->Endpoint Stats Statistical Analysis Endpoint->Stats Efficacy Determine Optimal Efficacy Dose Stats->Efficacy

Caption: Preclinical Workflow for this compound Dose-Response Study.

Tcmcb07_Tcell_Support This compound This compound Administration MC4R_Blockade MC4R Blockade This compound->MC4R_Blockade Cachexia_Reversal Reversal of Cachexia (↑ Appetite, ↑ Lean Mass) MC4R_Blockade->Cachexia_Reversal Patient_Health Improved Patient Health & Nutritional Status Cachexia_Reversal->Patient_Health Tcell_Efficacy Enhanced T-Cell Therapy Efficacy Patient_Health->Tcell_Efficacy Supports Tcell_Therapy T-Cell Mediated Cancer Therapy (e.g., ICIs) Tcell_Therapy->Tcell_Efficacy Reduced_Efficacy Reduced Therapy Efficacy Cancer Cancer Cachexia Cachexia Cancer->Cachexia Cachexia->Reduced_Efficacy

Caption: How this compound may support T-cell therapy efficacy.

References

Refining administration techniques for sustained Tcmcb07 delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tcmcb07, a synthetic peptide antagonist of the melanocortin-4 receptor (MC4R) being investigated for the treatment of cachexia.[1][2][3][4] This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on sustained delivery formulations of this compound.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as mifomelatide, is a cyclic nonapeptide that acts as an antagonist to the melanocortin-4 receptor (MC4R).[1] Its primary mechanism is to inhibit central melanocortin signaling, which plays a key role in appetite suppression and energy expenditure.[2][3] By blocking this signaling, this compound has been shown to stimulate food intake, increase body weight, and preserve both fat and lean mass in preclinical models of cachexia, a condition characterized by severe weight loss often associated with chronic diseases like cancer and chronic kidney disease.[2][3][4]

Q2: Why is sustained delivery a focus for this compound administration?

A2: Sustained delivery of this compound is crucial for maintaining an effective drug concentration over an extended period, which is essential for treating a chronic condition like cachexia.[2] This approach can improve therapeutic efficacy, reduce the frequency of administration, and enhance patient compliance. Hydrogel-based systems are a promising option for the sustained delivery of therapeutic agents like this compound.[5][6][7]

Formulation & Stability

Q3: What are the common causes of this compound aggregation in formulations?

A3: Protein and peptide aggregation is a common challenge in the development of biotherapeutics and can be caused by various factors.[8][9][10] For this compound, potential causes of aggregation include:

  • Environmental Stress: Changes in temperature, pH, and ionic strength can destabilize the peptide's structure.[9]

  • Mechanical Stress: Agitation, filtration, and stirring during manufacturing and handling can induce aggregation.[10]

  • High Concentrations: Formulation at high concentrations can increase the likelihood of intermolecular interactions leading to aggregation.[10]

  • Interactions with Excipients: Incompatibility with certain formulation components can promote aggregation.

Q4: How can I monitor the in vitro and in vivo stability of this compound?

A4: Monitoring the stability of this compound is critical to ensure its safety and efficacy.[11][12][13] A combination of in vitro and in vivo assays is recommended:

  • In Vitro Stability: Liquid chromatography-mass spectrometry (LC-MS) based assays are widely used to assess the stability of biotherapeutics in biological matrices like serum.[12][14][15] These assays can detect biotransformation, degradation, and aggregation.[12][14]

  • In Vivo Bioassays: These are essential for evaluating the potency, efficacy, and safety of this compound in a living system.[16] Parameters such as dose level and route of administration are investigated to determine the biological activity of the therapeutic.[16]

Troubleshooting Guides

Issue 1: Poor In Vivo Efficacy Despite Successful In Vitro Release

Symptoms:

  • Your sustained-release formulation shows a consistent and predictable release profile in vitro.

  • However, in vivo studies in animal models show minimal or no therapeutic effect (e.g., no significant change in food intake or body weight).

Possible Causes & Solutions:

CauseTroubleshooting Steps
Rapid In Vivo Clearance 1. Pharmacokinetic (PK) Study: Conduct a PK study to determine the in vivo half-life of the released this compound. 2. Formulation Modification: Consider modifying the formulation to protect the peptide from rapid degradation or clearance. This could involve conjugation with polymers like PEG or encapsulation in more robust delivery systems.
Immunogenicity 1. Anti-drug Antibody (ADA) Assay: Perform an ADA assay to determine if the host immune system is generating antibodies against this compound. 2. Formulation Adjustment: If immunogenicity is detected, consider strategies to reduce it, such as co-administering immunosuppressants or modifying the peptide sequence if feasible.
Poor Bioavailability at Target Site 1. Biodistribution Study: Use labeled this compound to track its distribution in vivo and determine if it is reaching the target receptors in the hypothalamus. 2. Route of Administration: Evaluate alternative administration routes that may improve delivery to the central nervous system.[2][3]
Issue 2: High Variability in Drug Release Profile Between Batches

Symptoms:

  • You observe significant differences in the release kinetics of this compound from your sustained-release formulation across different manufacturing batches.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inconsistent Hydrogel Crosslinking 1. Characterize Hydrogel Properties: For each batch, measure key hydrogel properties such as mesh size, swelling behavior, and mechanical strength.[5] 2. Standardize Crosslinking Process: Tightly control all parameters of the crosslinking process, including temperature, pH, and concentration of crosslinking agents.
This compound Aggregation During Encapsulation 1. Assess Aggregation: Use techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to quantify the amount of aggregated this compound in each batch.[17] 2. Optimize Encapsulation: Modify the encapsulation process to minimize stress on the peptide. This may involve adjusting the pH, temperature, or using cryoprotectants.
Non-uniform Drug Loading 1. Quantify Drug Loading: Accurately measure the amount of this compound loaded into the formulation for each batch. 2. Improve Loading Method: Refine the drug loading process to ensure a homogenous distribution of this compound throughout the delivery matrix.

Experimental Protocols

Protocol 1: In Vitro Release Study of this compound from a Hydrogel Formulation

Objective: To determine the release kinetics of this compound from a hydrogel-based sustained delivery system.

Methodology:

  • Hydrogel Preparation: Prepare this compound-loaded hydrogels according to your established protocol.

  • Release Medium: Prepare a release medium that mimics physiological conditions (e.g., phosphate-buffered saline (PBS) at pH 7.4).

  • Sample Incubation: Place a known quantity of the this compound-loaded hydrogel into a defined volume of the release medium.

  • Incubation Conditions: Incubate the samples at 37°C with gentle agitation.

  • Sample Collection: At predetermined time points, withdraw a small aliquot of the release medium.

  • Medium Replacement: Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected aliquots using a validated analytical method such as HPLC or an ELISA.

  • Data Analysis: Plot the cumulative percentage of this compound released over time to determine the release profile.

Protocol 2: Assessment of this compound Aggregation using Size Exclusion Chromatography (SEC)

Objective: To quantify the amount of soluble aggregates in a this compound formulation.

Methodology:

  • Sample Preparation: Prepare the this compound sample in a suitable mobile phase.

  • SEC System: Use a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column appropriate for the molecular weight of this compound and its potential aggregates.

  • Mobile Phase: The mobile phase should be optimized to prevent non-specific interactions between the peptide and the column matrix.

  • Standard Preparation: Prepare standards of monomeric this compound.

  • Injection and Elution: Inject the sample and standards onto the column and elute with the mobile phase at a constant flow rate.

  • Detection: Monitor the eluent using a UV detector at a wavelength where this compound absorbs (typically 280 nm).

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.

Visualizations

Tcmcb07_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_outcome Therapeutic Outcome POMC POMC Neurons MC4R MC4R POMC->MC4R α-MSH Anorexia Anorexia & Increased Energy Expenditure MC4R->Anorexia FoodIntake Increased Food Intake WeightGain Weight Gain This compound This compound This compound->MC4R Antagonism

Caption: this compound antagonizes the MC4R in the hypothalamus, blocking anorexigenic signaling.

Experimental_Workflow cluster_formulation Formulation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_analysis Data Analysis A This compound Formulation (e.g., in Hydrogel) B In Vitro Release Study A->B C Stability & Aggregation Analysis (SEC, DLS) A->C D Administration to Animal Model B->D C->D E Monitor Food Intake & Body Weight D->E F Pharmacokinetic Analysis D->F G Evaluate Efficacy & Safety E->G F->G

Caption: Workflow for the development and evaluation of sustained-release this compound formulations.

Troubleshooting_Tree cluster_checks cluster_actions Start Inconsistent In Vivo Efficacy Check1 Consistent In Vitro Release Profile? Start->Check1 Check2 This compound Stable in Formulation? Check1->Check2 Yes Action1 Optimize Formulation & Manufacturing Process Check1->Action1 No Check3 Evidence of Immunogenicity? Check2->Check3 Yes Action2 Assess In Vivo Degradation & Clearance Check2->Action2 No Action3 Conduct Anti-Drug Antibody (ADA) Assays Check3->Action3 Yes

Caption: Decision tree for troubleshooting inconsistent in vivo efficacy of this compound.

References

Technical Support Center: Interpreting Unexpected Pharmacokinetic Data for Mifomelatide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers interpret unexpected pharmacokinetic (PK) data for Mifomelatide (TCMCB-07). All guidance is based on established principles for peptide therapeutics.

Disclaimer

The information provided is for research and informational purposes only. Mifomelatide is an investigational compound, and this document is intended to supplement, not replace, formal study protocols and expert consultation. The mechanism of action for Mifomelatide is as a melanocortin 3 and 4 (MC3/MC4) receptor antagonist, not as an imidazoline I2 receptor ligand.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses potential unexpected pharmacokinetic findings during the preclinical or clinical development of Mifomelatide. Each scenario is presented in a question-and-answer format with potential causes and recommended next steps.

Scenario 1: Lower Than Expected Oral Bioavailability

Question: Our in vivo studies are showing significantly lower oral bioavailability for Mifomelatide than anticipated from preclinical models. What are the potential causes and how can we investigate this?

Answer:

Low oral bioavailability is a common challenge for peptide-based therapeutics.[1][2][3] Several factors along the gastrointestinal (GI) tract can contribute to this issue.

Potential Causes:

  • Enzymatic Degradation: Mifomelatide, being a peptide, is susceptible to degradation by proteases in the stomach and small intestine.[1][4]

  • Poor Membrane Permeability: The physicochemical properties of Mifomelatide may hinder its ability to pass through the intestinal epithelium.[1][5] Even for cyclic peptides, which generally have better permeability than linear ones, this can be a hurdle.[6][7]

  • Formulation Issues: The vehicle used for oral administration may not be optimal for protecting the peptide and facilitating its absorption. The formulation can significantly impact the oral bioavailability of cyclic peptides.[8]

  • Efflux Transporter Activity: Mifomelatide could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, which actively pump the compound back into the intestinal lumen.[9][10]

Troubleshooting Workflow:

G cluster_0 Investigation of Low Oral Bioavailability A Unexpectedly Low Oral Bioavailability Observed B Conduct In Vitro Stability Assays A->B C Assess Intestinal Permeability (Caco-2 Assay) A->C D Evaluate Formulation Effects A->D F High Degradation in SGF/SIF? B->F G Low Permeability in Caco-2? C->G I Reformulate with Protective Excipients or Permeation Enhancers D->I E Investigate Efflux Transporter Involvement H High Efflux Ratio? E->H F->C No J Consider Structural Modification to Increase Stability F->J Yes G->E Yes G->I No H->I No K Co-dose with P-gp Inhibitors in Caco-2 Assay H->K Yes L Consider Structural Modification to Reduce Efflux K->L

Caption: Troubleshooting workflow for low oral bioavailability.

Recommended Experimental Steps:

  • In Vitro Stability: Perform stability assays in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). This will determine if the peptide is being degraded before it has a chance to be absorbed.

  • Caco-2 Permeability Assay: This in vitro model of the human intestinal epithelium can assess both passive permeability and active transport.[9][10][11]

  • Formulation Analysis: Evaluate different formulation strategies, such as the use of permeation enhancers or protective coatings.

  • Efflux Transporter Studies: If the Caco-2 assay suggests efflux, specific inhibitors can be used to confirm the involvement of transporters like P-gp.[9][10]

Scenario 2: High Variability in Plasma Concentrations

Question: We are observing high inter-subject variability in the plasma concentrations of Mifomelatide in our animal studies. What could be causing this, and how can we address it?

Answer:

High variability in plasma concentrations can complicate the interpretation of pharmacokinetic and pharmacodynamic data.

Potential Causes:

  • Inconsistent Oral Absorption: "Flip-flop" pharmacokinetics, where the absorption rate is slower than the elimination rate, can be caused by delayed or variable gastric emptying and intestinal transit time. This is a known issue for some oral peptide formulations.

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins can vary between individuals and in different disease states.[12][13] If Mifomelatide has high plasma protein binding, small changes in binding can lead to large changes in the unbound, active fraction of the drug.[12]

  • Metabolic Instability: Differences in metabolic enzyme activity between subjects can lead to variable rates of clearance.

  • Formulation Inhomogeneity: The drug may not be uniformly distributed in the oral formulation, leading to inconsistent dosing.

Troubleshooting Steps:

  • Assess Plasma Protein Binding: Determine the fraction of Mifomelatide bound to plasma proteins from different species and, if possible, individual subjects.

  • Conduct In Vitro Plasma Stability Assay: This will evaluate the stability of Mifomelatide in plasma from different subjects to check for differential degradation rates.

  • Review Formulation and Dosing Procedure: Ensure the formulation is homogeneous and the administration technique is consistent.

  • Consider an Intravenous Administration Arm: Comparing the variability after oral and intravenous administration can help distinguish between absorption-related and disposition-related variability.

Scenario 3: Unexpectedly Short or Long Half-Life

Question: The observed plasma half-life of Mifomelatide is significantly different from what was predicted by our in vitro models. What are the potential reasons?

Answer:

A discrepancy between predicted and observed half-life points to differences in in vitro and in vivo clearance mechanisms.

Potential Causes for a Shorter-Than-Expected Half-Life:

  • Rapid Metabolism: The in vitro models (e.g., liver microsomes) may not have captured all relevant metabolic pathways that are active in vivo.

  • Rapid Renal Clearance: As a peptide, Mifomelatide may be subject to rapid clearance by the kidneys.

Potential Causes for a Longer-Than-Expected Half-Life:

  • High Plasma Protein Binding: Extensive binding to plasma proteins can act as a reservoir, slowing the clearance of the drug.[13]

  • "Flip-Flop" Pharmacokinetics: As mentioned earlier, if the absorption rate is much slower than the elimination rate, the terminal slope of the concentration-time curve will reflect the absorption rate, giving an artificially long apparent half-life.

  • Enterohepatic Recirculation: The drug may be excreted in the bile, reabsorbed in the intestine, and returned to systemic circulation, prolonging its presence in the body.

Troubleshooting Steps:

  • Comprehensive Metabolic Profiling: Use in vivo samples to identify major metabolites and compare them to in vitro findings.

  • Assess Renal Clearance: In animal models, conduct studies to determine the contribution of renal excretion to total clearance.

  • Evaluate Plasma Protein Binding: As detailed in the previous scenario, this is a critical parameter for interpreting half-life.

  • Examine the Full PK Profile: A detailed analysis of the absorption phase can help identify flip-flop kinetics.

Quantitative Data Summary

The following table provides a hypothetical range of pharmacokinetic parameters for a cyclic peptide like Mifomelatide, based on literature values for similar compounds.[14] This can be used as a reference for interpreting experimental data.

ParameterRouteTypical Range for Cyclic PeptidesPotential Interpretation of Unexpected Results
Oral Bioavailability (F%) Oral1 - 30%<1%: Significant pre-systemic degradation or poor permeability. >30%: Highly efficient absorption, potentially aided by transporters.
Time to Max. Conc. (Tmax) Oral1 - 4 hoursShorter: Rapid absorption. Longer: Delayed gastric emptying or slow dissolution.
Plasma Clearance (CLp) IV1 - 10 mL/min/kgHigher: Rapid metabolism or renal excretion. Lower: Low extraction ratio, potentially due to high protein binding.
Volume of Distribution (Vdss) IV0.5 - 2 L/kgLower: Primarily confined to the bloodstream. Higher: Extensive tissue distribution.
Terminal Half-Life (T1/2) IV1 - 5 hoursShorter: High clearance. Longer: Low clearance or large volume of distribution.
Plasma Protein Binding N/A50 - 99%Very high (>98%): Small changes in binding can significantly impact free drug concentration.

Experimental Protocols

LC-MS/MS for Mifomelatide Quantification in Plasma

This protocol provides a general framework for the quantitative analysis of Mifomelatide in plasma samples.

Objective: To accurately measure the concentration of Mifomelatide in plasma over time.

Methodology:

  • Sample Preparation (Protein Precipitation): [15]

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reverse-phase column. Elute with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI). Optimize multiple reaction monitoring (MRM) transitions for Mifomelatide and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known Mifomelatide concentrations spiked into blank plasma.

    • Quantify Mifomelatide in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

In Vitro Plasma Stability Assay

Objective: To determine the stability of Mifomelatide in plasma and calculate its in vitro half-life.

Methodology: [16][17]

  • Incubation:

    • Pre-warm plasma (e.g., human, rat, mouse) to 37°C.

    • Spike Mifomelatide into the plasma to a final concentration of 1 µM.

    • Incubate at 37°C.

  • Time Points:

    • Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Immediately stop the reaction in each aliquot by adding 3 volumes of cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the LC-MS/MS protocol (protein precipitation followed by centrifugation).

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Mifomelatide at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Mifomelatide remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the in vitro half-life as: T1/2 = 0.693 / k.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of Mifomelatide and determine if it is a substrate for efflux transporters.

Methodology: [9][11][18][19]

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow them to differentiate and form a monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayer with a transport buffer.

    • Add Mifomelatide to the apical (upper) chamber.

    • At various time points, take samples from the basolateral (lower) chamber.

    • Measure the concentration of Mifomelatide in the samples by LC-MS/MS.

  • Efflux Measurement (Basolateral to Apical):

    • In a separate set of wells, add Mifomelatide to the basolateral chamber and sample from the apical chamber.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

Signaling Pathway and Workflow Diagrams

Mifomelatide Mechanism of Action: MC4R Antagonism

Mifomelatide is an antagonist of the melanocortin 4 receptor (MC4R).[20] This receptor is a key component of the leptin-melanocortin signaling pathway in the hypothalamus, which regulates energy homeostasis and appetite.[11][14][21] In conditions like cachexia, this pathway can become overactive, leading to a catabolic state. By blocking MC4R, Mifomelatide aims to reduce this catabolic signaling.

G cluster_0 Hypothalamic Neuron POMC POMC Neuron alphaMSH α-MSH (Agonist) POMC->alphaMSH releases MC4R MC4R alphaMSH->MC4R activates AC Adenylyl Cyclase MC4R->AC Mifomelatide Mifomelatide (Antagonist) Mifomelatide->Block cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Catabolism Increased Catabolism & Decreased Appetite CREB->Catabolism promotes Block->MC4R blocks

References

Improving the half-life and bioavailability of cyclic peptide antagonists

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the half-life and bioavailability of cyclic peptide antagonists.

Frequently Asked Questions (FAQs)

Q1: My cyclic peptide antagonist shows high potency in vitro but has a very short half-life in vivo. What are the common reasons for this discrepancy?

A1: A short in vivo half-life for a potent in vitro cyclic peptide antagonist is often due to rapid clearance and enzymatic degradation.[1] Peptides are susceptible to proteases present in blood and tissues.[2] Even with the inherent stability of a cyclic structure, certain amino acid sequences can be recognized and cleaved by endo- and exopeptidases.[2][3] Additionally, rapid renal clearance can significantly shorten the half-life of smaller peptides.[1]

Q2: What are the primary strategies to protect my cyclic peptide from enzymatic degradation?

A2: Several chemical modification strategies can enhance resistance to enzymatic degradation:

  • N-Terminal Acetylation and C-Terminal Amidation: Capping the termini of the peptide backbone blocks the action of exopeptidases.[3][4]

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers makes the peptide unrecognizable to most proteases, which are stereospecific for L-amino acids.[3][5]

  • Incorporation of Non-proteinogenic Amino Acids: Using unnatural amino acids can sterically hinder protease access to the peptide backbone.[6]

  • N-Methylation: Methylating the amide nitrogen of the peptide backbone can prevent enzymatic degradation and also improve membrane permeability.[3][7]

  • Backbone Cyclization: While your peptide is already cyclic, the method of cyclization (e.g., head-to-tail, side-chain-to-side-chain) can influence its conformational rigidity and stability.[8][9]

Q3: My cyclic peptide is stable in plasma but still exhibits low oral bioavailability. What could be the issue?

A3: Low oral bioavailability despite good plasma stability points towards poor absorption across the gastrointestinal (GI) tract.[10] Several factors can contribute to this:

  • Poor Membrane Permeability: The peptide may be too large or too polar to passively diffuse across the intestinal epithelium.[11]

  • Degradation in the GI Tract: The peptide may be degraded by digestive enzymes like pepsin and pancreatin, even if it is stable in plasma.[12]

  • Efflux by Transporters: The peptide might be actively transported back into the intestinal lumen by efflux pumps.

Q4: How can I improve the membrane permeability of my cyclic peptide?

A4: Enhancing membrane permeability is crucial for oral bioavailability. Consider these approaches:

  • N-Methylation: This modification can mask hydrogen bond donors, reducing polarity and favoring passive diffusion.[7][13]

  • Lipidation: Attaching a lipid moiety can increase the peptide's affinity for cell membranes and facilitate transport.[2][6]

  • Hydrocarbon Stapling: This technique introduces an all-hydrocarbon brace to stabilize an α-helical conformation, which can improve cell penetration.[5][8]

  • Conformational Tuning: Modifying the peptide's structure to favor a conformation that shields polar groups can enhance membrane permeability.[14]

Troubleshooting Guides

Problem 1: Rapid Degradation of Cyclic Peptide in Serum Stability Assay

Symptoms:

  • LC-MS analysis shows a rapid decrease in the parent peptide peak over time when incubated in serum or plasma.[15]

  • Multiple new peaks corresponding to peptide fragments appear in the chromatogram.

Possible Causes:

  • Susceptible Cleavage Site: The cyclic peptide may contain a specific amino acid sequence that is a substrate for a common serum protease.

  • Inadequate Cyclization Strategy: The cyclization method used may not confer sufficient conformational rigidity to protect against enzymatic attack.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid serum degradation.

Problem 2: Low Permeability in Caco-2 Assay

Symptoms:

  • Low apparent permeability coefficient (Papp) value in a Caco-2 cell monolayer permeability assay.

  • High efflux ratio, suggesting active transport out of the cells.

Possible Causes:

  • High Polarity: The peptide has too many exposed polar functional groups, hindering passive diffusion across the cell membrane.

  • Substrate for Efflux Pumps: The peptide is recognized and transported by efflux pumps like P-glycoprotein.

Troubleshooting Workflow:

start Start: Low Caco-2 Permeability assess_polarity Assess Peptide Polarity (LogP/LogD, PSA) start->assess_polarity check_efflux Perform Caco-2 Assay with Efflux Inhibitors start->check_efflux If efflux suspected reduce_polarity Reduce Polarity assess_polarity->reduce_polarity If high polarity n_methylation N-Methylation reduce_polarity->n_methylation lipidation Lipidation reduce_polarity->lipidation re_evaluate_permeability Re-evaluate Caco-2 Permeability n_methylation->re_evaluate_permeability lipidation->re_evaluate_permeability end End: Improved Permeability re_evaluate_permeability->end modify_structure Modify Structure to Avoid Efflux Recognition check_efflux->modify_structure If efflux confirmed modify_structure->re_evaluate_permeability

Caption: Troubleshooting workflow for low Caco-2 permeability.

Data Presentation

Table 1: Effect of Chemical Modifications on Cyclic Peptide Half-Life

Modification StrategyExample PeptideHalf-Life (Before)Half-Life (After)Fold IncreaseReference
D-Amino Acid Substitution Somatostatin Analog~3 minutes~90 minutes (Octreotide)~30[6]
N-Methylation Somatostatin Analog-High apparent permeability-[6]
Cyclization (N-to-C terminal) Somatostatin Analog~3 minutes~12 hours (Pasireotide)~240[4]
Lipidation GLP-1 Analog~2 minutes~13 hours (Liraglutide)~390[2]
PEGylation Interferon α~4 hours~40 hours (PEG-interferon α)~10[2]

Table 2: Oral Bioavailability of Modified Cyclic Peptides

Peptide ScaffoldModification(s)Oral Bioavailability (%)SpeciesReference
Thrombin InhibitorThioether cyclization, AcylationUp to 18%Rat
Somatostatin MimicN-Methylation7%Rat[11]
α-Conotoxin AnalogHead-to-tail cyclizationOrally activeRat[11]
Sanguinamide A AnalogHeterocyclic constraints, Shielding sidechainsRationally optimizedRat[14]

Experimental Protocols

Protocol 1: In Vitro Serum/Plasma Stability Assay

Objective: To determine the half-life of a cyclic peptide antagonist in the presence of serum or plasma proteases.

Materials:

  • Cyclic peptide stock solution (e.g., 1 mM in DMSO).

  • Human or rat serum/plasma (commercially available).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% formic acid).

  • LC-MS system.

Procedure:

  • Pre-warm serum/plasma and PBS to 37°C.

  • In a microcentrifuge tube, add serum/plasma and PBS (a 1:1 ratio is common to reduce protein precipitation issues).[16]

  • Spike the cyclic peptide stock solution into the serum/plasma mixture to a final concentration of 1-10 µM.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[17]

  • Immediately quench the enzymatic activity by adding the aliquot to the cold quenching solution.

  • Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate proteins.[17]

  • Transfer the supernatant to an HPLC vial for LC-MS analysis.

  • Analyze the samples by LC-MS to quantify the remaining parent peptide.

  • Plot the percentage of intact peptide versus time and calculate the half-life using a one-phase decay model.[16]

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a cyclic peptide antagonist using a Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells.

  • Transwell® inserts (e.g., 24-well format).

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin).

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

  • Cyclic peptide stock solution.

  • Lucifer yellow (as a marker for monolayer integrity).

  • LC-MS system.

Procedure:

  • Seed Caco-2 cells onto the apical side of Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Transport: Add the cyclic peptide (at a known concentration, e.g., 10 µM) to the apical chamber. Add fresh transport buffer to the basolateral chamber.

  • Basolateral to Apical (B-A) Transport: Add the cyclic peptide to the basolateral chamber and fresh buffer to the apical chamber to determine the efflux ratio.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, take samples from both the apical and basolateral chambers.

  • Analyze the concentration of the cyclic peptide in the samples by LC-MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.[7]

Signaling Pathways and Workflows

cluster_0 In Vitro Characterization cluster_1 Optimization Loop cluster_2 In Vivo Evaluation synthesis Peptide Synthesis & Cyclization potency In Vitro Potency Assay (e.g., Receptor Binding) synthesis->potency stability In Vitro Stability Assay (Serum, SGF, SIF) potency->stability permeability Permeability Assay (e.g., Caco-2, PAMPA) stability->permeability analysis Analyze Data: - Half-life - Permeability - Potency permeability->analysis modification Chemical Modification: - D-Amino Acids - N-Methylation - Lipidation, etc. analysis->modification If optimization needed pk_study Pharmacokinetic (PK) Study in Animal Model analysis->pk_study If properties are favorable modification->synthesis Re-synthesize bioavailability Determine Half-life & Oral Bioavailability pk_study->bioavailability

References

Strategies for enhancing Tcmcb07 penetration of the blood-brain barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies for enhancing the penetration of Tcmcb07 across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its blood-brain barrier penetration important?

A1: this compound is a synthetic, cyclic nonapeptide that acts as a potent and selective antagonist of the melanocortin-4 receptor (MC4R).[1][2] The MC4R is a key regulator of energy homeostasis and appetite, primarily located in the hypothalamus.[3][4] Therefore, for this compound to exert its therapeutic effects in conditions like cachexia, it must effectively cross the blood-brain barrier to reach its target receptors in the central nervous system.[5][6] Published studies have demonstrated that this compound is brain-penetrant following peripheral administration.[1][5]

Q2: What are the known physicochemical properties of this compound that influence its BBB penetration?

Q3: What are the general mechanisms by which small molecules like this compound can cross the blood-brain barrier?

A3: Small molecules can cross the BBB through several mechanisms:

  • Transcellular lipophilic diffusion: Lipid-soluble molecules can pass directly through the endothelial cell membranes.

  • Paracellular diffusion: Small, water-soluble molecules may pass through the tight junctions between endothelial cells, although this is highly restrictive.[10][11]

  • Carrier-mediated transport: Specific transporters can ferry molecules like glucose, amino acids, and nucleosides across the BBB.[12]

  • Receptor-mediated transcytosis: Larger molecules can be transported across via receptors like the transferrin receptor.[10]

  • Adsorptive-mediated transcytosis: Cationic molecules can bind to the negatively charged endothelial cell surface and be transported across.

Given that this compound is a peptide, it is plausible that its transport involves a combination of passive diffusion and potentially carrier-mediated or adsorptive-mediated mechanisms.

Q4: Can nanoparticle-based delivery systems be used to enhance this compound penetration?

A4: Yes, nanoparticle-based strategies are a promising approach for enhancing the BBB penetration of therapeutic peptides like this compound.[13] Nanoparticles, such as liposomes or polymeric nanoparticles, can encapsulate this compound, protecting it from degradation and facilitating its transport across the BBB.[14] Furthermore, the surface of these nanoparticles can be functionalized with ligands that target specific receptors on the brain endothelial cells to promote receptor-mediated transcytosis.[13]

Troubleshooting Guide

Issue 1: Low brain-to-plasma concentration ratio of this compound observed in preclinical models.

  • Possible Cause: Inefficient passive diffusion or high efflux transporter activity. This compound is not a substrate for P-gp (MDR1) or BCRP.[1] However, its interaction with other efflux transporters has been studied, showing inhibition of OATP1A2, OATP1B1, MATE1, and MATE2-K.[1]

  • Troubleshooting Steps:

    • Co-administration with Efflux Pump Inhibitors: Although this compound is not a P-gp or BCRP substrate, consider investigating the involvement of other efflux pumps. Co-administration with known inhibitors of relevant transporters could clarify their role.

    • Formulation with Permeability Enhancers: Investigate the use of excipients that can transiently increase the permeability of the BBB.

    • Nanoparticle Encapsulation: Formulate this compound within nanoparticles to mask it from efflux transporters and facilitate its entry into the brain.

Issue 2: High variability in this compound brain concentrations across different administrations.

  • Possible Cause: Instability of the peptide in circulation or inconsistent absorption.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Conduct a detailed pharmacokinetic study to determine the plasma half-life and stability of this compound.

    • Route of Administration Optimization: Compare different routes of administration (e.g., intravenous, intraperitoneal, subcutaneous, oral) to identify the one that provides the most consistent plasma and brain concentrations.[3]

    • Protective Formulations: Utilize formulations, such as PEGylation or encapsulation in liposomes, to protect this compound from enzymatic degradation in the bloodstream.

Issue 3: Difficulty in replicating in vitro BBB penetration results in in vivo models.

  • Possible Cause: In vitro models may not fully recapitulate the complexity of the in vivo BBB, including the influence of pericytes, astrocytes, and blood flow.

  • Troubleshooting Steps:

    • Advanced In Vitro Models: Employ more sophisticated in vitro models, such as co-culture systems with astrocytes and pericytes or microfluidic "BBB-on-a-chip" models, to better mimic the in vivo environment.

    • In Situ Brain Perfusion: Utilize in situ brain perfusion techniques to study BBB transport in a more controlled in vivo setting, eliminating the influence of peripheral metabolism.

    • Validate with Multiple In Vivo Models: Confirm findings across different animal models to ensure the observed BBB penetration is not species-specific.

Quantitative Data

Table 1: In Vitro Efflux Transporter Interaction of this compound

TransporterIC50 (µM)Effect
OATP1A224.0Inhibition
OATP1B16.8Inhibition
OATP1B3307Inhibition
OATP2B1524Inhibition
OCT21,169Inhibition
MATE18.7Inhibition
MATE2‐K20.7Inhibition
OAT1>1000No Inhibition
OAT3>1000No Inhibition
P-gp (MDR1)-No Effect on Permeability
BCRP-No Effect on Permeability
Data sourced from MedchemExpress.[1]

Table 2: Representative Dosing for In Vivo Studies with this compound

Administration RouteDoseAnimal Model
Intracerebroventricular (i.c.v.)1.5 nmol/rat/dayRat
Intraperitoneal (i.p.)1.1–3 mg/kg/dayRat
Subcutaneous (s.c.)1.1–3 mg/kg/dayRat
Oral (gavage)6–12 mg/kg/dayRat
Subcutaneous (s.c.)3 mg/kg/dayRat
Data compiled from various preclinical studies.[3][15]

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using a Transwell System

  • Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell insert. Co-culture with primary human astrocytes on the basolateral side of the well.

  • Barrier Integrity Measurement: Monitor the formation of a tight monolayer by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Add this compound to the apical (blood) side of the Transwell.

    • At various time points, collect samples from the basolateral (brain) side.

    • Quantify the concentration of this compound in the basolateral samples using LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability of this compound across the in vitro BBB model.

Protocol 2: In Vivo Brain Penetration Study in Rodents

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Drug Administration: Administer this compound via the desired route (e.g., intravenous bolus, intraperitoneal injection, or oral gavage).

  • Sample Collection: At predetermined time points post-administration, collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove residual blood.

  • Brain Homogenization: Harvest the brain and homogenize it in a suitable buffer.

  • Quantification: Determine the concentration of this compound in both plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Brain-to-Plasma Ratio (Kp) Calculation: Calculate the Kp value as the ratio of the concentration of this compound in the brain to its concentration in the plasma.

Visualizations

BBB_Penetration_Strategies cluster_strategies Enhancement Strategies cluster_mechanisms Mechanisms of Action Modulation Chemical Modification Lipophilicity Increased Lipophilicity Modulation->Lipophilicity Nano Nanoparticle Formulation Efflux_Evasion Efflux Pump Evasion Nano->Efflux_Evasion Targeting Receptor-Mediated Targeting Nano->Targeting Protection Protection from Degradation Nano->Protection Disruption Transient BBB Disruption Paracellular Increased Paracellular Flux Disruption->Paracellular BBB Blood-Brain Barrier Lipophilicity->BBB Facilitates Crossing Efflux_Evasion->BBB Facilitates Crossing Targeting->BBB Facilitates Crossing Protection->BBB Facilitates Crossing Paracellular->BBB Facilitates Crossing This compound This compound This compound->Modulation Application of This compound->Nano Application of This compound->Disruption Application of Brain Brain Parenchyma BBB->Brain

Caption: Strategies to Enhance this compound BBB Penetration.

Experimental_Workflow_BBB_Penetration cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Transwell Transwell Permeability Assay TEER TEER Measurement Transwell->TEER Papp Calculate Papp TEER->Papp Administration This compound Administration to Rodent Papp->Administration Sampling Blood and Brain Sampling Administration->Sampling Quantification LC-MS/MS Quantification Sampling->Quantification Kp Calculate Brain-to-Plasma Ratio (Kp) Quantification->Kp Decision Proceed to Efficacy Studies? Kp->Decision Formulation This compound Formulation Development Formulation->Transwell

Caption: Experimental Workflow for Assessing this compound BBB Penetration.

References

Technical Support Center: Managing Cardiovascular Side Effects of MC4R Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential cardiovascular side effects during experiments involving Melanocortin-4 Receptor (MC4R) antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which MC4R antagonists are thought to influence the cardiovascular system?

A1: The central nervous system (CNS) melanocortin system, particularly the MC4R, plays a significant role in regulating the sympathetic nervous system (SNS).[1][2][3] Activation of MC4R generally increases SNS activity, leading to increases in blood pressure and heart rate.[2][3][4] Conversely, MC4R antagonists can lead to a reduction in SNS outflow, which may lower blood pressure and heart rate.[2][5] However, the effects can be complex and depend on the specific experimental model and conditions.[1][6]

Q2: What are the most commonly observed cardiovascular side effects of MC4R antagonists in preclinical studies?

A2: The most frequently reported cardiovascular effects of MC4R antagonists in animal models are changes in blood pressure and heart rate.[2][7] In some models of hypertension, such as spontaneously hypertensive rats (SHRs), MC4R antagonists have been shown to reduce blood pressure.[2][5] In normotensive animals, the effects on blood pressure can be more modest.[7] A consistent finding across several studies is a reduction in heart rate (bradycardia) following central administration of MC4R antagonists.[2][3]

Q3: Are the cardiovascular effects of MC4R antagonists consistent across different brain regions?

A3: No, the cardiovascular effects of MC4R modulation can differ depending on the brain region targeted. For instance, studies suggest that MC4R activation in the forebrain may play a more significant role in mediating hypertension compared to the hindbrain.[2] MC4Rs are expressed in various brain regions involved in cardiovascular control, including the hypothalamus and brainstem nuclei like the nucleus of the solitary tract (NTS) and the dorsal motor nucleus of the vagus (DMV).[1][4]

Q4: Can the metabolic effects of MC4R antagonists (e.g., hyperphagia and weight gain) confound the interpretation of cardiovascular data?

A4: Yes, the metabolic effects of MC4R antagonists, such as increased food intake and subsequent weight gain, can complicate the interpretation of cardiovascular outcomes.[3][5] Obesity is typically associated with increased blood pressure. However, in studies with MC4R antagonists, blood pressure may decrease or remain unchanged despite significant weight gain, highlighting the direct role of MC4R in cardiovascular regulation independent of its effects on body weight.[3] It is crucial to carefully monitor metabolic parameters alongside cardiovascular endpoints.

Troubleshooting Guides

Issue 1: Unexpected Blood Pressure Increase Following MC4R Antagonist Administration
Potential Cause Troubleshooting Step
Compensatory Mechanisms Prolonged blockade of MC4R might trigger compensatory pathways that counteract the expected hypotensive effect. Review the time course of your experiment; consider shorter-term studies or time-course analyses to capture the initial response.
Off-Target Effects Ensure the specificity of your antagonist for MC4R. If using a novel compound, perform selectivity profiling against other melanocortin receptors and other relevant cardiovascular targets.
Experimental Model-Specific Response The cardiovascular response to MC4R antagonism can be model-dependent. For example, in models of chronic intermittent hypoxia-induced hypertension, MC4R antagonism did not attenuate the rise in blood pressure.[1][6] Carefully consider the pathophysiology of your chosen model.
Route of Administration Peripheral administration may lead to different effects than central (e.g., intracerebroventricular) administration. Verify your administration route and consider its potential impact on the blood-brain barrier penetration and systemic versus central effects.
Issue 2: High Variability in Heart Rate Measurements
Potential Cause Troubleshooting Step
Animal Stress Stress can significantly impact heart rate. Ensure adequate acclimatization of animals to handling and experimental procedures. Use of telemetry allows for measurement in freely moving, undisturbed animals, reducing stress-induced artifacts.[8]
Anesthesia Anesthetics can have profound effects on cardiovascular parameters. If using anesthesia, choose an agent with minimal cardiovascular impact and ensure a consistent and appropriate depth of anesthesia. For continuous monitoring, conscious animal models with telemetry are preferred.[9]
Circadian Rhythm Heart rate exhibits a natural circadian rhythm. Standardize the timing of your measurements to minimize variability due to the time of day.
Inaccurate Measurement Technique If not using telemetry, ensure your method for heart rate measurement (e.g., tail-cuff, ECG) is validated and performed consistently by trained personnel.

Data Presentation

Table 1: Effects of the MC4R Antagonist SHU-9119 on Cardiovascular and Metabolic Parameters in Rats

ParameterAnimal ModelTreatmentChange from BaselineReference
Mean Arterial Pressure (MAP) Wistar-Kyoto (WKY) RatsChronic hindbrain SHU-9119-8 ± 1 mmHg[2]
Spontaneously Hypertensive Rats (SHRs)Chronic hindbrain SHU-9119-11 ± 3 mmHg[2]
Sprague-Dawley Rats (L-NAME induced hypertension)Chronic central SHU-9119Significant decrease[5]
Sprague-Dawley Rats (CIH model)Continuous ICV SHU-9119No attenuation of hypertension[1][6]
Heart Rate (HR) Wistar-Kyoto (WKY) RatsChronic hindbrain SHU-9119-47 ± 3 bpm[2]
Spontaneously Hypertensive Rats (SHRs)Chronic hindbrain SHU-9119-44 ± 3 bpm[2]
Food Intake Wistar-Kyoto (WKY) RatsChronic hindbrain SHU-9119Increased from 17 ± 1 to 35 ± 2 g/day [2]
Spontaneously Hypertensive Rats (SHRs)Chronic hindbrain SHU-9119Increased from 19 ± 2 to 35 ± 2 g/day [2]
Body Weight Wistar-Kyoto (WKY) RatsChronic hindbrain SHU-9119Increased from 280 ± 8 to 353 ± 8 g[2]
Spontaneously Hypertensive Rats (SHRs)Chronic hindbrain SHU-9119Increased from 323 ± 7 to 371 ± 11 g[2]

Data are presented as mean ± SEM where available.

Experimental Protocols

Protocol 1: Continuous Cardiovascular Monitoring in Conscious Rodents via Radiotelemetry

This protocol describes the implantation of a telemetry device for the continuous measurement of blood pressure and heart rate in freely moving rodents.

Materials:

  • Telemetry transmitter (e.g., DSI PhysioTel™)

  • Surgical instruments

  • Anesthetic (e.g., isoflurane)

  • Analgesics

  • Sterile saline

  • Suture material

Procedure:

  • Animal Preparation: Anesthetize the animal and ensure a proper level of anesthesia is maintained throughout the surgical procedure. Administer a pre-operative analgesic. Shave and sterilize the surgical areas (ventral abdomen and neck).

  • Transmitter Implantation: Make a midline abdominal incision to expose the abdominal aorta. Carefully isolate the aorta and temporarily ligate it. Puncture the aorta with a bent 21-gauge needle and insert the telemetry catheter. Secure the catheter with a tissue adhesive and sutures. Place the body of the transmitter in the abdominal cavity.

  • ECG Lead Placement (Optional): For ECG measurements, tunnel the biopotential leads subcutaneously to the appropriate positions on the chest.

  • Closure: Suture the abdominal muscle and skin layers.

  • Recovery: Administer post-operative analgesics and allow the animal to recover in a warm, clean cage. Allow for a recovery period of at least 7-10 days before starting experimental measurements to ensure stabilization of cardiovascular parameters.

  • Data Acquisition: House the animals on top of the receiver plates connected to a data acquisition system to continuously record blood pressure, heart rate, and activity.

Protocol 2: Intracerebroventricular (ICV) Cannulation for Central Administration of MC4R Antagonists

This protocol outlines the surgical procedure for implanting a cannula into the lateral ventricle of a rodent brain for the direct administration of pharmacological agents.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Brain infusion cannula and tubing

  • Osmotic minipump

  • Dental cement

  • Surgical drill and burrs

  • Suture material

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the stereotaxic frame. Ensure the head is level. Shave and sterilize the scalp.

  • Cannula Implantation: Make a midline incision on the scalp to expose the skull. Use stereotaxic coordinates to locate the desired injection site (e.g., lateral ventricle). Drill a small hole through the skull at these coordinates.

  • Lowering the Cannula: Slowly lower the cannula to the target depth.

  • Securing the Cannula: Secure the cannula to the skull using dental cement and anchor screws.

  • Connecting the Pump: For continuous infusion, connect the cannula to an osmotic minipump placed subcutaneously on the back of the animal.

  • Closure and Recovery: Suture the scalp incision. Provide post-operative care, including analgesics and monitoring for recovery. Allow a recovery period of at least one week before initiating the infusion.

Mandatory Visualizations

MC4R_Signaling_Pathway cluster_neuron POMC Neuron cluster_target Target Neuron Leptin Leptin POMC POMC Leptin->POMC Stimulates alphaMSH α-MSH POMC->alphaMSH Cleavage MC4R MC4R alphaMSH->MC4R Activates SNS_Outflow Sympathetic Nervous System Outflow MC4R->SNS_Outflow Increases Cardiovascular_Effects ↑ Blood Pressure ↑ Heart Rate SNS_Outflow->Cardiovascular_Effects MC4R_Antagonist MC4R Antagonist MC4R_Antagonist->MC4R Blocks

Caption: MC4R signaling pathway in cardiovascular regulation.

Experimental_Workflow cluster_surgery Surgical Preparation Telemetry Telemetry Implant (BP/HR Monitoring) Recovery Recovery Period (7-10 days) Telemetry->Recovery ICV ICV Cannula Implant (Drug Delivery) ICV->Recovery Baseline Baseline Data Collection (5 days) Recovery->Baseline Treatment MC4R Antagonist Infusion (e.g., via osmotic pump) Baseline->Treatment Data_Collection Continuous Cardiovascular & Metabolic Monitoring Treatment->Data_Collection Analysis Data Analysis (Comparison to Baseline) Data_Collection->Analysis

Caption: Experimental workflow for assessing cardiovascular effects.

References

Adjusting Tcmcb07 treatment protocols for different stages of cachexia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information for utilizing Tcmcb07 in preclinical cachexia models. The following troubleshooting guides and frequently asked questions are based on available preclinical data and are intended to facilitate experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic peptide antagonist of the melanocortin-3 and melanocortin-4 receptors (MC3R and MC4R).[1][2] In cachexia, pro-inflammatory cytokines can lead to an overactivation of the central melanocortin signaling pathway in the hypothalamus, resulting in decreased appetite, increased energy expenditure, and the breakdown of muscle and fat tissue.[3][4][5][6][7] this compound is designed to cross the blood-brain barrier to block these receptors, thereby inhibiting the catabolic signaling cascade that drives cachexia.[8][9][10] This action helps to restore appetite, reduce systemic inflammation, and preserve lean body mass.[1]

Q2: Can this compound be administered peripherally?

A2: Yes, preclinical studies have demonstrated that this compound is effective when administered peripherally via subcutaneous (s.c.), intraperitoneal (i.p.), and oral (intragastric gavage) routes.[3][4][5][6][7] Peripheral administration has been shown to effectively inhibit central melanocortin signaling, leading to increased food intake and preservation of lean and fat mass.[3][4][5][6][7] The ability of this compound to cross the blood-brain barrier makes it a promising candidate for clinical applications.[8][9][10]

Q3: Does this compound treatment affect tumor growth?

A3: Based on preclinical studies, there has been no observed association between this compound treatment and increased tumor mass.[3] This suggests that the increased energy intake stimulated by the treatment does not promote tumor growth.

Q4: What are the potential side effects of this compound observed in preclinical and early clinical studies?

A4: In a Phase 1 clinical trial in healthy volunteers, the most common study-related adverse event was mild to moderate injection site reaction.[2] No abnormal vital signs or electrocardiograms were reported.[2] Earlier drugs targeting MC4R were associated with cardiovascular side effects like hypertension, but early data suggests this compound may avoid these issues.[1] A predictable effect from blocking MC4R is an increase in appetite and food intake.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Variable efficacy in attenuating weight loss. Timing of Treatment Initiation: Early intervention may be more effective in attenuating cachexia.[3]Initiate this compound treatment at the first signs of anorexia or weight loss (pre-cachexia) rather than in advanced stages of wasting.
Cachexia Model Complexity: The underlying cause and severity of cachexia can vary between models (e.g., cancer vs. chronic kidney disease).Ensure the chosen animal model is appropriate and well-characterized. Consider that a single therapy may not be sufficient for all models; combination therapies could be explored.[3]
Drug Administration Route: Inconsistent absorption or delivery to the central nervous system.While oral administration is feasible, subcutaneous or intraperitoneal injections may provide more consistent bioavailability in preclinical models.[3][4][5][6][7]
Inconsistent food intake measurements. Stress-induced Anorexia: Handling and injection stress can temporarily reduce food intake, confounding results.Acclimatize animals to handling and injection procedures before the start of the experiment. Measure food intake at consistent times each day.
Palatability of Medicated Feed (for oral administration): Animals may reduce intake due to the taste of the compound.If using oral gavage, ensure the vehicle is palatable. For medicated feed, conduct pilot studies to assess palatability.
Discrepancy between body weight and lean mass changes. Fluid Retention: Body weight changes may not solely reflect changes in lean or fat mass.Utilize techniques like MRI or DEXA for accurate body composition analysis to differentiate between fat mass, lean mass, and fluid.[11]
Short Treatment Duration: Fat mass may change more rapidly than lean mass, especially in short-term studies.[3]Consider extending the treatment duration to observe more significant changes in lean body mass.

Proposed this compound Treatment Protocols for Different Stages of Cachexia (Based on Preclinical Rodent Models)

Note: The following protocols are synthesized from preclinical data and should be adapted and optimized for specific experimental models and research questions. There are currently no clinically approved, stage-specific treatment protocols.

Stage of CachexiaProposed Treatment GoalAnimal ModelAdministration RouteProposed DosageTreatment DurationKey Efficacy Endpoints
Pre-cachexia (Early signs of anorexia and inflammation)Prevention of significant weight and muscle lossCancer models at the start of chemotherapy[9][10]; Lipopolysaccharide (LPS)-induced anorexia[5][7]Subcutaneous (s.c.)3 mg/kg/day[11][12]Daily for the duration of the chemotherapy cycle or inflammatory insultFood intake, body weight maintenance, inflammatory markers (e.g., hypothalamic gene expression)[3][4][5][6][7]
Cachexia (Demonstrable weight loss and muscle wasting)Amelioration of weight loss and preservation of lean body massEstablished cancer cachexia models (e.g., methylcholanthrene sarcoma)[3][5][6][7]; Chronic kidney disease (CKD) models (e.g., 5/6 subtotal nephrectomy)[3][5][6][7]Subcutaneous (s.c.) or Intraperitoneal (i.p.)1.5 - 3.0 mg/kg/day[7]Daily for 14-28 daysBody weight, lean mass, fat mass, food intake, muscle and heart mass[11]
Refractory Cachexia (Advanced wasting, unresponsive to standard nutritional support)Attenuation of further decline and stabilizationAdvanced, aggressive tumor modelsIntracerebroventricular (i.c.v.) for direct central nervous system targeting (research setting) or higher peripheral doses1.5 nmol/rat/day (i.c.v.)[7] or >3.0 mg/kg/day (s.c.)Continuous daily administrationBody weight, fat mass, lean mass, survival

Key Experimental Methodologies

Cancer-Associated Cachexia Model (Methylcholanthrene Sarcoma)
  • Cell Culture: Methylcholanthrene (MCA)-induced sarcoma cells are cultured under standard conditions.

  • Tumor Implantation: Syngeneic rats or mice are injected subcutaneously with a suspension of MCA sarcoma cells to induce tumor growth.

  • Cachexia Development: Monitor animals daily for tumor growth, body weight, and food intake. Cachexia typically develops as the tumor becomes palpable and grows.

  • This compound Administration: Once cachexia is established (e.g., significant weight loss is observed), begin daily administration of this compound or vehicle control via the desired route (e.g., subcutaneous injection).

  • Data Collection: Continue daily monitoring of body weight, food intake, and tumor size. At the end of the study, perform body composition analysis (e.g., MRI) and collect tissues (e.g., muscle, fat pads, hypothalamus) for further analysis.

Chemotherapy-Induced Cachexia Model
  • Animal Model: Use healthy, non-tumor-bearing rats.

  • Chemotherapy Administration: Administer a chemotherapeutic agent known to induce anorexia and weight loss, such as cisplatin (e.g., 2.5 mg/kg, i.p., once weekly for 3 weeks) or 5-fluorouracil (5-FU) (e.g., 70 mg/kg, i.p., once weekly for 3 weeks).[11]

  • This compound Treatment: Begin daily subcutaneous injections of this compound (e.g., 3 mg/kg/day) or saline vehicle concurrently with the initiation of chemotherapy.[11]

  • Monitoring: Measure food intake and body weight daily.[11]

  • Endpoint Analysis: After the treatment period (e.g., 21 days), perform body composition analysis (MRI) and dissect and weigh key tissues like the heart and gastrocnemius muscle.[11]

Visualizations

G cluster_0 Central Nervous System (Hypothalamus) cluster_1 Systemic Effects Pro-inflammatory\nCytokines Pro-inflammatory Cytokines MC3R/MC4R MC3R/MC4R Pro-inflammatory\nCytokines->MC3R/MC4R Activates Catabolic Signaling Catabolic Signaling MC3R/MC4R->Catabolic Signaling Initiates Decreased Appetite Decreased Appetite Catabolic Signaling->Decreased Appetite Increased Energy\nExpenditure Increased Energy Expenditure Catabolic Signaling->Increased Energy\nExpenditure Muscle & Fat\nWasting Muscle & Fat Wasting Catabolic Signaling->Muscle & Fat\nWasting This compound This compound This compound->MC3R/MC4R Antagonizes Cachexia Cachexia Decreased Appetite->Cachexia Increased Energy\nExpenditure->Cachexia Muscle & Fat\nWasting->Cachexia

Caption: this compound Mechanism of Action in Cachexia.

G cluster_workflow Preclinical Experimental Workflow for this compound Model_Selection Select Cachexia Model (e.g., Cancer, CKD) Group_Assignment Randomize Animals (Vehicle vs. This compound) Model_Selection->Group_Assignment Treatment_Initiation Administer Treatment (e.g., Daily s.c. injection) Group_Assignment->Treatment_Initiation Monitoring Daily Monitoring (Body Weight, Food Intake) Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis (Body Composition, Tissue Weights) Monitoring->Endpoint_Analysis Data_Interpretation Data Interpretation Endpoint_Analysis->Data_Interpretation

Caption: General Experimental Workflow for this compound.

G Start Start Weight_Loss Significant Weight Loss? Start->Weight_Loss Pre_Cachexia Pre-cachexia Stage: Prophylactic Treatment (e.g., 3 mg/kg/day) Weight_Loss->Pre_Cachexia No Cachexia Cachexia Stage: Ameliorative Treatment (e.g., 1.5-3 mg/kg/day) Weight_Loss->Cachexia Yes Monitor Monitor Efficacy: Body Weight, Lean Mass Pre_Cachexia->Monitor Cachexia->Monitor End End Monitor->End

Caption: Logical Flow for Stage-Adjusted Treatment.

References

Validation & Comparative

A Head-to-Head Comparison of Tcmcb07 and SHU9119: Efficacy as MC4R Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The melanocortin 4 receptor (MC4R) is a critical regulator of energy homeostasis and a promising therapeutic target for conditions such as cachexia and anorexia. This guide provides a detailed comparison of two prominent MC4R antagonists, Tcmcb07 and SHU9119, focusing on their efficacy, supported by experimental data.

Executive Summary

This compound and SHU9119 are both potent antagonists of the MC4R. However, a key distinction lies in their pharmacokinetic profiles and routes of effective administration. This compound, a newer investigational compound, has demonstrated efficacy following peripheral and oral administration in preclinical models, suggesting its ability to cross the blood-brain barrier. In contrast, SHU9119, a widely used research tool, primarily exerts its effects when administered centrally (intracerebroventricularly) and is reported to be ineffective when given peripherally.[1][2][3] This fundamental difference has significant implications for their potential clinical utility.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and SHU9119. It is important to note that the data are compiled from various studies and may not have been generated under identical experimental conditions.

Table 1: In Vitro Binding Affinity and Functional Activity

CompoundReceptor SubtypeSpeciesAssay TypeValueUnitReference(s)
This compound hMC4RHumanInhibition Constant (IC50)13.58 ± 1.33nM[4]
rMC4RRatInhibition Constant (IC50)2.58 ± 0.33nM[4]
hMC3RHumanInhibition Constant (IC50)0.59 ± 0.08nM[4]
rMC3RRatInhibition Constant (IC50)0.99 ± 0.10nM[4]
hMC1RHumanInhibition Constant (IC50)19.50 ± 2.35nM[4]
hMC5RHumanInhibition Constant (IC50)8.07 ± 0.55nM[4]
SHU9119 hMC4RHumanInhibition Constant (IC50)0.06nM[5][6]
hMC3RHumanInhibition Constant (IC50)0.23nM[5][6]
hMC5RHumanPartial Agonist (EC50)0.12nM[6]

Table 2: In Vivo Efficacy on Food Intake and Body Weight

CompoundAnimal ModelAdministration RouteDoseEffect on Food IntakeEffect on Body WeightReference(s)
This compound Rat (LPS-induced anorexia)Intraperitoneal (i.p.)3 mg/kg/dIncreasedAttenuated weight loss[7]
Rat (Cancer cachexia)Subcutaneous (s.c.)3 mg/kg/dayIncreasedIncreased[8][9]
Rat (Chemotherapy-induced anorexia)Oral gavage10 mg/kgIncreasedIncreased[10]
SHU9119 Rat (ad libitum fed)Intracerebroventricular (i.c.v.)24 nmol/d for 7 daysIncreasedIncreased[5][6]
Rat (Cancer anorexia)Intracerebroventricular (i.c.v.)0.35 nmolSignificantly increasedNot significantly altered[11]
MousePeripheral (i.p.)Not specifiedNo effectNot specified[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the MC4R or from tissue homogenates. The protein concentration is determined using a standard method like the BCA assay.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1 mM EDTA, at a pH of 7.4.

  • Incubation: In a 96-well plate, a fixed concentration of a radiolabeled MC4R ligand (e.g., [125I]-NDP-MSH) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (this compound or SHU9119).

  • Separation: The reaction is incubated to equilibrium (e.g., 60 minutes at 30°C). Bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a second messenger in the MC4R signaling pathway.

  • Cell Culture: Cells stably expressing the MC4R (e.g., HEK293 or CHO cells) are seeded in 96-well plates and grown to confluence.

  • Pre-incubation: The cells are pre-incubated with the antagonist (this compound or SHU9119) at various concentrations for a specified period.

  • Stimulation: An MC4R agonist (e.g., α-MSH) is added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a defined time (e.g., 15-30 minutes).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by non-linear regression analysis.

In Vivo Food Intake and Body Weight Studies

These studies assess the physiological effects of the antagonists in animal models.

  • Animal Acclimatization: Rodents (rats or mice) are individually housed and acclimatized to the experimental conditions, including handling and administration procedures. Baseline food intake and body weight are recorded daily.

  • Model Induction (if applicable): For disease models like cachexia, the condition is induced (e.g., tumor implantation, administration of chemotherapy, or lipopolysaccharide).

  • Compound Administration: this compound or SHU9119 is administered via the specified route (e.g., i.p., s.c., oral gavage, or i.c.v.). A vehicle control group receives the same volume of the vehicle solution.

  • Data Collection: Food intake and body weight are measured at regular intervals (e.g., daily) for the duration of the study. For food intake, pre-weighed food is provided, and the remaining amount is measured.

  • Body Composition Analysis (Optional): Techniques such as MRI or DEXA can be used to assess changes in fat mass and lean mass.

  • Data Analysis: The effects of the antagonist on cumulative food intake, body weight change, and body composition are compared between the treatment and control groups using appropriate statistical tests.

Mandatory Visualization

MC4R Signaling Pathway

MC4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., α-MSH) MC4R MC4R Agonist->MC4R Activates Antagonist Antagonist (this compound, SHU9119) Antagonist->MC4R Blocks Gs Gαs MC4R->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Anorexigenic effects) CREB->Gene

Caption: Simplified MC4R signaling pathway.

Experimental Workflow for MC4R Antagonist Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Binding Receptor Binding Assay (Determine Ki) Functional cAMP Functional Assay (Determine IC50) Binding->Functional Leads to AnimalModel Select Animal Model (e.g., Cachexia, Anorexia) Functional->AnimalModel Promising candidates move to Dosing Administer Compound (this compound or SHU9119) AnimalModel->Dosing Measurements Measure Food Intake, Body Weight, Body Composition Dosing->Measurements Analysis Statistical Analysis and Comparison of Efficacy Measurements->Analysis

Caption: General experimental workflow for evaluating MC4R antagonists.

References

Tcmcb07 vs. Ghrelin Agonists: A Comparative Guide for the Treatment of Cachexia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cachexia, a multifactorial wasting syndrome characterized by severe weight loss, anorexia, and systemic inflammation, presents a significant challenge in the management of chronic diseases such as cancer and chronic kidney disease. This guide provides a detailed, data-driven comparison of two promising therapeutic strategies under investigation for the treatment of cachexia: Tcmcb07, a melanocortin-4 receptor (MC4R) antagonist, and ghrelin agonists, with a focus on the well-studied compound Anamorelin.

At a Glance: this compound vs. Ghrelin Agonists

FeatureThis compoundGhrelin Agonists (e.g., Anamorelin)
Mechanism of Action Antagonist of the melanocortin-4 receptor (MC4R), inhibiting the anorexigenic and catabolic effects of melanocortins.Agonist of the ghrelin receptor (GHSR-1a), mimicking the orexigenic and anabolic effects of the endogenous "hunger hormone" ghrelin.
Primary Therapeutic Effect Increases food intake, attenuates body weight loss, and preserves both fat and lean mass.[1]Increases appetite, food intake, body weight, and lean body mass.[2][3]
Route of Administration Investigated via intraperitoneal, subcutaneous, and oral administration in preclinical models.[1] A subcutaneous formulation was used in a Phase 1 clinical trial.[3]Orally active.[4][5]
Clinical Development Status A Phase 1 clinical trial in healthy volunteers has been completed, with preliminary results supporting safety and efficacy.[6] A Phase 2 trial in cancer patients with cachexia is planned.[7]Anamorelin has undergone extensive Phase III clinical trials (ROMANA 1 & 2) for cancer-associated cachexia.[4][7][8] It has been approved for this indication in Japan.[5]
Key Preclinical Models Efficacy demonstrated in rat models of cachexia induced by lipopolysaccharide (LPS), methylcholanthrene sarcoma, and 5/6 subtotal nephrectomy.[9] Also studied in mouse models of pancreatic and head and neck cancer cachexia.[2]Efficacy shown in various animal models, including tumor-bearing mice (e.g., colon-26 adenocarcinoma).[4][5]
Reported Side Effects In a Phase 1 trial in healthy volunteers, the most common adverse event was mild to moderate injection site reactions.[3] In a study in dogs with cachexia, a change in coat pigmentation was noted in some animals.[9]In Phase III trials, the most frequent drug-related adverse event was hyperglycemia.[7][8]

Signaling Pathways and Mechanisms of Action

This compound: Targeting the Central Melanocortin System

This compound acts as an antagonist at the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis located in the hypothalamus.[9] In cachexia, pro-inflammatory cytokines can lead to an overactivation of the melanocortin system, resulting in decreased appetite and increased catabolism. By blocking this signaling, this compound aims to reverse these effects.

Tcmcb07_Signaling_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines POMC_Neurons POMC Neurons Pro_inflammatory_Cytokines->POMC_Neurons activate alpha_MSH α-MSH POMC_Neurons->alpha_MSH release MC4R MC4R alpha_MSH->MC4R activate Anorexia_Catabolism Anorexia & Increased Catabolism MC4R->Anorexia_Catabolism This compound This compound This compound->MC4R blocks Appetite_Anabolism Increased Appetite & Anabolism This compound->Appetite_Anabolism

References

A Comparative Analysis of Tcmcb07 and Anamorelin in Cancer Anorexia-Cachexia

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Look at Two Promising-Yet-Different Approaches to Combating Cancer-Related Wasting Syndrome

Cancer anorexia-cachexia syndrome (CACS) is a debilitating condition characterized by a progressive loss of appetite and body mass, particularly skeletal muscle, which significantly impacts patients' quality of life and treatment outcomes.[1] In the quest for effective therapies, two molecules, Tcmcb07 and anamorelin, have emerged as promising candidates, albeit at different stages of clinical development and with distinct mechanisms of action. This guide provides a comparative analysis of these two agents, presenting available data, experimental protocols, and a look into their underlying biological pathways.

At a Glance: this compound vs. Anamorelin

FeatureThis compoundAnamorelin
Mechanism of Action Melanocortin-4 Receptor (MC4R) Antagonist[2][3][4]Ghrelin Receptor (GHSR-1a) Agonist[1][5][6]
Primary Therapeutic Effect Blocks anorexigenic signals to increase appetite and anabolism[2][3]Mimics the "hunger hormone" ghrelin to stimulate appetite and growth hormone secretion[1][6][7]
Administration Subcutaneous, Intraperitoneal, Oral (in preclinical studies)[2][3]Oral[5][8]
Development Stage Phase 2 Clinical Trials[9][10][11][12]Approved in Japan; Phase III clinical trials completed[8][13]

Deep Dive: Mechanism of Action

The divergent approaches of this compound and anamorelin in combating CACS are rooted in their distinct molecular targets.

This compound: Blocking the "Off" Switch for Appetite

This compound acts as an antagonist to the melanocortin-4 receptor (MC4R).[2][3][4] The melanocortin system in the hypothalamus plays a crucial role in regulating energy balance and appetite.[3] In chronic diseases like cancer, inflammatory signals can lead to an over-activation of this system, resulting in a persistent state of anorexia and metabolic inefficiency.[2][3] By blocking the MC4R, this compound essentially turns off this powerful appetite-suppressing signal, thereby promoting food intake and anabolism.[2][3] Preclinical studies have shown that this compound can effectively cross the blood-brain barrier to exert its effects.[2]

Tcmcb07_Pathway cluster_effect Proinflammatory_Cytokines Pro-inflammatory Cytokines Hypothalamus Hypothalamus Proinflammatory_Cytokines->Hypothalamus Activate This compound This compound MC4R MC4R Hypothalamus->MC4R Activate Anorexia Anorexia & Energy Expenditure MC4R->Anorexia Promote Appetite Increased Appetite & Anabolism This compound->MC4R Inhibit

This compound Signaling Pathway

Anamorelin: Mimicking the "Go" Switch for Appetite

Anamorelin, in contrast, is a ghrelin receptor agonist.[1][5][6] Ghrelin, often termed the "hunger hormone," is naturally produced by the stomach and signals the brain to stimulate appetite.[1][6][7] Anamorelin mimics the action of ghrelin by binding to and activating the ghrelin receptor (GHSR-1a), which is found in the hypothalamus.[6][7] This activation not only increases appetite but also stimulates the release of growth hormone, which in turn can promote the synthesis of muscle protein.[6][7][14]

Anamorelin_Pathway Anamorelin Anamorelin GHSR1a Ghrelin Receptor (GHSR-1a) Anamorelin->GHSR1a Activate Hypothalamus Hypothalamus GHSR1a->Hypothalamus Stimulate Pituitary Pituitary Gland GHSR1a->Pituitary Stimulate Appetite Increased Appetite Hypothalamus->Appetite GH Growth Hormone (GH) Pituitary->GH Muscle_Growth Increased Muscle Mass GH->Muscle_Growth

Anamorelin Signaling Pathway

Clinical and Preclinical Data: A Tale of Two Timelines

Direct comparison of the efficacy of this compound and anamorelin is challenging due to their different stages in the drug development pipeline. Anamorelin has a wealth of data from Phase III clinical trials, while this compound's data is currently limited to preclinical and early-phase clinical studies.

Anamorelin: Clinical Efficacy Data

The pivotal ROMANA 1 and ROMANA 2 Phase III trials evaluated the efficacy and safety of anamorelin in patients with advanced non-small cell lung cancer (NSCLC) and cachexia.[1][15]

Table 1: Key Efficacy Endpoints from ROMANA 1 & 2 Trials (12 weeks)

EndpointROMANA 1: Anamorelin (n=323)ROMANA 1: Placebo (n=160)ROMANA 2: Anamorelin (n=320)ROMANA 2: Placebo (n=157)
Median Change in Lean Body Mass (kg) +0.99-0.47+0.65-0.98
Median Change in Body Weight (kg) +2.2+0.14+0.95-0.57
Change in Anorexia/Cachexia Symptoms ImprovedWorsenedImprovedWorsened

Data sourced from The Lancet Oncology.[13]

While anamorelin demonstrated significant improvements in lean body mass, body weight, and patient-reported symptoms of anorexia-cachexia, it did not show a significant improvement in handgrip strength in these trials.[13][16][17]

This compound: Preclinical Efficacy Data

This compound has shown promising results in various preclinical models of cachexia. Studies in rats with cancer- and chemotherapy-induced cachexia have demonstrated its ability to increase food intake and preserve body mass.

Table 2: Selected Preclinical Data for this compound in a Rat Model of Cisplatin-Induced Cachexia (21 days)

ParameterCisplatin + SalineCisplatin + this compound
Total Food Intake (g) Significantly decreased vs. controlSignificantly increased vs. Cisplatin + Saline
Change in Body Weight (g) Significant decreaseRobust increase vs. Cisplatin + Saline
Change in Fat Mass (%) -91.33%+37.68%
Change in Cardiac Muscle Mass (%) -11.95%+3.12%
Change in Skeletal Muscle Mass (%) -9.02%-3.88%

Data adapted from a study presented at an ASCO meeting.[18]

These preclinical findings suggest that this compound has the potential to counteract the debilitating effects of chemotherapy on appetite and body composition.[18][19] A Phase 2 trial in patients with stage IV colorectal cancer began in 2025 to evaluate its efficacy in preventing weight loss during chemotherapy.[9][10][12]

Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation.

Anamorelin: ROMANA 1 & 2 Clinical Trial Protocol

Anamorelin_Trial_Workflow Start Patient Screening Inclusion Inclusion Criteria: - Unresectable Stage III/IV NSCLC - Cachexia (≥5% weight loss or BMI <20 kg/m²) Start->Inclusion Randomization Randomization (2:1) Inclusion->Randomization Treatment_A Anamorelin (100 mg daily) Randomization->Treatment_A Anamorelin Arm Treatment_P Placebo (daily) Randomization->Treatment_P Placebo Arm Duration 12 Weeks of Treatment Treatment_A->Duration Treatment_P->Duration Endpoint Primary Endpoints: - Change in Lean Body Mass - Change in Handgrip Strength Duration->Endpoint Follow_up Safety Follow-up Endpoint->Follow_up

Anamorelin ROMANA Trial Workflow

The ROMANA trials were randomized, double-blind, placebo-controlled studies.[15] Patients with unresectable stage III/IV non-small cell lung cancer and cachexia were randomized in a 2:1 ratio to receive either 100 mg of anamorelin or a placebo orally once daily for 12 weeks.[15] The co-primary endpoints were the change from baseline in lean body mass and handgrip strength.[14]

This compound: Preclinical Experimental Protocol (Rat Model)

Tcmcb07_Preclinical_Workflow Start Animal Model Induction Induction of Cachexia (e.g., Cisplatin administration) Start->Induction Grouping Grouping Induction->Grouping Treatment_T This compound (3 mg/kg/day, SC) Grouping->Treatment_T this compound Group Treatment_S Saline (Control) Grouping->Treatment_S Saline Group Duration 21 Days of Treatment Treatment_T->Duration Treatment_S->Duration Measurements Daily Measurements: - Food Intake - Body Weight Duration->Measurements Analysis Post-Treatment Analysis: - Body Composition (MRI) - Tissue Weight Measurements->Analysis End Data Analysis Analysis->End

This compound Preclinical Study Workflow

In a representative preclinical study, cachexia was induced in rats using the chemotherapeutic agent cisplatin.[18] The animals were then divided into groups and treated with either this compound (e.g., 3 mg/kg/day via subcutaneous injection) or a saline control for 21 days.[18] Key measurements included daily food intake and body weight.[18] Body composition was analyzed before and after the treatment period using magnetic resonance imaging (MRI), and various tissues were weighed after euthanasia to assess muscle and organ mass.[18]

Safety and Tolerability

Anamorelin: In clinical trials, anamorelin was generally well-tolerated.[5] Common adverse events included hyperglycemia, nausea, and diabetes-related adverse events.

This compound: In a Phase 1 study in healthy volunteers, this compound was well-tolerated with no drug-related serious adverse events.[20] The most common side effect was mild to moderate injection site reactions.[20]

Conclusion

This compound and anamorelin represent two distinct and promising strategies for the management of cancer anorexia-cachexia. Anamorelin, with its robust clinical data demonstrating efficacy in increasing body mass and appetite, is already an approved therapy in Japan.[8] this compound, while at an earlier stage of development, has shown significant potential in preclinical models by targeting a different and crucial pathway involved in appetite regulation.[2][3] The ongoing and future clinical trials for this compound will be critical in determining its place in the therapeutic landscape for CACS. For researchers and drug development professionals, both molecules offer valuable insights into the complex pathophysiology of cachexia and highlight the potential of targeted therapies to address this significant unmet medical need.

References

Mechanism of Action: Targeting the Central Melanocortin Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Tcmcb07 and the Endogenous Antagonist AgRP

In the intricate network of appetite and energy homeostasis regulation, the central melanocortin system serves as a critical hub. This system is primarily modulated by the interplay between the agonist α-melanocyte-stimulating hormone (α-MSH), derived from pro-opiomelanocortin (POMC) neurons, and the endogenous antagonist/inverse agonist, Agouti-related peptide (AgRP).[1][2][3] While AgRP is a key physiological regulator, its therapeutic application is limited. This has spurred the development of synthetic antagonists like this compound, a compound designed to replicate and improve upon the therapeutic potential of blocking melanocortin signaling.

This guide provides a detailed comparison of this compound and AgRP, focusing on their mechanism of action, binding characteristics, functional effects, and the experimental protocols used to evaluate them.

The regulation of energy balance is largely controlled by two key neuronal populations in the arcuate nucleus of the hypothalamus: anorexigenic POMC neurons and orexigenic AgRP neurons.[2][3] POMC neurons release α-MSH, which binds to and activates melanocortin-4 receptors (MC4R) on downstream neurons, leading to suppressed food intake and increased energy expenditure.[1]

Conversely, AgRP neurons release AgRP, which acts as a potent antagonist at both melanocortin-3 (MC3R) and melanocortin-4 receptors.[4][5] AgRP competitively blocks α-MSH from binding to these receptors. Furthermore, it exhibits inverse agonism, meaning it can suppress the basal, ligand-independent activity of the MC4R, further promoting an orexigenic (appetite-stimulating) state.[6][7]

This compound is a synthetic, cyclic nonapeptide developed as a potent and selective MC4R antagonist.[8][9] Its primary mechanism is to block the anorexigenic signals mediated through the MC4R, thereby stimulating appetite and promoting anabolism. A key distinction from the endogenous AgRP is that this compound is designed to be peripherally administered and to effectively cross the blood-brain barrier to act on the central melanocortin system.[8][10]

cluster_1 Downstream Signaling POMC Neuron POMC Neuron MC4R Neuron MC4R Neuron POMC Neuron->MC4R Neuron α-MSH (+) AgRP Neuron AgRP Neuron AgRP Neuron->MC4R Neuron AgRP (-) Appetite Appetite MC4R Neuron->Appetite Inhibition Energy Expenditure Energy Expenditure MC4R Neuron->Energy Expenditure Stimulation This compound This compound This compound->MC4R Neuron Antagonism (-)

Caption: Central Melanocortin Signaling Pathway.

Comparative Binding Affinity and Selectivity

The efficacy and potential side effects of melanocortin receptor ligands are determined by their binding affinity (how strongly they bind) and selectivity (their preference for one receptor subtype over others).

AgRP demonstrates high affinity for MC3R and MC4R but not for MC1R, which is primarily involved in pigmentation.[4] this compound was designed as an MC4R antagonist but also shows significant binding to other melanocortin receptors, including MC1R, MC3R, and MC5R. This broader binding profile could contribute to its overall effects. For instance, its interaction with MC1R has been associated with a darkening of coat color in animal studies, which resolves after treatment discontinuation.[11]

Table 1: Comparative Binding Affinities (IC50, nM) at Melanocortin Receptors

Compound Receptor Subtype Human Rat
This compound hMC1R 19.50 ± 2.35 -
hMC3R 0.59 ± 0.08 -
hMC4R 13.58 ± 1.33 -
hMC5R 8.07 ± 0.55 -
AgRP (86-132) hMC3R pA₂ = 8.7* -

| | hMC4R | pA₂ = 8.7* | - |

Note: Data for AgRP is presented as pA₂ values from functional antagonism assays, which are a measure of potency. A higher pA₂ value indicates greater potency.[12] Data for this compound is presented as IC50 values from competitive binding assays. Direct comparison requires caution due to different experimental methodologies.

Functional Effects and In Vivo Efficacy

While both molecules function to block melanocortin signaling, their application and observed effects in preclinical models highlight key differences, primarily stemming from their origins (endogenous vs. synthetic) and pharmacokinetic properties.

AgRP is a powerful orexigenic peptide.[13] Central administration (intracerebroventricular injection) of AgRP leads to a potent, long-lasting increase in food intake, a decrease in energy expenditure, and subsequent weight gain.[14] Its physiological role is underscored by the fact that AgRP levels naturally rise during fasting to stimulate feeding.[5] However, its nature as a large peptide that does not cross the blood-brain barrier makes it unsuitable as a therapeutic agent.

This compound was developed to overcome these limitations. It has demonstrated significant efficacy in various animal models of cachexia (severe body wasting) and anorexia.[10][15][16][17] A key advantage of this compound is its ability to be administered peripherally (intraperitoneally, subcutaneously, and even orally) and still exert a central effect, stimulating appetite and promoting weight gain.[10][18] Studies have shown that this compound treatment effectively attenuates body weight loss, preserves both fat and lean muscle mass, and increases food intake in models of cancer, chronic kidney disease, and chemotherapy-induced cachexia.[3][10][15][17]

Table 2: Comparison of In Vivo Effects

Feature AgRP This compound
Administration Route Central (i.c.v.) Peripheral (i.p., s.c., oral), Central (i.c.v.)[8][10]
Effect on Food Intake Potent, long-lasting increase[14] Significant increase[10][15]
Effect on Body Weight Increases weight, promotes obesity with overexpression[5][14] Attenuates loss, promotes gain in cachexia models[10][17]
Effect on Body Composition Increases fat mass Preserves fat and lean mass[3][10]
Blood-Brain Barrier Does not cross Brain-penetrant[8][9]

| Therapeutic Use | Research tool | Promising drug candidate for cachexia[10][17][19] |

Experimental Protocols and Methodologies

The characterization of both AgRP and this compound relies on a suite of standardized in vitro and in vivo assays.

Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from a receptor, allowing for the determination of its binding affinity (Ki or IC50).

  • Objective: To determine the affinity of this compound or AgRP for specific melanocortin receptor subtypes.

  • Methodology:

    • Cell Culture: HEK293 cells are stably transfected to express a specific human melanocortin receptor subtype (e.g., hMC4R).

    • Membrane Preparation: Cell membranes containing the receptor are isolated and prepared.

    • Competitive Binding: Membranes are incubated with a constant concentration of a radiolabeled, high-affinity MCR agonist (e.g., [¹²⁵I]NDP-MSH) and varying concentrations of the unlabeled competitor (this compound or AgRP).[20]

    • Separation & Counting: The reaction is terminated, and bound radioligand is separated from free radioligand via filtration. The radioactivity of the filters is measured using a gamma counter.

    • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

cAMP Functional Assay

This assay measures the functional consequence of receptor binding by quantifying the production of the second messenger cyclic AMP (cAMP). It is used to determine if a compound is an agonist, antagonist, or inverse agonist.

  • Objective: To assess the ability of this compound or AgRP to inhibit agonist-induced cAMP production at MC4R.

  • Methodology:

    • Cell Culture: Cells expressing the MC4R are plated in multi-well plates.

    • Incubation: Cells are incubated with the antagonist (this compound or AgRP) at various concentrations for a short period.

    • Agonist Stimulation: A fixed concentration of an MCR agonist (e.g., α-MSH) is added to stimulate cAMP production.

    • Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF or ELISA-based).

    • Data Analysis: The antagonist's potency is determined by calculating the pA₂ or IC50 value for the inhibition of the agonist-induced signal.[12]

In Vivo Model of Cancer Cachexia

Animal models are essential for evaluating the therapeutic potential of compounds in a complex physiological system.

  • Objective: To evaluate the efficacy of this compound or AgRP in attenuating cachexia in a tumor-bearing rat model.

  • Methodology:

    • Animal Model: Male rats are inoculated with methylcholanthrene (MCA) sarcoma cells to induce tumor growth and subsequent cachexia.[10]

    • Treatment Groups: Animals are divided into groups: Sham (no tumor), Tumor + Vehicle (saline), Tumor + this compound, and/or Tumor + AgRP.[10]

    • Compound Administration: this compound is administered peripherally (e.g., 3 mg/kg/day via subcutaneous injection).[15] AgRP is administered centrally via an intracerebroventricular (i.c.v.) cannula.[10]

    • Monitoring: Food intake and body weight are measured daily. Body composition (fat and lean mass) is analyzed before and after the treatment period using techniques like MRI.[15]

    • Endpoint Analysis: At the end of the study, animals are euthanized, and tumor mass is measured to ensure the treatment did not promote tumor growth.[10] Statistical analyses are performed to compare outcomes between groups.

cluster_0 Pre-Clinical Model cluster_1 Data Collection cluster_2 Analysis Induce Cachexia Induce Cachexia Group Allocation Group Allocation Induce Cachexia->Group Allocation Treatment Treatment Group Allocation->Treatment Daily Monitoring Food Intake Body Weight Treatment->Daily Monitoring Body Composition Pre-Treatment MRI Post-Treatment MRI Treatment->Body Composition Endpoint Measurement Tumor Mass Tissue Analysis Treatment->Endpoint Measurement Statistical Analysis Statistical Analysis Daily Monitoring->Statistical Analysis Body Composition->Statistical Analysis Endpoint Measurement->Statistical Analysis

Caption: General Workflow for In Vivo Efficacy Testing.

Conclusion

This compound and AgRP are both powerful antagonists of the melanocortin system, capable of robustly stimulating food intake. AgRP, as the endogenous ligand, remains an indispensable tool for fundamental research into the physiological regulation of energy balance. However, its therapeutic utility is negligible due to its pharmacokinetic limitations.

This compound represents a significant step forward in translating our understanding of the melanocortin system into a viable therapeutic strategy. Its development as a brain-penetrant peptide that can be administered peripherally, and even orally, makes it a highly promising drug candidate for treating devastating wasting conditions like cachexia associated with cancer, chronic kidney disease, and chemotherapy.[10][16][17][21] The preclinical success of this compound highlights the potential of targeting the MC4R to combat anorexia and unintended weight loss, offering a potential solution for a significant unmet medical need.[19]

References

The Whole is Greater Than the Sum of its Parts: Evaluating the Synergistic Effects of Tcmcb07 with GDF15 Neutralizing Antibodies in Cachexia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel therapeutic candidate Tcmcb07, a melanocortin-4 receptor (MC4R) antagonist, and GDF15 neutralizing antibodies, both as monotherapies and in combination for the treatment of cachexia. This analysis is supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Cachexia, a multifactorial wasting syndrome characterized by severe weight loss, anorexia, and systemic inflammation, is a debilitating co-morbidity in many chronic diseases, particularly cancer, and is associated with poor prognosis and reduced tolerance to treatments.[1][2] The complex pathophysiology of cachexia has driven the investigation of multi-targeted therapeutic strategies. This guide focuses on two promising pathways: the central melanocortin system, targeted by this compound, and the stress-induced cytokine GDF15, addressed by neutralizing antibodies.

Mechanism of Action: Two Distinct but Convergent Pathways

This compound: Releasing the Brakes on Appetite

This compound is a synthetic antagonist of the melanocortin-4 receptor (MC4R).[3][4] In states of chronic disease, pro-inflammatory cytokines can lead to an overactivation of the central melanocortin system, a key regulator of appetite and energy homeostasis.[1][2] This overactivation, mediated by agonists like α-melanocyte-stimulating hormone (α-MSH), results in appetite suppression and increased energy expenditure. This compound acts by blocking the MC4R in the hypothalamus, thereby inhibiting this anorexigenic signaling and promoting food intake and weight gain.[1][2][5] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and effectively attenuate cachexia in various models.[5][6][7]

GDF15 Neutralizing Antibodies: Intercepting a Key Stress Signal

Growth differentiation factor 15 (GDF15) is a stress-responsive cytokine that is significantly elevated in many chronic diseases, including cancer.[8] High circulating levels of GDF15 are strongly correlated with weight loss and poor survival.[9][10] GDF15 exerts its effects by binding to its receptor, the GDNF family receptor α-like (GFRAL), which is predominantly expressed in the hindbrain.[9][11] Activation of the GDF15-GFRAL pathway leads to the suppression of appetite and subsequent weight loss.[10][12] GDF15 neutralizing antibodies work by binding to circulating GDF15, preventing it from activating the GFRAL receptor and thereby mitigating its cachectic effects.[5][10][12]

Comparative Efficacy: Preclinical Data

The following tables summarize the quantitative data from preclinical studies in rat models of chemotherapy-induced cachexia, comparing the effects of this compound and a GDF15 neutralizing antibody as monotherapies and in combination.

Table 1: Effects on Food Intake and Body Weight in a Cisplatin-Induced Cachexia Rat Model

Treatment GroupDaily Food Intake (g)Cumulative Food Intake (g)Body Weight Gain (%)
Vehicle Control ~15~315~5
Cisplatin + Vehicle ~10~210-10
Cisplatin + this compound ~14~295~2
Cisplatin + GDF15 Ab ~12~250-5
Cisplatin + this compound + GDF15 Ab ~16~335~8

Data are approximated from graphical representations in the cited preclinical study and are intended for comparative purposes.

Table 2: Effects on Body Composition in a Cisplatin-Induced Cachexia Rat Model

Treatment GroupFat Mass Change (%)Lean Mass Change (%)
Vehicle Control IncreaseIncrease
Cisplatin + Vehicle ~ -90~ -10
Cisplatin + this compound ~ +40~ -4
Cisplatin + GDF15 Ab ~ -50~ -8
Cisplatin + this compound + GDF15 Ab ~ +70~ -2

Data are approximated from graphical representations in the cited preclinical study and are intended for comparative purposes.

The preclinical data strongly suggest a synergistic effect when this compound is combined with a GDF15 neutralizing antibody. The combination therapy not only reversed the negative effects of cisplatin on food intake and body weight but also led to a net gain in both, surpassing the efficacy of either monotherapy.[2] A particularly noteworthy finding is the profound effect on fat mass, where the combination treatment resulted in a significant increase compared to the substantial loss seen in the cisplatin-only group.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on a preclinical study in a rat model of chemotherapy-induced cachexia.[2]

1. Animal Model and Cachexia Induction:

  • Species: Male Sprague-Dawley rats.

  • Housing: Individually housed with ad libitum access to food and water.

  • Cachexia Induction: Intraperitoneal (i.p.) injection of cisplatin (2.5 mg/kg) once weekly for three weeks to induce chemotherapy-associated cachexia. Control animals received saline injections.

2. Drug Administration:

  • This compound: Administered via subcutaneous (s.c.) injection twice daily at a total dose of 3 mg/kg/day.

  • GDF15 Neutralizing Antibody: Administered via i.p. injection. The specific antibody and dosing regimen would be as described in the primary literature.

  • Combination Therapy: Both this compound and the GDF15 neutralizing antibody were administered concurrently as described above.

3. Outcome Measures:

  • Food Intake and Body Weight: Measured daily throughout the 21-day experimental period.

  • Body Composition: Fat and lean mass were quantified using Magnetic Resonance Imaging (MRI) at the beginning and end of the study.

  • Tissue Analysis: At the end of the study, heart and gastrocnemius muscles were dissected and weighed.

Visualizing the Mechanisms of Action and Synergy

The following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and GDF15, the experimental workflow, and the synergistic relationship of the combination therapy.

Tcmcb07_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_intervention Therapeutic Intervention POMC POMC Neuron alpha_MSH α-MSH POMC->alpha_MSH produces MC4R MC4R alpha_MSH->MC4R activates Anorexia Anorexia & Increased Energy Expenditure MC4R->Anorexia This compound This compound This compound->MC4R antagonizes

Caption: this compound Signaling Pathway

GDF15_Signaling_Pathway cluster_periphery Periphery cluster_hindbrain Hindbrain Tumor Tumor Cells/ Stressed Tissues GDF15 GDF15 Tumor->GDF15 secretes GFRAL GFRAL Receptor GDF15->GFRAL activates GDF15_Ab GDF15 Neutralizing Ab GDF15_Ab->GDF15 neutralizes Anorexia Anorexia & Weight Loss GFRAL->Anorexia

Caption: GDF15 Signaling Pathway

Experimental_Workflow cluster_groups Treatment Groups start Induce Cachexia (Cisplatin in Rats) group1 Vehicle start->group1 group2 This compound start->group2 group3 GDF15 Ab start->group3 group4 This compound + GDF15 Ab start->group4 measurement Daily Measurement: Food Intake & Body Weight group1->measurement group2->measurement group3->measurement group4->measurement end_measurement End of Study: Body Composition (MRI) Tissue Analysis measurement->end_measurement 21 Days analysis Comparative Analysis end_measurement->analysis

Caption: Experimental Workflow

Synergistic_Effect cluster_pathways Pathways Driving Cachexia cluster_interventions Interventions Cachexia Cachexia Melanocortin Activated Melanocortin System (Hypothalamus) Cachexia->Melanocortin GDF15_path Elevated GDF15 Signaling (Hindbrain) Cachexia->GDF15_path This compound This compound This compound->Melanocortin blocks Synergy Synergistic Reversal of Cachexia This compound->Synergy GDF15_Ab GDF15 Neutralizing Ab GDF15_Ab->GDF15_path blocks GDF15_Ab->Synergy

Caption: Synergistic Effect Logic

Conclusion

The preclinical evidence strongly supports the hypothesis that a combination therapy of this compound and a GDF15 neutralizing antibody offers a synergistic advantage in combating cachexia. By targeting two distinct and critical pathways involved in the development of this wasting syndrome, the combination therapy demonstrates a more robust and comprehensive reversal of anorexia, weight loss, and loss of fat mass than either agent alone. These promising findings warrant further investigation in clinical settings to translate this dual-pronged approach into an effective therapeutic strategy for patients suffering from cachexia.

References

Cross-Species Comparison of Tcmcb07: A Guide to Binding and Activity in Human, Rat, and Dog

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the binding and functional activity of Tcmcb07, a cyclic nonapeptide melanocortin receptor 4 (MC4R) antagonist, across human, rat, and dog species.[1] The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate translational research and understanding of the compound's cross-species pharmacology.

Quantitative Comparison of this compound Binding and Activity

The following tables summarize the in vitro binding affinity and functional activity of this compound at melanocortin receptors (MCRs) in humans, rats, and dogs.

Table 1: this compound Binding Affinity (IC50, nM) at Melanocortin Receptors

ReceptorHuman (hMCR)Rat (rMCR)Dog (dMCR)
MC1R 19.50 ± 2.359.31 ± 0.92Not Reported
MC3R 0.59 ± 0.080.99 ± 0.10Not Reported
MC4R 13.58 ± 1.332.58 ± 0.33Not Reported
MC5R 8.07 ± 0.5570.52 ± 7.05Not Reported
Data sourced from a study where this compound's ability to displace 125I-NDP-MSH binding was measured.[2]

Table 2: this compound Functional Activity (cAMP Signaling) at Melanocortin Receptors

ReceptorHuman (hMCR)Rat (rMCR)Dog (dMCR)
MC1R Partial AgonistNo Significant EffectAgonist (EC50 = 3.00 ± 0.10 nM)
MC3R AntagonistAntagonistAntagonist
MC4R AntagonistAntagonistAntagonist
MC5R Not ReportedNot ReportedNot Reported
Data based on cAMP radioimmunoassay.[2]

Experimental Methodologies

The data presented in this guide is based on established in vitro pharmacological assays. The following sections detail the probable methodologies employed.

1. Radioligand Binding Assay (for Binding Affinity)

This competitive binding assay is used to determine the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand (125I-NDP-MSH) that has a known high affinity for the receptor.

  • Cell Lines: HEK293T cells were transiently transfected with the respective human, rat, or dog melanocortin receptor (MC1R, MC3R, MC4R, or MC5R).

  • Radioligand: [Nle4,D-Phe7]-α-melanocyte-stimulating hormone (NDP-MSH), a potent, non-selective MCR agonist, was iodinated to 125I-NDP-MSH.

  • Assay Procedure:

    • Transfected cells expressing the target receptor were harvested and membranes were prepared.

    • Cell membranes were incubated with a fixed concentration of 125I-NDP-MSH.

    • Increasing concentrations of the unlabeled competitor, this compound, were added to the incubation mixture.

    • The mixture was incubated to allow binding to reach equilibrium.

    • Bound and free radioligand were separated by filtration.

    • The amount of radioactivity bound to the membranes was quantified using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of 125I-NDP-MSH (IC50) was calculated by non-linear regression analysis of the competition binding curves.

2. cAMP Functional Assay (for Activity)

This assay measures the ability of a compound to modulate the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in G-protein coupled receptor (GPCR) signaling.

  • Cell Lines: HEK293T cells were transiently transfected with the specific melanocortin receptor from each species.

  • Assay Principle:

    • For Gs-coupled receptors (like MC1R), agonist binding typically increases cAMP levels.

    • For Gi-coupled receptors, agonist binding can inhibit adenylyl cyclase and decrease cAMP levels.

    • Antagonists are tested for their ability to block the cAMP response induced by a known agonist (e.g., NDP-MSH).

  • Assay Procedure:

    • Forty-eight hours after transfection, the cells were treated with varying concentrations of this compound, either alone (to test for agonist activity) or in the presence of a fixed concentration of an agonist like NDP-MSH (to test for antagonist activity).

    • Following incubation, the cells were lysed.

    • The intracellular cAMP concentration in the cell lysates was determined using a radioimmunoassay (RIA).

  • Data Analysis:

    • For agonist activity, the effective concentration that produces 50% of the maximal response (EC50) was determined.

    • For antagonist activity, the ability of this compound to shift the dose-response curve of the agonist was evaluated to confirm antagonism.

Visualizations

Experimental Workflow for this compound Pharmacological Characterization

G cluster_binding Binding Affinity Assay cluster_activity cAMP Functional Assay b_start Transfect HEK293T cells with h/r/d MCRs b_membranes Prepare cell membranes b_start->b_membranes b_incubate Incubate membranes with ¹²⁵I-NDP-MSH and this compound b_membranes->b_incubate b_separate Separate bound/free ligand b_incubate->b_separate b_quantify Quantify radioactivity b_separate->b_quantify b_analyze Calculate IC₅₀ values b_quantify->b_analyze a_start Transfect HEK293T cells with h/r/d MCRs a_treat Treat cells with this compound (± NDP-MSH) a_start->a_treat a_lyse Lyse cells a_treat->a_lyse a_measure Measure intracellular cAMP (Radioimmunoassay) a_lyse->a_measure a_analyze Determine EC₅₀ / Antagonism a_measure->a_analyze G cluster_membrane Cell Membrane cluster_cytosol Cytosol MC4R MC4R G_protein Gαs Protein MC4R->G_protein blocks AC Adenylyl Cyclase G_protein->AC blocks ATP ATP cAMP cAMP ATP->cAMP X (Inhibited) PKA PKA cAMP->PKA X (Not Activated) Response Cellular Response PKA->Response X (Blocked) Agonist α-MSH (Agonist) Agonist->MC4R Binds & Activates This compound This compound (Antagonist) This compound->MC4R Binds & Blocks

References

Validating the preservation of lean muscle mass with Tcmcb07 versus other agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Columbia, MO – In the ongoing battle against muscle wasting conditions such as cachexia and sarcopenia, the investigational peptide Tcmcb07 (Mifomelatide) is emerging as a promising therapeutic candidate. This guide provides a comparative analysis of this compound against other agents utilized for the preservation of lean muscle mass, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the current landscape of muscle preservation therapies.

Introduction to this compound

This compound is a synthetic, orally active, and brain-penetrant cyclic peptide that functions as an antagonist of the melanocortin-4 receptor (MC4R).[1] Overactivation of the MC4R in the hypothalamus is a key driver of the metabolic dysregulation, appetite loss, and increased catabolism that characterize cachexia, a severe muscle-wasting syndrome associated with chronic diseases like cancer and chronic kidney disease.[2][3] By blocking MC4R signaling, this compound aims to interrupt this pathological cascade, thereby preserving lean body mass, improving appetite, and reducing inflammation.[2][3]

Mechanism of Action: A Signaling Pathway Overview

This compound's primary mechanism of action is the competitive antagonism of the melanocortin-4 receptor (MC4R) in the hypothalamus. In states of chronic disease, pro-inflammatory cytokines can lead to an overstimulation of the central melanocortin system. This results in a cascade of downstream signaling that promotes catabolism and suppresses appetite. This compound, by blocking the MC4R, is designed to inhibit these catabolic signals.

This compound Signaling Pathway This compound Mechanism of Action cluster_outcomes Therapeutic Outcomes Cytokines Pro-inflammatory Cytokines Hypothalamus Hypothalamus Cytokines->Hypothalamus stimulate MC4R Melanocortin-4 Receptor (MC4R) Hypothalamus->MC4R activates Catabolic_Pathways Increased Catabolism (Muscle Breakdown) MC4R->Catabolic_Pathways promotes Appetite_Suppression Appetite Suppression MC4R->Appetite_Suppression promotes This compound This compound This compound->MC4R antagonizes Lean_Mass_Preservation Lean Muscle Mass Preservation Appetite_Stimulation Appetite Stimulation

Caption: this compound antagonizes MC4R to mitigate muscle breakdown and appetite suppression.

Comparative Data on Lean Muscle Mass Preservation

The following tables summarize the quantitative data from preclinical and clinical studies on this compound and other agents used for lean muscle mass preservation.

Table 1: Preclinical Data on Lean Muscle Mass Preservation

AgentAnimal ModelDosageRoute of AdministrationKey Findings on Lean Muscle MassCitation(s)
This compound Rat model of cancer cachexia3 mg/kg/daySubcutaneousAttenuated loss of skeletal muscle.[4]
This compound Rat model of chronic kidney disease-associated cachexiaNot specifiedNot specifiedPreserved lean mass.[3][5]
This compound Mouse models of pancreatic and head and neck cancer cachexiaNot specifiedSubcutaneousPreserved lean mass and attenuated muscle wasting.[6][7]
Testosterone Propionate Mouse model of sarcoma-induced cachexia2.5 mg/kgNot specifiedIncreased levator ani muscle weight, but no effect on gastrocnemius or soleus muscles.[8]
SARM-2f Mouse model of cancer cachexiaNot specifiedNot specifiedIncreased lean body mass and levator ani muscle weight.[8]
Ghrelin/BIM-28131 Rat model of cancer cachexia500 nmol/kg/dayContinuous subcutaneous infusionNear maintenance of lean body mass.[9]

Table 2: Clinical Data on Lean Muscle Mass Preservation

AgentPatient PopulationDosageDurationKey Findings on Lean Muscle MassCitation(s)
This compound Healthy Subjects (Phase 1)Multiple ascending doses5 daysPreserved lean mass and fat mass.[10]
Testosterone Enanthate Patients with advanced squamous cell carcinoma100 mg/week7 weeksIncreased lean body mass by 3.2% compared to a 3.3% loss in the placebo group.[11][12]
Ostarine (SARM) Healthy elderly subjects3 mg/day3 monthsIncreased total lean body mass by 1.3 kg compared to baseline.[13][14]
Ostarine (SARM) Patients with cancer cachexia1 mg/day and 3 mg/day16 weeksIncreased lean body mass by 1.5 kg (1 mg) and 1.3 kg (3 mg) from baseline.[15]
LGD-4033 (SARM) Healthy young men0.1, 0.3, or 1.0 mg/day21 daysDose-dependent increase in lean body mass.[16][17]
Beta-hydroxy-beta-methylbutyrate (HMB) Cancer patients (Systematic Review)Up to 3 g/day 3 days to 24 weeksPositive effect on muscle mass, though the magnitude was small.[1][3][18]
Anamorelin (Ghrelin Agonist) Patients with non-small cell lung cancer and cachexia50 mg/day12 weeksMedian increase in lean body mass of 0.99 kg and 0.65 kg in two separate trials.[2][19][20]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.

This compound Preclinical Study in a Rat Model of Chemotherapy-Induced Cachexia
  • Animal Model: Male rats.

  • Induction of Cachexia: Administration of chemotherapeutic agents such as cisplatin (2.5 mg/kg) or 5-fluorouracil (70 mg/kg) via intraperitoneal injection once weekly for three weeks.

  • Treatment Groups:

    • Chemotherapy + Saline (Control)

    • Chemotherapy + this compound (3 mg/kg/day)

    • Saline + Saline (Healthy Control)

  • Administration of this compound: Daily subcutaneous injection for 21 days.

  • Outcome Measures: Daily food intake and body weight. Body composition (lean and fat mass) analyzed by MRI before and after treatment. Heart and gastrocnemius muscle weights were measured post-euthanasia.

  • Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the different treatment groups.

Tcmcb07_Chemotherapy_Cachexia_Model Experimental Workflow: this compound in Chemotherapy-Induced Cachexia Start Start Animal_Model Male Rats Start->Animal_Model Induction Induce Cachexia (Cisplatin or 5-FU) Animal_Model->Induction Grouping Randomize into Treatment Groups Induction->Grouping Group_A Group A: Chemo + Saline Grouping->Group_A Group_B Group B: Chemo + this compound Grouping->Group_B Group_C Group C: Saline + Saline Grouping->Group_C Treatment 21-Day Treatment Period Group_A->Treatment Group_B->Treatment Group_C->Treatment Measurements Daily Measurements: - Food Intake - Body Weight Treatment->Measurements MRI Pre- and Post-Treatment Body Composition (MRI) Treatment->MRI Endpoint Endpoint: - Muscle Weight Analysis - Statistical Comparison Measurements->Endpoint MRI->Endpoint

Caption: Workflow for assessing this compound's efficacy in a rat model of chemotherapy-induced cachexia.

Ostarine Clinical Trial in Cancer Cachexia
  • Study Design: Randomized, double-blind, placebo-controlled Phase II trial.

  • Patient Population: 159 subjects with non-small cell lung cancer, colorectal cancer, non-Hodgkin lymphoma, breast cancer, or chronic lymphocytic leukemia, who had experienced at least 2% weight loss in the preceding six months.

  • Treatment Groups:

    • Placebo

    • Ostarine (1 mg/day)

    • Ostarine (3 mg/day)

  • Duration: 16 weeks.

  • Primary Endpoint: Change in total lean body mass (LBM) measured by dual-energy X-ray absorptiometry (DEXA).

  • Secondary Endpoints: Muscle performance assessed by stair climb time and power, gait speed, and grip strength.

  • Statistical Analysis: Comparison of changes from baseline in LBM and functional measures between the Ostarine and placebo groups.

Discussion

The data presented indicate that this compound holds significant promise for the preservation of lean muscle mass in the context of cachexia. Its unique mechanism of action, targeting the central melanocortin system, distinguishes it from other agents.

  • Anabolic Steroids (e.g., Testosterone): While effective at increasing lean body mass, their use can be limited by androgenic side effects.[21]

  • Selective Androgen Receptor Modulators (SARMs) (e.g., Ostarine, LGD-4033): These agents offer a more targeted approach with a potentially better safety profile than traditional anabolic steroids, demonstrating increases in lean body mass in clinical trials.[13][16][21]

  • Beta-hydroxy-beta-methylbutyrate (HMB): As a nutritional supplement, HMB has shown a modest but positive effect on muscle mass, particularly when combined with other amino acids.[3][18]

  • Ghrelin Agonists (e.g., Anamorelin): These compounds stimulate appetite and have been shown to increase lean body mass in cancer patients with cachexia.[2][19]

This compound's ability to not only preserve lean mass but also to address the underlying drivers of cachexia, such as appetite loss and inflammation, suggests a multifaceted therapeutic potential.[2][3]

Conclusion

This compound represents a novel and promising strategy for combating muscle wasting. Its distinct mechanism of action as a centrally-acting MC4R antagonist offers a potential advantage over other therapies. While preclinical and early clinical data are encouraging, further large-scale clinical trials are necessary to fully elucidate its efficacy and safety profile in diverse patient populations. The comparative data provided in this guide underscore the dynamic nature of research in this field and highlight the critical need for effective treatments for muscle wasting diseases.

References

A Head-to-Head Comparison of Oral Versus Subcutaneous TCMCB07 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oral and subcutaneous administration routes for the novel melanocortin-4 receptor (MC4R) antagonist, TCMCB07. The following sections detail the performance of this compound via these two routes, supported by experimental data from preclinical studies, to assist in the evaluation of its therapeutic potential.

Efficacy and Dosing

This compound has demonstrated efficacy in preclinical models of cachexia through both oral and subcutaneous administration. Peripheral treatment with this compound has been shown to increase food intake, attenuate body weight loss, and preserve both fat and lean mass.[1] Notably, the effective dose for oral administration is significantly higher than that required for subcutaneous injection to achieve a comparable therapeutic effect.[1]

A key study in rat models of lipopolysaccharide (LPS)-induced cachexia established the effective dose ranges for different administration routes. While intracerebroventricular (i.c.v.) injection was effective at a dose of 2 μ g/rat/day , subcutaneous (s.c.) or intraperitoneal (i.p.) injections were effective in the range of 1.1–3 mg/kg/day.[1] In contrast, oral administration via intragastric gavage required a higher dose of 6–12 mg/kg/day to elicit a significant response.[1]

Table 1: Comparative Efficacy of Oral vs. Subcutaneous this compound in a Rat Model of LPS-Induced Cachexia

Administration RouteEffective Dose RangeOutcomeReference
Subcutaneous 1.1 - 3 mg/kg/dayIncreased food intake and attenuated body weight loss[1]
Oral (Gavage) 6 - 12 mg/kg/dayIncreased food intake and attenuated body weight loss[1]

In a rat model of cancer cachexia, subcutaneous administration of this compound at both a low dose (1.5 mg/kg/day) and a high dose (3 mg/kg/day) significantly increased food intake compared to saline-treated controls.[1] Similarly, in a chronic kidney disease-associated cachexia model, twice-daily subcutaneous injections of this compound effectively reversed anorexia and growth failure.[1] While oral administration was found to have positive effects in the acute LPS model, it was not tested in the cancer and chronic kidney disease cachexia models in the primary study.[1]

Pharmacokinetics

Detailed head-to-head pharmacokinetic data comparing oral and subcutaneous administration of this compound in the same study is limited. However, studies on subcutaneous administration in dogs and humans provide valuable insights into the pharmacokinetic profile of this compound.

In a study with healthy dogs, once-daily subcutaneous administration of this compound at 0.75 mg/kg and 2.25 mg/kg was well-tolerated.[2] The low-dose group reached a maximum plasma concentration (Cmax) of 2.1 µg/mL at day 28, while the high-dose group reached a Cmax of 3.6 µg/mL at day 28.[2]

Preliminary data from a Phase I study in healthy human volunteers who received subcutaneous administration of this compound showed that the Cmax and Area Under the Curve (AUC) were higher than what was anticipated based on rat and dog studies.[3][4][5]

Table 2: Pharmacokinetic Parameters of Subcutaneously Administered this compound

SpeciesDoseCmaxTimepointReference
Dog 0.75 mg/kg/day2.1 µg/mLDay 28[2]
Dog 2.25 mg/kg/day3.6 µg/mLDay 28[2]
Human Multiple ascending dosesHigher than expected from animal studiesN/A[3][4][5]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.

Animal Models
  • LPS-Induced Cachexia Model: Rats were administered lipopolysaccharide (LPS) to induce an acute model of anorexia and weight loss.[1]

  • Cancer Cachexia Model: Fischer 344 rats were implanted with methylcholanthrene (MCA) sarcoma to induce a cancer cachexia phenotype.[1]

  • Chronic Kidney Disease (CKD)-Associated Cachexia Model: A 5/6 subtotal nephrectomy was performed on rats to induce CKD and associated cachexia.[1]

Drug Administration
  • Subcutaneous (s.c.) Injection: this compound was dissolved in a suitable vehicle (e.g., saline) and administered via subcutaneous injection. Doses in rat studies ranged from 1.5 mg/kg/day to 3 mg/kg/day.[1][6] In dogs, doses of 0.75 mg/kg and 2.25 mg/kg were used.[2]

  • Oral Gavage: For oral administration in rats, this compound was dissolved in deionized distilled water and administered directly into the stomach using a gavage needle.[1] The effective dose was determined to be in the range of 6-12 mg/kg/day.[1]

Efficacy Assessment
  • Food Intake and Body Weight: Daily food consumption and body weight were monitored throughout the studies.[1][6]

  • Body Composition Analysis: Magnetic Resonance Imaging (MRI) was used to measure fat and lean body mass to assess changes in body composition.[1][6]

Visualizations

Mechanism of Action: this compound as an MC4R Antagonist

This compound acts as an antagonist at the melanocortin-4 receptor (MC4R), a key G protein-coupled receptor in the hypothalamus that regulates energy homeostasis and appetite.[7] In states of cachexia, increased signaling through the MC4R pathway contributes to anorexia and weight loss. By blocking this receptor, this compound inhibits this signaling cascade, leading to an increase in appetite and a reduction in energy expenditure.

This compound Mechanism of Action cluster_0 Hypothalamic Neuron cluster_1 Therapeutic Intervention POMC_Neuron POMC Neuron alpha_MSH α-MSH (Agonist) POMC_Neuron->alpha_MSH releases MC4R MC4R alpha_MSH->MC4R binds & activates Blocked_MC4R MC4R (Blocked) G_Protein G-Protein (Gs) MC4R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Anorexia_Energy_Expenditure Anorexia & Increased Energy Expenditure PKA->Anorexia_Energy_Expenditure leads to This compound This compound (Antagonist) This compound->Blocked_MC4R binds & blocks Reduced_Signaling Reduced Signaling Blocked_MC4R->Reduced_Signaling Increased_Appetite Increased Appetite & Reduced Energy Expenditure Reduced_Signaling->Increased_Appetite

Caption: Signaling pathway of MC4R and the antagonistic action of this compound.

Experimental Workflow: Preclinical Evaluation of this compound

The preclinical assessment of this compound involved a systematic workflow, from the induction of cachexia in animal models to the evaluation of efficacy through various physiological measurements.

Experimental Workflow Model_Induction Cachexia Model Induction (LPS, Cancer, or CKD) Drug_Administration This compound Administration (Oral or Subcutaneous) Model_Induction->Drug_Administration Monitoring Daily Monitoring - Food Intake - Body Weight Drug_Administration->Monitoring Body_Composition Body Composition Analysis (MRI) Monitoring->Body_Composition Data_Analysis Data Analysis & Comparison Body_Composition->Data_Analysis

Caption: Workflow for preclinical evaluation of this compound.

Logical Relationship: Dose and Administration Route

The choice of administration route for this compound has a direct impact on the required dosage to achieve a therapeutic effect, illustrating the trade-off between convenience and bioavailability.

Dose_Route_Relationship Oral Oral Administration Higher_Dose Higher Dose Required Oral->Higher_Dose Bioavailability Lower Bioavailability Oral->Bioavailability Convenience Higher Convenience Oral->Convenience Subcutaneous Subcutaneous Administration Lower_Dose Lower Dose Sufficient Subcutaneous->Lower_Dose

References

Assessing the safety profile of Tcmcb07 in comparison to first-generation MC4R modulators

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the novel MC4R modulator Tcmcb07 with its first-generation predecessors reveals a significantly improved safety profile, particularly concerning cardiovascular adverse events. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals, incorporating available experimental data and methodologies.

First-generation melanocortin-4 receptor (MC4R) agonists, while promising in their mechanism for treating obesity and related disorders, were largely derailed by safety concerns. A new entrant, this compound, appears to have overcome the critical cardiovascular hurdles that led to the discontinuation of its predecessors. Preclinical and early clinical data for this compound suggest a well-tolerated profile, positioning it as a potentially safer alternative in MC4R-targeted therapies.

Comparative Safety Profile

The following table summarizes the known safety profiles of this compound and first-generation MC4R modulators, with setmelanotide included as a representative of a later-generation, approved MC4R agonist for context.

Adverse Event CategoryThis compoundFirst-Generation MC4R Modulators (e.g., LY2112688)Setmelanotide (Later-Generation Comparator)
Cardiovascular No abnormal vital signs or electrocardiograms reported in Phase 1 human trials.[1] Preclinical studies in dogs showed no clinically relevant changes in blood pressure or heart rate.[2]Significant increases in systolic and diastolic blood pressure. Development of several candidates was halted due to these effects.[3]No significant treatment-related cardiovascular effects reported.[4]
Injection Site Reactions Most common adverse event in Phase 1 trials, graded as mild to moderate.[1]Data not readily available due to early termination of development.High incidence reported in clinical trials (up to 88.6%).[4][5]
Gastrointestinal Not reported as a common adverse event in preliminary Phase 1 data.Nausea and vomiting were reported side effects.[3]Nausea (up to 57.1%) and vomiting (up to 28.6%) are common.[4][5]
Dermatological Change in coat pigmentation noted in preclinical dog studies.[6][7]Hyperpigmentation was a noted adverse effect.[3]Skin hyperpigmentation is a very common adverse event (up to 85.7%).[4][5]
Serious Adverse Events No drug-related serious adverse events reported in Phase 1 trials.[1]Development halted due to the seriousness of cardiovascular side effects.No serious adverse events interpreted as related to the study drug in major trials.[5]

Experimental Protocols

This compound Safety Assessment

Phase 1 Clinical Trial (NCT05529849):

The initial clinical evaluation of this compound was a single-center, double-blind, randomized, placebo-controlled study in healthy volunteers. The trial consisted of two parts: a single ascending dose (SAD) phase with five cohorts and a multiple ascending dose (MAD) phase with three cohorts.[1][8] Participants received subcutaneous administrations of this compound or placebo.[1] The primary endpoints were safety and tolerability, which were assessed through continuous monitoring of vital signs, electrocardiograms (ECGs), and the reporting of all adverse events.[1]

Preclinical Safety Studies in Dogs:

Preclinical safety was evaluated in dogs who received daily subcutaneous injections of this compound for 28 days at doses of 0.75 mg/kg and 2.25 mg/kg.[2][9] Safety monitoring included regular physical examinations, complete blood counts, and chemistry panels.[6][7] Cardiovascular safety was a key focus, with serial blood pressure measurements and 24-hour Holter monitoring conducted to detect any cardiac irregularities.[2][7][9]

First-Generation MC4R Modulator Safety Assessment (Exemplified by LY2112688)

Due to the early termination of most first-generation MC4R modulator programs, detailed protocols are not as readily available. However, studies involving compounds like LY2112688 in obese volunteers involved the administration of the drug, with at least one study using a maximum dose of 1.0 mg/day.[3] A primary safety concern that was closely monitored was the impact on cardiovascular parameters, specifically systolic and diastolic blood pressure, which were measured after administration.[3] The significant pressor effects observed in these studies were a key factor in their discontinuation.[3]

Visualizing the Pathways and Processes

To better understand the context of this compound's mechanism and the experimental approach to its safety assessment, the following diagrams are provided.

MC4R_Signaling_Pathway cluster_upstream Upstream Signals cluster_core MC4R Activation cluster_downstream Downstream Effects Leptin Leptin POMC_Neurons POMC Neurons Leptin->POMC_Neurons stimulates alphaMSH α-MSH POMC_Neurons->alphaMSH releases MC4R MC4R alphaMSH->MC4R binds & activates Gs_Protein Gαs Protein MC4R->Gs_Protein activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP produces PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Satiety_Energy ↑ Satiety ↑ Energy Expenditure Gene_Expression->Satiety_Energy This compound This compound (Antagonist) This compound->MC4R blocks First_Gen_Agonists First_Gen_Agonists First_Gen_Agonists->MC4R activate

Caption: MC4R Signaling Pathway and Modulator Interaction.

Experimental_Workflow cluster_preclinical Preclinical Safety Assessment cluster_clinical Phase 1 Clinical Trial Animal_Models Animal Models (e.g., Dogs) Dose_Administration Dose Administration (e.g., Subcutaneous) Animal_Models->Dose_Administration Safety_Monitoring_Preclinical Safety Monitoring: - Physical Exams - Bloodwork - Cardiovascular (BP, Holter) Dose_Administration->Safety_Monitoring_Preclinical Data_Analysis_Preclinical Data Analysis & Go/No-Go Decision Safety_Monitoring_Preclinical->Data_Analysis_Preclinical Healthy_Volunteers Healthy Volunteers Data_Analysis_Preclinical->Healthy_Volunteers Proceed to Clinical Trial SAD_MAD Single & Multiple Ascending Doses Healthy_Volunteers->SAD_MAD Safety_Monitoring_Clinical Intensive Safety Monitoring: - Adverse Events - Vital Signs - ECGs SAD_MAD->Safety_Monitoring_Clinical PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Safety_Monitoring_Clinical->PK_PD_Analysis Safety_Profile_Evaluation Evaluation of Human Safety & Tolerability PK_PD_Analysis->Safety_Profile_Evaluation

Caption: Comparative Experimental Workflow for Safety Assessment.

References

Validating Tcmcb07's Efficacy in Reducing Hypothalamic Inflammation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Tcmcb07's performance against other alternatives in mitigating hypothalamic inflammation, supported by experimental data and detailed protocols.

Hypothalamic inflammation is a critical underlying factor in a range of metabolic and wasting disorders, including cachexia, a severe syndrome of weight loss and muscle wasting associated with chronic diseases.[1] The melanocortin system in the hypothalamus, particularly the melanocortin-4 receptor (MC4R), is a key regulator of appetite and energy homeostasis.[2][3] Overactivation of this system is linked to anorexia, increased energy expenditure, and inflammation.[1][4] this compound (Mifomelatide), a synthetic antagonist of the MC4R, has emerged as a promising therapeutic candidate to counteract these effects by modulating this central pathway.[1][5] This guide provides a comprehensive overview of the validation of this compound's anti-inflammatory effects on the hypothalamus, a comparison with alternative therapeutic strategies, and detailed experimental methodologies.

This compound: Mechanism of Action in Hypothalamic Inflammation

This compound is a cyclic nonapeptide that functions as a potent, orally active, and brain-penetrant MC4R antagonist.[5] In states of chronic disease like cancer, pro-inflammatory cytokines can increase the signaling tone of the hypothalamic melanocortin system. This leads to a cascade of downstream effects, including the upregulation of further inflammatory gene expression within the hypothalamus, contributing to the symptoms of cachexia.[4][6]

By binding to and blocking the MC4R, this compound effectively inhibits this central melanocortin signaling.[1][5] This antagonism is believed to directly and indirectly suppress the expression of pro-inflammatory genes in the hypothalamus, thereby reducing local inflammation and ameliorating the associated metabolic dysfunctions.[4][6]

Tcmcb07_Mechanism_of_Action Disease Chronic Disease (e.g., Cancer, CKD) Cytokines Pro-inflammatory Cytokines Disease->Cytokines MC4R Hypothalamic MC4R Activation Cytokines->MC4R Inflammation Increased Hypothalamic Inflammatory Gene Expression (Il1b, Il1r1, Il6, Selp) MC4R->Inflammation Cachexia Cachexia Symptoms (Anorexia, Weight Loss) Inflammation->Cachexia This compound This compound This compound->MC4R Antagonizes

Figure 1. this compound signaling pathway.

Experimental Validation of this compound

The anti-inflammatory effects of this compound have been validated in preclinical rodent models of cachexia induced by cancer and chronic kidney disease (CKD).[6] These studies demonstrate that peripheral administration of this compound can effectively diminish the expression of key inflammatory genes within the hypothalamus.

Data Presentation: Reduction of Hypothalamic Inflammatory Markers

In a key study using a methylcholanthrene (MCA) sarcoma model of cancer cachexia in rats, subcutaneous (s.c.) administration of this compound significantly suppressed the upregulation of several hypothalamic inflammatory genes.

Molecular MarkerGene NameFunctionEffect of this compound in Cancer Cachexia Model
Interleukin-1 beta Il1bPro-inflammatory cytokineSuppressed expression[6]
Interleukin-1 receptor, type I Il1r1Receptor for IL-1, mediates inflammatory responseSuppressed expression[6]
Interleukin-6 Il6Pro-inflammatory cytokineSuppressed expression[6]
P-selectin SelpCell adhesion molecule involved in inflammationDramatically suppressed expression[6]

Table 1. Summary of this compound's effect on hypothalamic inflammatory gene expression in a rat model of cancer cachexia.

Comparison with Alternative Therapeutic Strategies

While this compound shows significant promise, other therapeutic agents are also being investigated for their potential to reduce hypothalamic inflammation and treat associated conditions.

Therapeutic AgentMechanism of ActionReported Effects on Hypothalamic InflammationKey AdvantagesKey Limitations
This compound MC4R AntagonistDirectly suppresses pro-inflammatory gene expression (Il1b, Il1r1, Il6, Selp) in preclinical models.[6]Orally active, brain-penetrant, targeted mechanism.[5]Data is primarily from preclinical studies.[7]
Ghrelin Receptor Agonists Activate the ghrelin receptor (GHS-R1a)Exert anti-inflammatory effects; may reduce hypothalamic gliosis and decrease levels of pro-inflammatory cytokines like IL-1β.[4][8]Orexigenic (appetite-stimulating) effects are well-documented.[9]Effects can be modulated by acylation status and food intake; potential for indirect effects on inflammation.[4][9]
Resolvin D2 (RvD2) Endogenous specialized pro-resolving mediatorIncreases expression of anti-inflammatory cytokines in the hypothalamus in diet-induced obesity models.[10][11]Naturally occurring molecule with potent pro-resolving actions.[10]Primarily studied in the context of diet-induced obesity; requires central administration for direct hypothalamic effects in some studies.[10]

Table 2. Comparison of this compound with alternative anti-inflammatory agents.

Key Experimental Protocols

Accurate validation of this compound's effects requires robust and reproducible experimental models and molecular analysis techniques.

Cancer Cachexia Animal Model and this compound Administration

This protocol describes the induction of cancer cachexia using a methylcholanthrene (MCA) sarcoma model in rats, a method used in the validation of this compound.[6][12]

  • Animal Model : Male Fischer 344 rats are used.[12]

  • Tumor Implantation : Fragments of MCA sarcoma tissue are implanted subcutaneously in the flank of the rats. Sham-incised animals serve as controls.[12]

  • Cachexia Development : Animals are monitored for tumor growth, anorexia, weight loss, and decline in motor activity, which typically correspond with the onset of cachexia.[12]

  • This compound Administration : this compound or a vehicle (saline) control is administered. Studies have successfully used subcutaneous (s.c.), intraperitoneal (i.p.), oral gavage, and intracerebroventricular (i.c.v.) routes.[6] A typical s.c. dose might be administered daily.

  • Tissue Collection : At the end of the treatment period, animals are euthanized, and the hypothalamus is rapidly dissected, frozen in liquid nitrogen, and stored at -80°C for molecular analysis.

Experimental_Workflow A 1. Animal Model (Fischer 344 Rats) B 2. MCA Sarcoma Implantation A->B C 3. Cachexia Development (Monitor Weight, Food Intake) B->C D 4. Treatment Groups - this compound (s.c.) - Vehicle Control C->D E 5. Euthanasia and Hypothalamus Dissection D->E F 6. Molecular Analysis (qPCR, IHC) E->F

Figure 2. General experimental workflow.
Analysis of Hypothalamic Inflammation Using Molecular Probes

a) Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the mRNA levels of inflammatory markers in the hypothalamus.

  • RNA Extraction : Total RNA is isolated from the dissected hypothalamic tissue using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis : First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction : The qPCR is performed using a SYBR Green-based detection method. The reaction mixture contains cDNA, forward and reverse primers for the target genes (Il1b, Il1r1, Il6, Selp) and a housekeeping gene (e.g., β-actin, GAPDH), and SYBR Green master mix.

  • Data Analysis : The relative expression of the target genes is calculated using the comparative CT (ΔΔCT) method, normalized to the housekeeping gene.

Sample Primer Sequences (Rat)

  • Il1b : (Forward/Reverse) Sequences to be sourced from literature or designed.[13]

  • Il6 : Commercially available and validated primer pairs are recommended (e.g., Sino Biological, Cat: RP300072).[14]

  • β-actin (Housekeeping) : (Forward/Reverse) Sequences to be sourced from literature or designed.

b) Immunohistochemistry (IHC) for Protein Localization and Expression

IHC allows for the visualization of inflammatory proteins (e.g., cytokines) and markers of glial cell activation (e.g., Iba-1 for microglia) within the hypothalamic tissue.

  • Tissue Preparation : Brains are fixed (e.g., in 4% paraformaldehyde), processed, and embedded in paraffin. 5-10 μm sections of the hypothalamus are cut.[15][16]

  • Deparaffinization and Rehydration : Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.[15]

  • Antigen Retrieval : Heat-induced epitope retrieval is performed, often using a citrate buffer (pH 6.0), to unmask the antigens.[16]

  • Blocking : Sections are incubated with a blocking solution (e.g., normal goat serum) to prevent non-specific antibody binding. Endogenous peroxidase activity is quenched with hydrogen peroxide.[15][16]

  • Primary Antibody Incubation : Sections are incubated with the primary antibody (e.g., rabbit anti-Iba1) overnight at 4°C.

  • Secondary Antibody and Detection : A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen like DAB, which produces a brown precipitate.[15]

  • Counterstaining and Mounting : Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted.

  • Analysis : The staining intensity and the number of positive cells are quantified using microscopy and image analysis software.

Conclusion

The available preclinical data strongly support the hypothesis that this compound reduces hypothalamic inflammation by antagonizing the MC4R. The suppression of key inflammatory gene expression, including Il1b, Il1r1, and Il6, provides a clear molecular basis for its therapeutic potential in conditions like cachexia.[6] Compared to alternatives such as ghrelin agonists and resolvins, this compound offers a targeted approach to a central pathway known to be dysregulated in wasting diseases. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapies for patients suffering from diseases with a neuroinflammatory component.

References

Comparative Efficacy of TCMCB07 in Cancer vs. Chronic Kidney Disease-Induced Cachexia: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of TCMCB07, a first-in-class melanocortin-4 receptor (MC4R) antagonist, in treating cachexia induced by cancer versus chronic kidney disease (CKD). The data presented is primarily derived from a key study by Zhu et al. (2020) published in the Journal of Clinical Investigation, which evaluated this compound in rat models of both conditions.[1][2][3]

Executive Summary

Cachexia, a multifactorial wasting syndrome characterized by severe loss of skeletal muscle and adipose tissue, is a major contributor to morbidity and mortality in chronic diseases like cancer and CKD.[1][2][4] this compound has emerged as a promising therapeutic candidate that targets the central melanocortin system to stimulate appetite and promote anabolism.[1][2][3][5][6] Preclinical evidence demonstrates that peripheral administration of this compound effectively ameliorates cachexia in rat models of both cancer and CKD by increasing food intake, attenuating body weight loss, and preserving both fat and lean body mass.[1][2][3] Furthermore, in the context of cancer cachexia, this compound has been shown to diminish hypothalamic inflammation.[1][2][3][5] While the core mechanism of action is consistent across both conditions, the quantitative effects and experimental models differ, providing valuable insights for further clinical development. Endevica Bio has advanced this compound (also known as Mifomelatide) into Phase 2 clinical trials for cancer cachexia, with a Phase 1 study in healthy volunteers demonstrating a good safety and tolerability profile.[7][8][9][10]

Data Presentation: Comparative Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies of this compound in rat models of cancer-induced cachexia (methylcholanthrene sarcoma) and CKD-induced cachexia (5/6 subtotal nephrectomy).

Table 1: Effects of this compound on Body Weight and Food Intake in Cancer-Induced Cachexia

ParameterControl (Tumor + Saline)This compound (Low Dose - 1.5 mg/kg/day, s.c.)This compound (High Dose - 3 mg/kg/day, s.c.)Sham (No Tumor + Saline)
Change in Body Weight (%) DecreasedAttenuated LossSignificant GainIncreased
Cumulative Food Intake (g) ReducedIncreasedSignificantly IncreasedNormal
Tumor Mass (g) No significant differenceNo significant differenceNo significant differenceN/A

Data synthesized from Zhu et al., 2020.[1][11] Specific numerical values should be referenced from the original publication.

Table 2: Effects of this compound on Body Composition in Cancer-Induced Cachexia

ParameterControl (Tumor + Saline)This compound Treated
Fat Mass Significantly ReducedPreserved
Lean Mass ReducedPreserved

Data synthesized from Zhu et al., 2020.[1] Specific numerical values should be referenced from the original publication.

Table 3: Effects of this compound on Body Weight and Food Intake in CKD-Induced Cachexia

ParameterControl (Nephrectomy + Saline)This compound (3 mg/kg/day, s.c.)Sham (Sham Operation + Saline)
Change in Body Weight Slow GainPersistent Gain (caught up to sham)Steady Gain
Cumulative Food Intake (g) ReducedSignificantly IncreasedNormal

Data synthesized from Zhu et al., 2020.[1] Specific numerical values should be referenced from the original publication.

Table 4: Effects of this compound on Body Composition in CKD-Induced Cachexia

ParameterControl (Nephrectomy + Saline)This compound Treated
Fat Mass ReducedPreserved
Lean Mass ReducedPreserved

Data synthesized from Zhu et al., 2020.[12] Specific numerical values should be referenced from the original publication.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cancer-Induced Cachexia Model
  • Animal Model: Male Fischer 344 rats were used.

  • Tumor Induction: Methylcholanthrene (MCA)-induced sarcoma tissue fragments were implanted subcutaneously in the flank of the rats.[5] A sham incision was performed on control animals.

  • This compound Administration: this compound was administered via subcutaneous (s.c.) injection at doses of 1.5 mg/kg/day (low dose) and 3 mg/kg/day (high dose) from day 6 to day 12 post-tumor implantation.[11] Control groups received saline injections.

  • Measurements: Daily food intake and body weight were recorded. Body composition (fat and lean mass) was analyzed. At the end of the study, tumors were dissected and weighed.

Chronic Kidney Disease-Induced Cachexia Model
  • Animal Model: Male Sprague-Dawley rats were used.

  • CKD Induction: A two-stage 5/6 subtotal nephrectomy was performed.[1][3]

    • Stage I: A partial nephrectomy of one kidney was performed.

    • Stage II: One week later, a contralateral total nephrectomy was performed.

    • Sham-operated rats underwent the same surgical procedures without the removal of kidney tissue.

  • This compound Administration: this compound was administered subcutaneously at a dose of 3 mg/kg/day from day 14 to day 28 after the initial nephrectomy.[1] The control group received saline injections.

  • Measurements: Body weight and food intake were monitored throughout the study.

Mandatory Visualizations

Signaling Pathway of this compound in Cachexia

The following diagram illustrates the mechanism of action of this compound within the hypothalamic melanocortin signaling pathway.

TCMCB07_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_systemic Systemic Effects POMC POMC Neurons aMSH aMSH POMC->aMSH α-MSH (Agonist) AgRP AgRP Neurons AgRP_release AgRP_release AgRP->AgRP_release AgRP (Antagonist) MC4R MC4R Appetite Appetite MC4R->Appetite Decreases Energy_Expenditure Energy Expenditure MC4R->Energy_Expenditure Increases Inflammation Hypothalamic Inflammation MC4R->Inflammation Increases Anabolism Anabolism MC4R->Anabolism Decreases aMSH->MC4R AgRP_release->MC4R This compound This compound This compound->MC4R Antagonizes

Caption: Mechanism of this compound as an MC4R antagonist in cachexia.

Experimental Workflow for Cancer-Induced Cachexia Study

The diagram below outlines the workflow for the preclinical evaluation of this compound in the rat model of cancer-induced cachexia.

Cancer_Cachexia_Workflow start Start tumor_implant MCA Sarcoma Implantation (or Sham Operation) start->tumor_implant group_allocation Group Allocation (Control, this compound Low, this compound High) tumor_implant->group_allocation treatment Daily s.c. Treatment (Saline or this compound) Days 6-12 group_allocation->treatment monitoring Daily Monitoring (Food Intake, Body Weight) treatment->monitoring euthanasia Euthanasia & Tissue Collection (Day 12) monitoring->euthanasia analysis Data Analysis (Body Comp, Tumor Mass) euthanasia->analysis end End analysis->end

Caption: Workflow of the this compound cancer cachexia experiment.

Experimental Workflow for CKD-Induced Cachexia Study

The following diagram details the experimental workflow for the preclinical assessment of this compound in the rat model of CKD-induced cachexia.

CKD_Cachexia_Workflow start Start nephrectomy1 Stage I: Partial Nephrectomy (or Sham) start->nephrectomy1 recovery1 1 Week Recovery nephrectomy1->recovery1 nephrectomy2 Stage II: Contralateral Nephrectomy (or Sham) recovery1->nephrectomy2 recovery2 1 Week Recovery nephrectomy2->recovery2 treatment Daily s.c. Treatment (Saline or this compound) Days 14-28 recovery2->treatment monitoring Continuous Monitoring (Food Intake, Body Weight) treatment->monitoring end End of Study monitoring->end

Caption: Workflow of the this compound CKD cachexia experiment.

References

Therapeutic Window in Cachexia: A Comparative Analysis of Mifomelotide and Other Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the complex landscape of cachexia treatment, the quest for a wide therapeutic window—maximizing efficacy while minimizing adverse effects—remains a paramount challenge for researchers and drug developers. This guide provides a comparative analysis of the emerging therapeutic Mifomelotide (TCMCB-07) against established and experimental treatments for cachexia, focusing on their mechanisms of action, clinical efficacy, and safety profiles.

Cachexia, a multifactorial syndrome characterized by severe muscle wasting, anorexia, and systemic inflammation, significantly impacts patient quality of life and survival.[1] Current therapeutic strategies are diverse, targeting different aspects of this complex pathophysiology. This guide will delve into the preclinical and clinical data of key treatment modalities to offer a clear perspective on their relative therapeutic windows.

A New Frontier: Mifomelotide (TCMCB-07)

Mifomelatide, an experimental peptide, is a potent antagonist of the melanocortin-4 receptor (MC4R).[2][3] The rationale for its use in cachexia stems from the role of the central melanocortin system in regulating appetite and energy expenditure.[2] By blocking MC4R, Mifomelatide aims to reduce the catabolic signals that drive muscle wasting and restore appetite.[2]

Preclinical studies in models of cancer- and kidney disease-related cachexia have shown that Mifomelatide can preserve lean body mass, improve fat mass retention, and increase food intake.[2][3] Notably, it has also been shown to reduce hypothalamic inflammation, a key driver of the cachectic state.[2][3] A significant advantage of Mifomelatide is its ability to penetrate the blood-brain barrier and its oral activity, offering a more practical administration route compared to injectable peptides.[2][4] Phase 1 clinical trials have demonstrated good safety and tolerability, with promising signals of efficacy, including improved appetite and preservation of lean and fat mass.[4][5] A Phase 2 trial in patients with stage IV colorectal cancer is currently underway to further evaluate its efficacy in preventing weight loss during chemotherapy.[4][5]

Established and Investigational Cachexia Therapies: A Comparative Overview

To benchmark the therapeutic potential of Mifomelatide, it is essential to compare it with other prominent cachexia treatments. The following sections provide an overview of these alternatives, with quantitative data summarized in the tables below.

Ghrelin Receptor Agonists: Anamorelin

Ghrelin is a gut hormone that stimulates appetite and growth hormone secretion.[6] Anamorelin, an oral ghrelin receptor agonist, has been extensively studied for cancer-associated cachexia.[6][7][8][9][10] Clinical trials have consistently demonstrated that anamorelin significantly increases lean body mass and total body weight compared to placebo.[7][9] It also shows a positive impact on patient-reported appetite.[7][8] However, its effect on muscle strength (handgrip strength) has not been consistently demonstrated.[9] Common adverse events include hyperglycemia and nausea.[6][10]

Progestogens: Megestrol Acetate

Megestrol acetate, a synthetic progestin, has been used for decades to stimulate appetite and promote weight gain in patients with cancer and AIDS-related cachexia.[11][12][13][14] While it can lead to an increase in body weight, this is primarily due to an increase in fat mass and fluid retention, with minimal impact on lean body mass.[11][13] A meta-analysis has shown a dose-dependent effect on weight gain.[15] Its use is associated with a risk of thromboembolic events, adrenal suppression, and hyperglycemia.[16] Furthermore, meta-analyses have not consistently shown an improvement in quality of life.[14][17]

Anabolic Steroids: Testosterone and Nandrolone

Anabolic steroids like testosterone and its derivatives (e.g., nandrolone) aim to directly counteract muscle wasting by promoting protein synthesis.[12][16] Studies have shown that testosterone therapy can increase lean body mass in cachectic patients.[18][19][20] However, the therapeutic window is narrowed by a range of potential side effects, including virilization in women, cardiovascular problems, and the potential for stimulating hormone-sensitive tumors.[16] A clinical trial of nandrolone in combination with dexamethasone did not show a significant improvement in nutritional parameters or quality of life compared to dexamethasone alone over a 30-day period.[21][22][23]

Beta-Blockers: Espindolol and Carvedilol

The rationale for using beta-blockers in cachexia is to counteract the metabolic stress and increased energy expenditure driven by the sympathetic nervous system.[24][25] Espindolol, a non-selective beta-blocker with partial beta-2 receptor agonist activity, has shown promise in a Phase II trial by reversing weight loss and increasing fat-free mass and handgrip strength in patients with non-small cell lung cancer and colorectal cancer.[24][26][27][28][29] Carvedilol has also been shown to attenuate weight loss and promote weight gain in patients with cardiac cachexia.[25][30] A notable side effect of high-dose espindolol is dyspnea.[26]

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Systemic inflammation is a cornerstone of cachexia pathophysiology.[31][32][33][34] NSAIDs, such as ibuprofen and celecoxib, have been investigated for their potential to mitigate inflammation-driven muscle wasting.[31][32][33][34] However, the evidence for their efficacy in improving weight and muscle mass is largely insufficient and inconsistent, with many studies being small and at high risk of bias.[31][32][33][34] While some studies suggest a potential for weight improvement, there is not enough robust data to recommend their routine use for treating cachexia.[35]

Quantitative Comparison of Cachexia Treatments

The following tables summarize the quantitative data from clinical trials of various cachexia treatments.

Table 1: Efficacy of Cachexia Treatments on Body Composition and Strength

Treatment ClassDrugChange in Lean Body Mass (LBM)Change in Total Body Weight (TBW)Change in Handgrip Strength (HGS)
MC4R Antagonist Mifomelatide (TCMCB-07)Preclinical: Preservation of LBM[2][3]Preclinical: Attenuation of weight loss[2][3]Data not available
Ghrelin Agonist AnamorelinSignificant increase vs. placebo (MD ~1.06 kg)[9]Significant increase vs. placebo (MD ~1.73 kg)[9]No significant difference vs. placebo[9]
Progestogen Megestrol AcetateMinimal to no significant increase[13]Significant increase vs. placebo (MD ~2.25 kg), primarily fat mass[14]Data not available
Anabolic Steroid TestosteroneSignificant increase vs. placebo (~3.2% increase)[19][20]Modest increase[18]Data not available
Beta-Blocker Espindolol (10 mg bd)Significant increase vs. placebo[26][28]Significant increase vs. placebo (+0.54 kg/4 weeks)[26][28]Significant improvement vs. placebo[24][26][28]
Beta-Blocker CarvedilolData not available37% more likely to have significant weight gain (≥5%) vs. placebo[25][30]Data not available
NSAID IbuprofenData not availableSignificant improvement in one study (Δ 2.5 kg at 6 weeks)[35]Data not available

MD: Mean Difference; bd: twice daily

Table 2: Safety and Tolerability Profile of Cachexia Treatments

Treatment ClassDrugCommon Adverse Events
MC4R Antagonist Mifomelatide (TCMCB-07)Phase 1: Grade 1 or 2 injection site reactions[4]
Ghrelin Agonist AnamorelinHyperglycemia, nausea, constipation, peripheral edema[6][8][10]
Progestogen Megestrol AcetateThromboembolic events, adrenal suppression, hyperglycemia, headache, nausea[16][17]
Anabolic Steroid TestosteroneVirilization in women, cardiovascular issues, potential for tumor stimulation[16]
Beta-Blocker Espindolol (10 mg bd)Dyspnea (19.1% vs 3.2% in placebo)[26]
Beta-Blocker CarvedilolGenerally well-tolerated in heart failure patients[25][30]
NSAID Ibuprofen/CelecoxibGastrointestinal issues, potential cardiovascular risks (Celecoxib)[31][35]

Experimental Protocols

A brief overview of the methodologies used in the cited experiments is provided below to aid in the interpretation of the presented data.

Measurement of Lean Body Mass (LBM) and Body Composition
  • Dual-Energy X-ray Absorptiometry (DXA): This is a gold-standard method for assessing body composition, providing estimates of bone mineral content, fat mass, and lean body mass. It is a non-invasive technique that uses two X-ray beams with different energy levels to differentiate between tissues.[12][13]

Assessment of Muscle Strength
  • Handgrip Strength (HGS): Measured using a dynamometer, HGS is a simple, non-invasive test that provides a reliable indication of overall muscle strength. Patients are typically asked to squeeze the dynamometer with maximum effort, and the peak force is recorded.[24][26]

Evaluation of Appetite and Quality of Life
  • Visual Analogue Scale (VAS) and Numerical Rating Scale (NRS): These are commonly used to assess subjective symptoms like appetite. Patients rate their appetite on a scale, typically from 0 (no appetite) to 10 or 100 (best possible appetite).[36][37]

  • Functional Assessment of Anorexia/Cachexia Therapy (FAACT): This is a validated questionnaire specifically designed to assess quality of life in patients with anorexia and cachexia. It includes subscales for physical, social/family, emotional, and functional well-being, as well as an anorexia/cachexia subscale.[38]

  • European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire (EORTC QLQ-C30): A widely used questionnaire to assess the quality of life of cancer patients, which includes items on appetite loss.[36][37]

Measurement of Inflammatory Markers
  • Serum Analysis: Blood samples are collected to measure the levels of key inflammatory cytokines and acute-phase proteins. Common markers include C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[39][40][41][42][43] Enzyme-linked immunosorbent assays (ELISA) or other immunoassays are typically used for quantification.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by these therapies and a typical experimental workflow for evaluating a novel cachexia treatment.

cachexia_pathways cluster_mifomelatide Mifomelatide Pathway cluster_ghrelin Ghrelin Agonist Pathway cluster_anabolic Anabolic Steroid Pathway cluster_inflammation Anti-inflammatory Pathway Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Hypothalamus Hypothalamus Pro-inflammatory\nCytokines->Hypothalamus MC4R MC4R Hypothalamus->MC4R Activates Catabolic Signals Catabolic Signals MC4R->Catabolic Signals Increases Anabolic Signals Anabolic Signals MC4R->Anabolic Signals Decreases Mifomelatide Mifomelatide Mifomelatide->MC4R Blocks Muscle Wasting Muscle Wasting Catabolic Signals->Muscle Wasting Appetite Appetite Anabolic Signals->Appetite Anamorelin Anamorelin GHSR GHSR Anamorelin->GHSR Activates Hypothalamus_Ghrelin Hypothalamus GHSR->Hypothalamus_Ghrelin GH_Secretion GH Secretion GHSR->GH_Secretion Appetite_Stimulation Appetite Stimulation Hypothalamus_Ghrelin->Appetite_Stimulation Testosterone Testosterone Androgen Receptor Androgen Receptor Testosterone->Androgen Receptor Binds Muscle Cell Muscle Cell Androgen Receptor->Muscle Cell Protein Synthesis Protein Synthesis Muscle Cell->Protein Synthesis Increases NSAIDs NSAIDs COX Enzymes COX Enzymes NSAIDs->COX Enzymes Inhibits Pro-inflammatory\nProstaglandins Pro-inflammatory Prostaglandins COX Enzymes->Pro-inflammatory\nProstaglandins Inflammation Inflammation Pro-inflammatory\nProstaglandins->Inflammation

Caption: Signaling pathways of major cachexia treatments.

experimental_workflow cluster_assessments Assessments Patient Recruitment\n(Cachexia Diagnosis) Patient Recruitment (Cachexia Diagnosis) Baseline Assessment Baseline Assessment Patient Recruitment\n(Cachexia Diagnosis)->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Body Composition (DXA) Body Composition (DXA) Baseline Assessment->Body Composition (DXA) Muscle Strength (HGS) Muscle Strength (HGS) Baseline Assessment->Muscle Strength (HGS) Appetite & QoL (FAACT) Appetite & QoL (FAACT) Baseline Assessment->Appetite & QoL (FAACT) Inflammatory Markers (Blood Sample) Inflammatory Markers (Blood Sample) Baseline Assessment->Inflammatory Markers (Blood Sample) Treatment Group\n(e.g., Mifomelatide) Treatment Group (e.g., Mifomelatide) Randomization->Treatment Group\n(e.g., Mifomelatide) Placebo Group Placebo Group Randomization->Placebo Group Follow-up Assessments Follow-up Assessments Treatment Group\n(e.g., Mifomelatide)->Follow-up Assessments Placebo Group->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Follow-up Assessments->Body Composition (DXA) Follow-up Assessments->Muscle Strength (HGS) Follow-up Assessments->Appetite & QoL (FAACT) Follow-up Assessments->Inflammatory Markers (Blood Sample) Efficacy & Safety\nConclusions Efficacy & Safety Conclusions Data Analysis->Efficacy & Safety\nConclusions

Caption: Typical clinical trial workflow for a novel cachexia drug.

Conclusion

The therapeutic landscape for cachexia is evolving, with a shift towards targeted therapies that address the underlying pathophysiology of the syndrome. Mifomelatide, with its novel mechanism of action targeting the central melanocortin system, presents a promising approach. Its preclinical data suggest a favorable therapeutic window, with the potential to improve both anabolic and appetite-related aspects of cachexia while mitigating central inflammation.

In comparison, existing treatments have limitations. Ghrelin agonists like anamorelin effectively increase lean body mass and appetite but have a less consistent impact on muscle function. Megestrol acetate's effect is primarily on fat mass and is associated with significant safety concerns. Anabolic steroids offer direct muscle-building effects but carry a substantial risk of adverse events. Beta-blockers and NSAIDs represent interesting approaches targeting the metabolic and inflammatory components of cachexia, respectively, but require further validation.

As clinical development of Mifomelatide progresses, a clearer picture of its therapeutic window in humans will emerge. For researchers and drug developers, the comparative data presented here underscore the importance of a multi-faceted approach to treating cachexia and highlight the potential of novel, targeted therapies to improve patient outcomes.

References

Tcmcb07 Demonstrates Favorable Safety Profile and Potential Efficacy in Early Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Tcmcb07, a novel antagonist of the melanocortin type 3 and 4 receptors (MC3R/MC4R), has shown promising results in a Phase 1 clinical trial involving healthy volunteers. The study revealed that the drug was well-tolerated and hinted at potential efficacy in increasing body weight and appetite, effects that are now being investigated in a Phase 2 trial for patients with cancer-related cachexia.

This guide provides a comprehensive comparison of this compound to placebo based on the available clinical trial data, detailing the experimental protocols, and presenting the findings in structured tables and diagrams for researchers, scientists, and drug development professionals.

Experimental Protocols

A Phase 1, single-center, double-blind, randomized, sequential dose-escalation study (NCT05529849) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy subjects.[1] The study consisted of two parts: a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[1]

In the SAD phase, 40 subjects were enrolled into five cohorts, while the MAD phase enrolled 36 subjects into three cohorts.[1] Within each cohort, subjects were randomized to receive either a subcutaneous injection of this compound or a matching placebo. In the MAD phase, participants received daily subcutaneous injections for five consecutive days.[1]

The primary endpoints of the study were safety and tolerability, assessed through the monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[1][2] The secondary endpoint was the characterization of the pharmacokinetic profile of this compound, including parameters such as maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC).[1][2]

Following the promising results from the Phase 1 trial, a Phase 2 clinical trial has been initiated. This study will enroll approximately 100 patients with stage IV metastatic colorectal cancer who are starting or undergoing chemotherapy.[2][3] The primary goal of this ongoing trial is to assess the efficacy of this compound in preventing weight loss, a common and debilitating side effect of cancer and its treatment.[2][3]

Data Presentation

Safety and Tolerability: Phase 1 (Healthy Subjects)

The preliminary analysis of the Phase 1 study indicated that this compound was well-tolerated by healthy volunteers.[1] No drug-related serious adverse events, abnormal vital signs, or abnormal electrocardiograms were reported.[1][2] The most frequently observed study-related adverse event was injection site reactions, which were all graded as mild (Grade 1) or moderate (Grade 2).[1][2]

Table 1: Summary of Adverse Events in the Phase 1 Trial

Adverse Event CategoryThis compoundPlacebo
Serious Adverse Events 00
Most Common Adverse Event Injection Site Reaction (Grade 1-2)Not Reported
Abnormal Vital Signs None ReportedNone Reported
Abnormal ECGs None ReportedNone Reported

Note: Detailed frequency and a direct comparison of all adverse events between the this compound and placebo groups are not yet publicly available.

Pharmacokinetics: Phase 1 (Healthy Subjects)

Pharmacokinetic analysis from the Phase 1 trial revealed that the Cmax and AUC of this compound were higher than what had been anticipated based on preclinical studies in rats and dogs.[1] This finding led to a dose adjustment in the third cohort of the MAD phase to ensure that the maximum concentration did not surpass that of the highest dose in the SAD phase.[1]

Detailed quantitative pharmacokinetic data (e.g., Cmax, AUC, T½) for each dose cohort are not yet publicly available.

Efficacy-Related Observations: Phase 1 (Healthy Subjects)

Although the Phase 1 study was not designed to measure efficacy, preliminary data from the MAD cohorts suggested a potential effect on body weight and appetite.[1] A statistically significant difference in weight change from baseline to the end of the study was observed between the this compound and placebo groups in the second and third MAD cohorts.[1][2]

Table 2: Efficacy-Related Outcomes in the Phase 1 MAD Cohorts

Outcome MeasureThis compound GroupPlacebo Groupp-value
Change in Body Weight (MAD Cohorts 2 & 3) +1.07 kg (relative to placebo)Not Applicable0.0195
Ease of Eating Meals (VAS Hunger Scale) 15% greater ease (relative to placebo)Not Applicable0.0497 (at one time point)

VAS = Visual Analog Scale

Mandatory Visualizations

Signaling Pathway of this compound

This compound acts as an antagonist to the melanocortin 3 and 4 receptors (MC3R and MC4R).[1] These receptors are key components of the central melanocortin signaling pathway, which plays a crucial role in regulating energy homeostasis, appetite, and body weight. The natural agonist for these receptors is α-melanocyte-stimulating hormone (α-MSH), which reduces appetite. This compound blocks the action of α-MSH, thereby promoting appetite and an increase in body weight.

Melanocortin_Signaling_Pathway cluster_hypothalamus Hypothalamus cluster_systemic Systemic Circulation cluster_effects Physiological Effects POMC POMC Neurons aMSH α-MSH (Agonist) POMC->aMSH releases AgRP AgRP Neurons AgRP_peptide AgRP (Antagonist) AgRP->AgRP_peptide releases MC4R MC4 Receptor Appetite Appetite MC4R->Appetite Decreases EnergyExpenditure Energy Expenditure MC4R->EnergyExpenditure Increases aMSH->MC4R Activates AgRP_peptide->MC4R Inhibits This compound This compound This compound->MC4R Antagonizes

Caption: this compound antagonizes the MC4R, blocking α-MSH action.

Experimental Workflow of the Phase 1 Clinical Trial

The Phase 1 clinical trial of this compound followed a structured workflow to assess its safety and pharmacokinetic profile in a dose-escalating manner.

Phase1_Workflow start Healthy Volunteers Screening sad Single Ascending Dose (SAD) 5 Cohorts (n=40) start->sad randomization_sad Randomization (this compound vs. Placebo) sad->randomization_sad mad Multiple Ascending Dose (MAD) 3 Cohorts (n=36) randomization_mad Randomization (this compound vs. Placebo) mad->randomization_mad dosing_sad Single Subcutaneous Dose randomization_sad->dosing_sad dosing_mad Daily Subcutaneous Dose (5 days) randomization_mad->dosing_mad assessment Safety & PK Assessment dosing_sad->assessment dosing_mad->assessment assessment->mad Proceed if safe end End of Study assessment->end After final cohort

Caption: Workflow of the Phase 1 SAD and MAD study of this compound.

Logical Relationship of Study Endpoints

The endpoints of the Phase 1 study were logically structured to first establish safety before proceeding to evaluate pharmacokinetics and preliminary efficacy signals.

Endpoints_Relationship primary Primary Endpoints: Safety & Tolerability secondary Secondary Endpoint: Pharmacokinetics (Cmax, AUC) primary->secondary Informs go_nogo Decision to Proceed to Phase 2 primary->go_nogo exploratory Exploratory Outcomes: Body Weight & Appetite secondary->exploratory Provides Context for exploratory->go_nogo

Caption: Logical flow of endpoints in the this compound Phase 1 trial.

References

Safety Operating Guide

Navigating the Disposal of Tcmcb07: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Tcmcb07 are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound, a cyclic nonapeptide peptide, are not publicly available, a comprehensive disposal plan can be formulated by adhering to general best practices for hazardous and chemical waste management. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific guidance based on local, state, and federal regulations. Always handle this compound and any resulting waste materials while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety eyewear.

Quantitative Data Summary

The following table summarizes key handling and storage information for this compound, which is critical for maintaining its stability and for safe laboratory operations.

ParameterValueNotes
Storage Temperature (Powder) -80°C (long-term) or -20°C (short-term)Sealed storage, away from moisture.
Storage Period (Powder) 2 years at -80°C; 1 year at -20°CStability may vary based on specific product formulation.
Storage Temperature (In Solvent) -80°C or -20°CSealed storage, away from moisture.
Storage Period (In Solvent) 6 months at -80°C; 1 month at -20°CShelf life in solution is limited.

Experimental Protocols: Disposal Procedures

The disposal of this compound should be approached as a hazardous chemical waste process. The following protocols outline the necessary steps for proper disposal.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste. This includes pure, unused compound, expired materials, contaminated labware, and solutions containing this compound.

  • Segregate waste streams. Do not mix this compound waste with other types of waste, such as biological, radioactive, or general laboratory trash.[1] Keep solid and liquid waste separate.[2]

2. Solid Waste Disposal:

  • Unused or Expired this compound: Dispose of solid this compound in its original manufacturer's container whenever possible.[3][4] Ensure the container is securely closed.

  • Contaminated Lab Supplies: Items such as gloves, bench paper, and kimwipes that are contaminated with this compound should be double-bagged in clear plastic bags for visual inspection by EHS personnel.[3]

  • Sharps: Any sharps (e.g., pipette tips, needles, broken glass) contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[1][3]

3. Liquid Waste Disposal:

  • Aqueous Solutions: Collect all solutions containing this compound in a compatible, leak-proof container with a screw-on cap.[3][5] Plastic containers are often preferred.[6]

  • Solvent-Based Solutions: If this compound is dissolved in a solvent, collect this waste in a separate, appropriately labeled container. Do not mix different types of solvents.

  • Container Filling: Do not overfill liquid waste containers. Leave at least one inch of headspace to allow for expansion.[5]

4. Container Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Aqueous solution of this compound," "Solid this compound").[4][7] Do not use abbreviations.

  • Storage Location: Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6] This area should be away from sinks and drains.[4]

  • Secondary Containment: Place waste containers in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[3] The secondary container should be chemically compatible and able to hold 110% of the volume of the primary container.[3]

  • Container Integrity: Ensure all waste containers are in good condition, with no leaks or cracks, and are kept closed except when adding waste.[4][7]

5. Waste Collection and Removal:

  • Contact EHS: When your waste container is nearly full or has been accumulating for a specified time limit (often 90 days), contact your institution's EHS office to request a hazardous waste collection.[3][4]

  • Manifesting: Your EHS department will handle the necessary hazardous waste manifests for transportation and final disposal, which is typically incineration for this type of compound.[8]

Forbidden Disposal Methods:

  • Never pour this compound solutions down the drain. [9][10]

  • Do not dispose of this compound waste in the regular trash. [9]

  • Do not allow this compound waste to be released into the environment. [11]

Visualizing the this compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Tcmcb07_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste is_solid Solid Waste? identify_waste->is_solid  Contaminated Labware, Unused Compound is_liquid Liquid Waste? identify_waste->is_liquid  Aqueous/Solvent Solutions is_sharp Sharps? identify_waste->is_sharp  Contaminated Pipette Tips, Needles, Glassware solid_container Place in Original or Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container is_liquid->liquid_container Yes sharps_container Place in Puncture-Resistant Sharps Container is_sharp->sharps_container Yes label_container Label Container: 'Hazardous Waste - this compound' solid_container->label_container liquid_container->label_container sharps_container->label_container store_waste Store in Designated SAA with Secondary Containment label_container->store_waste request_pickup Container Full or Time Limit Reached? Request EHS Pickup store_waste->request_pickup request_pickup->store_waste No ehs_disposal EHS Collects for Proper Disposal (Incineration) request_pickup->ehs_disposal Yes end End of Process ehs_disposal->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures and maintaining open communication with your institution's safety officers, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Logistical Information for Handling Tcmcb07

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of Tcmcb07, a cyclic nonapeptide melanocortin receptor 4 (MC4R) antagonist. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

I. Personal Protective Equipment (PPE)

Given that the specific hazards of this compound have not been fully characterized, it should be handled as a potentially hazardous substance. The following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2]

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.[1][2]
Hand Protection Disposable GlovesNitrile or other chemically resistant gloves.[1][3]
Body Protection Laboratory CoatTo be worn over personal clothing.[2]
Respiratory Dust Mask or RespiratorRecommended when handling the lyophilized powder.[4]

II. Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

A. Storage:

  • Lyophilized Powder: Store in a cool, dry, and dark place, ideally at temperatures between -20°C and -80°C for long-term stability.[3] Avoid exposure to moisture and light.[3]

  • Reconstituted Solution: Store solutions in sterile, airtight vials.[3] For short-term storage, 4°C is acceptable. For long-term storage, aliquot and freeze at -20°C or colder. Avoid repeated freeze-thaw cycles.[3]

B. Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated, clean area, such as a chemical fume hood or a well-ventilated space, especially when handling the powder form.[2][5]

  • Equilibration: Allow the this compound vial to warm to room temperature before opening. This prevents condensation and moisture contamination.[3]

  • Weighing (if applicable): If working with the lyophilized powder, carefully weigh the desired amount in a chemical fume hood to minimize inhalation risk.

  • Reconstitution: Use a high-purity solvent as specified in the experimental protocol. Add the solvent slowly to the vial to avoid frothing.

  • Use: Handle the reconstituted solution with care to prevent spills and aerosol generation.

  • Post-Handling: After use, securely seal the vial and return it to the appropriate storage conditions. Clean the work area thoroughly.

Experimental Protocol: Reconstitution of Lyophilized this compound

  • Objective: To prepare a stock solution of this compound for experimental use.

  • Materials:

    • Lyophilized this compound vial

    • Sterile, high-purity water or appropriate buffer

    • Calibrated micropipettes and sterile tips

    • Vortex mixer (optional)

  • Methodology:

    • Remove the this compound vial from cold storage and allow it to equilibrate to room temperature.

    • Calculate the volume of solvent required to achieve the desired stock concentration.

    • Using a sterile pipette tip, slowly add the calculated volume of solvent to the vial, directing the stream down the side of the vial.

    • Gently swirl the vial or use a vortex mixer on a low setting until the peptide is completely dissolved. Avoid vigorous shaking.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Label the vial clearly with the compound name, concentration, and date of preparation.

    • Use the solution immediately or store as recommended.

III. Disposal Plan

Do not dispose of this compound in the regular trash or down the drain.[6] All waste materials containing this compound must be treated as chemical waste.

A. Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be placed in a designated, sealed chemical waste container.

  • Liquid Waste: Unused or expired this compound solutions should be collected in a clearly labeled, sealed container for hazardous liquid waste.

B. Disposal Procedure:

  • Collection: Collect all this compound waste in the appropriate, labeled containers.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Follow all local, state, and federal regulations for chemical waste disposal.[6]

IV. Logical Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Tcmcb07_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Don PPE & Prepare Workspace equilibrate 2. Equilibrate Vial to Room Temp prep->equilibrate weigh 3. Weigh Powder (if needed) in Fume Hood equilibrate->weigh reconstitute 4. Reconstitute with Solvent weigh->reconstitute use 5. Perform Experiment reconstitute->use post_handle 6. Secure Vial & Clean Workspace use->post_handle segregate 1. Segregate Waste (Solid & Liquid) use->segregate Generate Waste collect 2. Collect in Labeled Hazardous Waste Containers segregate->collect store_waste 3. Store Waste Securely collect->store_waste dispose 4. Dispose via EHS/ Licensed Contractor store_waste->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.